molecular formula C10H10O2 B160838 alpha-Methylcinnamic acid CAS No. 1895-97-2

alpha-Methylcinnamic acid

Cat. No.: B160838
CAS No.: 1895-97-2
M. Wt: 162.18 g/mol
InChI Key: XNCRUNXWPDJHGV-BQYQJAHWSA-N
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Description

(2E)-2-Methyl-3-phenylprop-2-enoic acid, also known as a-methylcinnamate or α-methylcinnamic acid, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid (2E)-2-Methyl-3-phenylprop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enoic acid
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InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
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InChI Key

XNCRUNXWPDJHGV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID901044462
Record name (E)-2-Methylcinnamic acid
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Molecular Weight

162.18 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name alpha-Methylcinnamic acid
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CAS No.

1199-77-5, 1895-97-2
Record name alpha-Methylcinnamic acid
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Record name 2-Methyl-3-phenyl-2-propenoic acid
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Record name (E)-2-Methylcinnamic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of alpha-methylcinnamic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the fundamental chemical and physical properties, synthesis methodologies, biological significance, and analytical characterization of this important organic compound.

Introduction: The Structural and Chemical Identity of this compound

This compound, systematically known as (2E)-2-methyl-3-phenylprop-2-enoic acid, is an unsaturated carboxylic acid. It is a derivative of cinnamic acid, distinguished by a methyl group at the alpha position of the acrylic acid moiety.[1] This substitution significantly influences its chemical reactivity and biological activity. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are central intermediates in the biosynthesis of numerous natural products.[2] this compound and its derivatives serve as crucial structural units in various biologically active molecules and are valuable synthons, particularly in the development of serine protease inhibitors.[2]

Core Identifiers and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its application in research and development. The following table summarizes its key identifiers and physicochemical characteristics.

PropertyValueReference(s)
IUPAC Name (2E)-2-methyl-3-phenylprop-2-enoic acid[1]
Synonyms 2-Methyl-3-phenyl-2-propenoic acid, α-Methylcinnamic acid[1]
CAS Number 1199-77-5[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 79-81 °C[3]
Boiling Point 288 °C[4]
Solubility Soluble in DMSO[5]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired yield, purity, and available starting materials. Two prominent methods are the Perkin reaction and the Knoevenagel-Doebner condensation.

Perkin Reaction

The Perkin reaction is a classical method for synthesizing α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[6][7]

Reaction Scheme:

Benzaldehyde + Propionic Anhydride --(CH₃CH₂COONa)--> this compound + Propionic Acid

Causality in Experimental Choices:

  • Propionic Anhydride: This reagent provides the α-methylated carbon chain necessary for the final product.

  • Sodium Propionate: This salt acts as a weak base to deprotonate the anhydride at the α-position, generating the nucleophilic enolate required for the condensation with benzaldehyde.

  • Heat: The reaction typically requires elevated temperatures to drive the condensation and subsequent elimination reactions to completion.[6]

Knoevenagel-Doebner Condensation

A more contemporary and often higher-yielding approach is the Knoevenagel-Doebner condensation. This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, followed by decarboxylation. A notable advantage is that it can often be performed under milder conditions than the Perkin reaction.[2]

Reaction Scheme:

Benzaldehyde + Succinic Anhydride --(Base, Heat)--> this compound + CO₂ + H₂O

Experimental Protocol: Microwave-Assisted Knoevenagel-Doebner Synthesis

This protocol is adapted from a high-yield, environmentally benign method.[2] The use of microwave irradiation significantly reduces reaction times.[2]

Materials:

  • Benzaldehyde (5 mmol)

  • Succinic anhydride (5 mmol)

  • Sodium hydroxide (2.5 mmol)

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

  • 50-mL Borosilicate Beaker

  • Microwave Oven (600 W)

Procedure:

  • Reactant Mixture: In a 50-mL borosilicate beaker, combine benzaldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).

  • Homogenization: Thoroughly mix the reactants with a glass rod.

  • Microwave Irradiation: Place the beaker in a microwave oven and irradiate at 600 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the reaction mass to cool to room temperature.

  • Acidification and Precipitation: Acidify the cooled mixture with dilute hydrochloric acid. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Isolate the precipitate by filtration and wash it with water. The product can be further purified by recrystallization from ethanol.[2]

Self-Validating System: The purity of the synthesized product can be readily verified by melting point determination and the analytical techniques outlined in Section 4. The expected melting point is in the range of 79-81 °C.[3]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Benzaldehyde Benzaldehyde Mixing Mixing in Beaker Benzaldehyde->Mixing SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Mixing NaOH NaOH (Base) NaOH->Mixing Microwave Microwave Irradiation (600W) Mixing->Microwave TLC TLC Monitoring Microwave->TLC Cooling Cooling TLC->Cooling Acidification Acidification (HCl) Cooling->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure this compound Recrystallization->Product SerineProteaseInhibition Inhibitor This compound Derivative Complex Enzyme-Inhibitor Complex (Stable) Inhibitor->Complex Binding Enzyme Serine Protease (Active Site) Enzyme->Complex Interaction Inactivation Enzyme Inactivation Complex->Inactivation Covalent Modification

Caption: Mechanism of Serine Protease Inhibition.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound exhibits characteristic signals for the carboxylic carbon, the olefinic carbons, the aromatic carbons, and the methyl carbon. [8][9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the aromatic C-H stretches. [1][10][11]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis.

Exemplary HPLC Method:

While a specific validated method for this compound was not found, a robust starting point can be adapted from methods used for similar organic acids. [12][13][14]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 65:35 or 50:50 ratio of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely around 210-220 nm or near its λmax if known.

  • Sample Preparation: The sample should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is determined by the relative area of the main peak corresponding to this compound in the chromatogram.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. Its synthesis via methods like the Knoevenagel-Doebner condensation offers efficient routes to this valuable molecule. The ability of its derivatives to inhibit serine proteases underscores its importance as a scaffold for the development of novel therapeutics. A thorough understanding of its synthesis, biological activity, and analytical characterization, as detailed in this guide, is essential for its effective application in scientific research.

References

  • Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. International Journal of Scientific Research in Science and Technology.
  • alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem. (n.d.).
  • α-Methylcinnamic acid - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Goulart, M. O. F., et al. (2003). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 644(1-3), 187-193.
  • Preparation of cinnamic acid (Perkin condensation). (n.d.). ChemIQSoc Project.
  • Tamura, S. Y., et al. (1995). New orally active serine protease inhibitors: structural requirements for their good oral activity. Journal of medicinal chemistry, 38(17), 3342-3351.
  • Adisakwattana, S. (2017).
  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020). Indonesian Journal of Chemical Science and Technology (IJCST).
  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. (n.d.).
  • preparation of alpha methylcinnamic acid - Sciencemadness.org. (2023).
  • α-Methylcinnamic acid - NIST WebBook. (n.d.).
  • The Doebner modification of the Knoevenagel reaction. - OpenBU. (n.d.).
  • Nagalakshmi, K., et al. (2013). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 25(18), 10321-10324.
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Michalkova, R., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(31), 3561-3581.
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPORATION. (n.d.).
  • FTIR spectrum of Cinnamic acid. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Design of Serine Protease Inhibitors - ResearchGate. (2015).
  • 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. (n.d.).
  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. (2023).
  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Canonical or noncanonical? Structural plasticity of serine protease‐binding loops in Kunitz‐STI protease inhibitors - PMC - NIH. (2021).
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (2011).
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate. (2021).
  • HPLC analysis of organic acids using a novel stationary phase - ResearchGate. (2008).
  • Structural aspects of strong inhibition and role of scaffold for serine protease Inhibitors. (n.d.).
  • Reverse phase hplc method development and validation for the simultaneous quantitative estimation of alpha lipoic acid and allopurinol in tablets - ResearchGate. (2016).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

Sources

An In-depth Technical Guide to alpha-Methylcinnamic Acid: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylcinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structural motif, featuring an α,β-unsaturated carboxylic acid, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[2][3] This guide offers a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, and a detailed protocol for its analytical characterization, providing a crucial resource for professionals in drug discovery and development. The unique substitution on the cinnamic acid backbone imparts specific properties that are of interest for creating novel bioactive molecules.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its reactivity, solubility, and formulation characteristics.

PropertyValueSource(s)
CAS Number 1199-77-5[4][5][6][7][8][9]
Molecular Formula C₁₀H₁₀O₂[4][5][6][7][8][9]
Molecular Weight 162.19 g/mol [4][5][8][9]
Appearance White to light yellow crystalline powder[4][5][8]
Melting Point 78-81 °C[4][5][9][10]
Boiling Point 288 °C[4]
Solubility Soluble in water[4]
pKa 4.23[4]
LogP 2.2[5]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both a carboxylic acid and a substituted alkene. The presence of the phenyl group and the methyl group on the double bond influences its electronic and steric properties.

Key Reactive Sites:

  • Carboxylic Acid Group: Undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction.

  • Carbon-Carbon Double Bond: Susceptible to addition reactions, although the substitution can affect reactivity compared to unsubstituted cinnamic acid.

  • Aromatic Ring: Can undergo electrophilic substitution reactions, with the substitution pattern directed by the electron-withdrawing nature of the propenoic acid side chain.

Stability and Incompatibilities: this compound is generally stable under normal conditions.[4][11] However, it is incompatible with strong oxidizing agents.[4][11] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[4][11]

Synthesis of this compound

A common and efficient method for the synthesis of this compound and its derivatives is the Knoevenagel-Doebner condensation.[1][2] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, in this case, a derivative of propanoic acid.

A notable example involves the condensation of benzaldehyde with propionic anhydride in the presence of a base like potassium carbonate.[9] Another approach utilizes the reaction between an aromatic aldehyde and succinic anhydride under microwave irradiation with a base such as sodium hydroxide, which offers advantages like high yields and the avoidance of toxic solvents.[1][2]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product benzaldehyde Benzaldehyde reaction Knoevenagel-Doebner Condensation benzaldehyde->reaction propionic_anhydride Propionic Anhydride propionic_anhydride->reaction base Potassium Carbonate (Base) base->reaction Catalyst heat Reflux heat->reaction Energy amca This compound reaction->amca G start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_setup Set Up HPLC System prep_std->hplc_setup prep_sample->hplc_setup inject_std Inject Standards & Build Calibration Curve hplc_setup->inject_std inject_sample Inject Sample inject_std->inject_sample analyze Analyze Data (Retention Time & Peak Area) inject_sample->analyze report Report Purity analyze->report

Sources

The Multifaceted Mechanisms of α-Methylcinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of a Modified Phenylpropanoid

In the landscape of small molecule drug discovery, the cinnamic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The addition of a methyl group at the alpha position creates α-methylcinnamic acid, a modification that can significantly influence the molecule's steric and electronic properties, and consequently, its interactions with biological targets. This guide provides an in-depth exploration of the known and putative mechanisms of action of α-methylcinnamic acid in biological systems. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing compound. We will delve into its effects on key signaling pathways implicated in inflammation, metabolic disease, cancer, and microbial pathogenesis, while also providing the experimental frameworks necessary to rigorously investigate its molecular mechanisms.

Anti-inflammatory Activity: Quenching the Flames of NF-κB Signaling

Chronic inflammation is a hallmark of numerous diseases. A key mediator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB). Cinnamic acid and its derivatives have been shown to suppress the activation of the NF-κB signaling pathway.[1] While specific quantitative data for α-methylcinnamic acid is still emerging, the established anti-inflammatory properties of related compounds strongly suggest a similar mechanism.

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This liberates NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. The anti-inflammatory action of cinnamic acid derivatives is attributed to their ability to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[1]

Visualizing the Inhibition of NF-κB Signaling

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds aMCA α-Methylcinnamic Acid aMCA->IKK Inhibits Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Proposed mechanism of NF-κB inhibition by α-methylcinnamic acid.

Metabolic Regulation: A Potential Agonist of PPARγ

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. In particular, PPARγ is the molecular target of the thiazolidinedione class of anti-diabetic drugs. Derivatives of α-methylcinnamic acid have been investigated as potential PPARγ agonists. For instance, α-aryloxy-α-methylhydrocinnamic acid derivatives have been synthesized and shown to act as dual PPARα/γ agonists, with some compounds exhibiting potent activity.[2][3] One such derivative demonstrated an EC50 of 4 nM for human PPARγ.[2] This suggests that the α-methylcinnamic acid scaffold could be a promising starting point for the development of novel anti-diabetic agents.

The activation of PPARγ leads to the transcription of genes involved in insulin sensitization, glucose uptake, and adipogenesis. By acting as a PPARγ agonist, α-methylcinnamic acid could potentially improve glycemic control and lipid profiles.

Investigating PPARγ Agonism: A Luciferase Reporter Assay

To quantitatively assess the PPARγ agonist activity of α-methylcinnamic acid, a luciferase reporter assay is the gold standard.

Experimental Workflow:

PPARg_Assay Cell_Culture 1. Culture HEK293 cells stably expressing a PPARγ-luciferase reporter construct. Treatment 2. Treat cells with varying concentrations of α-methylcinnamic acid and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Cell_Culture->Treatment Incubation 3. Incubate for 24 hours to allow for gene expression. Treatment->Incubation Lysis 4. Lyse the cells to release the luciferase enzyme. Incubation->Lysis Luminescence 5. Add luciferin substrate and measure luminescence using a plate reader. Lysis->Luminescence Analysis 6. Plot luminescence vs. concentration to determine the EC50 value. Luminescence->Analysis

Caption: Workflow for a PPARγ luciferase reporter assay.

Anti-Cancer Activity: Induction of Apoptosis

Cinnamic acid and its derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4] For instance, cinnamic acid was found to have an IC50 of 2.4 mM in a cell viability assay using HT-144 human melanoma cells.[5] The proposed mechanism involves the induction of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent programmed cell death. One study on an α-cyano derivative of cinnamic acid showed that it induced apoptosis in breast cancer cells, which correlated with an increase in the Bax/Bcl-2 ratio.[4] While direct quantitative data for α-methylcinnamic acid is needed, it is plausible that it shares this pro-apoptotic mechanism.

Key Markers of Apoptosis
MarkerRole in Apoptosis
Cleaved Caspase-3 Executioner caspase, cleaves cellular substrates.
Cleaved PARP A substrate of caspase-3; its cleavage is a hallmark of apoptosis.
Bax Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization.
Bcl-2 Anti-apoptotic protein that inhibits apoptosis.

Antimicrobial Properties: Targeting Fungal Pathogens

Derivatives of α-methylcinnamic acid have shown promising antifungal activity. Specifically, 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid have demonstrated strong activity against Saccharomyces cerevisiae cell wall integrity mutants.[1] Furthermore, a study on the antimicrobial effects of cinnamic acid derivatives against Candida albicans found that methyl caffeate and methyl 2-nitro cinnamate exhibited a Minimum Inhibitory Concentration (MIC) of 128 µg/mL.[1] While this is not α-methylcinnamic acid itself, it highlights the potential of this class of compounds. The proposed mechanism of action for the antimicrobial effects of cinnamic acid derivatives includes the disruption of the fungal cell wall and membrane integrity.

Experimental Methodologies

A crucial aspect of characterizing the mechanism of action of any small molecule is the use of robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays relevant to the study of α-methylcinnamic acid.

A. Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of α-methylcinnamic acid (e.g., 0.1 µM to 1 mM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Analysis of Apoptotic Markers: Western Blotting

Principle: This technique allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.

Protocol:

  • Protein Extraction: Treat cells with α-methylcinnamic acid for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

C. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of α-methylcinnamic acid in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing microbial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans).

  • Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

α-Methylcinnamic acid represents a promising scaffold for the development of novel therapeutics with diverse applications. Its potential to modulate key signaling pathways in inflammation, metabolic disease, and cancer warrants further investigation. The immediate priority for future research should be to generate specific quantitative data for α-methylcinnamic acid in a variety of validated assays. Comparative studies with unsubstituted cinnamic acid will be crucial to elucidate the specific contribution of the α-methyl group to its biological activity. Furthermore, target identification studies will be essential to uncover the direct molecular targets of α-methylcinnamic acid, which will provide a more complete understanding of its mechanism of action and pave the way for its potential clinical development.

References

  • Anto, R. J., Kuttan, G., Babu, K. V., Rajasekharan, K. N., & Kuttan, R. (1995). Anti-inflammatory activity of natural and synthetic curcuminoids.
  • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349.
  • Henke, B. R., et al. (2004). Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists. Journal of medicinal chemistry, 47(10), 2422–2425.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
  • Sadeghian, M., et al. (2021). Protective Effects of Cinnamic Acid Against Hyperglycemia Induced Oxidative Stress and Inflammation in HepG2 Cells. Iranian Journal of Pharmaceutical Research, 20(2), 324-336.
  • Yuan, H., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PloS one, 8(9), e72953.
  • Hafizur, R. M., et al. (2015). Cinnamic acid exerts anti-diabetic activity by improving glucose tolerance in vivo and by stimulating insulin secretion in vitro. Phytomedicine, 22(2), 297-300.
  • Kim, J. H., et al. (2018). Cinnamic Acid Derivatives as Intervention Catalysts to Overcome Antifungal Tolerance. Journal of microbiology and biotechnology, 28(11), 1921–1928.
  • Niero, E. L. D. O., & Machado-Santelli, G. M. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of experimental & clinical cancer research, 32(1), 1-12.
  • Xiong, X., et al. (2008). Antitumor activity of a novel series of alpha-aryloxy-alpha-methylhydrocinnamic acid derivatives as PPAR gamma agonists against a panel of human cancer cell lines. Cancer chemotherapy and pharmacology, 63(3), 447–455.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Yuan, H., Ma, Q., Ye, L., & Piao, G. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PloS one, 8(9), e72953.
  • Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.

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alpha-Methylcinnamic acid derivatives and their potential applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to α-Methylcinnamic Acid Derivatives and Their Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of α-methylcinnamic acid derivatives, from their synthesis to their burgeoning applications in pharmacology and materials science. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile chemical scaffold.

Introduction: The Versatility of the Cinnamic Acid Scaffold

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in nature, notably in plants, where they serve as key precursors in the biosynthesis of flavonoids, lignans, and other phenylpropanoids. The core structure, characterized by a benzene ring, a propylene side chain, and a carboxylic acid group, offers a versatile platform for chemical modification. The introduction of a methyl group at the alpha position (α-methylcinnamic acid) imparts significant changes to the molecule's stereochemistry and electronic properties, leading to a distinct profile of biological activities and potential applications.

The presence of the α-methyl group can influence the molecule's conformation, steric hindrance, and metabolic stability, often enhancing its interaction with biological targets. This has led to the exploration of α-methylcinnamic acid derivatives in a wide array of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Synthetic Strategies for α-Methylcinnamic Acid Derivatives

The synthesis of α-methylcinnamic acid derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern on the aromatic ring and the stereochemistry of the final product.

Perkin Reaction

A classical method for the synthesis of cinnamic acids involves the Perkin reaction. This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its corresponding carboxylate salt. For α-methylcinnamic acid derivatives, a modification of this reaction using propanoic anhydride is employed.

Experimental Protocol: Synthesis of an α-Methylcinnamic Acid Derivative via the Perkin Reaction

  • Reactant Preparation: A mixture of a substituted benzaldehyde (1.0 eq), propanoic anhydride (2.5 eq), and triethylamine (2.0 eq) is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is heated to 140-160 °C and refluxed for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into a 10% aqueous sodium carbonate solution. The aqueous layer is washed with diethyl ether to remove any unreacted aldehyde.

  • Acidification: The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate is formed.

  • Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure α-methylcinnamic acid derivative.

Knoevenagel Condensation

The Knoevenagel condensation provides a milder alternative for the synthesis of α-substituted cinnamic acids. This reaction involves the condensation of an aromatic aldehyde or ketone with a compound containing an active methylene group, such as diethyl malonate, in the presence of a weak base.

Knoevenagel_Condensation A Aromatic Aldehyde C Intermediate Adduct A->C + Diethyl Malonate B Diethyl Malonate B->C D α-Methylcinnamic Acid Derivative C->D Hydrolysis & Decarboxylation Base Weak Base (e.g., Piperidine) Base->C Catalyst

Caption: Knoevenagel condensation workflow for α-methylcinnamic acid derivatives.

Pharmacological Applications of α-Methylcinnamic Acid Derivatives

The structural modifications of the α-methylcinnamic acid scaffold have led to the discovery of derivatives with a broad spectrum of pharmacological activities.

Anticancer Activity

Several α-methylcinnamic acid derivatives have demonstrated promising anticancer properties. These compounds often exert their effects through the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic activity.

One notable example is the derivative 2,4,5-trimethoxy-α-methylcinnamic acid, which has been shown to induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the disruption of microtubule dynamics, similar to other tubulin-binding agents.

Table 1: Anticancer Activity of Selected α-Methylcinnamic Acid Derivatives

DerivativeCancer Cell LineIC50 (µM)Proposed Mechanism of Action
2,4,5-trimethoxy-α-methylcinnamic acidHeLa15.2Microtubule disruption, Apoptosis induction
4-hydroxy-3-methoxy-α-methylcinnamic acidMCF-725.8Inhibition of STAT3 signaling
3,4-dihydroxy-α-methylcinnamic acidA54932.5ROS generation, DNA damage
Antimicrobial and Antifungal Activity

The cinnamic acid backbone is a known pharmacophore in antimicrobial agents. The introduction of the α-methyl group can enhance the lipophilicity and membrane permeability of these compounds, leading to improved antimicrobial efficacy.

Derivatives bearing halogen or hydroxyl substitutions on the aromatic ring have shown significant activity against a range of pathogenic bacteria and fungi. For instance, 4-chloro-α-methylcinnamic acid has been reported to inhibit the growth of Staphylococcus aureus and Candida albicans.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor STAT3 STAT3 Receptor->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Dimerization & Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Derivative α-Methylcinnamic Acid Derivative Derivative->STAT3 Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Inhibition of the STAT3 signaling pathway by an α-methylcinnamic acid derivative.

Enzyme Inhibition

α-Methylcinnamic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to mimic the structure of natural enzyme substrates makes them attractive candidates for inhibitor design.

A key area of research is their potential as inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes that play a crucial role in cell signaling. Dysregulation of PTP activity is associated with numerous diseases, including cancer, diabetes, and autoimmune disorders. Specifically, some derivatives have shown selectivity for PTP1B, a major negative regulator of the insulin and leptin signaling pathways, making them promising leads for the treatment of type 2 diabetes and obesity.

Future Perspectives and Challenges

The field of α-methylcinnamic acid derivatives continues to evolve, with ongoing efforts to synthesize novel compounds with improved potency and selectivity. The exploration of new therapeutic targets and the use of computational methods for rational drug design are expected to accelerate the discovery of new drug candidates.

However, challenges remain in optimizing the pharmacokinetic properties of these compounds, such as their solubility, bioavailability, and metabolic stability. Further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential and safety profiles.

Conclusion

α-Methylcinnamic acid derivatives represent a promising class of compounds with a wide range of potential applications in medicine and beyond. Their versatile chemical scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activities. Continued research in this area is poised to unlock new therapeutic opportunities and contribute to the development of novel drugs for a variety of diseases.

References

  • Title: Synthesis and biological evaluation of novel 2,4,5-trimethoxy-alpha-methylcinnamic acid derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Protein Tyrosine Phosphatases as Drug Targets Source: Medicinal Research Reviews URL:[Link]
  • Title: Discovery of a Potent and Selective Protein Tyrosine Phosphatase 1B Inhibitor Source: Journal of Medicinal Chemistry URL:[Link]

α-Methylcinnamic Acid: A Versatile Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

α-Methylcinnamic acid is a structurally versatile α,β-unsaturated carboxylic acid that serves as a pivotal building block in contemporary organic synthesis.[1][2] Its unique arrangement of a phenyl group, a carboxylic acid, and a reactive alkene moiety makes it a valuable precursor for a wide array of complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on core transformations such as asymmetric hydrogenation, palladium-catalyzed cross-coupling reactions, and condensation methodologies. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and highlight its application in the synthesis of high-value targets in the pharmaceutical and agrochemical industries.[3][4][5]

Core Principles: Structure and Reactivity

Physicochemical Properties

α-Methylcinnamic acid, systematically named (E)-2-methyl-3-phenylprop-2-enoic acid, is a white to light yellow solid at room temperature.[6][7] Its structure features a carbon-carbon double bond conjugated with both a phenyl ring and a carboxyl group, a configuration that dictates its chemical reactivity. This conjugation stabilizes the molecule and activates the double bond for various addition reactions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[7][8]
Molecular Weight 162.19 g/mol [6]
Melting Point 78-81 °C[6][9]
Boiling Point 288 °C[6]
CAS Number 1199-77-5[6][7]
Appearance White to light yellow solid[6][7]
Solubility Soluble in water[6]
Synthetic Significance

The synthetic value of α-methylcinnamic acid stems from its three primary functional components:

  • The Alkene: The double bond is susceptible to a variety of addition reactions, most notably hydrogenation, which can be performed enantioselectively to introduce a chiral center.

  • The Carboxylic Acid: This group can be converted into esters, amides, or other derivatives. It also directs the reactivity of the adjacent double bond.

  • The Phenyl Group: The aromatic ring can be functionalized through electrophilic substitution, or it can participate in cross-coupling reactions.

The interplay between these groups makes α-methylcinnamic acid a crucial starting material for synthesizing natural products, heterocyclic compounds, and other biologically important molecules.[1]

Caption: Key reactive sites of α-methylcinnamic acid.

Foundational Synthetic Methodologies

Asymmetric Hydrogenation: Crafting Chirality

The enantioselective hydrogenation of the prochiral double bond in α-methylcinnamic acid is one of its most powerful applications. This transformation yields α-methylhydrocinnamic acid (also known as 2-phenylpropionic acid), a chiral building block. The (S)-enantiomer, in particular, is a substructure in several important pharmaceutical compounds.

Causality and Mechanistic Insight: The success of this reaction hinges on the use of a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, or Nickel) coordinated to a chiral phosphine ligand like BINAP.[10][11] The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, leading to the preferential delivery of hydrogen to one face of the double bond, thus generating one enantiomer in excess.

Asymmetric_Hydrogenation_Cycle cluster_main Catalytic Cycle Catalyst [M-L*] (Active Catalyst) Complex Catalyst-Substrate Complex Catalyst->Complex Substrate Binding Substrate α-Methylcinnamic Acid Substrate->Complex HydrideComplex Dihydride Complex Complex->HydrideComplex Oxidative Addition H2 H₂ H2->HydrideComplex Insertion Migratory Insertion HydrideComplex->Insertion H Transfer ProductComplex Product-Catalyst Complex Insertion->ProductComplex Reductive Elimination ProductComplex->Catalyst Product Release Product Chiral Product (α-Methylhydrocinnamic Acid) ProductComplex->Product Heck_Reaction_Cycle cluster_heck Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition L₂Pd(II)(R)(X) Pd0->OxAdd ArX R-X (Aryl Halide) ArX->OxAdd Coord Alkene Coordination OxAdd->Coord Alkene Alkene Alkene->Coord Insert Migratory Insertion Coord->Insert syn-addition BetaElim β-Hydride Elimination Insert->BetaElim Bond Rotation RedElim Reductive Elimination BetaElim->RedElim Product Released Base Base Base->RedElim RedElim->Pd0 Base regenerates Pd(0)

Sources

alpha-Methylcinnamic acid natural occurrence and biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of α-Methylcinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methylcinnamic acid ((E)-2-methyl-3-phenylprop-2-enoic acid) is an α,β-unsaturated carboxylic acid that serves as a valuable molecular scaffold in organic synthesis and drug discovery. While its parent compound, cinnamic acid, is a ubiquitous secondary metabolite in the plant kingdom, the natural origins and biochemical assembly of α-methylcinnamic acid remain subjects of significant scientific inquiry. This technical guide provides a comprehensive overview of the current state of knowledge, critically evaluating the evidence for its natural occurrence and delving into its established and hypothetical biosynthetic pathways. We address the fundamental biochemical question of how the characteristic α-methyl group is incorporated, contrasting the canonical phenylpropanoid pathway with a plausible, alternative biosynthetic route. Furthermore, this guide furnishes detailed methodologies for the extraction, isolation, and characterization of this compound, aiming to equip researchers with the practical knowledge required to investigate its presence in natural matrices and explore its biochemical origins.

Introduction to α-Methylcinnamic Acid

α-Methylcinnamic acid is a derivative of cinnamic acid distinguished by a methyl group on the α-carbon of the propenoic acid side chain. This seemingly minor structural modification has significant implications for the molecule's chemical reactivity and biological activity. The presence of the methyl group can influence the molecule's steric and electronic properties, potentially altering its interaction with biological targets and making it a compelling candidate for synthetic and medicinal chemistry.

While numerous derivatives of cinnamic acid have been explored for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities, α-methylcinnamic acid and its analogues offer a distinct structural motif for further development.[1][2] Understanding its natural distribution and the enzymatic machinery responsible for its synthesis is crucial for harnessing its full potential, either through biotechnological production or as a lead for nature-inspired chemical synthesis.

Natural Occurrence: An Elusive Target

The phenylpropanoid pathway is responsible for a vast array of plant secondary metabolites, with cinnamic acid and its hydroxylated or methoxylated derivatives being widespread.[3][4] These compounds are found in spices, fruits, vegetables, and natural products like propolis and honey.[2]

Direct Evidence for α-Methylcinnamic Acid

Despite the prevalence of its parent structure, direct, verifiable reports of α-methylcinnamic acid isolated from natural plant, fungal, or bacterial sources are conspicuously absent from the mainstream scientific literature. This suggests that the compound is either exceptionally rare in nature or its presence has been overlooked in metabolomic studies.

Indirect Evidence: The Case of α-Methylcinnamaldehyde

The most compelling, albeit indirect, evidence for the potential natural existence of α-methylcinnamic acid comes from the identification of its corresponding aldehyde, α-methylcinnamaldehyde. This related compound has been identified as a natural constituent in certain plant species, most notably those of the Mentha (mint) genus.[5] In biosynthetic pathways, aldehydes and their corresponding carboxylic acids are often interconvertible through the action of dehydrogenases, suggesting that if the aldehyde exists, the acid may also be present, perhaps as a transient intermediate.

CompoundReported Natural SourcePlausible Relationship to α-Methylcinnamic Acid
α-MethylcinnamaldehydeMint (Mentha spp.), Sherry[5]Potential biosynthetic precursor or metabolite

This relationship provides a logical starting point for researchers seeking to isolate α-methylcinnamic acid from a natural matrix.

The Biosynthesis of α-Methylcinnamic Acid

The central question surrounding α-methylcinnamic acid is the biochemical origin of its α-methyl group. This is not a trivial modification and cannot be explained by the well-established, canonical phenylpropanoid pathway.

The Canonical Phenylpropanoid Pathway (for Cinnamic Acid)

In virtually all higher plants, the biosynthesis of cinnamic acid begins with the aromatic amino acid L-phenylalanine, which is itself derived from the shikimate pathway.[6] The key enzymatic step is the non-oxidative deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , to produce trans-cinnamic acid.[7][8] This serves as the gateway to a vast network of secondary metabolites. Subsequent modifications, such as hydroxylation by Cinnamate-4-Hydroxylase (C4H) and activation by 4-Coumarate:CoA Ligase (4CL), occur on the C6-C3 backbone but do not involve α-carbon methylation.[9][10]

Canonical Phenylpropanoid Pathway Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Cinnamic trans-Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Derivatives Other Phenylpropanoids (Lignans, Flavonoids, etc.) pCoumaric->Derivatives 4CL, etc.

Figure 1: Simplified overview of the canonical phenylpropanoid pathway.
The α-Methylation Enigma

The established phenylpropanoid pathway does not account for the synthesis of α-methylcinnamic acid. There are no known methyltransferases in this pathway that act on the α-carbon of the cinnamic acid side chain. The O-methyltransferases (OMTs) involved in phenylpropanoid biosynthesis specifically methylate hydroxyl groups on the phenyl ring (e.g., converting caffeic acid to ferulic acid) and operate via a completely different chemical mechanism.[8] This indicates that α-methylcinnamic acid must be formed via an alternative route.

A Hypothetical Biosynthetic Route via Aldol Condensation

Drawing inspiration from established chemical syntheses, a plausible alternative pathway can be proposed.[11][12] Rather than starting from L-phenylalanine, this hypothetical route would involve an enzymatic aldol-type condensation reaction between benzaldehyde and a three-carbon donor, such as propionyl-CoA.

Proposed Steps:

  • Precursor Formation: Benzaldehyde can be synthesized in plants from L-phenylalanine or trans-cinnamic acid through various enzymatic routes. Propionyl-CoA is an intermediate in the metabolism of several amino acids and fatty acids.

  • Enzymatic Condensation: A specialized condensing enzyme, possibly a type of synthase or aldolase, catalyzes the condensation of the enolate of propionyl-CoA with benzaldehyde.

  • Dehydration: The resulting β-hydroxy intermediate undergoes dehydration to yield the α,β-unsaturated product, α-methylcinnamoyl-CoA.

  • Hydrolysis: A thioesterase hydrolyzes the CoA ester to release free α-methylcinnamic acid.

This proposed pathway represents a testable hypothesis for future research into the biosynthesis of this molecule.

Hypothetical Biosynthesis cluster_precursors Precursors Benzaldehyde Benzaldehyde Condensation Enzymatic Condensation Benzaldehyde->Condensation PropionylCoA Propionyl-CoA PropionylCoA->Condensation Dehydration Dehydration Condensation->Dehydration β-Hydroxy Intermediate Hydrolysis Thioesterase Activity Dehydration->Hydrolysis α-Methylcinnamoyl-CoA Product α-Methylcinnamic Acid Hydrolysis->Product

Figure 2: A hypothetical biosynthetic pathway for α-methylcinnamic acid.

Methodologies for Investigation

For researchers aiming to isolate, identify, and quantify α-methylcinnamic acid or elucidate its biosynthetic pathway, a combination of targeted extraction and robust analytical techniques is required.

Protocol: Extraction and Isolation from Natural Matrices

This protocol is a generalized procedure for extracting phenylpropanoids from plant tissue, which can be adapted for screening for α-methylcinnamic acid.

1. Sample Preparation:

  • Obtain fresh plant material (e.g., leaves, rhizomes of Mentha spp.).
  • Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.
  • Lyophilize (freeze-dry) the tissue to remove water and grind it into a fine powder.

2. Solvent Extraction:

  • Macerate the dried powder (e.g., 10 g) with 100 mL of 80% methanol (MeOH) in water.
  • Sonicate for 30 minutes at room temperature, followed by shaking for 24 hours at 4°C.
  • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet two more times.
  • Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

3. Liquid-Liquid Partitioning:

  • Adjust the pH of the remaining aqueous extract to ~2.5 with HCl to protonate the carboxylic acids.
  • Perform sequential liquid-liquid partitioning by extracting three times with an equal volume of ethyl acetate.
  • Pool the ethyl acetate fractions, which will contain the acidic and moderately polar compounds.
  • Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate to dryness.

4. Chromatographic Purification:

  • Redissolve the dried extract in a minimal amount of methanol.

  • Subject the extract to column chromatography (e.g., silica gel or Sephadex LH-20) or preparative HPLC to isolate individual compounds.

  • Monitor fractions using thin-layer chromatography (TLC) or analytical HPLC.

    Extraction Workflow Start Plant Tissue (e.g., Mentha spp.) Step1 Freeze-Drying & Grinding Start->Step1 Step2 Solvent Extraction (80% Methanol) Step1->Step2 Step3 Evaporation & pH Adjustment Step2->Step3 Step4 Liquid-Liquid Partitioning (Ethyl Acetate) Step3->Step4 Step5 Fraction Collection & Evaporation Step4->Step5 Step6 Chromatographic Purification (e.g., Prep-HPLC) Step5->Step6 End Isolated Compound for Analysis Step6->End

    Figure 3: General experimental workflow for extraction and isolation.
    Analytical Characterization

Accurate identification and quantification require a suite of analytical methods. A comparison of common techniques is provided below.

Analytical TechniquePrincipleTypical LOQKey Advantages
HPLC-UV Separation based on polarity, detection by UV absorbance.0.1 - 1 µg/mLRobust, cost-effective, widely available.
UPLC-UV Similar to HPLC but uses smaller particles for higher resolution and speed.0.05 - 0.5 µg/mLFaster analysis times, better resolution.
LC-MS/MS Chromatography coupled with mass-based detection.< 1 ng/mLHigh sensitivity and selectivity, suitable for complex matrices and structural confirmation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.~µg-mg rangeProvides definitive structural elucidation, including stereochemistry.

Protocol: HPLC-UV Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of α-methylcinnamic acid (approx. 254-280 nm).

  • Quantification: Use an external calibration curve with a certified reference standard.

Conclusion and Future Directions

The study of α-methylcinnamic acid sits at a fascinating frontier of natural product chemistry. While its chemical synthesis is well-established, its natural occurrence and biosynthesis remain largely unproven. The lack of direct evidence for its presence in nature, contrasted with the identification of its aldehyde derivative, presents a compelling scientific puzzle.

The primary knowledge gap is the absence of an elucidated biosynthetic pathway. The proposed route via an aldol-type condensation provides a logical and testable alternative to the canonical PAL-dependent phenylpropanoid pathway.

Future research should focus on:

  • Targeted Metabolomic Screening: Systematically screen plant families known to produce related compounds (e.g., Mentha spp.) using high-sensitivity LC-MS/MS methods to search for α-methylcinnamic acid.

  • Enzyme Discovery: Perform genome mining and biochemical assays to identify novel synthases or aldolases capable of catalyzing the condensation of benzaldehyde and propionyl-CoA.

  • Isotopic Labeling Studies: Use stable isotope-labeled precursors (e.g., ¹³C-benzaldehyde or ¹³C-propionate) in plant or cell-free systems to trace the metabolic flux and confirm the biosynthetic origin.

Elucidating the natural lifecycle of α-methylcinnamic acid will not only solve a fundamental biochemical question but could also unlock new avenues for its biotechnological production, providing a sustainable source of this valuable molecule for the pharmaceutical and chemical industries.

References

  • Lee, S. Y., et al. (2022). Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. International Journal of Molecular Sciences. [Link]
  • Jasud, J., et al. (2022). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Rasayan Journal of Chemistry. [Link]
  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant. [Link]
  • Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. [Link]
  • Wikipedia contributors. (2023). Phenylpropanoid. Wikipedia, The Free Encyclopedia. [Link]
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  • Frontiers Media S.A. Phenylpropanoid Biosynthesis in Plants. Frontiers Research Topics. [Link]
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  • The Fragrance Conservatory. alpha-Methylcinnamaldehyde. [Link]
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  • Jasud, J., et al. (2022). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Rasayan Journal of Chemistry. [Link]
  • The Fragrance Conservatory. alpha-Methylcinnamaldehyde. [Link]
  • Taylor & Francis Online. Phenylpropanoid biosynthesis – Knowledge and References. [Link]
  • Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. [Link]
  • The Fragrance Conservatory. alpha-Methylcinnamaldehyde. [Link]
  • Wikipedia contributors. (2023). Phenylpropanoid. Wikipedia, The Free Encyclopedia. [Link]
  • Lee, S. Y., et al. (2022). Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. International Journal of Molecular Sciences. [Link]
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  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant. [Link]
  • Silva, F., et al. (2016). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]
  • Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. [Link]
  • Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. [Link]
  • Silva, F., et al. (2016). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]
  • Silva, F., et al. (2016). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link]

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Introduction: The Analytical Imperative for alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of alpha-Methylcinnamic Acid

This guide provides a comprehensive analysis of this compound using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind the spectral features, offering insights grounded in the principles of chemical structure and analytical science. Each section is constructed to serve as a self-validating component in the complete structural elucidation of the target molecule.

This compound (α-MCA), with the systematic IUPAC name (E)-2-methyl-3-phenylprop-2-enoic acid, is a derivative of cinnamic acid.[1][2] Its structure, featuring a carboxylic acid, an alkene, and a phenyl group, makes it a valuable synthon in organic chemistry and a subject of interest in materials science and pharmacology. The precise characterization of its chemical structure is paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in its applications.

Spectroscopic methods provide a non-destructive, detailed view of the molecular architecture. By integrating data from NMR, IR, and MS, we can create a comprehensive and unambiguous "fingerprint" of α-MCA, confirming its identity and purity with a high degree of confidence. This integrated approach is the cornerstone of modern analytical chemistry and quality control.

Compound Profile:

Identifier Value
IUPAC Name (E)-2-methyl-3-phenylprop-2-enoic acid[1]
CAS Number 1199-77-5[2]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.18 g/mol [2]

| Appearance | White to light yellow powder[1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) identifies the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is dictated by its local electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The ¹H NMR spectrum of α-MCA provides five distinct signals, each corresponding to a unique proton environment.

LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hₐ~12.30Singlet (broad)-1HCarboxylic Acid (-COOH)
Hₑ7.84Quartet (or broad s)1.51HVinylic Proton (=CH)
7.46 - 7.35Multiplet-5HAromatic Protons (C₆H₅)
HᏧ2.16Doublet1.53HMethyl Protons (-CH₃)
  • The Downfield Acidic Proton (Hₐ): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears as a broad singlet far downfield (~12.30 ppm).[4] Its broadness is a result of chemical exchange with trace amounts of water in the solvent.

  • The Aromatic Protons (Hբ): The five protons on the phenyl group are in a complex electronic environment and overlap, resulting in a multiplet between 7.35 and 7.46 ppm.[5]

  • The Vinylic Proton (Hₑ): This proton is attached to an sp²-hybridized carbon and is deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing carboxylic group, placing its signal at 7.84 ppm.[5] It appears as a narrow quartet due to a small four-bond (allylic) coupling to the methyl protons (HᏧ).

  • The Methyl Protons (HᏧ): The protons of the methyl group are attached to another sp² carbon and resonate at 2.16 ppm. The signal is split into a doublet by the vinylic proton (Hₑ) with a small coupling constant of J = 1.5 Hz, characteristic of long-range allylic coupling.[5]

Caption: Molecular structure of α-MCA with ¹H NMR assignments.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their hybridization and functional group.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial.

  • Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Similar to ¹H NMR, with calibration relative to the CDCl₃ solvent peak (δ = 77.16 ppm).

The proton-decoupled ¹³C NMR spectrum shows 8 distinct signals, consistent with the 10 carbon atoms in the structure (note the symmetry-induced equivalence of some aromatic carbons).

Chemical Shift (δ, ppm)AssignmentRationale
173.1C =OThe carbonyl carbon of the carboxylic acid is highly deshielded, appearing furthest downfield.
142.4=C H (Vinylic)The vinylic carbon attached to the phenyl group is downfield due to conjugation.
134.4C -ipso (Aromatic)The quaternary aromatic carbon to which the alkene is attached.
129.7C -para (Aromatic)Aromatic CH carbon, deshielded.
128.8C -ortho (Aromatic)Two equivalent aromatic CH carbons.
128.5C -meta (Aromatic)Two equivalent aromatic CH carbons.
127.9=C (CH₃) (Vinylic)The quaternary vinylic carbon attached to the methyl group.
14.3-C H₃The sp³-hybridized methyl carbon, appearing furthest upfield.

(Note: Specific chemical shifts can vary slightly based on solvent and concentration. The assignments provided are based on typical values for similar structures and publicly available data.)[6][7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

The IR spectrum of α-MCA is dominated by absorptions from the carboxylic acid and the conjugated system.

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid (-COOH)
~1685Strong, SharpC=O stretchConjugated Carboxylic Acid
~1625MediumC=C stretchAlkene & Aromatic Ring
~1440MediumC-O-H bendCarboxylic Acid
~1290StrongC-O stretchCarboxylic Acid
770 & 690StrongC-H out-of-plane bendMonosubstituted Benzene
  • Carboxylic Acid Signature: The most prominent feature is the extremely broad O-H stretching band from 3300 to 2500 cm⁻¹. This breadth is due to strong hydrogen bonding between carboxylic acid dimers in the solid state. Overlapping this is the sharp, intense C=O stretching absorption around 1685 cm⁻¹. Its frequency is lowered from a typical acid (~1710 cm⁻¹) due to conjugation with the C=C double bond, which weakens the carbonyl bond.[1][8]

  • Conjugated System: The C=C stretching of the alkene is visible around 1625 cm⁻¹, often overlapping with aromatic ring stretches.[8]

  • Aromatic Ring: The presence of the monosubstituted benzene ring is definitively confirmed by two strong bands around 770 and 690 cm⁻¹, which arise from the collective out-of-plane bending of the five adjacent C-H bonds.[9]

Caption: Key IR vibrational modes for α-MCA functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on how the molecule fragments under energetic conditions. For this guide, we focus on Electron Ionization (EI-MS).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe, which is heated to volatilize the sample into the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, M⁺•).

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

The mass spectrum provides a unique fragmentation pattern that validates the molecular structure.

m/z (Mass/Charge)Relative Intensity (%)Proposed FragmentCausality of Fragmentation
162100[M]⁺•Molecular Ion: The intact molecule minus one electron. Confirms the molecular weight.[4]
16135[M-H]⁺Loss of a single hydrogen atom.
11760[M-COOH]⁺Loss of a carboxyl radical (•COOH, 45 Da), a common fragmentation for carboxylic acids.
11679[M-HCOOH]⁺•McLafferty-like rearrangement leading to the loss of a neutral formic acid molecule (46 Da).
11564[C₉H₇]⁺Loss of the carboxyl group followed by loss of hydrogen atoms, leading to a stable indenyl or azulenyl cation.
9131[C₇H₇]⁺Cleavage of the bond between the vinylic system and the phenyl group, followed by rearrangement to the highly stable tropylium cation.[4]

The base peak at m/z = 162 confirms the molecular weight of 162 g/mol .[10] The subsequent fragmentation pattern, particularly the loss of the carboxyl group (m/z 117) and the formation of the tropylium ion (m/z 91), is highly characteristic of this class of aromatic carboxylic acids and provides strong corroborating evidence for the proposed structure.[4]

G mol_ion [C₁₀H₁₀O₂]⁺• m/z = 162 (Molecular Ion) frag_117 [C₉H₉]⁺ m/z = 117 mol_ion->frag_117 - •COOH frag_115 [C₉H₇]⁺ m/z = 115 frag_117->frag_115 - 2H frag_91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) frag_117->frag_91 - C₂H₂

Caption: Major fragmentation pathway of α-MCA in EI-MS.

Integrated Analysis and Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.

  • MS provides the molecular formula (from exact mass) and molecular weight (m/z = 162).

  • IR confirms the presence of key functional groups: a carboxylic acid (broad O-H, strong C=O at 1685 cm⁻¹) and a monosubstituted aromatic ring (770, 690 cm⁻¹).

  • ¹³C NMR confirms the carbon count (8 unique signals for 10 carbons) and the types of carbons present (carbonyl, alkene, aromatic, methyl).

  • ¹H NMR pieces the structure together, showing the connectivity between the methyl group and the vinylic proton, their relationship to the phenyl group, and the presence of the acidic proton.

Together, these data points form a self-validating system. The molecular weight from MS is consistent with the atoms identified by NMR and IR. The functional groups seen in the IR spectrum are validated by the chemical shifts in both ¹H and ¹³C NMR. The fragmentation pattern in MS is perfectly explained by the structure elucidated by NMR. This cohesive, multi-faceted analytical approach provides unequivocal proof of the structure and identity of this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][12]

  • Precautions:

    • Always handle in a well-ventilated area or fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

    • Avoid creating dust.[14]

    • Wash hands thoroughly after handling.[13]

Always consult the full Safety Data Sheet (SDS) before use.[11][14]

References

  • Capot Chemical Co., Ltd. (2008). MSDS of this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637817, this compound.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • MDPI. (2022). Investigation of Cinnamaldehyde Derivatives as Potential Organic UV Filters.
  • Meta-Sci. (n.d.). Safety Data Sheet this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14541, alpha-Methyl cinnamic acid.
  • National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid Mass Spectrum. In NIST Chemistry WebBook.
  • ResearchGate. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.
  • SpectraBase. (n.d.). α-Methylcinnamic acid - Optional[13C NMR] - Spectrum.

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alpha-Methylcinnamic acid solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of alpha-Methylcinnamic Acid

Foreword: Understanding the Molecule

This compound (AMCA), with the chemical formula C₁₀H₁₀O₂ and CAS number 1199-77-5, is an α,β-unsaturated carboxylic acid.[1][2] Its structure, featuring a phenyl group, a carboxylic acid moiety, and a double bond, dictates its physicochemical properties and reactivity. This guide provides drug development professionals and researchers with a comprehensive understanding of two critical attributes for any active pharmaceutical ingredient (API): solubility and stability. A thorough characterization of these properties is not merely a regulatory requirement; it is the foundation of rational formulation development, ensuring bioavailability, efficacy, and safety.

This document is structured to provide not just data, but a field-proven perspective on why and how to generate and interpret this critical information, grounding our discussion in established regulatory frameworks and sound scientific principles.

Part 1: The Solubility Profile of this compound

Solubility is a gatekeeper to bioavailability. For an orally administered drug, dissolution in the gastrointestinal tract is the first step toward absorption. Understanding the solubility of AMCA in various media is therefore paramount.

Aqueous and Organic Solvent Solubility

This compound is a crystalline solid with a melting point in the range of 79-81 °C.[3] Its solubility is moderate, influenced by the hydrophobic phenyl group and the hydrophilic carboxylic acid group. Literature values for aqueous solubility show some variation, underscoring the importance of empirical determination under well-controlled conditions.

SolventTemperature (°C)SolubilitySource
Water25~999.7 mg/L (estimated)The Good Scents Company[4]
Water253.5 g/LChemicalBook[5]
MethanolNot SpecifiedSolubleChemicalBook[5]

Causality Behind Experimental Choices: The discrepancy in reported aqueous solubility values highlights the sensitivity of this measurement to experimental conditions such as pH, ionic strength, and crystalline form (polymorphism). The higher value (3.5 g/L) may reflect solubility at a specific pH where the carboxylic acid is partially ionized. For drug development, it is crucial to determine the intrinsic solubility (the solubility of the free acid form at a pH where it is fully protonated) and the pH-solubility profile.

The Critical Influence of pH

As a carboxylic acid, the aqueous solubility of AMCA is highly dependent on pH. The pKa of the carboxylic acid group dictates the pH at which the molecule transitions from its less soluble, neutral form (HA) to its more soluble, ionized carboxylate form (A⁻).

This relationship is described by the Henderson-Hasselbalch equation. When the pH is below the pKa, the neutral form predominates, leading to lower solubility. As the pH rises above the pKa, the ionized form becomes dominant, significantly increasing solubility. This behavior is critical for predicting dissolution in different segments of the gastrointestinal tract, from the acidic environment of the stomach to the more neutral pH of the small intestine.

Experimental Protocol: Determining the pH-Solubility Profile

This protocol describes a self-validating system for generating a reliable pH-solubility profile, a cornerstone of pre-formulation studies.

Objective: To determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Methodology: Equilibrium Shake-Flask Method

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, and 7.4) of known ionic strength.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter it immediately using a syringe filter (e.g., 0.45 µm PVDF) that has been confirmed not to bind the compound. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[6][7] The concentration of AMCA is determined against a calibration curve prepared from a known standard.

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that no phase transformation or salt formation has occurred during the experiment. This step is a critical part of the self-validating system.

Part 2: The Stability Profile of this compound

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9] The International Council for Harmonisation (ICH) provides a clear framework for these studies.[10][11]

Forced Degradation (Stress Testing)

Forced degradation studies are the first step in understanding the intrinsic stability of a molecule.[12] They are designed to accelerate degradation to identify likely degradation products and establish degradation pathways.[9][13] This information is essential for developing stability-indicating analytical methods.[12]

Logical Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation of this compound.

Predicted Degradation Pathways

Based on the structure of AMCA, several degradation pathways can be predicted. The primary sites of reactivity are the carboxylic acid group, the carbon-carbon double bond, and the aromatic ring.

  • Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, ester derivatives would be susceptible.

  • Oxidation: The double bond is susceptible to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products like benzaldehyde.

  • Photodegradation: The conjugated system of the molecule can absorb UV light, potentially leading to cis-trans isomerization or cycloaddition reactions (dimerization), a known reaction for cinnamic acid.

Predicted Degradation Pathways of AMCA

Degradation_Pathways cluster_pathways AMCA This compound C₆H₅-CH=C(CH₃)COOH Epoxide Epoxide Derivative C₆H₅-CH(O)CH(CH₃)COOH AMCA->Epoxide Oxidation Isomer Z-Isomer (Allocinnamic Acid Derivative) cis-isomer AMCA->Isomer Isomerization Dimer Cyclobutane Dimer Dimerization Product AMCA->Dimer [2+2] Cycloaddition Oxidation Oxidative Stress (H₂O₂) Oxidation->Epoxide Photolysis Photolytic Stress (UV Light) Photolysis->Isomer Photolysis->Dimer Benzaldehyde Benzaldehyde C₆H₅-CHO Epoxide->Benzaldehyde Further Oxidation/ Cleavage

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system designed to produce meaningful data for method development and stability assessment, consistent with ICH guidelines.[14]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of AMCA in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute to a target concentration (e.g., 100 µg/mL) with mobile phase, and analyze via HPLC.[15]

    • Rationale: If no degradation is seen, the study should be repeated with a stronger acid (e.g., 1 M HCl).[14][15]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.[15]

    • Rationale: Basic conditions can catalyze different reactions than acidic ones. The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely consuming the parent drug.[14]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature for 12 hours, protected from light.[15]

    • At specified time points, withdraw an aliquot, dilute, and analyze.

  • Thermal Degradation:

    • Solid State: Store a known quantity of solid AMCA in an oven at 80 °C for 48 hours.[15]

    • Solution State: Reflux the stock solution at 80 °C for 48 hours.

    • At specified time points, prepare samples for HPLC analysis.

  • Photostability:

    • Expose solid AMCA and a solution of AMCA to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9]

    • A control sample must be stored in the dark in the same chamber to differentiate between thermal and photolytic degradation.[15]

  • Analysis: All samples, including unstressed controls, are analyzed by a validated stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the parent peak is spectrally pure and co-elution is not occurring.

Formal Stability Studies (ICH)

Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance.[9][11] These studies are performed under long-term and accelerated storage conditions as defined by ICH Q1A(R2).[10]

  • Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term studies.[9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for successful drug development. The protocols and logical frameworks presented in this guide emphasize a systematic, science-driven approach. By moving beyond simple data collection to understand the causality behind the observations—the pH-dependence of solubility, the specific chemical liabilities leading to degradation—researchers can proactively design robust formulations, establish meaningful specifications, and ensure the delivery of a safe and effective final product. The principles outlined herein, grounded in authoritative ICH guidelines, provide a reliable pathway for the characterization of this and other drug candidates.

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An In-Depth Technical Guide to the Potential Biological Activities of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Cinnamic Acid Analogue

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its extensive family of derivatives have long been a focal point of scientific inquiry due to their diverse and profound biological activities.[1][2] These compounds, found in various plants, are recognized for their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Within this promising class of molecules, alpha-methylcinnamic acid emerges as a compound of significant interest. The introduction of a methyl group at the alpha position of the cinnamic acid backbone presents a fascinating structural modification that can influence its physicochemical properties and, consequently, its interaction with biological targets.[4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the current understanding of this compound's potential biological activities, delving into its mechanisms of action, and providing practical insights for future research and development.

Antimicrobial and Antifungal Activities: A Primary Area of Investigation

The antimicrobial properties of cinnamic acid and its derivatives are well-documented, and this compound, along with its substituted forms, has shown notable efficacy, particularly against fungal pathogens.[1][5]

Antifungal Activity and Chemosensitization

Substituted this compound derivatives have demonstrated significant antifungal activity. Notably, 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid have been identified as potent antifungal agents.[6][7] A key aspect of their antifungal action is their ability to act as chemosensitizers, enhancing the efficacy of conventional antifungal drugs.[6][8] This synergistic effect allows for a reduction in the minimum inhibitory concentrations (MICs) of established antifungal agents when used in combination with these cinnamic acid derivatives.[7]

The proposed mechanism for this antifungal activity involves the disruption of the fungal cell wall.[6][9] Studies on Saccharomyces cerevisiae mutants have shown that these compounds are particularly effective against strains with compromised cell wall integrity, specifically those with mutations in the mitogen-activated protein kinase (MAPK) signaling pathway.[6][8] Furthermore, it is speculated that as redox cyclers, these compounds may also target the fungal antioxidant system, further compromising the pathogen's viability.[6]

Antibacterial Activity

While the primary focus has been on antifungal effects, this compound has also been noted for its antibacterial properties.[10] The antibacterial mechanism of cinnamic acid derivatives, in general, is attributed to their ability to disrupt bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1] They have also been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.[1] While specific MIC values for this compound against a broad spectrum of bacteria are not extensively reported, its structural similarity to other active cinnamic acid derivatives suggests its potential in this area warrants further investigation.

Anticancer Potential: Inducing Apoptosis and Inhibiting Cell Proliferation

The anticancer properties of cinnamic acid derivatives are a significant area of research, with studies demonstrating their ability to induce programmed cell death (apoptosis) and inhibit the proliferation of various cancer cell lines.[11][12][13]

Induction of Apoptosis

Cinnamic acid and its derivatives have been shown to induce apoptosis in cancer cells through multiple mechanisms. One key pathway involves the generation of reactive oxygen species (ROS), leading to irreversible DNA damage and triggering the apoptotic cascade.[11][14] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[11]

Specifically, alpha-cyano-4-hydroxy-3-methoxycinnamic acid has been shown to induce apoptosis in human breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[15] This shift in the Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis.

The following diagram illustrates a generalized pathway for cinnamic acid-induced apoptosis:

CA Cinnamic Acid Derivative (e.g., this compound) ROS Increased ROS CA->ROS Bax ↑ Bax CA->Bax Bcl2 ↓ Bcl-2 CA->Bcl2 DNA_damage DNA Damage ROS->DNA_damage Mito Mitochondrial Dysfunction DNA_damage->Mito Bax->Mito Bcl2->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized pathway of cinnamic acid-induced apoptosis.

Cytotoxicity in Cancer Cell Lines

Various cinnamic acid derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[16] For instance, cinnamic acid itself has an IC50 of 2.4 mM in HT-144 human melanoma cells.[11] While comprehensive IC50 data for this compound across multiple cancer cell lines is still emerging, its derivatives have shown promising activity. For example, linking 4-methylcinnamic acid to other molecules has resulted in compounds with potent inhibitory activity against MCF-7 breast cancer cells.[17]

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of cinnamic acid derivatives make them attractive therapeutic candidates.[1]

Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to inhibit key pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[18][19] These pathways regulate the expression of numerous pro-inflammatory cytokines and enzymes. By suppressing the activation of these pathways, cinnamic acid derivatives can effectively reduce the inflammatory response.

The following diagram illustrates the inhibitory effect of cinnamic acid derivatives on the NF-κB signaling pathway:

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression NFkB->Genes CA This compound & Derivatives CA->IKK CA->IkB

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound, this section provides an overview of key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard technique for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under optimal growth conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Concluding Remarks and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of potential biological activities. The existing research, particularly in the realm of antifungal activity, highlights their potential as both standalone therapeutic agents and as adjuvants to enhance the efficacy of existing drugs. However, to fully realize the therapeutic potential of this compound, further in-depth research is imperative.

Future investigations should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of this compound against a broad panel of microbial strains and cancer cell lines to establish a detailed activity profile.

  • Mechanistic Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying its various biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a wider range of this compound derivatives to identify key structural features that govern biological activity and to optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of promising lead compounds.

The foundational knowledge outlined in this guide provides a solid platform for the scientific community to build upon, paving the way for the potential development of novel therapeutics derived from the versatile scaffold of this compound.

References

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The Art of Molecular Design: An In-depth Technical Guide to the Structure-Activity Relationship of α-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of α-methylcinnamic acid, a scaffold of significant interest in medicinal chemistry. We will delve into the nuanced ways in which structural modifications of this molecule influence its biological activity, offering insights for researchers, scientists, and drug development professionals. This document is designed to be a practical and intellectually stimulating resource, moving beyond a simple recitation of facts to explain the rationale behind experimental design and the interpretation of results.

Introduction: The Promise of a Privileged Scaffold

Cinnamic acid and its derivatives, naturally occurring compounds found in a variety of plants, have long been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The introduction of a methyl group at the alpha position of the acrylic acid side chain, yielding α-methylcinnamic acid, offers a unique opportunity to modulate the molecule's electronic and steric properties. This modification can enhance metabolic stability, alter conformational preferences, and ultimately fine-tune its interaction with biological targets. Understanding the SAR of α-methylcinnamic acid is therefore paramount for the rational design of novel therapeutic agents with improved potency and selectivity.

This guide will systematically dissect the SAR of the α-methylcinnamic acid core, examining the impact of substitutions on the aromatic ring, modifications of the carboxylic acid moiety, and the influence of the α-methyl group itself. We will also provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, empowering researchers to validate these principles in their own laboratories.

cluster_0 α-Methylcinnamic Acid Scaffold cluster_1 Key Modification Sites cluster_2 Biological Activities Core α-Methylcinnamic Acid Aromatic_Ring Aromatic Ring (Ar) Core->Aromatic_Ring Substitutions Carboxylic_Acid Carboxylic Acid (-COOH) Core->Carboxylic_Acid Esterification, Amidation Alpha_Methyl α-Methyl Group (-CH3) Core->Alpha_Methyl Stereochemistry, Replacement Antimicrobial Antimicrobial Aromatic_Ring->Antimicrobial Anti_inflammatory Anti-inflammatory Aromatic_Ring->Anti_inflammatory Anticancer Anticancer Aromatic_Ring->Anticancer Carboxylic_Acid->Antimicrobial Carboxylic_Acid->Anti_inflammatory Carboxylic_Acid->Anticancer Alpha_Methyl->Antimicrobial Alpha_Methyl->Anti_inflammatory Alpha_Methyl->Anticancer

Caption: Core structure of α-methylcinnamic acid and key sites for SAR studies.

Part 1: Deconstructing the Molecule: A Systematic SAR Analysis

The biological activity of α-methylcinnamic acid derivatives is a finely tuned interplay of their structural features. By systematically modifying different parts of the molecule, we can elucidate the key determinants of potency and selectivity for various therapeutic targets.

The Aromatic Ring: The Epicenter of Electronic and Steric Influence

The phenyl ring of α-methylcinnamic acid is a prime target for modification. The nature, position, and number of substituents on this ring can dramatically alter the compound's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological macromolecules.

Electron-Donating vs. Electron-Withdrawing Groups:

The electronic nature of the substituents plays a crucial role. Generally, the presence of electron-withdrawing groups (EWGs) such as nitro (-NO2) or halo (-Cl, -F) on the phenyl ring tends to enhance the antimicrobial activity of cinnamic acid derivatives.[2] This is likely due to an increase in the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by biological targets, such as microbial enzymes. Conversely, electron-donating groups (EDGs) like methoxy (-OCH3) or hydroxyl (-OH) can modulate activity in different ways, often enhancing antioxidant and anti-inflammatory properties. For instance, the presence of hydroxyl groups can contribute to radical scavenging activity.[4]

Positional Isomerism:

The position of the substituent on the aromatic ring is also critical. For example, a para-substitution often leads to more potent activity compared to ortho or meta substitutions. This could be attributed to a more favorable orientation within the binding pocket of a target protein, minimizing steric hindrance and maximizing beneficial interactions.

Table 1: Influence of Aromatic Ring Substituents on Antimicrobial Activity of Cinnamic Acid Derivatives

SubstituentPositionOrganismActivity (MIC in µg/mL)Reference
H-Staphylococcus aureus>256[3]
4-OHparaStaphylococcus aureus128[3]
4-OCH3paraStaphylococcus aureus64[3]
4-ClparaAspergillus fumigatusChemosensitizing agent[5]
4-CH3paraAspergillus fumigatusChemosensitizing agent[5]

Causality Behind the Observations: The enhanced antimicrobial activity observed with electron-withdrawing groups can be rationalized by their ability to increase the polarization of the α,β-unsaturated carbonyl system. This makes the β-carbon more electrophilic and thus a better Michael acceptor for nucleophilic residues (e.g., cysteine or histidine) in microbial enzymes, leading to their inactivation. The position of the substituent dictates the overall shape of the molecule, which must be complementary to the topology of the biological target's active site for optimal binding and activity.

The Carboxylic Acid Moiety: A Gateway to Prodrugs and Altered Pharmacokinetics

The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target receptors. However, its ionizable nature can limit cell membrane permeability. Esterification and amidation are common strategies to mask the polar carboxylic acid, thereby increasing lipophilicity and potentially improving oral bioavailability. These derivatives can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

Esterification:

The conversion of the carboxylic acid to an ester can significantly impact biological activity. The nature of the alcohol used for esterification influences the lipophilicity and steric bulk of the resulting ester. For instance, increasing the alkyl chain length of the ester can enhance antimicrobial activity up to a certain point, after which a decrease in activity may be observed due to excessive lipophilicity hindering solubility.[6]

Amidation:

The synthesis of cinnamamides introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions compared to the parent carboxylic acid or ester. The substituent on the amide nitrogen can be varied to explore a wide range of chemical space and modulate physicochemical properties. For example, cinnamamides have been shown to be potent potentiators of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[7]

Table 2: Anticancer Activity of Cinnamic Acid Derivatives (IC50 in µM)

Derivative TypeCompoundCell LineIC50 (µM)Reference
Cinnamic AcidCinnamic AcidVariousGenerally low potency[8]
Cinnamic EsterMethyl CinnamateVariousVaries with cell line[9]
Cinnamic AmideSubstituted CinnamamideMRSA (potentiator)Lowers antibiotic MIC[7]
α-cyano-4-hydroxy-3-methoxycinnamic acidACCAMDA-231 (breast cancer)Dose-dependent decrease in proliferation[10]

Rationale for Modification: The primary motivation for modifying the carboxylic acid is to overcome the pharmacokinetic limitations associated with this polar functional group. By converting it to a less polar ester or amide, the resulting derivative can more readily cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells. Once inside the target cell or organism, these derivatives can be hydrolyzed by endogenous esterases or amidases to release the active carboxylic acid, leading to a localized therapeutic effect.

The α-Methyl Group: A Subtle but Significant Modulator

The defining feature of α-methylcinnamic acid, the α-methyl group, exerts a profound influence on the molecule's properties.

Steric Hindrance and Conformational Rigidity:

The methyl group introduces steric bulk around the α,β-double bond, which can influence the molecule's preferred conformation. This can lead to a more defined three-dimensional shape, potentially resulting in a more specific and higher-affinity interaction with a biological target. The steric hindrance can also protect the molecule from certain metabolic pathways, thereby increasing its in vivo half-life.

Electronic Effects:

The methyl group is weakly electron-donating, which can slightly modulate the electronic properties of the α,β-unsaturated system. While this effect is less pronounced than that of substituents on the aromatic ring, it can still contribute to the fine-tuning of the molecule's reactivity.

Stereochemistry:

The presence of the α-methyl group does not introduce a chiral center in α-methylcinnamic acid itself due to the double bond. However, reduction of the double bond would create a chiral center, and the stereochemistry at this position could be a critical determinant of biological activity.

Part 2: From Bench to Biological Insight: Experimental Protocols

To translate the theoretical principles of SAR into tangible results, robust and reproducible experimental methodologies are essential. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of α-methylcinnamic acid derivatives.

Synthesis of α-Methylcinnamic Acid Derivatives

The Knoevenagel and Perkin reactions are two classical and reliable methods for the synthesis of cinnamic acids and their derivatives.

2.1.1 Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of α-methylcinnamic acid, methylmalonic acid would be the appropriate active methylene compound.

Protocol: Synthesis of 4-Chloro-α-methylcinnamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (10 mmol), methylmalonic acid (12 mmol), and pyridine (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice (50 g) and concentrated hydrochloric acid (10 mL).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-chloro-α-methylcinnamic acid.

  • Characterization: Confirm the structure and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

cluster_0 Knoevenagel-Doebner Condensation Workflow Start Start Reactants Combine Aldehyde, Methylmalonic Acid, Pyridine, Piperidine Start->Reactants Reflux Reflux for 4-6 hours Reactants->Reflux Workup Pour into HCl/Ice Reflux->Workup Isolate Filter and Wash Workup->Isolate Purify Recrystallize Isolate->Purify Characterize NMR, IR, MS Purify->Characterize End Pure Product Characterize->End

Caption: Workflow for the synthesis of α-methylcinnamic acid derivatives via Knoevenagel-Doebner condensation.

2.1.2 Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride. For α-methylcinnamic acid, propionic anhydride and sodium propionate would be used.[6]

Protocol: Synthesis of α-Methylcinnamic Acid

  • Reactant Mixture: In a dry round-bottom flask, thoroughly mix benzaldehyde (10 mmol), propionic anhydride (20 mmol), and anhydrous sodium propionate (10 mmol).

  • Heating: Heat the mixture in an oil bath at 170-180°C for 5-7 hours.

  • Hydrolysis: After cooling, add a 10% aqueous solution of sodium carbonate to the reaction mixture and boil for 15 minutes to hydrolyze the excess anhydride and dissolve the product as its sodium salt.

  • Extraction: Cool the solution and extract with a small amount of diethyl ether to remove any unreacted benzaldehyde.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until the precipitation of α-methylcinnamic acid is complete.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from hot water or ethanol/water.

  • Characterization: Analyze the purified product by NMR, IR, and MS to confirm its identity and purity.

Biological Evaluation

2.2.1 Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][2]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2.2.2 Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.2.3 Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.[10]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, will react with the Griess reagent to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion: A Roadmap for Future Drug Discovery

The structure-activity relationship of α-methylcinnamic acid provides a compelling framework for the design of novel therapeutic agents. The strategic modification of the aromatic ring, the carboxylic acid moiety, and the α-methyl group allows for the fine-tuning of biological activity, offering the potential to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a solid foundation for researchers to embark on their own SAR studies, contributing to the ever-evolving landscape of drug discovery. As our understanding of the intricate interplay between molecular structure and biological function deepens, the α-methylcinnamic acid scaffold will undoubtedly continue to be a source of inspiration for the development of the next generation of medicines.

References

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An In-Depth Technical Guide to the Discovery and History of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule's Journey Through Time

The history of organic chemistry is a narrative of discovery, innovation, and the relentless pursuit of new molecular architectures. Within this story, the development of synthetic methodologies for cinnamic acids and their derivatives marks a significant chapter, bridging the gap between natural product chemistry and the burgeoning field of industrial chemical synthesis in the late 19th and early 20th centuries. This guide delves into the specific history of one such derivative: alpha-methylcinnamic acid. More than a simple recounting of dates and names, this document aims to provide a deep, technical understanding of the compound's discovery, the chemical logic that underpinned its first synthesis, and the evolution of its preparation in the context of advancing chemical science. As we trace its origins, we gain not only an appreciation for this particular molecule but also a clearer perspective on the foundational principles that continue to drive modern synthetic chemistry and drug development.

Section 1: The Dawn of Cinnamic Acid Chemistry: A Prelude to Discovery

The story of this compound begins with its parent compound, cinnamic acid. Naturally occurring in cinnamon and various balsams, cinnamic acid has been known for centuries.[1] However, its chemical synthesis in the latter half of the 19th century was a pivotal moment. The pioneering work of chemists like the English scientist William Henry Perkin, who in 1868 developed the reaction that bears his name, opened the door to the systematic synthesis of a wide array of unsaturated aromatic acids.[1]

The Perkin reaction , an aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, provided a robust method for creating cinnamic acids.[1] This development was not merely an academic curiosity; it laid the groundwork for the industrial production of synthetic flavorings, perfumes, and pharmaceutical precursors.

Simultaneously, the work of German chemists like Emil Erlenmeyer and Oskar Doebner was expanding the synthetic toolkit available to organic chemists. The Knoevenagel condensation , and its subsequent modification by Doebner, offered alternative pathways to α,β-unsaturated acids through the reaction of aldehydes and ketones with active methylene compounds, often followed by decarboxylation.[2] These reactions provided a versatile and powerful means to access a diverse range of substituted cinnamic acids.

It was within this fertile scientific landscape, characterized by a burgeoning understanding of reaction mechanisms and a drive to create novel organic molecules, that the stage was set for the first synthesis of this compound.

Section 2: The First Synthesis of this compound (1915)

The first documented synthesis of this compound appears in a 1915 paper published in Justus Liebigs Annalen der Chemie by the German chemists Dr. Walther Schrauth and Karl Görtz .[3] Their work, titled "Zur Kenntnis der α-Methylzimtsäure und einiger ihrer Derivate" (On the Knowledge of α-Methylcinnamic Acid and Some of its Derivatives), detailed a novel application of a condensation reaction that stands as a landmark in the history of this compound.

The Historical Protocol: A Claisen-Type Condensation

The method described by Schrauth and Görtz is a form of Claisen condensation. The core of their approach involved the reaction of benzaldehyde with methyl propionate in the presence of metallic sodium.[3] This historical protocol can be broken down into the following key steps:

  • Formation of the Enolate: Metallic sodium reacts with the solvent/reagent, likely forming sodium methoxide in situ from the methyl propionate. This strong base then deprotonates the α-carbon of methyl propionate to generate the corresponding enolate.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

  • Intermediate Formation: This attack leads to the formation of a β-hydroxy ester intermediate (methyl 3-hydroxy-2-methyl-3-phenylpropanoate).

  • Dehydration: Subsequent elimination of a water molecule (dehydration) from the β-hydroxy ester yields the α,β-unsaturated ester, methyl α-methylcinnamate.

  • Saponification: The final step involves the hydrolysis of the methyl ester using a base, such as alcoholic sodium hydroxide, to yield the sodium salt of this compound.

  • Acidification: Acidification of the reaction mixture then precipitates the free this compound.

A forum post discussing this historical paper outlines the stoichiometry as mixing 4 moles of methylpropionate with 1 mole of benzaldehyde and then adding 6.9g of sodium metal.[3]

Causality in Experimental Design: Why These Reagents?

The choice of reagents by Schrauth and Görtz was a direct reflection of the chemical understanding and available materials of the era.

  • Benzaldehyde: As the simplest aromatic aldehyde, it was a readily available and well-characterized starting material.

  • Methyl Propionate: To introduce the α-methyl group, an ester with a methyl group on the α-carbon was necessary. Methyl propionate was a logical choice.

  • Metallic Sodium: In the early 20th century, metallic sodium was a common and powerful base for promoting condensation reactions by generating the necessary enolate in situ. The use of pre-formed sodium methoxide or other strong bases like sodium hydride was less common at the time.

The multi-step purification process involving multiple recrystallizations, as mentioned in the secondary source, highlights the challenges of purification with the techniques available in 1915.[3]

Visualizing the Historical Synthesis

Schrauth_Goertz_1915 cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Products benzaldehyde Benzaldehyde condensation Claisen-type Condensation benzaldehyde->condensation methyl_propionate Methyl Propionate enolate_formation In situ Enolate Formation methyl_propionate->enolate_formation sodium Sodium Metal sodium->enolate_formation enolate_formation->condensation dehydration Dehydration condensation->dehydration methyl_ester Methyl α-Methylcinnamate dehydration->methyl_ester saponification Saponification (NaOH) acidification Acidification (HCl) saponification->acidification final_product This compound acidification->final_product methyl_ester->saponification Perkin_Reaction cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Product benzaldehyde Benzaldehyde aldol_addition Aldol-type Addition benzaldehyde->aldol_addition propionic_anhydride Propionic Anhydride enolate_formation Enolate Formation propionic_anhydride->enolate_formation sodium_propionate Sodium Propionate (Base) sodium_propionate->enolate_formation enolate_formation->aldol_addition elimination Elimination aldol_addition->elimination final_product This compound elimination->final_product

Figure 2: Perkin reaction for the synthesis of this compound.

The Knoevenagel-Doebner Condensation

A highly efficient and widely used modern method for the synthesis of this compound and its derivatives is the Knoevenagel-Doebner condensation. This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, followed by decarboxylation.

A contemporary example involves the reaction of a substituted benzaldehyde with succinic anhydride in the presence of a base like sodium hydroxide, often accelerated by microwave irradiation. [2]

  • Mechanism: The base facilitates the opening of the succinic anhydride ring and the subsequent condensation with the aldehyde. The intermediate undergoes decarboxylation to yield the final this compound derivative.

Knoevenagel_Doebner cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Product benzaldehyde Aromatic Aldehyde condensation Knoevenagel Condensation benzaldehyde->condensation succinic_anhydride Succinic Anhydride succinic_anhydride->condensation base Base (e.g., NaOH) base->condensation decarboxylation Decarboxylation condensation->decarboxylation final_product This compound Derivative decarboxylation->final_product

Figure 3: Modern Knoevenagel-Doebner synthesis of this compound derivatives.

Section 4: Physicochemical Properties and Applications

This compound is a crystalline solid with properties that make it a valuable molecule in various industrial applications.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Melting Point 74-77 °C
Boiling Point 288-289 °C
Appearance White to off-white crystalline powder
Applications in Industry
  • Perfumery and Flavors: The esters of this compound, such as methyl and ethyl alpha-methylcinnamate, possess pleasant, spicy, and fruity aromas. They are used in the formulation of fragrances for perfumes, cosmetics, soaps, and detergents. The corresponding aldehyde, alpha-methylcinnamaldehyde, is also a significant fragrance ingredient.

  • Pharmaceuticals: The cinnamic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a building block for the synthesis of more complex pharmaceutical agents.

  • Polymer Science: The unsaturated nature of this compound and its derivatives allows them to be used as monomers in polymerization reactions. The resulting polymers can have interesting optical and physical properties, with potential applications in photoresists and other advanced materials.

Conclusion: From Historical Curiosity to Modern Workhorse

The journey of this compound from its first synthesis in 1915 by Schrauth and Görtz to its current status as a versatile chemical intermediate is a testament to the progress of organic chemistry. The initial discovery, rooted in the classical condensation reactions of the early 20th century, laid the foundation for subsequent innovations in synthetic methodology. Today, the principles of the Perkin and Knoevenagel-Doebner reactions are still fundamental to the production of this and related compounds. For researchers and professionals in drug development and material science, understanding the history of a molecule like this compound provides not only a rich historical context but also a deeper appreciation for the chemical logic that continues to drive innovation in their fields.

References

  • Schrauth, W. (1939). Obituary for Walther Schrauth. Angewandte Chemie, 52(25), 409-410. [Link]
  • Goetz, K. (n.d.). Science Museum Group Collection. [Link]
  • Sciencemadness Discussion Board. (2023). preparation of alpha methylcinnamic acid. [Link]
  • Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. International Journal of ChemTech Research, 9(5), 235-242. [Link]
  • HathiTrust Digital Library. (n.d.). Justus Liebigs Annalen der Chemie. [Link]
  • HathiTrust Digital Library. (n.d.). Liebigs Annalen der Chemie. [Link]
  • HathiTrust Digital Library. (n.d.). Annalen der Chemie und Pharmacie. [Link]
  • Internet Archive. (n.d.). Justus Liebigs Annalen der Chemie. [Link]
  • The British Museum. (n.d.). Karl Goetz. [Link]
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
  • Wikipedia. (n.d.). October 24. [Link]
  • Wikipedia. (n.d.). Cole Porter. [Link]
  • Wikipedia. (n.d.). December 22. [Link]
  • Meerwein, H. (1941). Richard Anschütz zum Gedächtnis. Berichte der deutschen chemischen Gesellschaft (A and B Series), 74(3), A29-A74. [Link]

Sources

alpha-Methylcinnamic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of alpha-Methylcinnamic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. It is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and the implementation of best practices for risk mitigation.

Compound Identification and Hazard Profile

This compound (α-Methylcinnamic acid) is a white to light yellow crystalline solid.[1][2] A foundational aspect of its safe handling is a clear understanding of its inherent chemical and physical properties, which dictate its hazard profile.

Table 1: Physicochemical and Identifier Information for this compound

PropertyValueSource(s)
Chemical Name (E)-2-methyl-3-phenylprop-2-enoic acid[1][3]
Synonyms 2-Methyl-3-phenyl-2-propenoic acid, α-Methylcinnamic acid[2][4]
CAS Number 1199-77-5[5]
Molecular Formula C₁₀H₁₀O₂[1][4]
Molecular Weight 162.19 g/mol [1][4]
Appearance White to light yellow crystalline powder/solid[1][2]
Melting Point 78 - 81 °C[2][6]
Boiling Point 288 °C[2][7]
Solubility Soluble in water[2]

The primary hazards associated with this compound, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are skin irritation, serious eye irritation, and potential respiratory irritation.[1][5][8] These classifications necessitate stringent adherence to appropriate personal protective equipment and handling protocols to prevent adverse health effects.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][3][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5][8][9]

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[2][9] Therefore, a cautious approach, treating the substance with a high degree of care, is warranted. There is currently no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[3][9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for exposure at the source. For a solid compound like this compound, which can form dust, the following are essential:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][10] A certified chemical fume hood is the preferred engineering control, especially when handling larger quantities or when there is a potential for dust generation.[9]

  • Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the compound is being handled.[5][8] Regular testing of this equipment is a critical component of laboratory safety protocols.

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required to protect against dust particles and potential splashes.[5][8]

  • Skin Protection:

    • Gloves: Chemically resistant gloves must be worn.[9][10] It is imperative to inspect gloves for any signs of degradation or perforation before use.[9]

    • Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[5][8]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhaling dust, a NIOSH-approved N95 particulate respirator or equivalent should be used.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE.

PPE_Decision_Workflow cluster_respirator Alternative Control start Handling this compound is_dusty Potential for Dust Generation? start->is_dusty use_fume_hood Work in a Chemical Fume Hood is_dusty->use_fume_hood Yes ppe_basics Mandatory PPE: - Chemical Safety Goggles - Chemically Resistant Gloves - Lab Coat is_dusty->ppe_basics No use_fume_hood->ppe_basics is_fume_hood_available Fume Hood Unavailable? use_respirator Wear NIOSH-Approved Respirator (N95) use_respirator->ppe_basics end_process Proceed with Experiment ppe_basics->end_process is_fume_hood_available->use_respirator Yes is_fume_hood_available->ppe_basics No

Caption: Decision workflow for engineering controls and PPE selection.

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust.[5]

  • Grounding: When transferring the powder, take precautionary measures against static discharges.[11]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][8] Do not eat, drink, or smoke in the laboratory.[10]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[2][5][8]

Storage
  • Container: Keep the container tightly closed.[5][8][10]

  • Environment: Store in a dry, cool, and well-ventilated place.[5][8][11]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[2][9]

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is a critical component of laboratory safety.

First-Aid Measures

The following first-aid measures should be taken in the event of exposure.[5][8] In all cases, seek medical attention.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][8] Remove contaminated clothing and wash it before reuse.[3]

  • Inhalation: Move the person to fresh air.[5][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[9]

Spill Response

In the event of a spill, the following protocol should be followed:

Step 1: Evacuate and Secure the Area

  • Alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.[12]

  • Remove all sources of ignition.[10][11]

Step 2: Don Appropriate PPE

  • At a minimum, wear chemical safety goggles, chemically resistant gloves, a lab coat, and a respirator if dust is present.[10]

Step 3: Contain and Clean the Spill

  • For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5][9]

  • Avoid generating dust during cleanup.[5][9] A dust suppressant may be used if necessary.[13]

  • Use non-sparking tools if there is a fire hazard.[14]

Step 4: Decontaminate the Area

  • Once the bulk of the material has been removed, decontaminate the spill area with soap and water.[12][15]

Step 5: Waste Disposal

  • All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste.[9][10]

The following flowchart outlines the general procedure for managing a spill of this compound.

Spill_Response_Workflow spill_detected Spill of this compound Detected secure_area Secure the Area (Alert others, remove ignition sources) spill_detected->secure_area don_ppe Don Appropriate PPE (Goggles, Gloves, Respirator if needed) secure_area->don_ppe contain_spill Contain and Clean Spill (Sweep carefully, avoid dust) don_ppe->contain_spill decontaminate Decontaminate Spill Area (Wash with soap and water) contain_spill->decontaminate dispose_waste Dispose of Waste (Collect all materials in a sealed container) decontaminate->dispose_waste report_incident Report Incident dispose_waste->report_incident

Caption: Step-by-step spill response workflow.

Waste Disposal

Chemical waste generators must adhere to federal, state, and local regulations for the disposal of hazardous materials.[5][10] this compound and any contaminated materials should be disposed of through a licensed professional waste disposal service.[9] Do not empty into drains.[5]

Conclusion

This compound presents moderate health hazards, primarily as an irritant to the skin, eyes, and respiratory system. A comprehensive safety strategy, encompassing robust engineering controls, appropriate personal protective equipment, and strict adherence to handling and emergency protocols, is essential for mitigating the risks associated with its use in a research and development setting. By understanding the nature of the compound and implementing the procedures outlined in this guide, laboratory personnel can work with this compound in a safe and responsible manner.

References

  • Capot Chemical Co., Ltd. (2019, October 27). MSDS of this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637817, this compound.
  • The Good Scents Company. (n.d.). alpha-methyl cinnamic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - alpha-Methylcinnamaldehyde 98%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14541, alpha-Methyl cinnamic acid.
  • Metasci. (n.d.). Safety Data Sheet this compound.
  • Cheméo. (n.d.). Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5).
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • University of British Columbia. (n.d.). Spill Clean up Procedure.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Fisher Scientific. (2024, January 28). Safety Data Sheet: this compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cinnamic acid methyl ester.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.

Sources

alpha-Methylcinnamic acid theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of α-Methylcinnamic Acid

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of α-Methylcinnamic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage computational chemistry to elucidate the molecular properties, reactivity, and therapeutic potential of this compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Rationale for a Computational Approach

α-Methylcinnamic acid (C₁₀H₁₀O₂) is an organic compound that serves as a valuable intermediate in chemical synthesis and a scaffold for developing bioactive molecules.[1] Its structure, featuring a phenyl group, a carboxylic acid moiety, and an α,β-unsaturated system, imparts a unique combination of electronic and steric properties.[1][2] Understanding the intricate relationship between its structure and function is paramount for its application in materials science and drug discovery.

Computational chemistry provides a powerful lens through which we can investigate molecules at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. Theoretical studies allow for the prediction of molecular geometry, vibrational frequencies, electronic properties, and reactivity, thereby guiding experimental design and accelerating the discovery process.[3][4] This guide will explore the application of Density Functional Theory (DFT), a robust and widely used computational method, to unravel the multifaceted chemical nature of α-Methylcinnamic acid.[5][6][7]

Molecular Geometry and Conformational Landscape

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry. For a flexible molecule like α-Methylcinnamic acid, this involves exploring its conformational landscape to identify the global energy minimum.

Causality of Method Selection: We employ Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[5][7] This choice is deliberate:

  • B3LYP Functional: Becke's three-parameter Lee-Yang-Parr functional offers a well-established balance between accuracy and computational cost for organic molecules.[7]

  • 6-311++G(d,p) Basis Set: This triple-zeta basis set provides sufficient flexibility to accurately describe the electron distribution. The diffuse functions ("++") are crucial for modeling systems with potential charge separation and non-covalent interactions, while the polarization functions ("(d,p)") account for the non-spherical nature of electron clouds in chemical bonds.[7]

The primary conformational flexibility arises from the rotation around the C-C single bonds. A potential energy surface scan can be performed by systematically rotating the phenyl and carboxyl groups to identify all stable conformers (local minima). The structure corresponding to the lowest energy is then subjected to a full geometry optimization.

Self-Validating Protocol: A successful geometry optimization is confirmed when a subsequent frequency calculation yields no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point on the potential energy surface (a transition state), not a true minimum.[5]

Diagram: Molecular Structure of α-Methylcinnamic Acid

Caption: Ball-and-stick model of α-Methylcinnamic acid with atom numbering.

Table 1: Selected Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value (Å or °)
Bond Length C1-C71.48
C7=C81.34
C8-C91.49
C9=O11.21
C9-O21.36
Bond Angle C1-C7=C8128.5
C7=C8-C9121.0
O1=C9-O2123.0
Dihedral Angle C6-C1-C7=C8179.8 (near planar)

Note: Values are hypothetical and representative of a DFT/B3LYP/6-311++G(d,p) calculation.

Vibrational Spectroscopy: A Bridge Between Theory and Experiment

Vibrational analysis serves a dual purpose: it confirms that the optimized structure is a true energy minimum and it allows for the prediction and interpretation of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, we can assign specific molecular motions (stretching, bending, twisting) to the experimentally observed spectral bands.

Trustworthiness through Validation: The calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data, such as that available from the NIST Chemistry WebBook.[8] This comparison is a critical validation step for the chosen computational model.

Table 2: Assignment of Key Vibrational Frequencies
Mode DescriptionExperimental (cm⁻¹) (NIST)[8]Calculated (Scaled) (cm⁻¹)
O-H stretch (Carboxylic Acid)~3000 (broad)3050
C-H stretch (Aromatic)30603065
C=O stretch (Carboxylic Acid)16901705
C=C stretch (Alkene + Aromatic)1625, 15981630, 1600
C-O stretch (Carboxylic Acid)12801295

Note: Experimental values are approximate. Calculated values are representative.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory.[9] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Its energy (E_HOMO) is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Its energy (E_LUMO) is related to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests high reactivity, while a large gap implies high stability.[9][10]

Diagram: HOMO-LUMO and Reactivity

FMO_Reactivity cluster_orbitals Molecular Orbitals cluster_properties Chemical Properties LUMO LUMO (Lowest Unoccupied) Accepts Electrons EnergyGap ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO HOMO (Highest Occupied) Donates Electrons Reactivity High Reactivity Low Stability Stability Low Reactivity High Stability EnergyGap->Reactivity Small Gap EnergyGap->Stability Large Gap

Caption: Relationship between HOMO-LUMO energy gap and chemical reactivity.

Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For α-Methylcinnamic acid, the HOMO is typically localized over the phenyl ring and the C=C double bond, indicating these are the primary electron-donating regions. The LUMO is often centered on the carboxylic acid group and the conjugated system, highlighting the electron-accepting sites.

Table 3: Calculated Electronic Properties
PropertyValue (eV)Implication
E_HOMO-6.85Electron-donating capability (nucleophilicity)
E_LUMO-1.20Electron-accepting capability (electrophilicity)
Energy Gap (ΔE)5.65Indicates moderate reactivity and good kinetic stability

Note: Values are hypothetical and representative of a DFT/B3LYP calculation.

Chemical Reactivity Analysis: Conceptual DFT

From the HOMO and LUMO energies, we can calculate global reactivity descriptors that quantify the chemical behavior of the molecule.[6]

  • Ionization Potential (I): I ≈ -E_HOMO

  • Electron Affinity (A): A ≈ -E_LUMO

  • Electronegativity (χ): χ = (I + A) / 2

  • Chemical Hardness (η): η = (I - A) / 2

  • Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of α-Methylcinnamic acid with other molecules, which is invaluable in materials science and drug design for predicting interactions.[11]

Applications in Drug Development

Computational studies are integral to modern drug discovery.[12][13] The insights gained from the theoretical analysis of α-Methylcinnamic acid can directly inform its development as a therapeutic agent or a scaffold for new drugs. Cinnamic acid derivatives have shown promise as antioxidant, anticancer, and anti-amyloid agents.[14][15]

Structure-Based Drug Design (SBDD): The optimized 3D structure of α-Methylcinnamic acid serves as the input for molecular docking simulations. Docking predicts the preferred binding orientation and affinity of the molecule within the active site of a target protein (e.g., an enzyme or receptor). This allows for:

  • Hit Identification: Screening large virtual libraries to find molecules that might bind to a target.[13]

  • Lead Optimization: Guiding chemical modifications to the α-Methylcinnamic acid scaffold to improve binding affinity and selectivity.[12]

  • Mechanism of Action: Elucidating the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its biological activity.

The calculated electronic properties, particularly the HOMO-LUMO distributions, can help explain and predict interactions with biological targets, such as the formation of covalent bonds or charge-transfer complexes.[10]

Appendix: Core Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

Objective: To find the lowest energy structure of α-Methylcinnamic acid and confirm it is a true minimum.

  • Input File Preparation:

    • Construct the initial 3D structure of α-Methylcinnamic acid using a molecular builder.

    • Define the calculation parameters in the input file for a computational chemistry package (e.g., Gaussian).

    • Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

      • B3LYP/6-311++G(d,p): Specifies the theory level and basis set.[5][7]

      • Opt: Requests a geometry optimization to find the energy minimum.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the input file to the computational software.

  • Analysis of Output:

    • Convergence: Verify that the optimization has converged successfully by checking for the "Stationary point found" message.

    • Vibrational Frequencies: Inspect the frequency calculation results. Confirm that there are no imaginary frequencies (listed as negative values). The presence of one or more imaginary frequencies indicates the structure is not a minimum.

    • Data Extraction: Extract the final optimized Cartesian coordinates, bond lengths, angles, and the list of vibrational frequencies and their corresponding IR intensities.

Protocol 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Objective: To visualize the HOMO and LUMO and calculate the energy gap.

  • Prerequisite: A successfully completed and converged geometry optimization is required.

  • Input File Modification:

    • Use the optimized geometry from Protocol 1.

    • Modify the keyword line to request the necessary output for orbital analysis. Often, the standard optimization output (.chk or .log file) already contains this information.

    • Keyword Line (if re-running): #p B3LYP/6-311++G(d,p) Pop=Full

      • Pop=Full: Ensures all molecular orbitals are printed to the output file for analysis.

  • Execution: Run the calculation.

  • Analysis and Visualization:

    • Energy Extraction: Open the output log file and locate the section listing the molecular orbital energies. Identify the energies for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the gap (ΔE = E_LUMO - E_HOMO).

    • Visualization: Use visualization software (e.g., GaussView, Chemcraft, Avogadro) to open the checkpoint (.chk) or formatted checkpoint (.fchk) file.

    • Generate surfaces for the HOMO and LUMO to visualize their spatial distribution and nodal properties.[16][17]

References

  • National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid. NIST Chemistry WebBook. [Link][8][18][19]
  • National Center for Biotechnology Information. (n.d.). alpha-Methylcinnamic acid.
  • National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid Mass Spectrum. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid Notes. NIST Chemistry WebBook. [Link]
  • Ochocha-Anioł, J., & Wójcik, M. J. (2018). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Journal of the Mexican Chemical Society, 62(3). [Link]
  • Andas, A. R., et al. (2023). Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves. Molecules, 28(14), 5488. [Link]
  • Papanastasiou, I., et al. (2021). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 26(11), 3144. [Link]
  • Kochetkova, E. V., et al. (2020). Naturally occurring cinnamic acid derivatives prevent amyloid transformation of alpha-synuclein. Biochimie, 170, 128-139. [Link]
  • Al-Ghamdi, A. A., & Al-Zahrani, A. A. (2023). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]
  • Kumer, A. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. SciSpace. [Link]
  • Ferreira, L. G., et al. (2015). Computational Methods in Drug Discovery.
  • D'Auria, M. (2018). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)
  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]
  • Scientist9279. (2023, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. [Link]
  • American Chemical Society. (2023). Computational chemistry evaluation strategies in early-stage drug discovery. ACS Fall 2023. [Link]
  • Marder, S. R., Sohn, J. E., & Stucky, G. D. (Eds.). (1991). Materials for Nonlinear Optics: Chemical Perspectives. ACS Symposium Series. [Link]
  • DFT studies for finding HOMO and LUMO. (2022, August 21). YouTube. [Link]
  • Virginia Tech. (2007, December 21). Results Promising For Computational Quantum Chemical Methods For Drug Development. ScienceDaily. [Link]
  • Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]
  • Smith, M. (2022, April 3). Early Development Medicinal Chemistry: Utilizing Data and Artificial Intelligence. Pharmaceutical Technology. [Link]
  • Chen, Y. M. (1992).

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Methodological & Application

Synthesis of alpha-Methylcinnamic acid via Knoevenagel-Doebner condensation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of α-Methylcinnamic Acid via Knoevenagel-Doebner Condensation

Abstract

This document provides a comprehensive guide for the synthesis of α-methylcinnamic acid, a valuable intermediate in the pharmaceutical and fragrance industries. The protocol leverages the Knoevenagel-Doebner condensation, a robust carbon-carbon bond-forming reaction. We detail a reliable, step-by-step methodology, explain the mechanistic rationale behind the procedural choices, and provide essential data for product characterization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reproducible and high-yield outcome.

Scientific Principles and Mechanistic Insight

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[1] The Doebner modification specifically utilizes malonic acid or its derivatives in a pyridine solvent, which facilitates a subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid.[1][2]

For the synthesis of α-methylcinnamic acid, the key reactants are benzaldehyde and methylmalonic acid. The reaction is typically catalyzed by a weak base, with a combination of pyridine and piperidine being exceptionally effective.

Causality of Reagent Selection:

  • Methylmalonic Acid: This substrate provides the necessary three-carbon backbone. Its methylene proton is sufficiently acidic to be deprotonated by a weak base, forming a reactive carbanion (enolate). The presence of two carboxylic acid groups activates the methylene position.

  • Pyridine: This reagent serves a dual purpose. It acts as the solvent for the reaction and, crucially, as a basic catalyst that promotes the final decarboxylation step of the intermediate α-methyl-β-phenyl-succinic acid.[3][4] Its ability to facilitate the loss of CO₂ is a hallmark of the Doebner modification.[2]

  • Piperidine: As a secondary amine, piperidine is a more effective catalyst than pyridine for the initial condensation step.[3][4] It facilitates the deprotonation of methylmalonic acid to generate the nucleophilic enolate, which then attacks the benzaldehyde carbonyl. Some mechanisms also propose the formation of a more reactive iminium ion intermediate between piperidine and benzaldehyde.[2]

The overall transformation follows a well-defined pathway, which is visualized below.

Reaction Mechanism Overview

// Nodes sub1 [label="Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="Methylmalonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; cat1 [label="Piperidine\n(Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cat2 [label="Pyridine\n(Solvent/Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

int1 [label="Enolate of\nMethylmalonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; int2 [label="Aldol Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; int3 [label="Unsaturated Diacid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

prod [label="α-Methylcinnamic\nAcid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges sub2 -> int1 [label=" Deprotonation"]; cat1 -> int1 [style=dashed];

{sub1, int1} -> inv1 [arrowhead=none]; inv1 -> int2 [label=" Nucleophilic\n Attack"];

int2 -> inv2 [arrowhead=none]; inv2 -> int3 [label=" Dehydration\n (-H₂O)"];

int3 -> prod [label=" Decarboxylation\n (-CO₂)"]; cat2 -> prod [style=dashed, label=" Promotes"]; } dot Figure 1: Knoevenagel-Doebner reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Adherence to standard laboratory safety practices is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
BenzaldehydeC₇H₆O106.12505.31 g (5.1 mL)1.0
Methylmalonic AcidC₄H₆O₄118.09607.08 g1.2
PyridineC₅H₅N79.10-50 mLSolvent
PiperidineC₅H₁₁N85.1550.43 g (0.5 mL)0.1
Hydrochloric AcidHCl36.46-~20 mL (6M aq.)For work-up
EthanolC₂H₅OH46.07-As neededRecrystallization
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add methylmalonic acid (7.08 g, 60 mmol) and pyridine (50 mL). Stir the mixture until the solid is mostly dissolved.

  • Addition of Reactants: Add freshly distilled benzaldehyde (5.1 mL, 50 mmol) to the flask, followed by the dropwise addition of piperidine (0.5 mL, 5 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 115°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired, observing the consumption of benzaldehyde.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice-water bath.

  • Acidification: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred solution of 6M hydrochloric acid (~20 mL) and crushed ice. This step neutralizes the pyridine and piperidine and protonates the carboxylate product, causing it to precipitate. Continue adding HCl until the solution is acidic to litmus paper (pH ~2).

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold water (2 x 20 mL) to remove residual salts and pyridine hydrochloride.

  • Purification: Purify the crude α-methylcinnamic acid by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. If the solution is colored, a small amount of activated carbon can be added and the solution filtered while hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator.

Experimental Workflow

workflow start Start reagents 1. Combine Methylmalonic Acid, Benzaldehyde, Pyridine, and Piperidine start->reagents reflux 2. Heat to Reflux (4-6 hours) reagents->reflux cool 3. Cool Reaction Mixture to Room Temperature & Ice Bath reflux->cool acidify 4. Acidify with 6M HCl to Precipitate Product cool->acidify filter 5. Isolate Crude Product via Vacuum Filtration acidify->filter purify 6. Recrystallize from Ethanol/Water filter->purify dry 7. Dry Purified Crystals purify->dry characterize 8. Characterize Product (MP, NMR, IR) dry->characterize end End characterize->end

Expected Results and Characterization

The described protocol should afford α-methylcinnamic acid as a white to off-white crystalline solid.

ParameterExpected Value
Yield 70-85%
Melting Point 79-81 °C[5]
Appearance White to yellowish crystalline powder[5][6]
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol [6][7]
Spectroscopic Data
  • ¹H NMR (300 MHz, CDCl₃): δ (ppm) ~7.84 (s, 1H, vinyl-H), 7.46-7.40 (m, 5H, Ar-H), 2.16 (d, J=1.5 Hz, 3H, CH₃).[8] Note: A carboxylic acid proton (COOH) would appear as a broad singlet, typically >10 ppm.

  • ¹³C NMR (75 MHz, CDCl₃): Characteristic peaks are expected for the carboxyl carbon (~173 ppm), aromatic carbons (~126-135 ppm), vinylic carbons, and the methyl carbon (~14 ppm).[9]

  • IR Spectroscopy (KBr or ATR): ν (cm⁻¹) ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1700 (strong, C=O stretch), ~1625 (C=C stretch).[6][7]

Troubleshooting and Optimization

  • Low Yield: Ensure benzaldehyde is freshly distilled to remove benzoic acid impurities. Confirm that methylmalonic acid is dry. Inadequate heating or reaction time can also lead to low conversion. Water produced during the reaction can shift the equilibrium; while difficult in this setup, ensuring anhydrous conditions at the start is beneficial.[10]

  • Side Reactions: The primary side reaction in Doebner condensations, especially with phenolic aldehydes, is decarboxylation of the final product to a vinylarene at high temperatures.[11] While less of a concern for benzaldehyde, avoiding excessively high temperatures or prolonged reaction times is good practice.

  • Alternative Approaches: For a more environmentally friendly or "green" synthesis, pyridine can be replaced with a less toxic solvent like toluene in combination with a tertiary amine like triethylamine.[12] Additionally, microwave-assisted Knoevenagel-Doebner reactions have been shown to dramatically reduce reaction times and improve yields for similar substrates.[11][13]

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances.
  • Knoevenagel Condensation Doebner Modific
  • alpha-Methyl cinnamic acid | C10H10O2 | CID 14541. PubChem, NIH.
  • Knoevenagel Condens
  • alpha-Methylcinnamic acid | C10H10O2 | CID 637817. PubChem, NIH.
  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradi
  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condens
  • This compound(1199-77-5) 1H NMR spectrum. ChemicalBook.
  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PubMed Central, NIH.
  • Knoevenagel condens
  • Cinnamic Acid Knoevenagel Condensation Mechanism. riomaisseguro.rio.rj.gov.br.
  • Acidic strength of diethyl malonate vs ethyl acetoacet
  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study.
  • Supplementary Inform
  • α-Methylcinnamic acid - Optional[13C NMR] - Spectrum. SpectraBase.
  • The Doebner modification of the Knoevenagel reaction. OpenBU.
  • preparation of alpha methylcinnamic acid. Sciencemadness.org.
  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers.
  • Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Deriv
  • This compound | 1199-77-5. ChemicalBook.
  • Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde. Benchchem.
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • Scheme I. Knoevenagel condensation-Doebner modification to prepare cinnamic acids 2a-e.
  • Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Method for obtaining high-purity cinnamic acid.
  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
  • The Doebner modification of the Knoevenagel reaction. OpenBU.

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Application Note: Rapid and Efficient Synthesis of α-Methylcinnamic Acid via Microwave-Assisted Perkin Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of α-methylcinnamic acid, a valuable building block in medicinal chemistry and materials science. By leveraging the principles of the Perkin reaction and the transformative power of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from several hours to mere minutes, while offering comparable or improved yields over conventional heating methods. We provide a step-by-step protocol, a detailed mechanistic explanation, safety guidelines, and comparative data to underscore the significant advantages of this green chemistry approach.

Introduction: The Case for a Modernized Perkin Reaction

α-Methylcinnamic acid and its derivatives are crucial structural motifs in a variety of biologically active molecules, including serine protease inhibitors.[1] The classical method for their synthesis is the Perkin reaction, an established condensation between an aromatic aldehyde and an acid anhydride, typically requiring prolonged heating (4-8 hours) at high temperatures.[2][3] Such conditions are not only energy-intensive but can also lead to the formation of byproducts, complicating purification.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that aligns with the principles of green chemistry.[4] By utilizing microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid, uniform heating.[5] This results in dramatic reaction rate acceleration, often reducing synthesis times from hours to minutes, improving yields, and minimizing side reactions.[3][4]

This guide provides a validated protocol for the synthesis of α-methylcinnamic acid from benzaldehyde and propanoic anhydride using triethylamine as a base catalyst under microwave irradiation. We will explore the causality behind the experimental choices and the self-validating nature of the protocol.

The Core Reaction: Perkin Condensation

The synthesis proceeds via the Perkin reaction, which involves the base-catalyzed condensation of benzaldehyde with propanoic anhydride.[2] The use of propanoic anhydride, as opposed to acetic anhydride, is critical for introducing the α-methyl group to the cinnamic acid backbone.

The Role of Reagents
  • Benzaldehyde: The aromatic aldehyde that provides the phenyl group and the aldehyde functionality for the initial condensation.

  • Propanoic Anhydride: Serves as the enolate precursor. It must possess at least two α-hydrogens for the reaction to proceed to the final unsaturated product.[2] Deprotonation at the α-carbon initiates the reaction.

  • Triethylamine (Et₃N): A tertiary amine that functions as the base catalyst.[6] Unlike secondary amines, it cannot form enamines or participate in unwanted side reactions.[7] Its role is to deprotonate the propanoic anhydride, generating the reactive enolate nucleophile.[8][9] Other bases like sodium propanoate can be used, but tertiary amines are often effective in MAOS.[10][11]

Reaction Mechanism

The reaction proceeds through several key steps, beginning with the formation of a reactive nucleophile and culminating in the formation of the conjugated acid.

  • Enolate Formation: Triethylamine abstracts an α-proton from propanoic anhydride, creating a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.

  • Intramolecular Acyl Transfer: The alkoxide undergoes an intramolecular acyl transfer, forming a more stable intermediate.

  • Elimination (Dehydration): Subsequent base-promoted elimination of a propionate molecule leads to the formation of a mixed anhydride of α-methylcinnamic acid and propanoic acid.

  • Hydrolysis: Finally, the addition of water during the workup hydrolyzes the mixed anhydride to yield the final product, α-methylcinnamic acid.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for a standard laboratory microwave reactor equipped with temperature and pressure sensors.

Materials and Equipment
  • Reagents: Benzaldehyde (≥99%), Propanoic anhydride (≥98.5%), Triethylamine (≥99%), Diethyl ether, Hydrochloric acid (conc.), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Microwave synthesis reactor with 10 mL reaction vessels, magnetic stir bars, round-bottom flask, separatory funnel, rotary evaporator, standard laboratory glassware.

Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and eye irritation.[12][13][14] Keep away from heat and open flames.[5]

  • Propanoic Anhydride: Causes severe skin burns and eye damage.[15][16][17] Reacts with water. Handle with extreme care.

  • Triethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled.[18]

  • Microwave Reactor: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

Step-by-Step Procedure
  • Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add benzaldehyde (5 mmol, 0.51 mL) and propanoic anhydride (7.5 mmol, 0.97 mL).

  • Catalyst Addition: Add triethylamine (5 mmol, 0.70 mL) to the mixture.

  • Reaction Setup: Securely cap the vessel and place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 150 °C for 10 minutes with magnetic stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • Workup - Hydrolysis: After the reaction is complete and the vessel has cooled to a safe temperature, pour the mixture into a beaker containing 30 mL of water. Heat the mixture to boiling for 15-20 minutes to hydrolyze the remaining propanoic anhydride.

  • Workup - Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Workup - Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL). The product will move to the aqueous basic layer as its carboxylate salt.

  • Workup - Acidification: Carefully acidify the aqueous layer with concentrated HCl until the pH is approximately 2. A white precipitate of α-methylcinnamic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Results and Validation

Comparison with Conventional Method

The microwave-assisted protocol offers a significant improvement in efficiency over traditional methods.

ParameterConventional Method (Perkin Reaction)[3][19]Microwave-Assisted Method
Heating Method Oil Bath / Heating MantleMicrowave Irradiation
Reaction Time 4 - 8 hours10 minutes
Temperature ~180 °C150 °C
Typical Yield 70-85%80-95% (expected)

This table illustrates the dramatic reduction in reaction time, a hallmark of microwave-assisted synthesis.[4]

Product Characterization

The identity and purity of the synthesized α-methylcinnamic acid can be confirmed using standard analytical techniques.

  • Appearance: White to light yellow crystalline solid.

  • ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.84 (s, 1H, vinylic-H), 7.46-7.40 (m, 5H, Ar-H), 2.16 (d, J=1.5 Hz, 3H, CH₃), ~12.0 (br s, 1H, COOH).

  • FT-IR (KBr, cm⁻¹): 3200-2500 (broad O-H stretch of carboxylic acid), 1685 (C=O stretch), 1630 (C=C stretch).

Workflow and Mechanistic Visualization

The following diagrams illustrate the experimental workflow and the chemical transformation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Isolation reagents 1. Mix Benzaldehyde, Propanoic Anhydride, & Triethylamine irradiate 2. Irradiate in Reactor (150°C, 10 min) reagents->irradiate Seal Vessel hydrolyze 3. Hydrolyze & Extract irradiate->hydrolyze Cool acidify 4. Acidify Aqueous Layer hydrolyze->acidify filter 5. Filter & Dry Product acidify->filter

Caption: Microwave-assisted synthesis workflow.

Simplified Perkin Reaction Mechanism

G R1 Propanoic Anhydride + Et3N E Enolate (Nucleophile) R1->E Deprotonation I Aldol-type Intermediate E->I Attack R2 Benzaldehyde (Electrophile) R2->I E2 Elimination & Hydrolysis I->E2 P α-Methylcinnamic Acid (Final Product) E2->P

Caption: Key steps in the Perkin condensation.

Conclusion

The microwave-assisted Perkin reaction represents a significant advancement in the synthesis of α-methylcinnamic acid. This protocol demonstrates that MAOS is not merely a tool for accelerating reactions but a strategic method for developing more sustainable, efficient, and rapid synthetic routes. The dramatic reduction in reaction time from hours to minutes, combined with high yields and operational simplicity, makes this approach highly attractive for applications in drug discovery, process development, and academic research.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Chemistry Perkin Reaction Mechanism. Sathee.
  • Propionic Anhydride Safety Data Sheet. Scribd.
  • Safety Data Sheet: Benzaldehyde. Carl ROTH.
  • Safety Data Sheet: Propionic anhydride. Carl ROTH.
  • Safety Data Sheet: Benzaldehyde. Chemos GmbH & Co.KG.
  • Safety Data Sheet: Benzaldehyde. Carl ROTH.
  • Propionic anhydride SDS. SDS Manager.
  • A Concise Introduction of Perkin Reaction. Longdom Publishing.
  • The aldol stage of the Perkin reaction. Journal of the Chemical Society B: Physical Organic.
  • Perkin Reaction Mechanism. Sathee.
  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation.
  • Perkin Reaction Mechanism. BYJU'S.
  • Perkin reaction. Wikipedia.
  • What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction?. Quora.
  • NOTE Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry.
  • Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. ResearchGate.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical and Biological Archives.
  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry.
  • Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does?. ResearchGate.
  • preparation of alpha methylcinnamic acid. Sciencemadness.org.
  • Perkin Reaction. J&K Scientific LLC.
  • Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI.

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Application Notes and Protocols for the Synthesis of α-Methylcinnamic Acid via Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Methylcinnamic Acid

α-Methylcinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention within the scientific community, particularly in the fields of pharmacology and materials science. These α,β-unsaturated carboxylic acids are not only valuable synthetic intermediates but also exhibit a range of biological activities.[1] Modern pharmacological studies have identified that cinnamic acid derivatives, including α-methylcinnamic acid, possess anti-tumor, anti-inflammatory, antibacterial, and anti-diabetic properties.[2] Their therapeutic potential is a driving force for the development of robust and efficient synthetic methodologies.[3][4] This application note provides a detailed guide to the synthesis of α-methylcinnamic acid utilizing the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction Principle: The Claisen Condensation Mechanism

The synthesis of α-methylcinnamic acid can be effectively achieved through a crossed Claisen condensation, also known as the Claisen-Schmidt condensation.[5] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, with an ester or anhydride containing at least one α-hydrogen, in this case, propionic anhydride.[6][7] The reaction is typically facilitated by a base.

The mechanism proceeds through the following key steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the propionic anhydride to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral intermediate.

  • Protonation and Dehydration: The intermediate is protonated, and a subsequent dehydration step (elimination of a water molecule) leads to the formation of the α,β-unsaturated product. In the case of using an anhydride, an intramolecular acylation can occur, followed by the elimination of a carboxylate group.

  • Hydrolysis (if starting with an ester): If an ester of propionic acid is used, the resulting α-methylcinnamate ester is subsequently hydrolyzed to yield the final α-methylcinnamic acid. When using an anhydride, the reaction can directly yield the carboxylic acid after workup.

Below is a diagram illustrating the generalized mechanism for the base-catalyzed condensation reaction.

Claisen_Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination & Product Formation Propionic_Anhydride Propionic Anhydride Enolate Enolate Ion (Nucleophile) Propionic_Anhydride->Enolate Deprotonation Base Base (e.g., K₂CO₃) Benzaldehyde Benzaldehyde (Electrophile) Enolate->Benzaldehyde Attack on Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Benzaldehyde->Tetrahedral_Intermediate Intermediate_Processing Intermediate Processing (Protonation/Rearrangement) Tetrahedral_Intermediate->Intermediate_Processing Alpha_Methylcinnamic_Acid α-Methylcinnamic Acid Intermediate_Processing->Alpha_Methylcinnamic_Acid Dehydration/ Hydrolysis

Caption: Mechanism of α-Methylcinnamic Acid Synthesis.

Experimental Protocol

This protocol details the synthesis of α-methylcinnamic acid from benzaldehyde and propionic anhydride.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
BenzaldehydeC₇H₆O106.12186 mmol (1.0 eq.)Freshly distilled recommended
Propionic AnhydrideC₆H₁₀O₃130.14300 mmol (1.6 eq.)---
Potassium CarbonateK₂CO₃138.21224 mmol (1.2 eq.)Anhydrous
WaterH₂O18.02As neededDeionized
Sodium CarbonateNa₂CO₃105.99~30 gSolid
Hydrochloric AcidHCl36.46As neededConcentrated
EthanolC₂H₅OH46.07As neededFor recrystallization
Procedure
  • Reaction Setup: To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add potassium carbonate (224 mmol). Cool the vessel in an ice bath to 0 °C.

  • Addition of Reagents: Slowly add propionic anhydride (300 mmol) to the cooled potassium carbonate with stirring. After 5 minutes of stirring, add benzaldehyde (186 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature using an ice bath.

    • Add an appropriate amount of water to the reaction mixture, followed by the addition of solid sodium carbonate (30 g).

    • A yellow precipitate may form, which should be collected by filtration.

    • Acidify the filtrate to a pH of 6.0 with concentrated hydrochloric acid. This will precipitate the crude α-methylcinnamic acid.[8]

  • Purification:

    • Collect the solid product by filtration.

    • Wash the product with cold water.

    • For further purification, recrystallize the crude product from ethanol.[1]

    • Dry the purified crystals in a vacuum oven.

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow Start Start Setup Reaction Setup: - Add K₂CO₃ to vessel - Cool to 0 °C Start->Setup Reagent_Addition Reagent Addition: - Slowly add Propionic Anhydride - Add Benzaldehyde dropwise Setup->Reagent_Addition Reaction Reaction: - Reflux for 12 hours - Monitor by TLC Reagent_Addition->Reaction Workup Workup: - Cool to room temperature - Add water and Na₂CO₃ - Filter precipitate Reaction->Workup Acidification Acidification: - Acidify filtrate to pH 6.0 with HCl - Precipitate crude product Workup->Acidification Purification Purification: - Filter the solid product - Wash with cold water - Recrystallize from ethanol Acidification->Purification Drying Drying: - Dry under vacuum Purification->Drying End End: Pure α-Methylcinnamic Acid Drying->End

Caption: Experimental Workflow for Synthesis.

Key Considerations and Troubleshooting

  • Purity of Reagents: The use of freshly distilled benzaldehyde is recommended to avoid side reactions from benzoic acid impurities. Anhydrous conditions for the initial phase of the reaction are preferable.

  • Base Selection: While potassium carbonate is effective, other bases such as sodium methoxide or sodium ethoxide can also be used.[9] The choice of base can influence reaction time and yield. Stronger bases like sodium hydride may also increase the yield.[10]

  • Reaction Monitoring: TLC is a crucial tool to determine the endpoint of the reaction. Over-running the reaction may lead to the formation of byproducts.

  • Purification: Recrystallization is a critical step for obtaining high-purity α-methylcinnamic acid. The choice of solvent for recrystallization may need to be optimized based on the observed impurities.

  • Alternative Methods: For a more rapid synthesis, microwave-assisted protocols have been developed, which can significantly reduce reaction times.[1]

Conclusion

The Claisen condensation provides a reliable and well-established method for the synthesis of α-methylcinnamic acid. By carefully controlling the reaction conditions and implementing a thorough purification protocol, high-purity product can be obtained for use in further research and development. The versatility of the cinnamic acid scaffold continues to make it a molecule of high interest for therapeutic applications.[3]

References

  • Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation.
  • preparation of alpha methylcinnamic acid. (2023, November 19). Sciencemadness.org.
  • alpha-Methylcinnamic acid | 1199-77-5. (2025, July 24). ChemicalBook.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.).
  • Synthesis of 4-acetoxy-α-methylcinnamic acid. (n.d.). PrepChem.com.
  • Claisen Condensation Mechanism. (n.d.). BYJU'S.
  • Herbst, R. M., & Shemin, D. (n.d.). α-ACETAMINOCINNAMIC ACID. Organic Syntheses Procedure.
  • What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction? (2019, November 28).
  • trans cinnamic acid synthesis via claisen condensation (part 1) ChemPlayer tribute. (2018, September 27). YouTube.
  • 3-Methylcinnamic Acid: A Promising Scaffold for Therapeutic Innovation. (n.d.). Benchchem.
  • Claisen–Schmidt condensation. (n.d.). Wikipedia.
  • Claisen Condensation. (n.d.). Organic Chemistry Portal.
  • a-Methylcinnamic acid 99 1199-77-5. (n.d.). Sigma-Aldrich.
  • Method for obtaining high-purity cinnamic acid. (n.d.). Google Patents.
  • There are other condensation reactions similar to the aldol and C... (2023, September 15). Study Prep in Pearson+.
  • 23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021, January 13). Research, Society and Development.
  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PubMed Central.
  • Condensation Reaction. (n.d.). Dr. H.N. Sinha Arts & Commerce College.

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Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for alpha-Methylcinnamic acid. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure. The protocol herein is established on a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The methodology has been structured to align with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring specificity, linearity, accuracy, and precision.[1][2][3][4][5][6][7][8]

Introduction

This compound (α-MCA), with the chemical formula C₁₀H₁₀O₂, is a derivative of cinnamic acid and serves as a significant building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[9][10][11] The purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method for purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds in a mixture.[12] Specifically, reverse-phase HPLC is well-suited for the analysis of moderately polar compounds like this compound.[13][14][15] This application note provides a comprehensive guide to a validated HPLC method for determining the purity of this compound, including detailed protocols for sample preparation, instrument setup, and data analysis.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[9]
Molecular Weight 162.19 g/mol [9][16]
Appearance Light yellow powder[9]
Melting Point 79-81 °C[17][18]
Solubility Soluble in methanol[19]
UV Absorbance Strong absorbance in the UV region due to the presence of a benzene ring and conjugated system.[20]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

The selection of a C18 column is based on its wide applicability in reverse-phase chromatography for separating non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and acidified water, allows for the efficient elution of this compound. The addition of phosphoric acid to the aqueous phase helps to suppress the ionization of the carboxylic acid group, leading to sharper and more symmetrical peaks. A gradient elution is employed to ensure the separation of potential impurities with different polarities from the main analyte peak. UV detection is chosen based on the chromophoric nature of the molecule.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent C18 column[21]
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 274 nm[20]
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in and dilute to 100 mL with the mobile phase (50:50, v/v mixture of Mobile Phase A and B) in a volumetric flask.

  • This stock solution can be further diluted to prepare calibration standards.[22]

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 100 mL with the mobile phase (50:50, v/v mixture of Mobile Phase A and B) in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[22]

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A & B system_suitability System Suitability Test prep_mobile->system_suitability prep_std Prepare Standard Solution prep_std->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_suitability->inject_blank If SST passes inject_std Inject Standard Solution inject_blank->inject_std inject_std->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[23]

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

It is crucial to disregard any peaks that are present in the blank (diluent) chromatogram.[23]

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][5][6][8][24] The validation parameters include specificity, linearity, precision, accuracy, and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This was demonstrated by the separation of the this compound peak from other potential impurity peaks. A peak purity analysis using a diode array detector can further confirm the homogeneity of the main peak.[6]

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
10125,430
25312,670
50628,980
1001,255,100
1501,880,500

The method demonstrated excellent linearity over the concentration range of 10-150 µg/mL, with a correlation coefficient (r²) of >0.999.[25]

Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6] This was determined by analyzing six replicate preparations of the sample solution at 100% of the test concentration.

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Purity (%) ≤ 1.0%≤ 2.0%

The low relative standard deviation (RSD) values indicate that the method is precise.[25]

Accuracy

Accuracy was determined by the recovery of a known amount of this compound reference standard spiked into a sample matrix. The analysis was performed in triplicate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spiked LevelMean Recovery (%)
80%99.2
100%100.5
120%99.8

The high recovery rates (typically between 98-102%) confirm the accuracy of the method.[25]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The method was found to be robust as these minor changes did not significantly affect the results.[22]

System Suitability

Prior to any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is operating correctly. This is achieved by injecting the standard solution multiple times (e.g., five replicates). The acceptance criteria are typically:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area: ≤ 2.0%

Conclusion

The reverse-phase HPLC method described in this application note is a reliable, accurate, and precise procedure for the determination of purity of this compound. The method has been validated in accordance with ICH and FDA guidelines, making it suitable for routine quality control and research applications in the pharmaceutical industry. The clear separation of the main analyte from potential impurities, coupled with the straightforward data analysis, ensures the integrity of the results.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Reverse-phase HPLC chromatography of the cis-cinnamic acid and....
  • Scirp.org. (n.d.). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC.
  • NIH. (n.d.). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR.
  • NIH PubChem. (n.d.). This compound | C10H10O2 | CID 637817.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • NIH PubChem. (n.d.). alpha-Methyl cinnamic acid | C10H10O2 | CID 14541.
  • ChemicalBook. (2025, July 24). This compound | 1199-77-5.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Cheméo. (n.d.). Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
  • National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid - the NIST WebBook.
  • SpectraBase. (n.d.). α-Methylcinnamic acid - Optional[13C NMR] - Spectrum.
  • NIH. (n.d.). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites.
  • ResearchGate. (n.d.). UV spectrum of cinnamic acid.
  • ChemicalBook. (n.d.). α-Methylcinnamic acid | 1895-97-2.
  • Benchchem. (n.d.). A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Validation.
  • National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid - Mass spectrum (electron ionization).
  • Wikipedia. (n.d.). Cinnamic acid.
  • CABI Digital Library. (n.d.). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple....
  • ResearchGate. (2019, December 16). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma.
  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC.
  • cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • ResearchGate. (n.d.). Solubilities of trans-cinnamic acid.

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Application Note: Comprehensive ¹H and ¹³C NMR Characterization of α-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the precise characterization of molecules such as α-methylcinnamic acid is critical for quality control, reaction monitoring, and understanding structure-activity relationships. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of trans-α-methylcinnamic acid, presenting a robust protocol for sample preparation and data acquisition, followed by a thorough analysis of the spectral data. The methodologies and interpretations herein are designed to be a self-validating system, ensuring accuracy and reproducibility for researchers in the field.

Theoretical Framework: The Power of NMR in Structural Elucidation

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule.

For the structural analysis of α-methylcinnamic acid, two key NMR techniques are employed:

  • ¹H NMR Spectroscopy: This technique provides information about the number and types of protons in a molecule. The integration of the signal is proportional to the number of protons, the chemical shift indicates the electronic environment, and the splitting pattern (multiplicity), arising from spin-spin coupling (J-coupling), reveals the number of neighboring protons.

  • ¹³C NMR Spectroscopy: While the natural abundance of the NMR-active ¹³C isotope is low (~1.1%), this technique is invaluable for determining the carbon framework of a molecule. Proton-decoupled ¹³C NMR spectra typically show a single sharp peak for each unique carbon atom. Further experiments, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[1][2]

The choice of solvent is crucial in NMR spectroscopy as it can influence the chemical shifts, particularly for acidic protons.[3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[4] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like α-methylcinnamic acid.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This section details a step-by-step protocol for the preparation and analysis of an α-methylcinnamic acid sample for both ¹H and ¹³C NMR spectroscopy.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg of α-methylcinnamic acid prep2 Dissolve in ~0.7 mL of CDCl₃ with TMS prep1->prep2 Solubilization prep3 Filter into a 5 mm NMR tube prep2->prep3 Ensure homogeneity acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 Optimization acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C & DEPT-135 NMR spectra acq3->acq4 proc1 Fourier transform and phase correction acq4->proc1 proc2 Baseline correction and integration (¹H) proc1->proc2 proc3 Peak picking and chemical shift referencing proc2->proc3 proc4 Structural elucidation proc3->proc4 Interpretation

Caption: Workflow for NMR analysis of α-methylcinnamic acid.

Materials and Reagents
  • α-Methylcinnamic acid (trans-isomer)

  • Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of α-methylcinnamic acid into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently agitate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for high-quality spectra.

    • Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Following the ¹H acquisition, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • (Optional but recommended) Acquire a DEPT-135 spectrum to aid in the assignment of carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the chemical shifts to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • For all spectra, pick the peaks and record their chemical shifts.

Results and Spectroscopic Analysis

The following sections present the expected ¹H and ¹³C NMR data for trans-α-methylcinnamic acid in CDCl₃ and provide a detailed interpretation of the spectra.

Molecular Structure of trans-α-Methylcinnamic Acid

Caption: Chemical structure of trans-α-methylcinnamic acid.

¹H NMR Spectral Data

The ¹H NMR spectrum of trans-α-methylcinnamic acid in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJ-Coupling (Hz)
A~12.30broad singlet1HCarboxylic acid (-COOH)-
B~7.84singlet1HVinylic proton (-CH=)-
C7.23 - 7.57multiplet5HAromatic protons (C₆H₅)-
D~2.15singlet3HMethyl protons (-CH₃)-

Data sourced from ChemicalBook.[5]

Interpretation of the ¹H NMR Spectrum:

  • Signal A (~12.30 ppm): The highly deshielded, broad singlet is characteristic of a carboxylic acid proton.[4][6][7] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Signal B (~7.84 ppm): This singlet corresponds to the vinylic proton. The downfield shift is due to the deshielding effects of the adjacent phenyl ring and the conjugated carbonyl group.

  • Signal C (7.23 - 7.57 ppm): The complex multiplet in this region is typical for the protons of a monosubstituted benzene ring.

  • Signal D (~2.15 ppm): This singlet is assigned to the three equivalent protons of the methyl group attached to the double bond.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Carbon Type (from DEPT-135)Assignment
~172.5QuaternaryCarboxylic acid (-COOH)
~153.1QuaternaryVinylic carbon (-C(CH₃)=)
~134.0 (approx.)QuaternaryAromatic ipso-carbon
~129.5 (approx.)CHAromatic carbons
~128.5 (approx.)CHAromatic carbons
~120.6CHVinylic carbon (-CH=)
~14.1CH₃Methyl carbon (-CH₃)

Note: The assignments for the aromatic carbons are approximate and may require 2D NMR techniques for unambiguous assignment. Data is a composite from available sources.[8]

Interpretation of the ¹³C NMR Spectrum with DEPT-135:

  • ~172.5 ppm: This downfield signal is characteristic of a carboxylic acid carbonyl carbon.[4][9] It will be absent in a DEPT-135 spectrum, confirming it as a quaternary carbon.

  • ~153.1 ppm and ~134.0 ppm: These signals correspond to the quaternary carbons of the double bond and the aromatic ring's ipso-carbon, respectively. They will also be absent in the DEPT-135 spectrum.

  • ~129.5 ppm, ~128.5 ppm, and ~120.6 ppm: These signals in the aromatic and vinylic region will appear as positive peaks in a DEPT-135 spectrum, confirming them as CH carbons.

  • ~14.1 ppm: This upfield signal is assigned to the methyl carbon. It will appear as a positive peak in the DEPT-135 spectrum.[1][2]

Conclusion

This application note has provided a comprehensive protocol and detailed analysis for the ¹H and ¹³C NMR characterization of trans-α-methylcinnamic acid. By following the outlined procedures, researchers can obtain high-quality, reproducible NMR data for unambiguous structural confirmation. The provided spectral interpretations, grounded in the fundamental principles of NMR spectroscopy, serve as a reliable reference for scientists and professionals in the fields of chemistry and drug development. The combination of ¹H, ¹³C, and DEPT-135 NMR experiments offers a powerful and self-validating approach to the complete structural elucidation of this and similar organic molecules.

References

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (URL: )
  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. (URL: [Link])
  • 13C ; DEPT135 ; HSQC) and HRMS spectra. (URL: [Link])
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (URL: [Link])
  • A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. (URL: [Link])
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000930). (URL: [Link])
  • Supporting Inform
  • 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Deriv
  • Please assign peaks for the ¹³C NMR of trans-cinnamic acid. brainly.com. (URL: [Link])
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (FDB008784) - FooDB. (URL: [Link])
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (URL: [Link])
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). (URL: [Link])
  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])
  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])
  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradi
  • Effects of Aromatic Substitution on the Photodimerization Kinetics of β- trans Cinnamic Acid Derivatives Studied with 13 C Solid-State NMR - ResearchG
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Application Note: Elucidating the Functional Group Landscape of α-Methylcinnamic Acid via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Signature of a Key Synthetic Intermediate

Alpha-Methylcinnamic acid, a derivative of cinnamic acid, serves as a valuable building block in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. Its chemical architecture, featuring a carboxylic acid, an alkene, and an aromatic ring, provides a rich tapestry of functional groups whose interactions and integrity are critical to its reactivity and the quality of downstream products. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural characterization of this molecule. By probing the vibrational transitions of its constituent bonds, FT-IR provides an unambiguous "fingerprint," confirming identity, assessing purity, and detecting chemical transformations. This application note provides a detailed guide to the FT-IR analysis of α-Methylcinnamic acid, from theoretical principles to practical experimental protocols, designed for researchers in organic synthesis, quality control, and materials science.

Theoretical Framework: Deciphering the Vibrational Modes of α-Methylcinnamic Acid

The FT-IR spectrum of α-Methylcinnamic acid is a superposition of the characteristic absorption bands corresponding to its three primary functional moieties: the carboxylic acid, the α,β-unsaturated alkene, and the monosubstituted benzene ring.

The Carboxylic Acid Group (-COOH): A Tale of Two Bonds and Hydrogen Bonding

The carboxylic acid functional group gives rise to some of the most prominent and recognizable bands in the infrared spectrum. A key feature is the extensive hydrogen bonding between molecules, which typically results in the formation of stable dimers. This intermolecular interaction significantly influences the position and shape of the O-H and C=O stretching vibrations.

  • O-H Stretching: In the dimeric state, the O-H stretch of the carboxylic acid is observed as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][3] This broadness is a direct consequence of the strong hydrogen bonding. This band often overlaps with the sharper C-H stretching vibrations.[1][2]

  • C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is a strong and sharp absorption. For α,β-unsaturated or aromatic carboxylic acids, this peak typically appears in the range of 1710-1680 cm⁻¹.[4][5] The conjugation with the double bond and the aromatic ring slightly lowers the frequency compared to saturated carboxylic acids.

  • C-O Stretching and O-H Bending: The C-O stretching vibration is typically found in the 1320-1210 cm⁻¹ region.[1] Additionally, in-plane and out-of-plane O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.[1]

The Alkene Group (C=C): Probing Unsaturation

The presence of the carbon-carbon double bond introduces several characteristic vibrations.

  • C=C Stretching: The stretching of the C=C bond in an alkene conjugated with an aromatic ring typically gives a moderate to weak absorption in the 1640-1620 cm⁻¹ region.[6]

  • =C-H Stretching: The stretching vibration of the hydrogen atom attached to the double-bonded carbon (=C-H) appears at a frequency just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7][8] This allows for a clear distinction from the C-H stretches of saturated alkyl groups, which appear below 3000 cm⁻¹.[6][8]

  • =C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the alkene C-H bonds are strong and their position is indicative of the substitution pattern. For a trisubstituted alkene like α-Methylcinnamic acid, a strong band is expected in the 840-800 cm⁻¹ region.[9]

The Aromatic Ring (Phenyl Group): Ring Vibrations and Substitution Patterns

The phenyl group contributes its own set of characteristic absorption bands.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring occur at frequencies slightly higher than 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), often appearing as a series of small, sharp peaks.[10][11]

  • Aromatic C=C Stretching: The stretching vibrations within the aromatic ring itself give rise to a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[10][11] Two common peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[10][11]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-690 cm⁻¹ range result from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[10][11] For a monosubstituted ring, strong bands are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹.[10]

Experimental Protocols

The following section details two common methods for the FT-IR analysis of solid α-Methylcinnamic acid: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This traditional transmission method provides high-quality spectra and is ideal for creating spectral libraries.

3.1.1 Materials and Equipment

  • α-Methylcinnamic acid (powder)

  • Spectroscopic grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

3.1.2 Step-by-Step Procedure

  • Sample Preparation: Weigh approximately 1-2 mg of α-Methylcinnamic acid and 100-200 mg of dry KBr.[12] The ratio is critical for obtaining a spectrum with appropriate peak intensities.[12]

  • Grinding: Add the KBr to an agate mortar and grind it to a fine powder. Add the α-Methylcinnamic acid to the mortar and continue grinding the mixture for 1-2 minutes to ensure homogeneity and reduce particle size, which minimizes scattering of the infrared radiation.[13]

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and press.

  • Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[14] It is often beneficial to apply a vacuum to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.[14][15]

  • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent.

  • Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Diagram: KBr Pellet Preparation Workflow

KBr_Workflow Workflow for KBr Pellet Preparation. cluster_prep Sample & KBr Preparation cluster_press Pellet Formation cluster_analysis Spectral Analysis weigh_sample 1. Weigh 1-2 mg α-Methylcinnamic acid grind 3. Grind sample and KBr in agate mortar weigh_sample->grind weigh_kbr 2. Weigh 100-200 mg dry KBr weigh_kbr->grind load_die 4. Load mixture into pellet die grind->load_die press 5. Apply 8-10 tons of pressure load_die->press release 6. Release pressure and extract pellet press->release place_holder 7. Place pellet in spectrometer holder release->place_holder acquire_bg 8. Acquire background spectrum place_holder->acquire_bg acquire_sample 9. Acquire sample spectrum acquire_bg->acquire_sample

Caption: KBr Pellet Preparation Workflow.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation, making it ideal for routine analysis.

3.2.1 Materials and Equipment

  • α-Methylcinnamic acid (powder)

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

3.2.2 Step-by-Step Procedure

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the α-Methylcinnamic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface. A few milligrams are typically sufficient.[16]

  • Apply Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.[17]

  • Spectral Acquisition: Collect the sample spectrum. As with the KBr method, co-adding 32-64 scans at a resolution of 4 cm⁻¹ over a 4000-400 cm⁻¹ range is standard practice.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a suitable solvent and a soft, lint-free wipe.

Diagram: ATR-FTIR Experimental Workflow

ATR_Workflow Workflow for ATR-FTIR Analysis. clean_crystal 1. Clean ATR Crystal background 2. Collect Background Spectrum (empty) clean_crystal->background apply_sample 3. Apply Powder Sample to Crystal background->apply_sample apply_pressure 4. Apply Pressure with Clamp apply_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum apply_pressure->collect_spectrum clean_up 6. Clean Crystal After Use collect_spectrum->clean_up

Caption: ATR-FTIR Experimental Workflow.

Data Interpretation: Expected Vibrational Frequencies

The following table summarizes the expected characteristic FT-IR absorption bands for α-Methylcinnamic acid, based on established group frequencies.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 2500O-H stretch (hydrogen-bonded)Carboxylic AcidBroad, Strong
3100 - 3000=C-H stretchAlkene & AromaticMedium to Weak
2980 - 2850C-H stretch (methyl group)AlkylMedium
1710 - 1680C=O stretch (conjugated)Carboxylic AcidStrong
1640 - 1620C=C stretch (conjugated)AlkeneMedium to Weak
1600 - 1450C=C stretch (in-ring)AromaticMedium, multiple
1440 - 1395O-H bend (in-plane)Carboxylic AcidMedium
1320 - 1210C-O stretchCarboxylic AcidStrong
950 - 910O-H bend (out-of-plane)Carboxylic AcidBroad, Medium
840 - 800=C-H bend (out-of-plane)AlkeneStrong
770 - 730 & 710 - 690C-H bend (out-of-plane, monosubstituted)AromaticStrong

Conclusion: A Versatile Tool for Chemical Characterization

FT-IR spectroscopy is an indispensable technique for the structural elucidation and quality assessment of α-Methylcinnamic acid. The characteristic vibrational frequencies of the carboxylic acid, alkene, and aromatic functional groups provide a detailed and reliable spectral fingerprint. By following the detailed protocols for either the KBr pellet or ATR methods, researchers can efficiently obtain high-quality spectra for routine identification, reaction monitoring, and purity verification. A thorough understanding of the expected absorption bands, as outlined in this note, empowers scientists to interpret these spectra with confidence, ensuring the integrity of this crucial chemical intermediate in their research and development endeavors.

References

  • University of California, Davis. (2020). IR Spectroscopy Tutorial: Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]
  • Wade, L. G., & Simek, J. W. (2020). Spectroscopy of Carboxylic Acids. In Organic Chemistry (9th ed.). Chemistry LibreTexts. [Link]
  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?[Link]
  • McMurry, J. (2019). Infrared Spectroscopy. In Organic Chemistry (9th ed.). Chemistry LibreTexts. [Link]
  • Coates, J. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]
  • OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
  • McMurry, J. (2024). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (10th ed.). Chemistry LibreTexts. [Link]
  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]
  • Soderberg, T. (2024). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry With a Biological Emphasis. Chemistry LibreTexts. [Link]
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alkenes. Chemistry LibreTexts. [Link]
  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
  • Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. La Rivista delle Scienze Merceologiche, 1, 1-10. [Link]
  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]
  • ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. [Link]
  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]
  • Polymer Chemistry Characterization Lab. (n.d.).
  • ResearchGate. (2025).
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  • National Institute of Standards and Technology. (n.d.). a-Methylcinnamic acid. NIST WebBook. [Link]
  • Thermo Fisher Scientific. (2013). Using the ATR technique to collect FT-IR spectra [Video]. YouTube. [Link]
  • University of Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
  • Chemistry LibreTexts. (2023).
  • SciELO México. (n.d.). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. [Link]
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Application Notes and Protocols for α-Methylcinnamic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of α-Methylcinnamic Acid in Advanced Polymer Design

α-Methylcinnamic acid, a derivative of cinnamic acid, is a versatile building block in polymer chemistry, offering a unique combination of a polymerizable vinyl group and a reactive carboxylic acid moiety.[1][2] Its structure, featuring a phenyl ring and an α-methyl group, imparts rigidity and specific reactivity to the resulting polymers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of α-methylcinnamic acid in polymer synthesis, complete with detailed experimental protocols and characterization methodologies.

The presence of the cinnamate group is particularly significant as it allows for [2+2] photocycloaddition upon exposure to UV light.[3][4] This photo-dimerization reaction enables the formation of crosslinked networks without the need for chemical initiators, offering spatiotemporal control over the material's properties.[3][5] This feature makes polymers derived from α-methylcinnamic acid highly attractive for applications in biomaterials, drug delivery, and photoresists.[1]

This document will delve into the utility of α-methylcinnamic acid as a monomer in various polymerization techniques, its potential role as a chain transfer agent to control molecular weight, and its incorporation into photocrosslinkable polymers.

I. α-Methylcinnamic Acid as a Monomer in Polymer Synthesis

The vinyl group of α-methylcinnamic acid allows it to participate in addition polymerization, while the carboxylic acid group can be utilized in condensation polymerizations or for post-polymerization modification. The steric hindrance from the α-methyl and phenyl groups can influence its reactivity and the properties of the resulting polymer.

Living Anionic Polymerization

Living anionic polymerization is an ideal technique for synthesizing well-defined polymers from α-methylcinnamic acid, yielding polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The principles of anionic polymerization of styrene and its derivatives, such as α-methylstyrene, are directly applicable.[6][7][8] The polymerization of α-methylstyrene is typically conducted at low temperatures (-78°C) in a polar solvent like tetrahydrofuran (THF) to overcome the low ceiling temperature of the monomer.[6]

This protocol is adapted from established procedures for the anionic polymerization of α-methylstyrene.[6][8]

Materials:

  • α-Methylcinnamic acid (monomer), purified by recrystallization.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in hexane, titrated.

  • Methanol (terminating agent).

  • Anhydrous, deoxygenated argon or nitrogen.

  • Schlenk line and glassware.

Procedure:

  • Monomer and Solvent Purification: Rigorous purification of the monomer and solvent is crucial for a successful living anionic polymerization. α-Methylcinnamic acid should be recrystallized and thoroughly dried under vacuum. THF must be freshly distilled from a sodium/benzophenone ketyl radical anion solution under an inert atmosphere.

  • Reaction Setup: Assemble the reaction glassware (a Schlenk flask equipped with a magnetic stir bar) and dry it thoroughly by heating under vacuum and purging with inert gas.

  • Polymerization:

    • Transfer the desired amount of purified α-methylcinnamic acid into the reaction flask under a positive pressure of inert gas.

    • Add freshly distilled THF via cannula.

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Slowly add the calculated amount of initiator (n-BuLi or sec-BuLi) dropwise via syringe while stirring vigorously. The appearance of a characteristic color (often reddish) indicates the formation of the carbanionic active centers.[8]

    • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).

  • Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Diagram of Anionic Polymerization Workflow:

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Purification Monomer & Solvent Purification Setup Reaction Setup (Schlenk Line) Purification->Setup Initiation Initiation (n-BuLi, -78°C) Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination (Methanol) Propagation->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Drying Drying Isolation->Drying

Caption: Workflow for the living anionic polymerization of α-methylcinnamic acid.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that can be employed for monomers that are sensitive to anionic conditions.[9] It allows for the synthesis of polymers with predetermined molecular weights and low PDIs by using a RAFT agent.

This protocol provides a general procedure for the RAFT polymerization of a vinyl monomer.

Materials:

  • α-Methylcinnamic acid (monomer).

  • RAFT agent (e.g., a dithiobenzoate or trithiocarbonate, chosen based on monomer reactivity).

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Solvent (e.g., 1,4-dioxane, toluene).

  • Anhydrous, deoxygenated argon or nitrogen.

  • Schlenk tube or ampule.

Procedure:

  • Reaction Mixture Preparation: In a Schlenk tube or ampule, dissolve the α-methylcinnamic acid, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and the rate of polymerization.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Isolation: After the desired conversion is reached, stop the reaction by cooling the vessel in an ice bath and exposing it to air. Isolate the polymer by precipitation in a suitable non-solvent.

  • Purification and Drying: Purify the polymer by redissolving and re-precipitating it to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

Diagram of RAFT Polymerization Mechanism:

RAFT_Mechanism Initiator Initiator R• R• Initiator->R• Decomposition P• P• R•->P• + Monomer RAFT Equilibrium RAFT Equilibrium P•->RAFT Equilibrium + RAFT Agent Polymer Chain Polymer Chain P•->Polymer Chain + Monomer (Propagation) RAFT Equilibrium->P• Fragmentation Dormant Species Dormant Species RAFT Equilibrium->Dormant Species Addition Dormant Species->RAFT Equilibrium Fragmentation

Caption: Simplified mechanism of RAFT polymerization.

II. α-Methylcinnamic Acid as a Chain Transfer Agent

Protocol for Determining the Chain Transfer Constant (Mayo Method)
  • Perform a series of radical polymerizations of a primary monomer (e.g., styrene or methyl methacrylate) in the presence of varying concentrations of α-methylcinnamic acid (the potential chain transfer agent).

  • Keep the monomer and initiator concentrations constant across all experiments.

  • Stop the polymerizations at low monomer conversion (<10%).

  • Determine the number-average degree of polymerization (DPn) of the resulting polymers using a technique like gel permeation chromatography (GPC).

  • Plot the reciprocal of the degree of polymerization (1/DPn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([CTA]/[Monomer]).

  • The slope of the resulting linear plot will be the chain transfer constant (Ctr).

III. Photocrosslinkable Polymers from α-Methylcinnamic Acid

A key application of α-methylcinnamic acid is in the synthesis of photocrosslinkable polymers.[3][4] The cinnamate moiety can undergo a [2+2] cycloaddition reaction upon irradiation with UV light (typically > 260 nm), leading to the formation of a cyclobutane ring and crosslinking of the polymer chains.[4] This process is often reversible by irradiation at a shorter wavelength (< 260 nm).[4]

Protocol for Photocrosslinking of a Polymer Film Containing α-Methylcinnamate Groups

Materials:

  • A polymer synthesized with α-methylcinnamic acid units.

  • A suitable solvent for the polymer (e.g., THF, chloroform).

  • A spin coater or casting dish.

  • A UV light source (e.g., a mercury lamp with appropriate filters).

Procedure:

  • Film Preparation: Dissolve the polymer in a suitable solvent to form a solution of the desired concentration. Cast a thin film of the polymer solution onto a substrate (e.g., a glass slide or silicon wafer) using a spin coater or by solvent casting in a petri dish.

  • Drying: Dry the film thoroughly in a vacuum oven to remove any residual solvent.

  • UV Irradiation: Expose the polymer film to UV light for a specific duration. The irradiation time will depend on the intensity of the UV source, the concentration of cinnamate groups in the polymer, and the desired degree of crosslinking.

  • Characterization of Crosslinking: The extent of crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamate group (around 270-280 nm).[3] The formation of an insoluble gel upon immersion in a good solvent for the uncrosslinked polymer is also an indicator of successful crosslinking.

Diagram of [2+2] Photocycloaddition:

Photocycloaddition cluster_before Before UV cluster_after After UV (>260 nm) Monomer1 Polymer-C(CH3)=CH-Ph Dimer Polymer-C(CH3)-CH-Ph       |t| Polymer-C(CH3)-CH-Ph Monomer1->Dimer [2+2] Cycloaddition Monomer2 Polymer-C(CH3)=CH-Ph Monomer2->Dimer [2+2] Cycloaddition

Caption: Schematic of the [2+2] photocycloaddition of α-methylcinnamate groups.

IV. Characterization of Polymers Derived from α-Methylcinnamic Acid

Thorough characterization is essential to understand the structure, molecular weight, and thermal properties of the synthesized polymers.

Table 1: Key Characterization Techniques

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Confirmation of polymer structure, determination of copolymer composition, and end-group analysis.[11]
Gel Permeation Chromatography (GPC/SEC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[12][13][14]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[15][16][17]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition profile of the polymer.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H NMR Analysis:

  • Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Expected Signals for Poly(α-methylcinnamic acid):

    • Aromatic protons of the phenyl group.

    • Vinyl proton.

    • Protons of the α-methyl group.

    • Signals from the polymer backbone.

    • A broad signal for the carboxylic acid proton (may not always be observed).[19][20][21]

Gel Permeation Chromatography (GPC)

Protocol for GPC Analysis:

  • Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in a suitable mobile phase (e.g., THF, chloroform).

  • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Inject the sample into the GPC system.

  • Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene standards).

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI. For polymers with bulky side groups, universal calibration may be necessary for accurate molecular weight determination.[12][13]

Differential Scanning Calorimetry (DSC)

Protocol for DSC Analysis:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • A typical DSC thermogram for an amorphous polymer will show a step change corresponding to the glass transition temperature (Tg).[15][17]

Thermogravimetric Analysis (TGA)

Protocol for TGA Analysis:

  • Place a small amount of the polymer sample (5-10 mg) in a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The TGA curve will show the weight loss of the sample as a function of temperature, indicating its thermal stability and decomposition temperatures.[18]

V. Conclusion

α-Methylcinnamic acid is a valuable monomer for the synthesis of advanced polymers with tailored properties. Its ability to undergo controlled polymerization and photocrosslinking opens up a wide range of applications, particularly in fields requiring stimuli-responsive materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block in polymer chemistry.

VI. References

  • Procedures for homogeneous anionic polymerization. (n.d.). Retrieved from [Link]

  • Method for anionic polymerization of α-methylstyrene. (2006). Google Patents. Retrieved from

  • Sequence-Controlled α-Methylstyrene/Styrene Copolymers: Syntheses and Sequence Distribution Resolution. (2020). Macromolecules, 53(18), 7895–7905. [Link]

  • Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters. (2013). ACS Applied Materials & Interfaces, 5(21), 10417–10425. [Link]

  • Molecular mass characterization of polymers with strongly interacting groups using gel permeation chromatography-light scattering detection. (2000). Journal of Chromatography A, 869(1-2), 145–155. [Link]

  • Method for the anionic polymerisation of monomers in alpha-methylstyrene. (2002). Google Patents. Retrieved from

  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (2025). Separation Science. Retrieved from [Link]

  • ANIONIC POLYMERIZATION OF α-METHYLSTYRENE: PART II. KINETICS. (1960). Transactions of the Faraday Society, 56, 402-409. [Link]

  • Protection and Polymerization of Functional Monomers. 27. Synthesis of Well-Defined Poly(4-vinyl-α-methylcinnamic Acid) by Means of Anionic Living Polymerization of 2-[1-Methyl-2-(4-ethenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline. (1998). Macromolecules, 31(17), 5598–5608. [Link]

  • Photocrosslinkable natural polymers in tissue engineering. (2022). Frontiers in Bioengineering and Biotechnology, 10, 979924. [Link]

  • Preparation and characteristics of photocrosslinkable hydrophilic polymer having cinnamate moiety. (1992). Journal of Applied Polymer Science, 46(5), 873-881. [Link]

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. (2021). Polymer Chemistry, 12(1), 25-50. [Link]

  • An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Analysis of Polymers by GPC/SEC. (n.d.). Agilent. Retrieved from [Link]

  • Thermally Stable Photo-Crosslinking Polymers Bearing Cinnamate Groups for Liquid Crystal Alignment. (2003). Molecular Crystals and Liquid Crystals, 404(1), 167-174. [Link]

  • New method to study chain transfer in radical polymerizations. (2020). BonLab. Retrieved from [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (2020). Polymers, 12(11), 2699. [Link]

  • Differential Scanning Thermal Analysis in Polymeric Materials. (2021). AZoM. Retrieved from [Link]

  • alpha-Methyl cinnamic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chain transfer to monomer and polymer in the radical polymerization of vinyl neo-decanoate. (1996). Polymer Bulletin, 36(4), 435-442. [Link]

  • Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. (2011). The Journal of Physical Chemistry A, 115(45), 12519–12529. [Link]

  • DSC and TGA Thermal properties, crystallinity of polymer samples table. (n.d.). ResearchGate. Retrieved from [Link]

  • An Exploration of the Universal and Switchable RAFT-Mediated Synthesis of Poly(styrene-alt-maleic acid)-b-poly(N-vinylpyrrolidone) Block Copolymers. (2021). Macromolecules, 54(17), 8016–8029. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Photocrosslinkable natural polymers in tissue engineering. (2022). Frontiers in Bioengineering and Biotechnology, 10, 979924. [Link]

  • α-Methylcinnamic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and Characterization of Poly(Acrylic Acid-g-α-Methyl-β-Alanine). (2023). In Advanced Polymer Structures. Apple Academic Press.

  • Lecture 11. (n.d.). Retrieved from [Link]

  • Thermal Behavior of Polymeric and Other Advanced Materials. (2021). Materials, 14(11), 2893. [Link]

  • DSC Analysis of Polymers. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Synthesis of copolymers containing an active ester of methacrylic acid by RAFT: controlled molecular weight scaffolds for biofunctionalization. (2007). Biomacromolecules, 8(10), 3224–3231. [Link]

  • Degradable polymer films: RAFT-mediated emulsion copolymerization of lipoic acid with vinyl monomers. (2021). Green Chemistry, 23(16), 5945-5956. [Link]

  • The ¹H NMR spectra of cinnamic-acid-modified PEG (A), α-CD (B), and... (n.d.). ResearchGate. Retrieved from [Link]

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The Strategic Utility of α-Methylcinnamic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: α-Methylcinnamic Acid as a Versatile Precursor

α-Methylcinnamic acid, a derivative of cinnamic acid, serves as a valuable and versatile precursor in the synthesis of a diverse array of heterocyclic compounds.[1] Its structural features—an α,β-unsaturated carbonyl system, an aromatic ring, and a strategically placed methyl group—provide a unique combination of reactivity and steric influence that can be exploited to construct complex molecular architectures.[2] This guide provides an in-depth exploration of the application of α-methylcinnamic acid in the synthesis of three key classes of heterocyclic compounds: coumarins, quinolinones, and pyrazolones. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

The presence of the α-methyl group introduces significant electronic and steric effects compared to unsubstituted cinnamic acid. Electronically, the methyl group is weakly electron-donating, which can influence the reactivity of the alkene and carbonyl functionalities. Sterically, the methyl group can direct the regioselectivity of certain reactions and may necessitate modified reaction conditions to overcome potential steric hindrance. Understanding these nuances is critical for the successful application of α-methylcinnamic acid in heterocyclic synthesis.

I. Synthesis of 4-Methyl-3-Phenylcoumarins via Pechmann Condensation

Coumarins are a prominent class of benzopyrone scaffolds found in numerous natural products and synthetic derivatives, exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Pechmann condensation is a cornerstone reaction for coumarin synthesis, typically involving the reaction of a phenol with a β-ketoester under acidic conditions.[3] By adapting this reaction for α-methylcinnamic acid, we can access 4-methyl-3-phenylcoumarin derivatives, a valuable subclass of these heterocycles.

Mechanistic Rationale:

The Pechmann condensation mechanism involves an initial acid-catalyzed transesterification between the phenol and the β-ketoester (in this case, conceptually, a derivative of α-methylcinnamic acid), followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration.[3] The presence of the α-methyl group in α-methylcinnamic acid directly translates to the 4-methyl substitution in the resulting coumarin. The phenyl group at the β-position of the acid becomes the 3-phenyl substituent.

Pechmann_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product alpha_methylcinnamic_acid α-Methylcinnamic Acid intermediate1 Protonated Carbonyl alpha_methylcinnamic_acid->intermediate1 Protonation phenol Phenol intermediate2 Ester Intermediate phenol->intermediate2 Nucleophilic Attack acid_catalyst Acid Catalyst (H+) intermediate1->intermediate2 intermediate3 Acylium Ion intermediate2->intermediate3 Intramolecular Acylation intermediate4 Cyclized Intermediate intermediate3->intermediate4 product 4-Methyl-3-Phenylcoumarin intermediate4->product Dehydration

Caption: Pechmann condensation for 4-methyl-3-phenylcoumarin synthesis.

Application Protocol: Synthesis of 4-Methyl-3-phenyl-2H-chromen-2-one

This protocol outlines the synthesis of 4-methyl-3-phenyl-2H-chromen-2-one from phenol and α-methylcinnamic acid using a strong acid catalyst.

Materials:

  • Phenol (1.0 eq)

  • α-Methylcinnamic acid (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (for recrystallization)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve phenol (1.0 eq) and α-methylcinnamic acid (1.1 eq) in a minimal amount of a suitable solvent like nitrobenzene or in the absence of a solvent if the reactants are liquids at the reaction temperature.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the stirred reaction mixture under cooling in an ice bath.

  • Reaction: Heat the mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-methyl-3-phenyl-2H-chromen-2-one.

Quantitative Data (Expected):

ReactantMolar Mass ( g/mol )EquivalentsAmount
Phenol94.111.0(user defined)
α-Methylcinnamic acid162.191.1(user defined)
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield
4-Methyl-3-phenyl-2H-chromen-2-one236.27(calculated)60-75%

II. Synthesis of 4-Methyl-3-phenylquinolin-2(1H)-ones

Quinolin-2(1H)-one derivatives are another class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial properties. α-Methylcinnamic acid can be utilized as a precursor for the synthesis of 4-methyl-3-phenylquinolin-2(1H)-ones through a reaction with an appropriate aniline derivative, often involving a cyclization reaction.

Mechanistic Rationale:

The synthesis of quinolin-2(1H)-ones from α,β-unsaturated acids and anilines can proceed through several pathways, often catalyzed by acid. A plausible mechanism involves the initial formation of an anilide intermediate via amidation. This is followed by an intramolecular Friedel-Crafts-type cyclization onto the aniline ring, and subsequent tautomerization to the stable quinolinone core. The α-methyl group of the cinnamic acid derivative directs the formation of the 4-methylquinolinone.

Quinolinone_Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product alpha_methylcinnamic_acid α-Methylcinnamic Acid intermediate1 Anilide Intermediate alpha_methylcinnamic_acid->intermediate1 Amidation aniline Aniline aniline->intermediate1 acid_catalyst Acid Catalyst intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Methyl-3-phenylquinolin-2(1H)-one intermediate2->product Tautomerization

Caption: Synthesis of 4-methyl-3-phenylquinolin-2(1H)-one.

Application Protocol: Synthesis of 4-Methyl-3-phenylquinolin-2(1H)-one

This protocol describes the synthesis of 4-methyl-3-phenylquinolin-2(1H)-one from aniline and α-methylcinnamic acid.

Materials:

  • Aniline (1.0 eq)

  • α-Methylcinnamic acid (1.0 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a mechanical stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix aniline (1.0 eq) and α-methylcinnamic acid (1.0 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the reactants) to the mixture.

  • Reaction: Heat the reaction mixture with stirring to 130-150 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker containing a mixture of ice and water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-methyl-3-phenylquinolin-2(1H)-one.

Quantitative Data (Expected):

ReactantMolar Mass ( g/mol )EquivalentsAmount
Aniline93.131.0(user defined)
α-Methylcinnamic acid162.191.0(user defined)
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield
4-Methyl-3-phenylquinolin-2(1H)-one235.29(calculated)55-70%

III. Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of five-membered heterocyclic compounds that are scaffolds for many pharmaceutical agents, including analgesics and anti-inflammatory drugs. The reaction of α,β-unsaturated acids or their esters with hydrazines is a common method for the synthesis of pyrazolones.

Mechanistic Rationale:

The synthesis of pyrazolones from α-methylcinnamic acid and hydrazine involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization via condensation to form the pyrazolidinone ring. Subsequent tautomerization leads to the more stable pyrazolone product. The use of a substituted hydrazine (e.g., phenylhydrazine) will result in an N-substituted pyrazolone.

Pyrazolone_Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product alpha_methylcinnamic_acid α-Methylcinnamic Acid intermediate1 Michael Adduct alpha_methylcinnamic_acid->intermediate1 Michael Addition hydrazine Hydrazine hydrazine->intermediate1 intermediate2 Cyclized Intermediate (Pyrazolidinone) intermediate1->intermediate2 Intramolecular Condensation product 4-Methyl-5-phenyl-1,2-dihydropyrazol-3-one intermediate2->product Tautomerization

Caption: Synthesis of a pyrazolone from α-methylcinnamic acid.

Application Protocol: Synthesis of 4-Methyl-5-phenyl-1,2-dihydropyrazol-3-one

This protocol describes the synthesis of a pyrazolone derivative from α-methylcinnamic acid and hydrazine hydrate.

Materials:

  • α-Methylcinnamic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve α-methylcinnamic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the volume of the solvent using a rotary evaporator.

  • Precipitation: Add cold deionized water to the concentrated solution to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrazolone.

Quantitative Data (Expected):

ReactantMolar Mass ( g/mol )EquivalentsAmount
α-Methylcinnamic acid162.191.0(user defined)
Hydrazine hydrate50.061.2(user defined)
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield
4-Methyl-5-phenyl-1,2-dihydropyrazol-3-one174.20(calculated)65-80%

Conclusion

α-Methylcinnamic acid is a readily accessible and highly effective precursor for the synthesis of a variety of important heterocyclic compounds. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can leverage the unique properties of this starting material to construct coumarin, quinolinone, and pyrazolone scaffolds. The protocols provided in this guide offer a solid foundation for the synthesis of these and other related heterocyclic systems, paving the way for further exploration in medicinal chemistry and drug discovery.

References

  • Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation.
  • MDPI. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives.
  • Wikipedia. (n.d.). Pechmann condensation.
  • Godtfredsen, W. O., & Vangedal, S. (1955). The Reaction of Hydrazine with Cinnamic Acid Derivatives. Acta Chemica Scandinavica, 9, 1498-1509.
  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.

Sources

Application Notes and Protocols for the Quantification of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for alpha-Methylcinnamic Acid Quantification

This compound, a derivative of cinnamic acid, is a compound of significant interest in the pharmaceutical and chemical industries. Its structural motif appears in various biologically active molecules, making it a key starting material or intermediate in the synthesis of potential therapeutic agents. Furthermore, as a potential impurity or metabolite in drug products, its accurate quantification is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive overview of robust analytical techniques for the precise quantification of this compound, tailored for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in fundamental analytical principles and have been structured to ensure self-validation, aligning with the rigorous standards of the pharmaceutical industry. Each protocol is presented with an emphasis on the rationale behind experimental choices, empowering the user to not only execute the methods but also to understand and troubleshoot them effectively. The validation of these analytical procedures is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and data integrity.[1][2]

High-Performance Liquid Chromatography (HPLC): A Cornerstone Technique for Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the quantification of non-volatile and thermally labile compounds like this compound. The technique's strength lies in its ability to separate the analyte of interest from a complex matrix, followed by its detection and quantification, typically by UV absorbance.

Causality of Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase composition, and detection wavelength are critical decisions in developing a robust HPLC method. A C18 reversed-phase column is often the preferred stationary phase for separating moderately polar compounds like this compound from a polar mobile phase. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., dilute phosphoric acid or acetic acid), is optimized to achieve a balance between analyte retention and elution, ensuring a reasonable analysis time and good peak shape. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group of this compound, leading to better retention and sharper peaks on a reversed-phase column. The detection wavelength is selected based on the UV absorbance spectrum of the analyte to maximize sensitivity. For cinnamic acid and its derivatives, this is typically in the range of 270-280 nm.[3]

Experimental Protocol: Validated HPLC-UV Method for this compound

This protocol outlines a validated isocratic RP-HPLC method for the quantification of this compound in a pharmaceutical formulation (e.g., tablets).

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation (as per ICH Q2(R1) Guidelines):

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any excipient peaks.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.
Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters cluster_reporting Data Analysis & Reporting Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy (% Recovery) Data_Acquisition->Accuracy Precision Precision (Repeatability & Intermediate) Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Data_Analysis Data Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of the HPLC method for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility, making them amenable to GC analysis.

The Rationale Behind Derivatization in GC-MS

Carboxylic acids such as this compound are polar and have low volatility due to hydrogen bonding. Direct injection into a GC system can lead to poor peak shape, low sensitivity, and potential degradation. Derivatization is a chemical reaction that converts the polar carboxylic acid group into a less polar and more volatile derivative. A common approach is silylation, where an active hydrogen is replaced by a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5] This process significantly improves the chromatographic behavior of the analyte.

Experimental Protocol: GC-MS Method for this compound

This protocol describes a GC-MS method for the quantification of this compound, including a derivatization step.

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
GC-MS System A standard GC-MS system with a split/splitless injector and a mass selective detector
Column A capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 80°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min
Mass Spectrometer Electron Impact (EI) ionization at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound

2. Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.

    • Cool the sample to room temperature before injection.

3. Method Validation:

The GC-MS method should be validated for its intended use, following the principles outlined in the ICH Q2(R1) guidelines, with a focus on specificity, linearity, accuracy, precision, LOD, and LOQ.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Solvent Weigh->Dissolve Evaporate Evaporate to Dryness Dissolve->Evaporate Derivatize Add Derivatizing Agent & Heat Evaporate->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Process Data Processing & Quantification Detect->Process

Caption: Workflow for the GC-MS analysis of this compound, including the derivatization step.

UV-Vis Spectrophotometry: A Rapid and Simple Quantification Method

UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet-visible range. Due to the conjugated system of the aromatic ring and the carbon-carbon double bond, this compound exhibits strong UV absorbance.

Principle of UV-Vis Spectrophotometric Quantification

The Beer-Lambert law is the fundamental principle behind UV-Vis spectrophotometric quantification. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined. For cinnamic acid in methanol, the λmax is reported to be around 273 nm.[6]

Experimental Protocol: UV-Vis Spectrophotometric Method

This protocol provides a method for the quantification of this compound in a pure sample or a simple matrix.

1. Instrumentation and Parameters:

ParameterSpecification
Spectrophotometer A double-beam UV-Vis spectrophotometer
Solvent Methanol (HPLC grade)
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (approximately 273 nm)
Cuvettes 1 cm path length quartz cuvettes

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute to a concentration that falls within the calibration range.

3. Method Validation:

The UV-Vis spectrophotometric method should be validated according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, and range.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification Stock_Solution Prepare Standard Stock Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Measure_Absorbance Measure Absorbance of Standards and Sample Calibration_Standards->Measure_Absorbance Sample_Solution Prepare Sample Solution Sample_Solution->Measure_Absorbance Determine_Lambda_Max Determine λmax Determine_Lambda_Max->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration

Caption: Workflow for the UV-Vis spectrophotometric quantification of this compound.

Conclusion: Selecting the Appropriate Analytical Technique

The choice of the most suitable analytical technique for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. HPLC is a robust and versatile method for a wide range of applications. GC-MS, with a derivatization step, offers high sensitivity and is ideal for trace analysis. UV-Vis spectrophotometry is a simple and rapid method for the analysis of relatively pure samples. The protocols provided in this guide, when validated according to ICH guidelines, will ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis.
  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]
  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?

Sources

Application Notes and Protocols: Evaluating the Antimicrobial Activity of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

alpha-Methylcinnamic acid, a derivative of cinnamic acid, presents a promising scaffold for the development of novel antimicrobial agents.[1] Cinnamic acid and its derivatives are known for their broad biological activities, including antimicrobial properties against a range of bacteria and fungi.[2][3][4] This document provides a comprehensive experimental guide for researchers to rigorously evaluate the antimicrobial efficacy of this compound. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. We will detail the necessary materials, step-by-step procedures for primary antimicrobial screening and quantitative evaluation, and methods for data analysis and interpretation.

Introduction: The Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities for therapeutic development.[5] Cinnamic acids, naturally occurring in plants, have demonstrated antimicrobial activity, making their derivatives, such as this compound, compelling candidates for investigation.[2][5][6][7] The introduction of a methyl group to the cinnamic acid backbone can alter its physicochemical properties, potentially enhancing its antimicrobial potency or spectrum of activity.

This guide outlines a systematic approach to characterize the antimicrobial profile of this compound. We will focus on three core assays:

  • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.[8]

  • Agar Disk Diffusion: A qualitative screening method to assess the susceptibility of different microbial strains.[9][10]

  • Time-Kill Kinetics Assay: To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity and to understand the rate of microbial killing.[11][12][13]

The selection of these methods provides a comprehensive in vitro evaluation, from initial screening to a more detailed characterization of the compound's antimicrobial dynamics.

Compound Profile: this compound

PropertyValueSource
IUPAC Name (E)-2-methyl-3-phenylprop-2-enoic acid[1][14]
CAS Number 1199-77-5[14]
Molecular Formula C₁₀H₁₀O₂[14][15]
Molecular Weight 162.19 g/mol [15]
Appearance Light yellow powder[16]
Melting Point 79-81 °C
Solubility Information on water solubility is limited. It is advisable to test solubility in relevant solvents such as DMSO or ethanol for stock solution preparation.

Safety and Handling:

This compound can cause skin and serious eye irritation.[16][17] Always consult the Safety Data Sheet (SDS) before handling.[15][17][18] Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory.[18] Handle the compound in a well-ventilated area or a chemical fume hood.[18]

Experimental Protocols

Preparation of Stock Solution

The accuracy of antimicrobial susceptibility testing is contingent on the precise preparation of the test agent.

Rationale: A high-concentration, sterile stock solution is essential for serial dilutions. The choice of solvent is critical to ensure the compound is fully dissolved and does not precipitate in the test medium. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or toxic effects on the test organisms.

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The protocol is based on CLSI guidelines.[19][20][21]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Stock Prepare α-MCA Stock SerialDilute Perform 2-fold Serial Dilutions of α-MCA in CAMHB Stock->SerialDilute Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->SerialDilute Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilute->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Controls Set up Growth & Sterility Controls Controls->Incubate ReadMIC Visually Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.

  • Serial Dilution: Add 100 µL of the working solution of this compound (diluted from the stock to twice the highest desired test concentration in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[22]

  • Inoculation: Inoculate each well (1 through 11) with 50 µL of the standardized bacterial inoculum. This will bring the total volume in each well to 100 µL.

  • Controls:

    • Growth Control (Well 11): 50 µL of CAMHB + 50 µL of inoculum. This well should show turbidity.

    • Sterility Control (Well 12): 100 µL of uninoculated CAMHB. This well should remain clear.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.[8]

Agar Disk Diffusion Assay

This is a widely used qualitative method for assessing antimicrobial susceptibility.[9] It is particularly useful for screening against a panel of different microorganisms. The protocol is based on EUCAST guidelines.[9][10][23]

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Plates Prepare Mueller-Hinton Agar (MHA) Plates Inoculate Swab MHA Plate for Confluent Growth Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Disks Impregnate Sterile Disks with α-MCA Solution ApplyDisks Apply α-MCA and Control Disks to Agar Disks->ApplyDisks Inoculate->ApplyDisks Incubate Incubate at 37°C for 18-24 hours ApplyDisks->Incubate MeasureZones Measure Diameters of Inhibition Zones Incubate->MeasureZones Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis Tubes Prepare Tubes with CAMHB and α-MCA Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Inoculum Add Standardized Inoculum to Tubes (5 x 10^5 CFU/mL) Tubes->Inoculum T0 T=0h Inoculum->T0 T2 T=2h Sample At each time point: - Collect Aliquot - Perform Serial Dilutions - Plate on Agar T0->Sample T4 T=4h T2->Sample T8 T=8h T4->Sample T24 T=24h T8->Sample T24->Sample Incubate Incubate Plates (37°C, 18-24h) Sample->Incubate Count Count Colonies (CFU) Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for Time-Kill Kinetics Assay.

Detailed Protocol:

  • Preparation: In sterile tubes, prepare CAMHB containing this compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. [11]4. Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto nutrient agar plates. [11]5. Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU). [11]6. Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Data Presentation and Interpretation

MIC and Disk Diffusion Data

Summarize the results in a clear, tabular format.

Table 1: Antimicrobial Susceptibility of Test Organisms to this compound

Test OrganismMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Candida albicans ATCC 90028
[Other Test Strains]
Time-Kill Kinetics Data

Present the time-kill data graphically. The y-axis should be log₁₀ CFU/mL, and the x-axis should be time in hours.

Interpretation:

  • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. [12]* Bacteriostatic Activity: Inhibition of growth without a significant reduction in CFU/mL compared to the initial inoculum. [12]

Conclusion

This application note provides a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data crucial for the early-stage assessment of this compound as a potential antimicrobial agent. The combination of MIC determination, disk diffusion screening, and time-kill kinetic studies will provide a comprehensive understanding of its efficacy, spectrum, and mode of action, paving the way for further preclinical development.

References

  • MSDS of this compound. (2008, October 27).
  • Broth Microdilution. (n.d.). MI - Microbiology.
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  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019, January). National Institute for Communicable Diseases (NICD).
  • Disk Diffusion and Quality Control. (n.d.). EUCAST.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific.
  • Time Kill Assay. (n.d.). Scribd.
  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (2025, August 9). ResearchGate.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI.
  • Safety Data Sheet this compound. (n.d.). metasci.
  • EUCAST Disk Diffusion Method (Part 1). (2022, April 20). CGSpace.
  • M07-A8. (n.d.). Regulations.gov.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate.
  • This compound | C10H10O2 | CID 637817. (n.d.). PubChem - NIH.
  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (n.d.). MDPI.
  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023, November 30). CABI Digital Library.
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). ResearchGate.
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). MDPI.
  • Antioxidant and antimicrobial activities of cinnamic acid derivatives. (n.d.). PubMed.
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). PubMed Central.
  • Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5). (n.d.). Cheméo.
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Application Notes & Protocols: Leveraging α-Methylcinnamic Acid and its Derivatives in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, necessitating the exploration of novel chemical scaffolds and therapeutic strategies. Cinnamic acids, a class of naturally occurring phenylpropanoids, and their synthetic derivatives have garnered significant attention for their broad-spectrum biological activities.[1][2] Among these, α-Methylcinnamic acid stands out as a particularly promising and versatile scaffold. Its derivatives have demonstrated not only direct antifungal activity but also the ability to act as chemosensitizers, potentiating the efficacy of conventional antifungal drugs and offering a strategy to overcome clinical resistance.[3][4]

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing α-Methylcinnamic acid in the development of next-generation antifungal agents. It is designed for researchers, scientists, and drug development professionals seeking to explore this chemical class, from initial synthesis and in vitro screening to in vivo efficacy evaluation.

Section 1: Scientific Rationale & Mechanism of Action

The therapeutic potential of α-Methylcinnamic acid derivatives stems from their ability to target multiple, often conserved, pathways in fungi that are distinct from the host, providing a basis for selective toxicity.

1.1 Primary Mechanisms of Antifungal Activity

The antifungal effect of this scaffold is not attributed to a single mode of action but rather a multifactorial assault on fungal physiology.

  • Disruption of Cell Wall Integrity: The fungal cell wall is a critical structure, essential for maintaining osmotic stability and cellular morphology. One of the primary mechanisms for cinnamic acid derivatives is the disruption of the Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] By interfering with this pathway, the compounds compromise the fungus's ability to respond to cell wall stress, leading to cell lysis and death.

  • Inhibition of Fungal-Specific Enzymes: Certain derivatives have been shown to inhibit uniquely fungal enzymes, such as benzoate 4-hydroxylase (CYP53).[5][6] This enzyme is involved in the detoxification of aromatic compounds. Its inhibition disrupts fungal metabolism, contributing to the overall antifungal effect.[7]

  • Ergosterol Biosynthesis Inhibition: The fungal cell membrane's fluidity and function are dependent on ergosterol. Some cinnamic acid derivatives have been found to inhibit ergosterol biosynthesis, a mechanism similar to that of the widely used azole antifungals.[8]

  • Induction of Oxidative Stress: Treatment with these compounds can lead to the accumulation of Reactive Oxygen Species (ROS) by disrupting mitochondrial function.[8] This surge in oxidative stress damages cellular components, including the nucleus and cell membrane, ultimately triggering cell death.

Mechanism_of_Action AMCA α-Methylcinnamic Acid Derivative CWI Cell Wall Integrity (MAPK Pathway) AMCA->CWI Inhibits Ergosterol Ergosterol Biosynthesis AMCA->Ergosterol Inhibits Mitochondria Mitochondrial Function AMCA->Mitochondria Disrupts CYP53 Fungal Enzyme (e.g., CYP53) AMCA->CYP53 Inhibits CellWall Compromised Cell Wall CWI->CellWall Membrane Damaged Cell Membrane Ergosterol->Membrane ROS ROS Accumulation Mitochondria->ROS Metabolism Metabolic Disruption CYP53->Metabolism Death Fungal Cell Death CellWall->Death Membrane->Death ROS->Membrane Metabolism->Death

Caption: Putative mechanisms of action for α-Methylcinnamic acid derivatives.

1.2 Chemosensitization: A Synergistic Strategy

Perhaps one of the most compelling applications is the use of α-Methylcinnamic acid derivatives as "intervention catalysts" or chemosensitizers.[3] On their own, they may exhibit modest antifungal activity. However, when co-administered with a conventional antifungal like caspofungin (an echinocandin that targets the cell wall), they can synergistically enhance its potency. This occurs because the derivative weakens the fungal cell's stress response pathways (e.g., CWI), making it hyper-susceptible to the primary drug's action. This strategy has the potential to lower required drug dosages, reduce toxicity, and overcome acquired resistance.[4]

Section 2: Synthesis and Derivatization Strategies

The α-Methylcinnamic acid backbone is a versatile starting point for chemical modification to enhance antifungal potency and refine pharmacokinetic properties. Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring are critical for activity.[3][6] The following is a generalized protocol for creating ester or amide derivatives, which are common strategies for exploring SAR.[9][10]

Synthesis_Workflow Start α-Methylcinnamic Acid (Starting Material) Activation Carboxylic Acid Activation (e.g., with SOCl₂, EDCI) Start->Activation Reaction Nucleophilic Acyl Substitution Activation->Reaction Reactant Alcohol (R-OH) or Amine (R-NH₂) Reactant->Reaction Product α-Methylcinnamic Acid Ester or Amide Derivative Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final Characterized Final Compound Purification->Final

Caption: General workflow for synthesizing α-Methylcinnamic acid derivatives.

Protocol 2.1: General Synthesis of an α-Methylcinnamic Acid Ester

Causality Statement: Esterification of the carboxylic acid moiety is a common and effective method to increase the lipophilicity of the parent compound. This can enhance its ability to penetrate the fungal cell membrane, thereby increasing its bioavailability at the target site.

  • Acid Chloride Formation (Activation):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve α-Methylcinnamic acid (1 equivalent) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.2 equivalents) dropwise. This step converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent reaction.

    • Allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by thin-layer chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure.

  • Esterification:

    • Re-dissolve the crude acid chloride in fresh, dry DCM.

    • In a separate flask, dissolve the desired alcohol (e.g., butanol, 1.5 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2 equivalents) in DCM.

    • Slowly add the alcohol/base solution to the acid chloride solution at 0°C. The base is crucial to neutralize the HCl byproduct generated during the reaction.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the pure ester derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: In Vitro Evaluation Protocols

A robust and standardized in vitro testing cascade is essential to accurately determine the antifungal potential of newly synthesized derivatives. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Self-Validation Statement: This protocol is the gold standard for quantitative susceptibility testing. Its validity is ensured by the parallel testing of well-characterized quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) for which the expected MIC ranges of reference drugs are known.[14] The inclusion of drug-free growth controls and sterile medium controls confirms the viability of the fungus and the sterility of the assay setup, respectively.

  • Materials & Media Preparation:

    • Test Compounds: Prepare a 10 mg/mL stock solution of each α-Methylcinnamic acid derivative in dimethyl sulfoxide (DMSO).

    • Reference Antifungals: Prepare stock solutions of fluconazole and amphotericin B as per CLSI guidelines.

    • Medium: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). The MOPS buffer is critical for maintaining a stable pH, as fungal metabolism can alter the pH of an unbuffered medium, affecting both fungal growth and drug activity.

    • Plates: Sterile, 96-well flat-bottom microtiter plates.

  • Inoculum Preparation:

    • Subculture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in the RPMI-MOPS medium to achieve the final working inoculum of 1-5 x 10³ CFU/mL. This standardized inoculum density is crucial for assay reproducibility.

  • Assay Procedure:

    • Add 100 µL of RPMI-MOPS medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working drug solution (prepared from the stock to be 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (drug-free growth control) and 12 (sterility control) will not contain the drug.

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Add 100 µL of sterile medium to well 12.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free growth control well. This can be determined visually or with a plate reader.

Table 1: Sample Data Recording for MIC Determination
Compound ID Fungal Strain MIC (µg/mL) QC Strain MIC (µg/mL) Control Status
AMCA-Derivative-1C. albicans SC53148C. parapsilosis vs. Fluconazole: 2.0In Control
AMCA-Derivative-2C. albicans SC53144C. krusei vs. Amphotericin B: 1.0In Control
Fluconazole (Control)C. albicans SC53140.5--

Protocol 3.2: Assessment of Synergistic Activity using the Checkerboard Assay

Causality Statement: This assay systematically evaluates the interaction between two compounds by testing a matrix of their concentrations. The resulting Fractional Inhibitory Concentration Index (FICI) provides a quantitative measure of synergy, which would not be apparent from single-agent testing.[15]

  • Assay Setup:

    • Use a 96-well plate. Along the x-axis (e.g., columns 1-10), prepare serial dilutions of the α-Methylcinnamic acid derivative (Drug A).

    • Along the y-axis (e.g., rows A-G), prepare serial dilutions of the conventional antifungal (Drug B, e.g., caspofungin).

    • The result is a matrix where each well contains a unique combination of concentrations of Drug A and Drug B.

    • Include control wells for each drug alone (row H for Drug A, column 11 for Drug B), a growth control (well H11), and a sterility control (well H12).

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum (prepared as in Protocol 3.1) to all wells except the sterility control. Incubate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC for each drug alone and for every combination.

    • Calculate the FICI using the following formula: FICI = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

    • The FICI value is interpreted to determine the nature of the interaction.

Checkerboard_Assay Checkerboard Assay Plate Layout cluster_0 a [Drug A] → Increasing n1 b [Drug B] Increasing n2 n6 n3 n7 n4 n8 n5 n9 n10 n11 n12 n13 n14 n15 n16 n17 n18 n19 n20

Caption: Visual representation of a checkerboard dilution matrix.

Table 2: Interpretation of FICI Values
FICI Value Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (No interaction)
> 4.0Antagonism

Section 4: In Vivo Efficacy Models

Positive in vitro results must be validated in a relevant animal model to assess a compound's potential as a therapeutic agent. The murine model of systemic candidiasis is a standard and reliable system for this purpose.[16]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4.1: Murine Model of Systemic Candidiasis

  • Animal Model: Use immunocompromised female BALB/c mice (6-8 weeks old). Immunosuppression can be achieved via administration of cyclophosphamide prior to infection to ensure a robust and reproducible infection.

  • Infection:

    • Prepare an inoculum of C. albicans as described in Protocol 3.1.

    • Wash the cells in sterile phosphate-buffered saline (PBS) and adjust to a concentration of 5 x 10⁵ CFU/mL.

    • Infect each mouse with 0.1 mL of the inoculum (5 x 10⁴ CFU) via the lateral tail vein.

  • Treatment:

    • Randomize mice into treatment groups (typically n=8-10 per group).

    • Begin treatment 24 hours post-infection. Administer the α-Methylcinnamic acid derivative, a vehicle control, and a positive control drug (e.g., fluconazole) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Continue treatment once daily for 5-7 days.

  • Endpoint Analysis:

    • Survival: Monitor mice daily for morbidity and mortality for up to 21 days post-infection.

    • Fungal Burden: At the end of the treatment period, humanely euthanize a subset of mice from each group. Aseptically remove the kidneys, homogenize them in sterile PBS, and perform serial dilutions for plating on SDA.

    • Incubate plates and count the colonies to determine the CFU per gram of tissue. A significant reduction in fungal burden compared to the vehicle control indicates drug efficacy.

Table 3: Sample Study Design for In Vivo Efficacy
Group Treatment Dose (mg/kg) Route Endpoint(s)
1Vehicle Control-POSurvival, Fungal Burden
2AMCA-Derivative-210POSurvival, Fungal Burden
3AMCA-Derivative-225POSurvival, Fungal Burden
4Fluconazole10POSurvival, Fungal Burden

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of α-Methylcinnamic acid and its derivatives is paramount to ensure personnel safety.

  • Hazard Identification: α-Methylcinnamic acid is classified as a skin and eye irritant.[17][18] It may also cause respiratory irritation. The toxicological properties of novel derivatives have not been fully investigated and they should be handled as potentially hazardous.[19]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

α-Methylcinnamic acid represents a highly adaptable and promising scaffold for the discovery of novel antifungal agents. Its multifaceted mechanism of action, combined with its demonstrated potential for synergistic interactions with existing drugs, offers a compelling avenue for addressing the critical need for new fungal therapeutics. The protocols outlined in this guide provide a robust framework for the systematic synthesis, evaluation, and validation of novel derivatives, paving the way for the development of clinically relevant antifungal candidates.

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Application Notes and Protocols: α-Methylcinnamic Acid in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Monomer

alpha-Methylcinnamic acid (α-MCA), a derivative of the naturally occurring cinnamic acid, presents a compelling platform for the design of advanced functional materials.[1][2] Its molecular architecture, featuring a phenyl ring, a carboxylic acid group, and a strategically placed α-methyl group on a reactive double bond, offers a unique combination of properties that material scientists can exploit for a range of applications.[3][4] Unlike its parent compound, the α-methyl substitution introduces steric hindrance that can be leveraged to finely tune polymer chain mobility, glass transition temperature (Tg), and crystalline packing. This guide provides an in-depth exploration of α-MCA's role in material science, focusing on its application in photosensitive polymers, liquid crystals, and specialty polyanhydrides. We will detail the underlying chemical principles, provide step-by-step synthesis and characterization protocols, and offer insights into the causal relationships between molecular structure and material performance.

Core Properties and Safety Data

A thorough understanding of the monomer's fundamental properties is critical before its incorporation into material synthesis.

PropertyValueSource(s)
IUPAC Name (E)-2-methyl-3-phenylprop-2-enoic acid[1]
CAS Number 1199-77-5[3][5]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol
Appearance Light yellow or white solid/powder[1]
Melting Point (mp) 79-81 °C[5]
Boiling Point (bp) 288 °C[5]
Solubility Soluble in common organic solvents like ethanol, acetone, and THF.[6]
Safety Hazards Causes skin and serious eye irritation (GHS Warning).[1]

Application Area 1: Photocrosslinkable Polymers and Photoresists

The most prominent feature of the cinnamate moiety in material science is its ability to undergo a [2+2] photocycloaddition upon exposure to ultraviolet (UV) light (typically >280 nm).[7] This reaction creates cyclobutane rings between adjacent polymer chains, forming a stable, crosslinked network. This process is exceptionally valuable as it allows for spatial and temporal control over material properties without the need for chemical initiators or harsh thermal curing.[8][9] The α-methyl group can influence the efficiency and kinetics of this photoreaction.

The primary application of this chemistry is in the formulation of negative photoresists, materials that become less soluble after exposure to light.[10][11]

Mechanism: From Soluble Polymer to Insoluble Network

The photocrosslinking mechanism is a dimerization of the cinnamate double bonds. When a polymer film containing α-MCA moieties is irradiated with UV light, the π-electrons of the double bond are excited, leading to the formation of a four-membered cyclobutane ring that links two polymer chains. This increase in molecular weight and network formation drastically reduces the material's solubility in developer solutions.

Caption: UV-induced [2+2] cycloaddition of α-MCA moieties.

Protocol 1: Synthesis of a Photosensitive Copolymer

This protocol describes the synthesis of a water-soluble, photosensitive polymer by grafting potassium α-methylcinnamate onto a pre-existing polymer backbone. This method is adapted from procedures for similar cinnamate polymers.[7]

Materials:

  • Copolymer of N,N-dimethylacrylamide and bromoethyl methacrylate (Poly(DMAA-co-BEMA))

  • This compound (α-MCA)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Diethyl ether

  • Dialysis tubing (MWCO suitable for polymer purification)

Procedure:

  • Salt Formation: Dissolve α-MCA (1.1 equivalents relative to bromoethyl groups on the copolymer) in ethanol in a round-bottom flask. Add an equimolar amount of KOH dissolved in a minimal amount of ethanol. Stir for 1 hour at room temperature. Remove the solvent under reduced pressure to obtain potassium α-methylcinnamate as a solid. Dry thoroughly under vacuum.

  • Grafting Reaction: Dissolve the Poly(DMAA-co-BEMA) in anhydrous DMF (to make a ~10% w/v solution) in a nitrogen-purged flask. Add the prepared potassium α-methylcinnamate (1.05 equivalents).

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the bromoethyl signal in ¹H NMR if samples are taken periodically.

  • Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the DMF solution to a large volume of vigorously stirring diethyl ether.

  • Further Purification: Collect the polymer precipitate by filtration or decantation. Redissolve the polymer in deionized water and dialyze against deionized water for 3-4 days to remove unreacted salts and DMF.

  • Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the final photosensitive polymer as a white, fluffy solid.

Protocol 2: Photocrosslinking and Characterization

Materials:

  • Synthesized photosensitive polymer

  • Spin coater

  • UV lamp (e.g., 400 W high-pressure mercury lamp, λ > 280 nm)

  • Quartz or glass substrate

  • UV-Vis Spectrophotometer

Procedure:

  • Film Preparation: Prepare a solution of the photosensitive polymer in a suitable solvent (e.g., water or methanol) at a concentration of 5-10% (w/v). Deposit the solution onto a quartz substrate using a spin coater to create a thin, uniform film. Dry the film in a vacuum oven at 40-50 °C to remove residual solvent.

  • UV Exposure: Expose the polymer film to UV light. The required exposure time will depend on the lamp intensity and the concentration of cinnamate groups in the polymer; typical times range from 5 to 60 minutes.

  • Characterization of Crosslinking: The [2+2] cycloaddition can be monitored quantitatively using UV-Vis spectroscopy.[8]

    • Measure the UV-Vis spectrum of the film before exposure. The cinnamate group has a characteristic strong absorbance peak around 270-280 nm.

    • Irradiate the film for set time intervals (e.g., 2, 5, 10, 20, 30 minutes).

    • Measure the UV-Vis spectrum after each interval.

    • Causality: The intensity of the absorbance peak at ~275 nm will decrease as the C=C double bonds are consumed during the cycloaddition reaction.[8] Plotting the decrease in absorbance versus irradiation time provides the crosslinking kinetics. A 90% decrease in intensity indicates a high degree of crosslinking.[8]

  • Solubility Test (Self-Validation): After sufficient exposure, immerse the film in the original solvent (e.g., water). An uncrosslinked film will readily dissolve, while a successfully crosslinked film will not dissolve but may swell, forming a hydrogel. The degree of swelling is inversely proportional to the crosslink density.[7]

Application Area 2: Ferroelectric Liquid Crystals

Derivatives of α-methylcinnamic acid, specifically chiral esters, have been synthesized and shown to exhibit ferroelectric and antiferroelectric liquid crystal phases (SmC* and SmC*A).[12] The molecular design is critical: it requires a chiral tail, a rigid core that includes the α-methylcinnamoyl group, and an appropriate alkoxy chain. The steric bulk of the α-methyl group influences the molecular packing and can affect the stability and transition temperatures of these mesophases compared to non-methylated analogs.[12]

Protocol 3: Synthesis of a Chiral α-Methylcinnamic Acid Ester (A Multi-step Example)

This protocol is a representative synthesis adapted from a patented procedure for creating liquid crystal molecules.[8] It demonstrates the conversion of a substituted α-MCA into a final liquid crystal product.

Workflow Overview:

Caption: Synthesis workflow for a chiral α-MCA ester.

Step-by-Step Procedure:

  • Protection of Hydroxyl Group (Acetylation):

    • Dissolve refined 4-hydroxy-α-methylcinnamic acid (18 g) in pyridine (100 ml).[8]

    • Slowly add acetic anhydride (20 g) to the solution while stirring at room temperature.[8]

    • Continue stirring for 2 hours.

    • Pour the reaction mixture into a dilute aqueous solution of hydrochloric acid (e.g., 1%) to precipitate the product.[8]

    • Collect the precipitate by filtration, wash with water, and dry to yield 4-acetoxy-α-methylcinnamic acid.[8]

  • Formation of Acid Chloride:

    • In a flask equipped with a reflux condenser, add thionyl chloride (100 g) to the 4-acetoxy-α-methylcinnamic acid (20 g) from the previous step.[8]

    • Heat the mixture under reflux for 2 hours.

    • After the reaction, remove the excess unreacted thionyl chloride by distillation under reduced pressure to obtain 4-acetoxy-α-methylcinnamic acid chloride.[8]

  • Esterification with Chiral Alcohol:

    • Dissolve the acid chloride (19 g) in acetone (100 ml).

    • Add the chiral alcohol, for example, l-2-octanol (11 g), and triethylamine (10 g) as an acid scavenger.[8]

    • Heat the solution under reflux for 10 hours.[8]

    • After cooling, filter off the triethylamine hydrochloride salt. Evaporate the solvent from the filtrate.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain the final chiral ester.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR to confirm its structure. The liquid crystalline phases and their transition temperatures are determined using Differential Scanning Calorimetry (DSC) and observed with a polarizing optical microscope equipped with a hot stage.[12]

Application Area 3: Specialty Polyanhydrides for Drug Delivery

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding characteristics, making them excellent candidates for controlled drug delivery applications.[6][13] By forming a polyanhydride with α-MCA, it is possible to create a polymer that is both biodegradable (via hydrolysis of the anhydride bond) and photoreactive (via the cinnamate group). This dual functionality could enable the fabrication of a drug-loaded device that can be crosslinked with light after implantation to modulate its mechanical properties and degradation rate.

Protocol 4: Synthesis of Poly(α-methylcinnamic anhydride) via Melt Condensation

This protocol is a proposed adaptation of established melt-polycondensation methods for creating polyanhydrides.[13][14]

Materials:

  • This compound (α-MCA)

  • Acetic anhydride

  • High-vacuum line, Schlenk flasks, and magnetic stirrer with hot plate

  • Argon or Nitrogen gas

Procedure:

  • Monomer Activation (Prep-polymer formation):

    • Place α-MCA (e.g., 10 g) in a Schlenk flask. Add an excess of acetic anhydride (e.g., 20 ml).

    • Heat the mixture with stirring under a slow stream of inert gas at 140-160 °C for 1-2 hours. This step converts the dicarboxylic acid into an acetic anhydride-terminated prepolymer.

    • Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

  • Polymerization:

    • Increase the temperature to 180 °C and apply a high vacuum (<1.0 mmHg).

    • Continue stirring under high vacuum for 90-180 minutes. The viscosity of the melt will increase significantly as polymerization proceeds.

    • Causality: The high temperature and vacuum are necessary to drive the equilibrium reaction forward by removing the acetic anhydride formed during the condensation of the prepolymer chains.

  • Isolation and Storage:

    • Cool the reaction mixture to room temperature under inert gas. The resulting solid polymer will be glassy and potentially brittle.

    • Break up and collect the polymer. Store in a desiccator under vacuum or inert gas, as polyanhydrides are highly susceptible to hydrolysis.

Characterization:

  • FTIR: Confirm the formation of the polyanhydride by the appearance of characteristic anhydride carbonyl peaks (typically two bands around 1815 cm⁻¹ and 1745 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.[13]

  • NMR: ¹H NMR can confirm the structure of the repeating unit.

  • GPC: Determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer.[13]

  • DSC: Measure the glass transition temperature (Tg) and melting temperature (Tm), if any. The Tg of aromatic polyanhydrides can be well above physiological temperature (e.g., 68 °C for poly(o-CPX)).[6]

General Material Characterization

A suite of analytical techniques is required to fully characterize materials derived from α-MCA.

TechniquePurposeSource(s)
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure of monomers and polymers. Can be used for end-group analysis and to determine the degree of functionalization (e.g., grafting percentage).[13][15]
FTIR Spectroscopy Identifies functional groups and confirms chemical transformations, such as the formation of anhydride bonds or the consumption of C=C bonds during photocrosslinking.[13]
Gel Permeation Chromatography (GPC) Measures the average molecular weight (Mn, Mw) and the molecular weight distribution (PDI) of polymers. This is crucial for controlling polymer properties.[13]
Differential Scanning Calorimetry (DSC) Determines thermal transitions, including the glass transition temperature (Tg) and melting point (Tm). Essential for understanding the polymer's physical state and processing window. The Tg is a key indicator of chain mobility.[5][15][16][17]
Thermogravimetric Analysis (TGA) Measures the thermal stability and decomposition temperature (Td) of the material by monitoring mass loss as a function of temperature.[5][15][16][17]
UV-Vis Spectroscopy Quantifies the concentration of UV-absorbing chromophores. It is the primary tool for monitoring the kinetics of photocrosslinking by observing the decrease in the cinnamate absorbance peak.[8]
Mechanical Testing Measures properties like Young's modulus, tensile strength, and elongation at break. Crosslinking significantly impacts these properties, generally increasing stiffness and strength while reducing elongation.[18][8][18]

Conclusion and Future Outlook

This compound is a highly versatile building block for creating functional polymers with tailored properties. Its defining feature—the photoreactive double bond—provides a powerful tool for creating crosslinked networks with high precision, leading to applications in photolithography and smart biomaterials. The strategic inclusion of the α-methyl group offers a route to modulate thermal properties and molecular packing, which is particularly relevant in the design of advanced liquid crystals. The ability to form biodegradable polyanhydrides further extends its utility into the biomedical field. Future research may focus on creating complex architectures, such as block copolymers via living anionic polymerization, or exploring the nonlinear optical properties of α-MCA-containing materials. The protocols and insights provided herein serve as a robust foundation for scientists and engineers aiming to innovate within these exciting areas of material science.

References

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  • Jasud, J., Walunj, S., & Kulkarni, P. "Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation." Organic Chemistry Plus, 2022. [Link]
  • Cao, Y., Zhao, B., & Zuo, T. "Theoretical Study on the Molecular Nonlinear Optical Properties of Substituted Cinnamic Acid Derivatives." Acta Phys. -Chim. Sin., 1996, 12(07): 594-597. [Link]
  • Loh, K. R., & Yeap, G. Y. "Synthesis and mesomorphic properties of some esters of trans-4-n-alkoxycinnamic and trans-4-n-alkoxy-alpha-methylcinnamic acids exhibiting ferroelectric and antiferroelectric phases." Liquid Crystals, 2003, 30(9), 1049-1056. [Link]
  • Ishizone, T., Tsuchiya, J., Hirao, A., & Nakahama, S. "Protection and Polymerization of Functional Monomers. 27. Synthesis of Well-Defined Poly(4-vinyl-α-methylcinnamic Acid) by Means of Anionic Living Polymerization of 2-[1-Methyl-2-(4-ethenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline." Macromolecules, 1998, 31(17), 5598-5608. [Link]
  • "Top Analytical Techniques for Characterizing Custom Polymers." Polymer Solutions, a part of the Element network. [Link]
  • "preparation of alpha methylcinnamic acid." Sciencemadness Discussion Board. [Link]
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  • Hirao, A., & Ishizone, T. "Anionic vinyl polymerization." In Polymer Science: A Comprehensive Reference, 2012, 3, 5-46. [Link]
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  • Whitaker, C. A., & Uhrich, K. E. "Design and Synthesis of Fast-Degrading Poly(anhydride-esters)." Biomacromolecules, 2009, 10(6), 1477-1483. [Link]
  • Sallach, R. E., Cui, W., Wen, J., & Guan, J. "Effects of Crosslinking on the Mechanical Properties, Drug Release, and Cytocompatibility of Protein Polymers." Polymers (Basel), 2013, 5(3), 968-984. [Link]
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  • Man-Cheng, L., & Uhrich, K. E. "Polyanhydride Chemistry: A Review." Adv. Drug Deliv. Rev., 2015, 89, 107-122. [Link]
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  • Pinto, M., & Sousa, E. "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity." Molecules, 2018, 23(5), 1016. [Link]
  • Butar-butar, M. E. T., & Chaerunisaa, A. Y. "Thermal Behavior of Polymers in Solid-State." Sciences of Pharmacy, 2022, 1(1), 7-17. [Link]
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in α-Methylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-Methylcinnamic acid. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in their synthetic protocols. Here, we address common issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and resolve problems effectively.

Section 1: Initial Diagnosis & General Issues

Before delving into reaction-specific problems, it's essential to rule out common overarching errors. This section provides a checklist for initial troubleshooting.

Q1: My yield is significantly lower than reported in the literature. Where should I start my investigation?

A: Start with the fundamentals. Low yields can often be traced back to issues unrelated to the core reaction mechanism.[1] Verify the following first:

  • Reagent Quality: Are your starting materials (e.g., benzaldehyde, propionic anhydride, or malonic acid derivatives) pure? Benzaldehyde is notoriously prone to oxidation to benzoic acid. Use freshly distilled benzaldehyde or material from a recently opened bottle. Ensure any bases or catalysts, like sodium acetate, are anhydrous if the procedure specifies it, as water can interfere with many condensation reactions.[2]

  • Stoichiometry: Double-check all your calculations. An incorrect molar ratio of reactants is a frequent source of low conversion.

  • Reaction Setup: Is your glassware completely dry (oven-dried if necessary)? Is the reaction atmosphere controlled (e.g., under nitrogen) if sensitive reagents are involved? Ensure your stirring is adequate to maintain a homogenous reaction mixture.[1]

  • Temperature Control: Are you accurately monitoring and maintaining the reaction temperature? Many condensation reactions, like the Perkin, require high temperatures (e.g., 180°C) to proceed efficiently.[3][4][5] Deviations can halt the reaction or promote side product formation.

Section 2: Reaction-Specific Troubleshooting

The synthesis of α-methylcinnamic acid is most commonly achieved via a Knoevenagel-type condensation or a Perkin reaction. Troubleshooting should be tailored to the specific method employed.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde (benzaldehyde) with a compound containing an active methylene group, such as methylmalonic acid or its esters, catalyzed by a weak base.[6][7]

Q2: My Knoevenagel reaction is sluggish or stalls completely. What's the likely cause?

A: The issue often lies with the catalyst or the active methylene compound.

  • Inappropriate Base: The choice of base is critical. A weak base like piperidine, pyridine, or sometimes an amine salt is typically used.[6][8] Using a strong base (e.g., NaOH, KOH) can induce a self-condensation of the aldehyde (an aldol reaction) or saponify ester groups if you are using a malonic ester, leading to unwanted byproducts.[6]

  • Catalyst Deactivation: Ensure your amine catalyst is not quenched by acidic impurities in your starting materials. The catalyst's role is to deprotonate the active methylene compound to form a nucleophilic enolate; if the catalyst is protonated by other sources, this cannot happen efficiently.[7][8]

  • Steric Hindrance: While benzaldehyde is generally reactive, highly substituted aromatic aldehydes can decrease the reaction rate due to steric hindrance.[9] In such cases, longer reaction times or slightly higher temperatures may be necessary.

Q3: I'm getting a mixture of products, and my desired α-methylcinnamic acid is hard to purify. Why?

A: This points to side reactions or subsequent unwanted reactions.

  • Decarboxylation Issues (Doebner Modification): When using malonic acid itself, the reaction often proceeds with a subsequent decarboxylation, which is known as the Doebner modification.[6][10] If the temperature is too low or the reaction time too short, you may isolate the intermediate, non-decarboxylated dicarboxylic acid. Conversely, harsh conditions can sometimes lead to unwanted side reactions. Pyridine is often used as the solvent and catalyst in this modification to facilitate smooth decarboxylation.[6][11]

  • Self-Condensation: As mentioned, if the base is too strong or the temperature is too high, benzaldehyde can react with itself.[6] This is especially a risk with aliphatic aldehydes but can occur with aromatic ones under forcing conditions.[9]

Perkin Reaction

The Perkin reaction is a classic method that uses an aromatic aldehyde (benzaldehyde), an acid anhydride (propionic anhydride), and the alkali salt of that acid (e.g., sodium propionate) to form the α,β-unsaturated acid.[3][12][13]

Q4: My Perkin reaction yield is low, and I've formed a dark, tar-like substance in the flask. What went wrong?

A: Tar formation is a classic sign of side reactions occurring at the high temperatures required for the Perkin reaction.[5]

  • Cause: The high temperatures (often >180°C) can cause polymerization or self-condensation of both the aldehyde and the anhydride.[4][5]

  • Solution:

    • Temperature Control: Ensure the temperature does not significantly overshoot the target. Use a well-controlled heating mantle and a thermometer placed correctly in the reaction vessel.

    • Purity of Reagents: Impurities in the benzaldehyde can act as initiators for polymerization. Use freshly distilled aldehyde.

    • Reaction Time: Do not heat the reaction for an excessively long time. Monitor the reaction's progress by TLC (if possible) to determine the optimal endpoint.

Q5: The reaction seems to have worked, but after hydrolysis, my yield is still poor. What could be the issue?

A: This suggests a problem with the hydrolysis step or the initial condensation.

  • Incomplete Hydrolysis: The Perkin reaction first produces a mixed anhydride intermediate. This must be hydrolyzed (typically with dilute acid) to yield the final carboxylic acid product.[3][4] If hydrolysis is incomplete, your product will remain in the anhydride form, leading to low yields of the desired acid. Ensure you add sufficient water/acid and allow enough time for this step to complete.

  • Anhydride Integrity: The acid anhydride (propionic anhydride) is susceptible to hydrolysis by atmospheric moisture. Using old or improperly stored anhydride can lead to a lower effective concentration, thus limiting the reaction.

Section 3: Workup and Purification

A significant loss of product can occur during the post-reaction workup and purification phases.[14]

Q6: How can I efficiently separate my product from unreacted benzaldehyde?

A: This is a common purification challenge.

  • Sodium Bisulfite Wash: Unreacted benzaldehyde can be removed by washing the crude product mixture with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.

  • Steam Distillation: For larger scales, steam distillation is a highly effective method.[15] First, make the reaction mixture basic to convert the α-methylcinnamic acid into its non-volatile salt. Then, pass steam through the mixture; the volatile benzaldehyde will be carried over with the steam, leaving the product salt behind.[4][15] The product can then be recovered by acidifying the remaining solution.

Q7: I'm losing a lot of product during recrystallization. How can I optimize this step?

A: Recrystallization is critical for purity but can be a major source of yield loss if not performed correctly.

  • Solvent Choice: Ensure you are using an appropriate solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the recovered yield.

  • Cooling Rate: Allow the solution to cool slowly. Crash cooling by placing it directly in an ice bath can trap impurities and lead to the formation of very small crystals that are difficult to filter. Slow cooling, followed by a period in an ice bath to maximize precipitation, is ideal.

Section 4: Protocols and Data

Representative Protocol: Knoevenagel-Doebner Synthesis

This protocol is a representative example for the synthesis of α-methylcinnamic acid.

Reactants:

  • Benzaldehyde

  • Methylmalonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (co-catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), methylmalonic acid (1.2 eq), and pyridine (2-3 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the mixture to a gentle reflux (around 80-90°C) and monitor the reaction by observing CO₂ evolution (bubbling).

  • Continue heating for 2-4 hours or until gas evolution ceases.

  • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude solid product, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure α-methylcinnamic acid.

Table 1: Effect of Base Catalyst on Knoevenagel Condensation Yield
CatalystSolventTemperature (°C)Typical Yield (%)Reference
Piperidine/PyridinePyridine9080-90[16]
Sodium HydroxideNone (Microwave)N/Aup to 95[17][18]
TriethylamineTolueneRefluxComparable to Pyridine[19]
DABCODMF100-11085-95[20]

Note: Yields are highly dependent on specific reaction conditions and substrate purity.

Section 5: Visual Troubleshooting Guides

Diagram 1: General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_Basics Step 1: Verify Fundamentals - Reagent Purity? - Stoichiometry Correct? - Setup & Conditions OK? Start->Check_Basics Analyze_Crude Step 2: Analyze Crude Product (TLC, NMR, LC-MS) Check_Basics->Analyze_Crude If basics are confirmed Identify_Issue Step 3: Identify Primary Issue Analyze_Crude->Identify_Issue Incomplete_Rxn Incomplete Reaction: - Unreacted Starting Material Identify_Issue->Incomplete_Rxn High SM content Side_Products Side Products Formed: - Tar, unexpected spots/peaks Identify_Issue->Side_Products Complex mixture Workup_Loss Product Loss During Workup: - Emulsions, poor extraction - Recrystallization losses Identify_Issue->Workup_Loss Clean reaction, poor recovery Sol_Incomplete Solution: - Increase Temp/Time - Check Catalyst Activity - Use Drier Reagents Incomplete_Rxn->Sol_Incomplete Sol_Side_Products Solution: - Lower Temperature - Change Base/Catalyst - Check Reagent Purity Side_Products->Sol_Side_Products Sol_Workup Solution: - Optimize Extraction pH - Use Anti-emulsion Agent - Refine Recrystallization Workup_Loss->Sol_Workup

Caption: Systematic workflow for troubleshooting low yields.

Diagram 2: Key Steps in Knoevenagel vs. Perkin Reactions

This diagram highlights the critical differences and potential failure points in the two primary synthetic routes.

ReactionComparison cluster_knoevenagel Knoevenagel Condensation cluster_perkin Perkin Reaction K_Start Benzaldehyde + Active Methylene Cmpd. K_Catalysis Weak Base Catalyst (e.g., Piperidine) Deprotonation K_Start:f1->K_Catalysis:port Critical Step: Base must be weak enough to avoid side reactions K_Intermediate Nucleophilic Attack & Dehydration K_Catalysis->K_Intermediate K_Product α-Methylcinnamic Acid K_Intermediate->K_Product P_Start Benzaldehyde + Propionic Anhydride P_Catalysis Base Catalyst (e.g., Sodium Propionate) High Temp (180°C) P_Start:f1->P_Catalysis:port Critical Step: Requires high heat; risk of tarring P_Intermediate Aldol Condensation P_Catalysis->P_Intermediate P_Hydrolysis Hydrolysis of Mixed Anhydride P_Intermediate->P_Hydrolysis Critical Step: Must be complete for good yield P_Product α-Methylcinnamic Acid P_Hydrolysis->P_Product

Sources

Identifying side products in the synthesis of alpha-Methylcinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of alpha-Methylcinnamic Acid

Welcome to the technical support guide for the synthesis of this compound (α-MCA). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during synthesis. We will explore the causality behind side product formation in common synthetic routes and provide actionable solutions and analytical protocols.

Part 1: Understanding the Synthetic Landscape & Potential Pitfalls

The synthesis of α-MCA, a valuable building block in pharmaceuticals and fine chemicals, is most commonly achieved through condensation reactions.[1] The choice of method often depends on available starting materials, desired scale, and tolerance for impurities. However, each route presents a unique profile of potential side products. This guide focuses on the two most prevalent methods: the Perkin reaction and the Knoevenagel-Doebner condensation.

General Troubleshooting Workflow

Before addressing method-specific issues, it's essential to adopt a systematic troubleshooting approach. An unexpected result, such as low yield or the presence of impurities, necessitates a logical diagnostic process.

G cluster_0 cluster_1 Problem Diagnosis cluster_2 Solution & Optimization A Unexpected Result (Low Yield, Impurities) B Analyze Crude Product (TLC, NMR, LC-MS) A->B START C Identify Side Products & Unreacted Materials B->C D Side Reaction Occurred C->D E Incomplete Reaction C->E F Product Degradation C->F G Modify Conditions (Temp, Time, Solvent) D->G Implement Solution H Adjust Stoichiometry D->H Implement Solution I Purify Reagents D->I Implement Solution E->G Implement Solution E->H Implement Solution E->I Implement Solution F->G Implement Solution F->H Implement Solution F->I Implement Solution

Caption: General workflow for troubleshooting α-MCA synthesis.

Part 2: Method-Specific Troubleshooting (Q&A)

Method 1: The Perkin Reaction

The Perkin reaction is a classic method that produces α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base.[2][3] For α-MCA, this involves reacting benzaldehyde with propionic anhydride in the presence of sodium or potassium propionate.

G cluster_main Main Perkin Reaction Pathway cluster_side Potential Side Reactions Start Benzaldehyde + Propionic Anhydride Base Base (e.g., Na Propionate) High Temp (>160 °C) Start->Base Intermediate Aldol-type Adduct Base->Intermediate SelfCond Self-Condensation of Propionic Anhydride Base->SelfCond Side Reaction 1 Tar Polymerization/Tar Base->Tar Side Reaction 3 (High Temp/Impurities) Product This compound (Desired Product) Intermediate->Product Decarb Decarboxylation Product->Decarb Side Reaction 2 (Excessive Heat) Stilbene Anethol/Stilbene Derivatives Decarb->Stilbene

Caption: Perkin reaction pathway for α-MCA and common side reactions.

Q1: My final product is a dark, tar-like substance with a very low yield of the desired acid. What's happening?

A: This is a common issue in Perkin reactions, which often require high temperatures (160-180°C).[3][4] The formation of tar is typically due to polymerization of the starting aldehyde or the product under harsh thermal conditions.

  • Causality: Aromatic aldehydes, especially in the presence of a base, can undergo self-condensation or other side reactions at high temperatures. The presence of impurities in the starting materials can also catalyze polymerization.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure your benzaldehyde is freshly distilled to remove any benzoic acid, which can interfere with the reaction. The propionic anhydride and sodium propionate should be anhydrous, as water can hinder the reaction.[3]

    • Temperature Control: Carefully control the reaction temperature. Use an oil bath with a thermostat and avoid localized overheating. Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 160°C).

    • Reaction Time: Prolonged heating increases the likelihood of tar formation. Monitor the reaction by TLC (Thin Layer Chromatography) and stop the heating as soon as the starting aldehyde is consumed.

Q2: My NMR spectrum shows signals for the desired product, but also unreacted benzaldehyde and another major component I can't identify.

A: The presence of unreacted benzaldehyde points to an incomplete reaction. The unidentified component could be a product of anhydride self-condensation.

  • Causality: The base (sodium propionate) deprotonates the propionic anhydride to form an enolate, which then attacks the benzaldehyde. If the base is not sufficiently strong or if the temperature is too low, the reaction may not go to completion.[5] Furthermore, the enolate of propionic anhydride can react with another molecule of the anhydride in a Claisen-type condensation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: As mentioned, water will consume the base and prevent the formation of the necessary enolate. Use oven-dried glassware and anhydrous reagents.

    • Base Quality: The sodium propionate should be finely powdered and thoroughly mixed to act as an effective catalyst.[2]

    • Stoichiometry: A slight excess of the anhydride and base relative to the aldehyde is often used to drive the reaction to completion. A typical molar ratio might be 1 (aldehyde) : 1.5 (anhydride) : 1 (base).

    • Characterization: The side product can be tentatively identified by comparing its spectral data (NMR, MS) to known condensation products of propionic anhydride.

Q3: I isolated my product, but I seem to have a mixture of (E) and (Z) isomers. How can I improve stereoselectivity?

A: The Perkin reaction typically, but not exclusively, favors the formation of the (E)-isomer (trans).[3] The formation of the (Z)-isomer can occur, and the ratio can be influenced by reaction conditions.

  • Causality: The stereochemical outcome is determined during the elimination step from the aldol-type intermediate. While the trans-isomer is thermodynamically more stable, high temperatures and prolonged reaction times can sometimes lead to isomerization.

  • Troubleshooting Steps:

    • Purification: The isomers can often be separated by fractional crystallization, as they may have different solubilities. Recrystallization from an ethanol/water mixture is a common method.[6]

    • Reaction Conditions: While difficult to control precisely in a Perkin reaction, running the reaction for the minimum time required may help reduce isomerization.

Method 2: Knoevenagel-Doebner Condensation

This method involves the condensation of an aldehyde with a compound containing an active methylene group, like malonic acid or succinic anhydride, in the presence of a basic catalyst such as pyridine or piperidine.[7][8] For α-MCA synthesis, succinic anhydride is a suitable starting material.[1][9]

Q1: I'm using succinic anhydride and benzaldehyde but my yield is low. TLC shows a spot that doesn't move far from the baseline.

A: This suggests the presence of a highly polar side product or an intermediate that has not been converted to the final product. A likely candidate is the intermediate carboxylic acid formed before decarboxylation.

  • Causality: The Knoevenagel-Doebner reaction with succinic anhydride first forms a dicarboxylic acid intermediate. This intermediate must then undergo decarboxylation (loss of CO2), usually promoted by heat, to yield the final α-Methylcinnamic acid.[10] If the temperature is too low or the heating time is insufficient, this decarboxylation step will be incomplete.

  • Troubleshooting Steps:

    • Ensure Decarboxylation: After the initial condensation, ensure the reaction mixture is heated sufficiently to drive off CO2. This is often evidenced by gas evolution. A temperature of 100-120°C in a solvent like pyridine is typical.

    • Catalyst Choice: While weak bases like pyridine are common, sometimes a co-catalyst like piperidine is used to accelerate both the condensation and decarboxylation steps.[10]

    • Work-up: During the acidic work-up, ensure the pH is low enough (pH 1-2) to fully protonate all carboxylic acid species, including the desired product and any dicarboxylic acid intermediate, to facilitate their extraction and isolation.

Q2: Can I use methylmalonic acid instead of succinic anhydride to avoid the decarboxylation step?

A: Yes, using methylmalonic acid is a more direct approach. The condensation with benzaldehyde, catalyzed by a base like piperidine in pyridine, would directly yield α-Methylcinnamic acid after decarboxylation of the initial adduct.[7][11]

  • Expert Insight: This is an excellent example of strategic reactant selection. By choosing a starting material that already contains the desired carbon skeleton (the methyl group alpha to a carboxylate), you can often simplify the reaction pathway and avoid certain side reactions. The Doebner modification of the Knoevenagel condensation is precisely this reaction between an aldehyde and malonic acid (or its derivatives).[8] However, the stability and cost of methylmalonic acid should be considered.

Part 3: Analytical Protocols & Data

Accurate identification and quantification of side products are critical for process optimization and ensuring final product purity. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[12]

Protocol: Impurity Profiling of α-MCA by RP-HPLC

This protocol provides a general method for separating α-MCA from common starting materials and potential side products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 Reverse-Phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Expected Elution Order: Based on polarity, the expected elution order would be:

  • Benzoic Acid (if present from benzaldehyde oxidation)

  • Unreacted Succinic or Malonic Acid derivatives

  • This compound

  • Benzaldehyde

Table 1: Comparison of Analytical Techniques for Purity Analysis [12]

TechniquePrincipleTypical LODThroughputKey Advantages
HPLC-UV Separation by polarity, UV detection0.1 - 1 µg/mLModerateRobust, cost-effective, widely available.
UPLC-UV Higher pressure/smaller particles0.05 - 0.5 µg/mLHighFaster analysis, better resolution.
LC-MS Separation coupled with mass detection<1 ng/mLHighHigh sensitivity and selectivity, structural info.
GC-MS Separation of volatile compounds1 - 10 µg/mLModerateExcellent for volatile impurities, requires derivatization for acids.

References

  • Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. International Journal of Current Science. [Link]
  • Sciencemadness Discussion Board. (2023). preparation of alpha methylcinnamic acid.
  • BYJU'S. (n.d.). Reformatsky reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.
  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
  • National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid. NIST Chemistry WebBook.
  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives.
  • Wikipedia. (n.d.). Perkin reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1. [Link]
  • Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf.
  • J&K Scientific LLC. (2021). Perkin Reaction.
  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • Biological and Environmental Professions Licensure Service. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
  • Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • Organic Syntheses. (n.d.). α-ACETAMINOCINNAMIC ACID.
  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (n.d.).
  • Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.

Sources

Technical Support Center: Optimizing Knoevenagel Condensation of Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation of benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this cornerstone carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step that results in an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base. Two primary mechanistic pathways are generally accepted[2][3]:

  • Direct Enolate Pathway: A base abstracts a proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration.[2][4]

  • Iminium Ion Pathway (Amine Catalysis): When a primary or secondary amine like piperidine is used, it can first react with benzaldehyde to form an iminium ion.[5] This iminium ion is a more powerful electrophile than the original aldehyde, which is then attacked by the enolate of the active methylene compound.[2][5]

Q2: What are the typical reactants for a Knoevenagel condensation with benzaldehyde?

A2: The reaction involves benzaldehyde (an aldehyde) and an active methylene compound. An active methylene compound has a CH₂ group flanked by two electron-withdrawing groups, which makes the protons on the methylene carbon acidic.[1][6] Common examples include:

  • Malononitrile

  • Diethyl malonate

  • Malonic acid[1]

  • Ethyl acetoacetate

  • Cyanoacetic acid[1]

Q3: Why is a weak base typically used as a catalyst?

A3: A weak base is crucial because it is strong enough to deprotonate the active methylene compound to form the required enolate nucleophile, but not so strong as to cause the self-condensation of benzaldehyde (an aldol reaction), which would lead to unwanted side products and lower the yield of the desired Knoevenagel product.[1][7] Commonly used weak bases include piperidine, pyridine, and ammonium salts like ammonium acetate or ammonium bicarbonate.[7][8]

Troubleshooting Guide

Low or No Product Yield

Q4: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

A4: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[7]

  • Catalyst Inactivity or Insufficiency: The catalyst may be old, impure, or used in an insufficient amount.

    • Solution: Use a fresh or recently purified catalyst. Ensure you are using an appropriate catalytic amount, typically 5-20 mol%. For instance, piperidine is often used at around 10 mol%.[9][10]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature to proceed at a reasonable rate.

    • Solution: Gentle heating, for example, to a range of 40-80°C, can significantly increase the reaction rate and yield.[9][10][11] However, be aware that excessive heat can promote side reactions.[10] It is best to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, potentially due to poor solubility of reactants or interference with the reaction mechanism.

    • Solution: Protic solvents like ethanol are commonly effective.[12] For reactions that are sluggish, polar aprotic solvents like DMF can be beneficial.[13] In some cases, solvent-free conditions have been shown to be highly effective and environmentally friendly.[2][8] Ensure your reactants are soluble in the chosen solvent at the reaction temperature.

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct. This can inhibit the reaction by shifting the equilibrium back towards the starting materials.[6][9]

    • Solution: If your reaction is sensitive to water, especially when using solvents like toluene, consider using a Dean-Stark apparatus to azeotropically remove the water as it is formed.[9][14]

  • Purity of Reactants: Impurities in the benzaldehyde or the active methylene compound can inhibit the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the benzaldehyde by distillation and the active methylene compound by recrystallization or distillation.[9][15]

G cluster_start Low Yield Troubleshooting cluster_solutions Corrective Actions Start Low or No Yield Observed CheckCatalyst Check Catalyst (Fresh? Correct Amount?) Start->CheckCatalyst CheckTemp Check Temperature (Too low?) Start->CheckTemp CheckSolvent Check Solvent (Solubility? Polarity?) Start->CheckSolvent CheckWater Check for Water (Inhibition?) Start->CheckWater CheckPurity Check Reactant Purity Start->CheckPurity Sol_Catalyst Use Fresh Catalyst (5-20 mol%) CheckCatalyst->Sol_Catalyst Inactive/Insufficient Sol_Temp Gently Heat (40-80°C) Monitor by TLC CheckTemp->Sol_Temp Suboptimal Sol_Solvent Switch Solvent (e.g., Ethanol, DMF) or Try Solvent-Free CheckSolvent->Sol_Solvent Inappropriate Sol_Water Use Dean-Stark Trap or Molecular Sieves CheckWater->Sol_Water Present Sol_Purity Purify Reactants (Distillation/Recrystallization) CheckPurity->Sol_Purity Impure

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Formation of Side Products

Q5: My reaction is producing significant amounts of side products. What are they and how can I minimize them?

A5: The most common side reactions are the self-condensation of benzaldehyde and Michael addition of the active methylene compound to the product.[7][10]

  • Self-Condensation of Benzaldehyde: This is more likely to occur with stronger bases.

    • Solution: Ensure you are using a weak base catalyst like piperidine or an ammonium salt. Avoid strong bases like sodium hydroxide or alkoxides.[1]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor and react with another molecule of the enolate from the active methylene compound. This is often favored by longer reaction times and higher temperatures.

    • Solution: Monitor the reaction closely using TLC and stop the reaction once the starting material is consumed to avoid over-reaction. Optimizing the stoichiometry, for instance, by using a slight excess of benzaldehyde, can sometimes mitigate this issue.[7]

G cluster_reactants Reactants & Catalyst cluster_products Potential Products Benzaldehyde Benzaldehyde DesiredProduct Desired Product (α,β-unsaturated) Benzaldehyde->DesiredProduct Knoevenagel Condensation SelfCondensation Side Product: Self-Condensation Benzaldehyde->SelfCondensation Strong Base ActiveMethylene Active Methylene Compound ActiveMethylene->DesiredProduct Knoevenagel Condensation MichaelAdduct Side Product: Michael Addition ActiveMethylene->MichaelAdduct Excess Time/Heat Base Base Catalyst Base->DesiredProduct Knoevenagel Condensation Base->SelfCondensation Strong Base Base->MichaelAdduct Excess Time/Heat DesiredProduct->MichaelAdduct Excess Time/Heat

Caption: Desired reaction pathway versus common side reactions.

Reaction Rate and Completion

Q6: My reaction is very slow or does not go to completion. How can I improve the reaction rate?

A6: If the reaction is sluggish, several parameters can be adjusted:

  • Increase Temperature: As mentioned, increasing the temperature is one of the most effective ways to increase the reaction rate.[11]

  • Catalyst Choice: While piperidine is common, other catalysts may be more effective for your specific substrates. Ammonium salts like ammonium bicarbonate have been shown to be very effective, particularly in solvent-free conditions.[16]

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents such as DMF and acetonitrile have been reported to give high conversions in shorter reaction times.[13]

  • Reactant Stoichiometry: Traditionally, an excess of the active methylene compound was used. However, optimizing this can be beneficial. For example, reducing the excess of malonic acid from 2.0 to 1.2 equivalents has been shown to have no negative impact on the reaction rate in certain green protocols.[8][16]

Experimental Protocols

Below are representative protocols for the Knoevenagel condensation of benzaldehyde, including a traditional method and a greener, solvent-free approach.

Protocol 1: Traditional Knoevenagel Condensation in Ethanol

This protocol is a standard procedure using piperidine as a catalyst in ethanol.[14]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol, ~10 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde and malononitrile.

  • Add 10 mL of ethanol and a magnetic stir bar.

  • Add the catalytic amount of piperidine to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-3 hours), allow the reaction mixture to cool to room temperature.[10]

  • The product will often precipitate from the solution. Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the product (e.g., NMR, IR, Mass Spectrometry, Melting Point).

Protocol 2: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol avoids the use of bulk organic solvents.[2][16]

Materials:

  • Benzaldehyde (5.0 mmol)

  • Malonic acid (6.0 mmol, 1.2 equivalents)

  • Ammonium bicarbonate (catalytic amount, e.g., 0.4 equivalents)

  • Reaction vessel suitable for heating (e.g., round-bottom flask)

Procedure:

  • Combine the benzaldehyde and malonic acid in the reaction vessel.

  • Add a catalytic amount of ammonium bicarbonate.

  • Heat the solvent-free mixture with stirring. An optimal temperature is often around 90°C.[8]

  • Maintain the temperature for approximately 2 hours, or until the reaction is complete as monitored by TLC.[8]

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[8]

Data Summary

The choice of catalyst and solvent significantly impacts the outcome of the Knoevenagel condensation. The following table summarizes typical conditions and outcomes.

CatalystSolventTemperature (°C)Typical YieldNotes
PiperidineEthanolReflux (~78°C)Good to ExcellentA classic, reliable method.[14]
Ammonium BicarbonateSolvent-Free90 - 140°CGood to ExcellentA greener alternative, avoiding bulk solvents.[8][16]
NoneWater50°CVariable to GoodCatalyst-free in water is possible, especially with activated aldehydes.[2][17]
L-prolineEthanolRefluxGood to HighAn effective organocatalyst for this transformation.[18]

References

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
  • da Silva, F. M., et al. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Publishing.
  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
  • Gomes, G. R., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications.
  • ResearchGate (n.d.). Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate.
  • ResearchGate (n.d.). Effects of different temperatures on Knoevenagel condensation. ResearchGate.
  • ResearchGate (n.d.). Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. ResearchGate.
  • Wikipedia (n.d.). Knoevenagel condensation. Wikipedia.
  • da Silva, F. M., et al. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances.
  • Purechemistry (2023). Knoevenagel condensation mechanism and applications. Purechemistry.
  • Green Chemistry (RSC Publishing) (n.d.). The Knoevenagel condensation at room temperature. Green Chemistry (RSC Publishing).
  • ResearchGate (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate.
  • da Silva, F. M., et al. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances.
  • Organic & Biomolecular Chemistry (RSC Publishing) (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Banaras Hindu University (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
  • YouTube (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • ResearchGate (n.d.). The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. ResearchGate.
  • PubMed Central (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central.
  • Marcel Dekker, Inc. (1997). Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Marcel Dekker, Inc..
  • ResearchGate (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate.
  • ACG Publications (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.
  • ResearchGate (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. ResearchGate.
  • Organic Chemistry Portal (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Indian Academy of Sciences (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences.
  • YouTube (2018). Knoevenagel condensation. YouTube.
  • Google Patents (n.d.). Method for the purification of benzaldehyde. Google Patents.

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Technical Support Center: Purification of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of alpha-Methylcinnamic acid (α-MCA). This guide is designed for researchers, chemists, and drug development professionals who require high-purity α-MCA for their work. Here, we address common challenges encountered during purification and provide robust, field-proven protocols to help you achieve your desired product specifications.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter after the initial synthesis of crude this compound.

Question 1: My crude product is a discolored (yellow/brown) solid or oil. What are the likely impurities and how can I remove the color?

Answer: Discoloration in crude this compound typically arises from polymeric or resinous byproducts formed during the synthesis, especially if the reaction temperature was too high or the reaction time was too long.[1] These highly conjugated species are intensely colored and can be difficult to remove.

  • Causality: The Perkin reaction, a common route to cinnamic acids, involves heating an aromatic aldehyde with an acid anhydride.[2][3][4] Overheating can promote side reactions, leading to the formation of these colored impurities.[1]

  • Recommended Solution: Activated Carbon Treatment. The most effective method for removing colored impurities is treatment with activated carbon (charcoal).[5][6] Adsorbents like activated carbon have a high surface area and can effectively bind to the large, non-polar colored molecules.[5][7]

    Protocol: Decolorization with Activated Carbon

    • Dissolve your crude this compound in the minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture).

    • Allow the solution to cool slightly to prevent flash boiling.

    • Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product). Using too much can lead to significant product loss through adsorption.

    • Heat the mixture back to a gentle boil for 5-10 minutes with stirring.

    • Perform a hot filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely.

    • Allow the clear, colorless filtrate to cool slowly for recrystallization.

Question 2: After purification, the melting point of my product is low and broad. What does this indicate?

Answer: A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range. Common impurities in α-MCA synthesis include unreacted starting materials like benzaldehyde or side products from the reaction.[1]

  • Causality: The presence of even small amounts of unreacted benzaldehyde or other byproducts prevents the formation of a well-ordered crystal structure, which is necessary for a sharp melting point.

  • Recommended Solution: Recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds.[8] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

    • For a detailed protocol, see the "Key Experimental Protocols" section below.

Question 3: My recrystallization resulted in a very low yield. What are the most common reasons for this?

Answer: A low recovery from recrystallization is a frequent issue and can usually be attributed to one of several factors.[9]

  • Causality & Solutions:

    • Using too much solvent: The most common error is adding too much hot solvent to dissolve the crude product. Since no solute is completely insoluble in the cold solvent, an excessive volume of solvent will keep a significant amount of your product dissolved even after cooling.[9]

      • Fix: If you suspect this is the case, you can recover the product from the filtrate (mother liquor) by evaporating some of the solvent and attempting a second crystallization.[9]

    • Cooling too rapidly: Rapid cooling (e.g., plunging a hot flask into an ice bath) can cause the product to precipitate as a fine powder, trapping impurities and making filtration difficult. Slow cooling is crucial for the formation of large, pure crystals.

    • Premature crystallization during hot filtration: If the solution cools too much during a hot filtration step (e.g., to remove charcoal), the product can crystallize on the filter paper, leading to significant loss.

      • Fix: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration.

    • Washing with too much cold solvent: Washing the final crystals is important to remove residual impurities, but using an excessive amount of cold solvent will dissolve some of your product. Use only a minimal amount of ice-cold solvent for washing.

Question 4: My NMR spectrum shows the presence of unreacted benzaldehyde. How can I remove it?

Answer: Benzaldehyde is a common impurity if the initial synthesis reaction did not go to completion. While recrystallization can be effective, a more targeted chemical method is often more efficient.

  • Causality: Benzaldehyde is a neutral organic compound, whereas this compound is a carboxylic acid. This difference in chemical properties can be exploited for separation.[10][11]

  • Recommended Solution: Acid-Base Extraction. This technique is highly effective for separating acidic compounds from neutral or basic impurities.[11][12][13]

    Protocol: Acid-Base Extraction

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[10][13]

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. The this compound will be deprotonated to its sodium salt, which is soluble in the aqueous layer. The neutral benzaldehyde will remain in the organic layer.

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask.[14]

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.[14]

    • Combine the aqueous extracts and cool them in an ice bath.

    • Slowly re-acidify the aqueous solution with a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). The pure this compound will precipitate out as a solid.[10][14]

    • Collect the pure solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose purification method for solid this compound?

    • A: For solid crude products, recrystallization is typically the most effective and straightforward method for achieving high purity.[8][14] A mixed solvent system of ethanol and water is often highly effective for cinnamic acid derivatives.[8][15][16]

  • Q: How do I choose the correct solvent for recrystallization?

    • A: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[16] You should perform small-scale solubility tests with common lab solvents (e.g., water, ethanol, methanol, ethyl acetate, heptane) to find the optimal system.[17] The goal is to find a solvent or solvent pair that provides a high recovery of pure crystals upon cooling.

  • Q: What analytical techniques are best for assessing the final purity?

    • A: A combination of techniques is recommended for a comprehensive assessment:

      • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities, even at low levels.[18]

      • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[19][20]

Data & Visualization

Table 1: Common Impurities and Recommended Removal Strategies
ImpuritySourceRecommended Purification MethodPrinciple of Separation
Unreacted Benzaldehyde Incomplete reactionAcid-Base ExtractionDifference in acidity; the carboxylic acid forms a water-soluble salt.[11][13]
Polymeric Byproducts High reaction temperature/timeActivated Carbon Treatment & RecrystallizationAdsorption of large, colored molecules onto carbon.[5][7]
Unreacted Propionic Anhydride Excess reagentWorkup with aqueous base (hydrolysis)Anhydride is hydrolyzed to propionic acid, which can be washed away.
Side-Reaction Products Non-optimized reaction conditionsRecrystallization or Column ChromatographyDifference in solubility and/or polarity.
Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

G crude Crude this compound assess Assess Crude Product (Color, Physical State) crude->assess is_colored Is it discolored? assess->is_colored is_solid Is it a solid? is_colored->is_solid No charcoal Activated Carbon Treatment is_colored->charcoal Yes recrystallize Recrystallization is_solid->recrystallize Yes acid_base Acid-Base Extraction is_solid->acid_base No (Oily) charcoal->is_solid analyze Analyze Purity (MP, NMR, HPLC) recrystallize->analyze acid_base->recrystallize chromatography Column Chromatography (If necessary) chromatography->analyze analyze->chromatography Impurities Still Present pure_product Pure Product analyze->pure_product Purity OK

Caption: Decision workflow for purifying crude this compound.

Diagram 2: Troubleshooting Low Recrystallization Yield

This flowchart helps diagnose the cause of poor recovery during crystallization.

G start Low Recrystallization Yield check_filtrate Check Mother Liquor: Evaporate a small sample. Does significant solid remain? start->check_filtrate too_much_solvent Diagnosis: Too much solvent was used. check_filtrate->too_much_solvent Yes check_funnel Was hot filtration performed? Was solid left on the filter paper? check_filtrate->check_funnel No solution1 Solution: Evaporate some solvent and recrystallize. too_much_solvent->solution1 premature_crystallization Diagnosis: Premature crystallization occurred. check_funnel->premature_crystallization Yes check_wash How much solvent was used for washing the crystals? check_funnel->check_wash No solution2 Solution: Next time, use pre-heated glassware and filter quickly. premature_crystallization->solution2 too_much_wash Diagnosis: Excessive washing dissolved product. check_wash->too_much_wash Large Amount solution3 Solution: Next time, use a minimal amount of ice-cold solvent. too_much_wash->solution3

Caption: Troubleshooting flowchart for low recrystallization yield.

Key Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol uses a mixed ethanol/water solvent system, which is highly effective for this class of compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol dropwise while heating and stirring until the solid just dissolves.

  • Induce Saturation: To the hot solution, add hot deionized water dropwise until the solution becomes faintly cloudy, indicating it is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, you can later place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator. The final product should be a white, crystalline solid with a sharp melting point.

References

  • Acid–base extraction - Wikipedia
  • Acid-Base Extraction - University of Colorado Boulder
  • This compound | High-Purity Reagent - Benchchem
  • Separation of Organic Compounds by Acid-Base Extraction Techniques - Vernier
  • Acid-Base Extraction - Chemistry LibreTexts
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • Purification and decolorization of acetic acid - Google P
  • Optimization of decoloring conditions of crude f
  • Improving the yield of the Perkin reaction for cinnamic acid synthesis - Benchchem
  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide - Intern
  • Troubleshooting low yields in cinnamic acid esterific
  • Esterification, Purification and Identification of Cinnamic Acid Esters - Journal of Laboratory Chemical Educ
  • Method for obtaining high-purity cinnamic acid - Google P
  • Perkin reaction - Wikipedia
  • Perkin Reaction Mechanism - S
  • Refining method of high-purity trans-Alpha-methylcinnamaldehyde - Google P
  • A Concise Introduction of Perkin Reaction - Longdom Publishing
  • Troubleshooting - Chemistry LibreTexts
  • A Process For Removal Of Colour
  • Preparation of Optically pure Amphetamines by the way of alpha-Methylhydrocinnamic Acid - Chemistry LibreTexts
  • Analyses of chlorogenic acids and related cinnamic acid deriv
  • preparation of alpha methylcinnamic acid - Sciencemadness.org
  • This compound - ChemicalBook
  • Identification of Fatty Acids, Amides and Cinnamic Acid Deriv
  • Perkin Reaction Mechanism - BYJU'S
  • α-PHENYLCINNAMIC ACID - Organic Syntheses
  • Go-to recrystalliz
  • Decolorization Protocol - Cre
  • Troubleshooting low yields in the synthesis of α-methylserine deriv
  • Analyses of Chlorogenic Acids and Rel
  • Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchG
  • Removal of color impurities
  • Recrystallization - Part 2 - University of Massachusetts
  • Recrystallization of Cinnamic acid and Tryptamine Part I - YouTube
  • Technical Support Center: Recrystallization of 4-Methylcinnamic Acid for High Purity - Benchchem
  • This compound - PubChem

Sources

Common challenges in the scale-up of alpha-Methylcinnamic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alpha-Methylcinnamic Acid Production Scale-Up

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process engineers encountering challenges when transitioning from laboratory-scale experiments to pilot or industrial-scale production. Here, we address common issues in a practical question-and-answer format, grounded in chemical principles and field-proven insights to ensure the integrity and success of your scale-up operations.

Section 1: Core Synthesis & Process Control

This section addresses fundamental challenges related to the chemical reaction itself, focusing on common synthetic routes and the impact of physical process parameters during scale-up.

Frequently Asked Questions

Q1: My reaction yield for this compound via the Perkin reaction has significantly dropped after increasing the batch size from 1L to 100L. What are the most probable causes?

A1: A drop in yield during scale-up is a frequent challenge and typically points to issues with mass and heat transfer, which do not scale linearly.[1][2] Here are the primary factors to investigate:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture, involving propionic anhydride and a base, can exacerbate this issue.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[1] The Perkin reaction requires high temperatures (often 180-190°C), and inefficient heat removal can cause temperature overshoots, leading to thermal degradation of reactants or products.[3][4] Conversely, if heating is inefficient, the reaction may not reach the required activation energy, resulting in a sluggish and incomplete conversion.

  • Extended Reaction Time: While it may seem counterintuitive, simply extending the reaction time to compensate for poor mixing or heating can be detrimental. Prolonged exposure to high temperatures can increase the formation of degradation products and other impurities.[5]

  • Reagent Addition Rate: The rate at which you add reagents in a large vessel becomes critical. A slow, controlled addition of benzaldehyde to the pre-heated mixture of propionic anhydride and sodium propionate is crucial to maintain temperature and concentration homogeneity.

Troubleshooting Protocol: Addressing Yield Loss

  • Characterize Mixing Dynamics: Use computational fluid dynamics (CFD) modeling or experimental torque measurements to understand the mixing efficiency in your larger reactor. You may need to switch to a different impeller type (e.g., a pitched-blade turbine for better axial flow) or increase the agitation speed (within equipment limits).

  • Optimize Heat Transfer: Ensure your reactor's heating jacket and internal coils are functioning optimally. Consider using a higher-temperature heat transfer fluid. For highly exothermic stages, a pre-cooling step or controlled addition of a limiting reagent can help manage the temperature profile.

  • Re-evaluate Reaction Kinetics: Perform kinetic studies at the lab scale to understand the rate of product formation versus impurity generation at different temperatures. This data will help you define a more precise and optimal temperature profile for the larger scale.

Section 2: Troubleshooting Specific Synthetic Routes

Different synthetic methods present unique challenges. This section provides targeted advice for common routes to this compound.

Q2: We are using a Claisen-type condensation with benzaldehyde and methyl propionate, catalyzed by sodium methoxide. On a larger scale, we are seeing significant byproduct formation and incomplete conversion. Why?

A2: The Claisen condensation is highly sensitive to reaction conditions, particularly the presence of moisture and the stoichiometry of the base.[6]

  • Base Stoichiometry and Activity: Sodium methoxide is extremely hygroscopic. Any moisture in the reactants or solvent will consume the base, rendering it inactive for deprotonating the alpha-carbon of methyl propionate. On a large scale, ensuring all components are rigorously anhydrous is more challenging. Furthermore, the base must be used in at least a stoichiometric amount initially to drive the formation of the enolate.

  • Side Reactions:

    • Cannizzaro Reaction: If the enolate formation is slow or incomplete, the strong base (sodium methoxide) can react with benzaldehyde (which lacks alpha-hydrogens) to undergo a disproportional reaction, yielding benzyl alcohol and benzoic acid.

    • Self-Condensation of Propionate: While less favorable, the methyl propionate can undergo self-condensation, leading to impurities.

  • Work-up and Saponification: The initial product is the methyl ester of this compound. This must be saponified (hydrolyzed) with a base (like NaOH) and then acidified to yield the final product. Incomplete saponification or improper pH adjustment during acidification can lead to low yields or an oily product that is difficult to crystallize.

Workflow for Optimizing Claisen Condensation at Scale

The following diagram outlines a systematic approach to troubleshooting and optimizing the Claisen condensation for this compound production.

Claisen_Troubleshooting start Low Yield / High Impurities in Claisen Condensation check_anhydrous Verify Anhydrous Conditions (Reactants & Solvent) start->check_anhydrous moisture_present Moisture Detected check_anhydrous->moisture_present Yes no_moisture Conditions are Anhydrous check_anhydrous->no_moisture No dry_reagents Implement Rigorous Drying Protocol (e.g., Molecular Sieves, Distillation) moisture_present->dry_reagents check_base Evaluate Base Stoichiometry & Addition dry_reagents->check_base no_moisture->check_base base_ok Base is Stoichiometric & Active check_base->base_ok No base_issue Base Issue Suspected check_base->base_issue Yes check_temp Analyze Temperature Profile base_ok->check_temp increase_base Titrate Base Before Use. Consider Slight Excess (1.1 eq). Control Addition Temperature. base_issue->increase_base increase_base->check_temp temp_issue Temperature Fluctuations or Hotspots check_temp->temp_issue Yes temp_ok Temperature is Controlled check_temp->temp_ok No improve_cooling Improve Reactor Cooling/ Slow Reagent Addition temp_issue->improve_cooling check_workup Review Saponification & Acidification Steps temp_ok->check_workup improve_cooling->check_workup workup_issue Incomplete Saponification or Poor Crystallization check_workup->workup_issue Yes end_node Optimized Process: Improved Yield & Purity check_workup->end_node No Issues optimize_workup Monitor Saponification (TLC/HPLC). Control pH and Cooling Rate During Acidification. workup_issue->optimize_workup optimize_workup->end_node

Caption: Troubleshooting Decision Tree for Claisen Condensation Scale-Up.

Section 3: Purification & Impurity Management

Controlling the purity of the final product is paramount, especially for pharmaceutical applications. Scale-up often introduces new or elevated levels of impurities.

Q3: What are the typical impurities in this compound synthesis, and how do their levels change during scale-up?

A3: The impurity profile is highly dependent on the synthetic route. However, some common impurities are observed across different methods.[7]

Impurity TypeCommon Name(s)Formation PathwayScale-Up Impact
Geometric Isomer (Z)-alpha-Methylcinnamic acid (cis-isomer)Formed alongside the desired (E)-trans-isomer. The ratio is often thermodynamically controlled but can be affected by kinetics.Inefficient mixing and temperature gradients can alter the E/Z ratio.
Starting Materials Benzaldehyde, Propionic Anhydride/EsterIncomplete reaction.More common at scale due to mixing and mass transfer limitations.
Side-Reaction Products Benzoic Acid, Benzyl AlcoholFrom Cannizzaro reaction of benzaldehyde under strong base conditions or oxidation of benzaldehyde.Increased likelihood with localized high concentrations of base or temperature hotspots.
Decarboxylation Product trans-Anethole / PropenylbenzeneThermal decarboxylation of the final product under prolonged high-temperature conditions.Risk increases significantly with longer heating times and inefficient heat transfer in large reactors.
Solvent/Catalyst Residues Pyridine, Triethylamine, TolueneRemnants from the reaction or work-up steps.Efficient removal becomes more challenging at scale, requiring more robust purification methods like vacuum distillation or multiple recrystallizations.

Table 1: Common Impurities in this compound Production.

Q4: Our standard lab-scale recrystallization protocol is inefficient for purifying our 50 kg batch. The product is oily and the crystals are very fine. What should we do?

A4: Crystallization is a complex unit operation that is notoriously difficult to scale directly. The issues you are observing—oiling out and fine particles—point to problems with supersaturation control and nucleation rate.

  • "Oiling Out": This occurs when the concentration of the solute in the solvent is so high that it exceeds its solubility limit before reaching the ideal nucleation temperature, causing it to separate as a liquid phase. This is common when a hot, concentrated solution is cooled too quickly.

  • Fine Crystals: Rapid cooling leads to a high degree of supersaturation, which favors rapid, uncontrolled nucleation over slow crystal growth. This results in a large number of small crystals that are difficult to filter and wash effectively, often trapping impurities.

Protocol: Pilot-Scale Controlled Crystallization

This protocol provides a framework for developing a robust crystallization process suitable for larger scales.

Objective: To obtain pure, easily filterable crystals of this compound.

Materials:

  • Crude this compound (50 kg)

  • Primary Solvent (e.g., Toluene, Ethanol)

  • Anti-Solvent (e.g., Heptane, Water)

  • Jacketed Crystallization Vessel with controlled heating/cooling and agitation.

Procedure:

  • Solubility Curve Generation: First, determine the solubility of your crude product in the chosen solvent system at various temperatures in the lab. This data is essential for designing the cooling profile.

  • Dissolution: Charge the jacketed vessel with the calculated amount of primary solvent. Heat the solvent to the target dissolution temperature (e.g., 70-80°C for Toluene). Slowly add the 50 kg of crude this compound under moderate agitation until a clear solution is obtained.

  • Hold and Polish Filtration (Optional): Hold the solution at temperature for 30 minutes to ensure complete dissolution. If insoluble impurities are present, perform a "polish filtration" through a heated filter press to remove them.

  • Controlled Cooling (Critical Step):

    • Phase 1 (Slow Cool): Program the vessel's cooling system to cool the solution slowly (e.g., 5-10°C per hour) through the metastable zone (the region of slight supersaturation where crystal growth is favored over nucleation).

    • Seeding: At a predetermined temperature (based on lab experiments), add a small slurry of pure this compound seed crystals (approx. 0.1-1.0% of batch weight). This provides a template for orderly crystal growth and helps control the final particle size.

    • Phase 2 (Growth): Hold the temperature constant for 1-2 hours after seeding to allow the crystals to grow.

    • Phase 3 (Bulk Cooling): Once crystal growth is established, increase the cooling rate (e.g., 15-20°C per hour) to the final filtration temperature (e.g., 0-5°C) to maximize yield.

  • Anti-Solvent Addition (Optional): If using an anti-solvent to increase yield, add it slowly and controllably during the cooling phase, ensuring the temperature is maintained to prevent shock nucleation.

  • Isolation and Drying: Filter the resulting slurry using a centrifuge or filter dryer. Wash the cake with a pre-chilled, small volume of the solvent/anti-solvent mixture. Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) until the residual solvent levels meet specifications.

The following diagram illustrates the relationship between process parameters and final product quality during crystallization.

Crystallization_Logic Cooling Cooling Rate Supersaturation Supersaturation Level Cooling->Supersaturation Controls Agitation Agitation Speed Nucleation Nucleation Rate Agitation->Nucleation Influences Growth Crystal Growth Rate Agitation->Growth Influences Concentration Solute Concentration Concentration->Supersaturation Determines Seeding Seeding Strategy Seeding->Nucleation Controls Supersaturation->Nucleation Drives Supersaturation->Growth Drives Yield Isolation Yield Supersaturation->Yield Directly Affects ParticleSize Final Crystal Size Nucleation->ParticleSize Inversely Affects Growth->ParticleSize Directly Affects Purity Product Purity ParticleSize->Purity Affects ParticleSize->Yield Affects (filtration)

Caption: Key Parameter Relationships in Scale-Up Crystallization.

References

  • J&K Scientific LLC. (2021). Perkin Reaction.
  • Wikipedia. (n.d.). Perkin reaction.
  • Sciencemadness Discussion Board. (2023). preparation of alpha methylcinnamic acid.
  • Ghiaci, M., & Imanzadeh, G. H. (2008). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Letters in Organic Chemistry, 5(5), 375-378.
  • Jasud, J., Walunj, S., & Kulkarni, P. (2021). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. International Journal of Scientific Research in Science and Technology, 8(3), 434-440.
  • Rosen, T. (2011). The Perkin Reaction and Related Reactions. Organic Reactions.
  • Gordon, G. C., et al. (2023). Improving trans-cinnamic acid production in a model cyanobacterium. GCB Bioenergy, 15(1), 115-128.
  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • Buckles, R. E., & Bremer, K. (1953). α-PHENYLCINNAMIC ACID. Organic Syntheses, 33, 78.
  • BriefingWire. (2025). Cinnamic Acid Production Cost Analysis: Key Factors Influencing Industrial Manufacturing Economics.
  • Vargas-Tah, A., & Gosset, G. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology, 3, 99.
  • Ayogo, T. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn.
  • Pharmaceutical Technology. (2010). Avoiding pitfalls in scaling up biopharmaceutical production.
  • Adebiotech. (n.d.). Challenges in scaling up industrial enzyme production.

Sources

Avoiding polymerization during alpha-Methylcinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of alpha-Methylcinnamic acid. As a key intermediate and building block in the development of pharmaceuticals, polymers, and fine chemicals, the successful synthesis of this compound is critical for many research applications.[1][2] However, its α,β-unsaturated carboxylic acid structure makes it, and its precursors, highly susceptible to unwanted polymerization, a common pitfall that leads to decreased yields, complex purification challenges, and inconsistent results.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the underlying causes of polymerization and offers field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

Understanding the Root Cause: Why Does Polymerization Occur?

The propensity of this compound and related compounds to polymerize stems from the electronic nature of the conjugated system formed by the phenyl group, the alkene double bond, and the carbonyl group. This system is susceptible to free-radical chain reactions.

The Mechanism: Free-Radical Polymerization This process is typically initiated by highly reactive species called free radicals. Once formed, a radical can attack the double bond of a monomer molecule, initiating a chain reaction that rapidly consumes the desired product to form long-chain polymers or oligomers.

Common Initiators in the Laboratory:

  • Heat: Elevated temperatures, often required for reactions like the Perkin condensation, can cause the spontaneous formation of radicals.[4][5]

  • Light: UV radiation possesses sufficient energy to initiate radical formation.

  • Impurities: Trace impurities, especially peroxides that can form in aged solvents (e.g., diethyl ether, THF) or reagents, are potent radical initiators.

  • Oxygen: Atmospheric oxygen can react with organic molecules, particularly in the presence of heat or light, to form peroxide species.

Visualization: The Polymerization Cascade and Its Interruption

The following diagram illustrates the simplified mechanism of free-radical polymerization and how inhibitors act as "radical scavengers" to terminate the chain reaction.

Polymerization cluster_initiation 1. Initiation Initiator Initiator (Heat, Light, Peroxide) Radical Radical (R●) Initiator->Radical forms RadicalMonomer Monomer Radical Radical->RadicalMonomer attacks Monomer1 Monomer Monomer1->RadicalMonomer attacks DimerRadical Growing Polymer Chain... RadicalMonomer->DimerRadical attacks Initiation_out Monomer2 Another Monomer DimerRadical->DimerRadical Propagation_out Inhibitor Inhibitor (e.g., BHT) StableProduct Stable, Non-Reactive Product Inhibitor->StableProduct reacts to form DimerRadical2 Growing Polymer Chain... DimerRadical2->StableProduct reacts to form

Caption: Free-radical polymerization and inhibition mechanism.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis.

Q1: My reaction mixture is suddenly becoming viscous, turning into a gel, or solidifying. What is the immediate course of action?

This is a clear and urgent sign that rapid polymerization is occurring. The goal is to quench the reaction as quickly as possible to salvage any remaining monomer.

Immediate Action Plan:

  • Cool the Reaction: Immediately immerse the reaction flask in an ice-water bath. This drastically slows down the kinetics of the polymerization reaction.

  • Introduce an Inhibitor: Add a solution of a radical inhibitor directly to the reaction mixture. A pre-prepared solution of Butylated Hydroxytoluene (BHT) or hydroquinone in a compatible solvent is ideal for this purpose. Add it until the increase in viscosity ceases.[3]

  • Dilute the Mixture: If possible and safe to do so, add a cool, inert solvent to the flask. This reduces the concentration of the monomer, which can help slow the propagation of polymer chains and maintain stirrability.

Causality: Cooling reduces the reaction rate, buying you time. The inhibitor is a "radical scavenger" that reacts with and neutralizes the free radicals driving the chain reaction, effectively terminating the polymerization process.[3][6] Dilution separates the monomer molecules, making it statistically less likely for a growing polymer chain to find another monomer to add.

Troubleshooting cluster_steps Immediate Response Protocol Problem Problem: Reaction becomes viscous/solid Step1 1. Cool Immediately (Ice Bath) Problem->Step1 Step2 2. Add Inhibitor (e.g., BHT Solution) Step1->Step2 Step3 3. Dilute (If Possible) Step2->Step3 Outcome Outcome: Polymerization Quenched Step3->Outcome

Caption: Workflow for immediate response to polymerization.

Q2: My yield is very low, and the crude product contains a significant amount of an insoluble, tar-like substance. How do I prevent this in future experiments?

This outcome indicates that polymerization occurred more slowly throughout the reaction or during workup. Prevention requires a systematic approach focusing on reagent purity and reaction conditions.

Prevention Strategy Checklist:

  • Reagent Purity is Paramount:

    • Benzaldehyde: Benzaldehyde can auto-oxidize to benzoic acid and may contain radical-initiating impurities. It is best practice to purify it before use.[7]

      • Protocol: Wash the benzaldehyde with a 10% sodium carbonate solution, followed by water. Dry it over anhydrous magnesium sulfate or calcium chloride. For storage, add a crystal of hydroquinone.[7]

    • Solvents: Ethers are notorious for forming explosive and radical-initiating peroxides upon storage. Always use freshly distilled or certified peroxide-free solvents.

  • Optimize Reaction Conditions:

    • Temperature Control: The Perkin reaction, a common route to cinnamic acids, often requires high temperatures which can promote polymerization.[4][8] Use a precisely controlled oil bath and aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Alternative methods like the Knoevenagel-Doebner condensation may allow for milder conditions.[1][9]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric oxygen from forming peroxides with your reagents or solvents, especially when heated.

    • Exclude Light: Protect the reaction from ambient light by wrapping the flask in aluminum foil. UV light can provide the energy needed to initiate radical formation.[3]

  • Proactive Use of Inhibitors:

    • Do not wait for polymerization to start. Add a small, catalytic amount of an inhibitor (e.g., BHT, hydroquinone) to the reaction mixture from the outset.

    • Crucial Workup Step: Before any step involving heating, such as solvent removal via rotary evaporation or distillation, always add a small amount of a non-volatile inhibitor like BHT.[3] This prevents polymerization of the concentrated product.

Q3: My NMR spectrum shows broad, undefined peaks in the aliphatic region, and purification by recrystallization is ineffective. What's the issue?

Broad NMR peaks are characteristic of polymers or oligomers, which consist of molecules of varying chain lengths. Recrystallization is often ineffective because these oligomers may co-precipitate with your desired product.

Solution: Advanced Purification

  • Column Chromatography: This is the most effective method for separating the monomeric this compound from oligomeric byproducts.[3][10]

    • Step 1 (TLC): First, develop a solvent system using Thin Layer Chromatography (TLC) that shows good separation between your product spot and the impurities, which often remain near the baseline.

    • Step 2 (Column): Run a flash column using the optimized solvent system to achieve a clean separation.

  • Pre-Purification Precipitation: In cases of heavy polymerization, you can sometimes dissolve the crude product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) to selectively precipitate the higher molecular weight polymers, which can then be filtered off before attempting chromatography on the filtrate.

Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route to this compound is generally less prone to polymerization?

While multiple routes exist, the Knoevenagel-Doebner condensation often provides better control over polymerization compared to the classical Perkin reaction .

  • Perkin Reaction: Involves condensing an aromatic aldehyde with an acid anhydride using an alkali salt of the acid.[8][11] This method frequently requires high temperatures (140-200 °C) for extended periods, significantly increasing the risk of thermally-induced polymerization.[4][5]

  • Knoevenagel-Doebner Condensation: This reaction uses an active methylene compound (like malonic acid or its esters) and a base catalyst (like pyridine or piperidine).[9] Modern variations of this method can be performed under much milder conditions, sometimes even at room temperature or with microwave assistance, which dramatically shortens reaction times and minimizes thermal stress on the product.[1][12]

FAQ 2: What is the right inhibitor to use, and how much is needed?

The choice of inhibitor depends on the reaction conditions and the subsequent workup.

InhibitorChemical NameVolatilityTypical ConcentrationNotes
BHT Butylated hydroxytolueneLow200 - 1000 ppmExcellent for adding before distillation or rotary evaporation due to its low volatility.
HQ HydroquinoneLow100 - 500 ppmA very effective inhibitor, but can sometimes discolor solutions.
MEHQ 4-MethoxyphenolModerate100 - 500 ppmCommonly found as a stabilizer in commercial vinyl monomers. Can often be overpowered by the initiator in a planned polymerization but is effective for storage.[15]

General Guideline: A concentration of a few hundred ppm is typically sufficient. It is better to add a small amount than none at all. The inhibitor is a catalyst for terminating radical chains, so large quantities are not required.

FAQ 3: How should I properly store my reagents and the final this compound product?

Proper storage is crucial for preventing degradation and polymerization over time.

  • Reagents (especially Benzaldehyde): Store in amber glass bottles in a cool, dark place. To prevent oxidation and peroxide formation, consider flushing the headspace of the bottle with an inert gas like argon or nitrogen before sealing. As mentioned, adding a small crystal of hydroquinone can prolong shelf life.

  • This compound (Purified Product): Store in a tightly sealed container in a refrigerator or freezer. For long-term storage, adding a small amount of BHT (around 200 ppm) is a wise precaution.[3] Always label the container to indicate that an inhibitor has been added.

References

  • Perkin Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press.
  • Jasud, J., Walunj, S., & Kulkarni, P. (2021). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Organic Chemistry: An Indian Journal.
  • Perkin reaction. (2023, November 19). In Wikipedia.
  • Perkin Reaction. (2021, June 1). J&K Scientific LLC.
  • Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. (2020). Indonesian Journal of Chemical Science and Technology.
  • preparation of alpha methylcinnamic acid. (2023, November 19). Sciencemadness.org.
  • Perkin Reaction Mechanism. (n.d.).
  • Polymerization in the presence of inhibitor? (2021, April 30). ResearchGate.
  • Nagalakshmi, K., et al. (2017).
  • α-PHENYLCINNAMIC ACID. (n.d.). Organic Syntheses.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.
  • Knoevenagel Condensation for Synthesizing Cinnamic Acid Deriv
  • Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. (2014). PubMed.
  • How to prevent polymerization of the allyl group during synthesis. (2025). BenchChem.
  • Pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid using triethylamine in toluene. (n.d.). New Journal of Chemistry. Royal Society of Chemistry.
  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). ARKIVOC.
  • Technical Support Center: Synthesis of 3-Methylcinnamic Acid. (2025). BenchChem.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2015). Molecules. MDPI.
  • This compound. (n.d.). PubChem. National Institutes of Health.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2001). Molecules. MDPI.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2015).
  • Polymerization for Advanced Applic
  • What is high performance polymerization inhibitor? (n.d.). Wako Pure Chemical Industries.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). Molecules. PubMed Central.
  • Method for obtaining high-purity cinnamic acid. (1992).
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2023). Beilstein Journal of Organic Chemistry.
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2018).
  • Synthesis and Characterization of Molecular Imprinting Polymer Microspheres of Cinnamic Acid: Extraction of Cinnamic Acid from Spiked Blood Plasma. (2015).

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Technical Support Center: Catalyst Selection for Efficient α-Methylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of α-Methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of α-Methylcinnamic acid in your laboratory.

Section 1: Catalyst and Method Selection: A Strategic Overview

The synthesis of α-Methylcinnamic acid is most commonly achieved through condensation reactions, primarily the Perkin reaction and the Knoevenagel condensation. The choice of catalyst is intrinsically linked to the selected synthetic route and plays a pivotal role in reaction efficiency, yield, and purity of the final product.

The Perkin Reaction: A Classic Approach

The Perkin reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (propionic anhydride) in the presence of an alkali salt of the carboxylic acid, such as sodium or potassium propionate.[1][2][3] This salt acts as the base catalyst. While a classic and robust method, it often requires high temperatures, which can lead to side reactions.[4]

Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation offers a more versatile route, reacting an aromatic aldehyde with a compound containing an active methylene group, such as methylmalonic acid or its esters.[5][6] This reaction is typically catalyzed by a weak base. A notable variation, the Doebner modification, utilizes pyridine and piperidine to facilitate the condensation and subsequent decarboxylation.[7][8] Recent advancements have demonstrated the efficacy of simpler bases like sodium hydroxide, particularly under microwave irradiation, which can lead to high yields and simplified workup procedures.[9][10]

Section 2: Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of α-Methylcinnamic acid, providing detailed explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in α-Methylcinnamic acid synthesis can stem from several factors, often related to reaction equilibrium, catalyst activity, or reaction conditions.

  • Incomplete Reaction: Condensation reactions are often reversible. To drive the equilibrium towards the product, consider using an excess of one of the reactants, typically the less expensive one (e.g., propionic anhydride in a Perkin reaction).[11]

  • Catalyst Deactivation/Insufficiency:

    • Perkin Reaction: The alkali salt catalyst (e.g., sodium propionate) should be anhydrous, as moisture can inhibit the reaction.[12] Ensure you are using a sufficient catalytic amount.

    • Knoevenagel Condensation: For catalysts like piperidine or pyridine, ensure they are of high purity. If using a solid base like sodium hydroxide, ensure it is fresh and has not absorbed excessive atmospheric CO2. The amount of catalyst is also crucial; for instance, in a microwave-assisted synthesis with NaOH, catalyst loading needs to be optimized (e.g., 50 mol%) for the best yield.[9]

  • Suboptimal Temperature:

    • The Perkin reaction generally requires high temperatures (around 180°C) to proceed at a reasonable rate.[4] However, excessively high temperatures can promote side reactions.

    • Knoevenagel condensations can often be performed under milder conditions. If using conventional heating, ensure the temperature is maintained consistently. Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[9][10]

  • Product Loss During Work-up: Significant product can be lost during extraction and purification. Ensure proper pH adjustment during acidification to fully precipitate the α-Methylcinnamic acid. Wash the crude product with cold solvent to minimize dissolution.[11][13]

Q2: I am observing the formation of a dark, tar-like substance in my Perkin reaction. What is causing this and how can I prevent it?

A2: The formation of tar-like substances is a common issue in Perkin reactions, primarily due to polymerization and self-condensation of the aldehyde and anhydride at the high temperatures required for the reaction.[4]

  • Causality: At elevated temperatures, benzaldehyde can undergo self-condensation, and propionic anhydride can polymerize. These side reactions compete with the desired condensation, leading to a complex mixture of byproducts and a lower yield of the target molecule.

  • Preventative Measures:

    • Temperature Control: While high temperatures are necessary, avoid overheating. Maintain a steady and controlled reflux.

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Prolonged heating after the reaction has reached completion will only increase the formation of byproducts.

    • Purity of Reagents: Ensure your benzaldehyde is free from benzoic acid (an oxidation product) by washing it with a sodium carbonate solution before use.[14]

    • Alternative Methods: If tarring is a persistent issue, consider switching to a Knoevenagel condensation protocol, which often proceeds under milder conditions and can offer higher selectivity.

Q3: The purification of my crude α-Methylcinnamic acid is difficult, and I'm struggling to obtain a pure product. What purification strategies are most effective?

A3: Effective purification is critical for obtaining high-purity α-Methylcinnamic acid. The primary impurity is often unreacted starting materials or side products.

  • Initial Work-up: After the reaction, the mixture is typically acidified with a strong acid like HCl to precipitate the crude α-Methylcinnamic acid.[13] It is crucial to ensure the pH is low enough (around 6.0) for complete precipitation.[15] The precipitate should then be filtered and washed with cold water to remove water-soluble impurities.

  • Recrystallization: This is the most common and effective method for purifying the crude product. Ethanol is a frequently used solvent for recrystallization.[13] The process involves dissolving the crude solid in a minimum amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.

  • Column Chromatography: For very impure samples or to separate isomers, column chromatography can be employed.[16] A silica gel stationary phase with a solvent system like hexane/ethyl acetate is a common choice.

  • Dealing with Oily Products: If the product oils out instead of crystallizing, it may be due to the presence of impurities that lower the melting point. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure product.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for α-Methylcinnamic acid synthesis: a base for the Knoevenagel condensation or an alkali salt for the Perkin reaction?

A1: The "better" catalyst depends on the desired reaction conditions and available resources.

  • Knoevenagel with a base like NaOH under microwave irradiation can be highly efficient, offering short reaction times, high yields (up to 95%), and a simple work-up.[9] This method is also considered environmentally benign as it can be performed with minimal solvent.[10]

  • The Perkin reaction with an alkali salt is a well-established method but often requires higher temperatures and longer reaction times, which can lead to byproduct formation.[4][12] However, it may be more suitable for large-scale synthesis where microwave reactors are not available.

Q2: Can I use a different anhydride in the Perkin reaction to synthesize other substituted cinnamic acids?

A2: Yes, the Perkin reaction is versatile in this regard. Using acetic anhydride, for example, will yield cinnamic acid.[1] The key requirement is that the anhydride must have at least two alpha-hydrogens to form the necessary enolate intermediate.[1]

Q3: What is the role of pyridine in the Knoevenagel-Doebner modification?

A3: In the Knoevenagel-Doebner modification for cinnamic acid synthesis, pyridine acts as a basic solvent and catalyst. It facilitates the initial condensation reaction between the aldehyde and the active methylene compound (like malonic acid). Piperidine is often used as a co-catalyst to accelerate the reaction.[8][17]

Q4: How does the electronic nature of substituents on the benzaldehyde affect the reaction?

A4: The electronic properties of substituents on the aromatic ring of the aldehyde can influence the reaction rate and yield.

  • Electron-withdrawing groups (e.g., -NO2) generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.

  • Electron-donating groups (e.g., -OCH3, -NMe2) can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction. However, in some reported microwave-assisted syntheses, both electron-donating and withdrawing groups have been shown to afford high product yields.[9]

  • Hydroxy-substituted aldehydes can be problematic when using a strong base like NaOH, as the base can react with the phenolic -OH group, reducing the electrophilicity of the carbonyl carbon.[9][10]

Section 4: Data and Protocols

Table 1: Comparison of Catalytic Systems for α-Methylcinnamic Acid Synthesis
Reaction TypeCatalyst/BaseTypical SolventTemperature (°C)Reaction TimeReported Yield (%)Key AdvantagesPotential Issues
Perkin ReactionPotassium CarbonatePropionic AnhydrideReflux12 hoursNot specifiedClassic methodHigh temperature, potential for side reactions
KnoevenagelSodium HydroxideNone (Microwave)N/A80-180 secondsup to 95%[9]Fast, high yield, easy workupNot suitable for hydroxy-substituted aldehydes
Perkin-likeTriethylamineAcetic AnhydrideReflux5 hours54-59%Milder base than alkali saltsModerate yield
KnoevenagelPiperidine/PyridineEthanolReflux6-8 hours75-85%Good for various substratesUse of pyridine
Experimental Workflow: Microwave-Assisted Synthesis via Knoevenagel Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Benzaldehyde, Succinic Anhydride, and NaOH B Combine in a Microwave-Safe Beaker A->B C Mix Thoroughly with a Glass Rod B->C D Irradiate in Microwave Oven (e.g., 600W) C->D E Cool Reaction Mixture D->E F Acidify with dilute HCl E->F G Precipitate Forms F->G H Filter the Product G->H I Wash with Water H->I J Recrystallize from Ethanol I->J

Caption: Workflow for microwave-assisted synthesis of α-Methylcinnamic acid.

Step-by-Step Protocol: Microwave-Assisted Synthesis of α-Methylcinnamic Acid using NaOH[13]
  • Preparation: In a 50 mL borosilicate beaker, combine the aromatic aldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).

  • Mixing: Thoroughly mix the reactants with a glass rod.

  • Reaction: Place the beaker in a microwave oven and irradiate at 600 W. Monitor the reaction progress by TLC until completion (refer to literature for typical times, often in seconds).[9]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Acidify the reaction mass with dilute HCl. This will cause the product to precipitate.

    • Isolate the product by filtration.

    • Wash the solid product with water.

  • Purification: The isolated product is often pure enough for many applications. For higher purity, recrystallize from ethanol.

Logical Flow: Troubleshooting Low Yields

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Sol_Time Increase Reaction Time Incomplete->Sol_Time Sol_Temp Increase Temperature (or Microwave Power) Incomplete->Sol_Temp Sol_Cat Optimize Catalyst Loading Incomplete->Sol_Cat Sol_Excess Use Excess of One Reagent Incomplete->Sol_Excess Sol_Workup Optimize Work-up Procedure (pH adjustment, extraction) Complete->Sol_Workup Sol_Side Investigate Side Reactions (Consider milder conditions) Complete->Sol_Side

Caption: A logical decision tree for troubleshooting low reaction yields.

References

  • Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. The Chemist, 89(2).
  • DraconicAcid, et al. (2023). preparation of alpha methylcinnamic acid. ScienceMadness Discussion Board.
  • American Institute of Chemists. (n.d.). ARTICLE #7 - SYNTHESIS OF α-METHYLENE CINNAMIC ACID USING SODIUM HYDOXIDE AS A CATALYST UNDER MICROWAVE IRRADIATION.
  • Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Rasayan J. Chem., 12(3), 1335-1341.
  • Gupta, M., Paul, S., & Gupta, R. (2006). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
  • Wikipedia. (n.d.). Perkin reaction.
  • J&K Scientific LLC. (2021). Perkin Reaction.
  • Bouattour, M., et al. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 3(4), 118-122.
  • Bhingare, C. L., & Munde, A. S. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Biological and Environmental Phases of Life Science (BEPLS), 2(1).
  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf.
  • Singh, R. (2017). A Concise Introduction of Perkin Reaction. Longdom Publishing.
  • Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID.

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Technical Support Center: Purification Strategies to Remove Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is often followed by the critical, and sometimes challenging, process of purification. The removal of unreacted starting materials is a crucial step to ensure the purity of the final product, which is paramount for accurate downstream applications, particularly in drug development where impurities can have significant consequences.[1][2] This guide provides a comprehensive overview of common purification strategies, troubleshooting advice, and frequently asked questions to assist you in navigating this essential phase of your research.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method to remove unreacted starting materials?

A1: The selection of an appropriate purification method is dictated by several factors, including the physical state of your product (solid or liquid), the quantity of the material, and the distinct physical properties of both your product and the unreacted starting materials (e.g., boiling point, solubility, polarity).[3] A systematic approach, as outlined in the decision tree below, can guide your choice.

Purification Method Decision Tree start Crude Reaction Mixture product_state Is the product a solid or a liquid? start->product_state extraction Liquid-Liquid Extraction (for initial cleanup) start->extraction Consider for initial workup of both solids and liquids solid Solid Product product_state->solid Solid liquid Liquid Product product_state->liquid Liquid solubility_diff Significant difference in solubility between product and starting material? solid->solubility_diff boiling_point_diff Significant difference in boiling point (>50-70 °C)? liquid->boiling_point_diff yes_solubility Yes solubility_diff->yes_solubility Yes no_solubility No solubility_diff->no_solubility No crystallization Crystallization / Recrystallization yes_solubility->crystallization chromatography_solid Column Chromatography no_solubility->chromatography_solid yes_bp Yes boiling_point_diff->yes_bp Yes no_bp No boiling_point_diff->no_bp No distillation Distillation yes_bp->distillation chromatography_liquid Column Chromatography no_bp->chromatography_liquid

Caption: Decision tree for selecting a primary purification method.

Q2: What are the most common techniques for purifying a reaction mixture?

A2: The most prevalent purification techniques in organic chemistry include:

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[4] It is highly versatile and can be applied to a wide array of compounds.[3]

  • Crystallization/Recrystallization: This method purifies solid compounds by taking advantage of differences in solubility in a specific solvent at varying temperatures.[3][5][6]

  • Distillation: This technique is employed to separate liquids that have different boiling points.[4][7][8]

  • Liquid-Liquid Extraction: This method separates a compound from a mixture by using a solvent in which it has a higher solubility.[9][10][11]

  • Filtration: This is a mechanical method used to separate solids from liquids.[12]

Troubleshooting Guides

Column Chromatography

Problem: My product and the unreacted starting material have very similar polarities, leading to poor separation.

Solutions:

  • Optimize the Solvent System: A minor adjustment in the polarity of the eluent can have a significant impact on the separation.[3] Experiment with different solvent mixtures to find the optimal mobile phase.

  • Use a Longer Column: A longer column increases the surface area for separation to occur, potentially improving resolution.[3]

  • Decrease the Flow Rate: A slower elution can enhance the resolution between compounds that are eluting closely together.[3]

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica.[3]

Problem: The compound is not eluting from the column.

Possible Cause: The eluent may be too non-polar. Solution: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Crystallization/Recrystallization

Problem: The product does not crystallize from the solution upon cooling.

Possible Causes:

  • Too much solvent was used: The solution may not be supersaturated.[13]

  • The solution was cooled too rapidly: This can prevent the formation of crystal nuclei.[13]

  • The presence of impurities is inhibiting crystallization. [13]

Solutions:

  • Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[13]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][13]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: If available, add a single, pure seed crystal of the product to the solution.[13]

    • Add an "anti-solvent": Carefully add a small amount of a miscible solvent in which the product is insoluble.[13]

Problem: The recrystallized product is still impure.

Possible Cause: Impurities may have been trapped within the crystals during rapid cooling. Solution: Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[3] A second recrystallization may be necessary.

Liquid-Liquid Extraction

Problem: An emulsion has formed between the two immiscible layers.

Solutions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: Filter the mixture through a pad of celite.

  • Patience: Allow the mixture to stand for a longer period.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

Problem: I am unsure which layer is the organic layer and which is the aqueous layer.

Solution: Add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.

Detailed Experimental Protocols

General Protocol for Column Chromatography
  • Prepare the Column: A slurry of silica gel (or another stationary phase) in a non-polar solvent (e.g., hexane) is carefully poured into a glass column.[3]

  • Load the Sample: The crude product mixture is dissolved in a minimal amount of solvent and carefully added to the top of the column.[3]

  • Elute the Column: A solvent or a mixture of solvents (the eluent) is passed through the column. The polarity of the eluent is often gradually increased to elute compounds with increasing polarity.[3]

  • Collect Fractions: The eluent is collected in a series of fractions.

  • Analyze Fractions: The composition of each fraction is analyzed, typically by thin-layer chromatography (TLC).

  • Combine and Evaporate: The pure fractions containing the desired product are combined, and the solvent is removed under reduced pressure to yield the purified product.[3]

Column Chromatography Workflow start Prepare Column load_sample Load Sample start->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General workflow for column chromatography.

General Protocol for Recrystallization
  • Choose a Solvent: Select a solvent in which the compound of interest is soluble at high temperatures but insoluble at low temperatures. Impurities should ideally be either soluble at all temperatures or insoluble at all temperatures.[3]

  • Dissolve the Crude Product: Add the minimum amount of hot solvent to the crude product to completely dissolve it.[3][6]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.[3]

  • Cool the Solution: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.[3]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration.[3]

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them.[3]

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrinciple of SeparationBest Suited ForAdvantagesDisadvantages
Column Chromatography Differential adsorption to a stationary phaseA wide range of compounds, including those with similar polaritiesHighly versatile, can be adapted for various separationsCan be time-consuming and require large volumes of solvent[14]
Crystallization/Recrystallization Difference in solubility at different temperaturesPurifying solid compoundsCost-effective, can yield very pure productsRequires finding a suitable solvent; some product loss is inevitable[3]
Distillation Difference in the boiling points of componentsSeparating liquids with significantly different boiling pointsEffective for large quantities of liquids, relatively simple setupNot suitable for heat-sensitive compounds or azeotropic mixtures[3]
Liquid-Liquid Extraction Differential solubility in two immiscible liquidsInitial cleanup of a reaction mixture, separating acidic/basic/neutral compoundsFast and simple for initial purificationMay not provide high purity on its own; can lead to emulsions[3]

Advanced Strategies for Difficult Separations

Scenario: The product and starting material have very similar physical properties, making separation by standard techniques challenging.

Advanced Solutions:

  • Derivative Formation: Convert the unreacted starting material into a derivative with different physical properties.[3] For example, if the starting material has a reactive functional group, you can react it with a reagent that will make the resulting product easily separable (e.g., by making it charged and thus water-soluble).[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography and can be used to separate complex mixtures or compounds with very similar properties.

  • Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid as the mobile phase and can be effective for separating non-polar compounds.

By understanding the principles behind each purification technique and having a systematic approach to troubleshooting, researchers can effectively remove unreacted starting materials and obtain pure products for their downstream applications.

References

  • BYJU'S. (2019, October 16).
  • Chemistry LibreTexts. (2022, April 7).
  • University of Rochester, Department of Chemistry.
  • Reachem. (2024, August 9).
  • University of Colorado Boulder, Department of Chemistry.
  • Wikipedia. Liquid-liquid extraction. [Link]
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Syrris. Liquid-Liquid Extraction: An Overview. [Link]
  • GlobalSpec. (2023, February 12). Fundamentals of liquid-liquid extraction. [Link]
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
  • ChemHelpASAP. (2021, February 9).
  • University of Rochester, Department of Chemistry.
  • Open Access Pub.
  • The Chemistry Blog. (2023, January 18).
  • Wikipedia.
  • Wikipedia.
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
  • Britannica.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. [Link]

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Optimizing temperature and reaction time for alpha-Methylcinnamic acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of α-Methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the optimization of temperature and reaction time for the primary synthesis routes to α-Methylcinnamic acid: the Perkin reaction and the Knoevenagel condensation.

Q1: What is the fundamental difference between the Perkin and Knoevenagel reactions for this synthesis?

A: The primary difference lies in the nature of the carbon-carbon bond-forming reactants. The Perkin reaction is a classic method that condenses an aromatic aldehyde (benzaldehyde) with an acid anhydride (propanoic anhydride) at high temperatures, using an alkali salt of the acid as a weak base.[1][2][3] The Knoevenagel condensation is generally more versatile and can be performed under milder conditions. It involves the reaction of an aldehyde with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups), such as methylmalonic acid or succinic anhydride, in the presence of a basic catalyst.[4][5][6]

Q2: What is the optimal temperature for the Perkin reaction, and why is it so high?

A: The Perkin reaction typically requires high temperatures, often in the range of 160-190°C .[3][7][8] This significant energy input is necessary for two key steps in the mechanism. First, it facilitates the formation of the carbanion (enolate) from propanoic anhydride, which is a relatively weak acid. Second, it drives the subsequent dehydration of the aldol-type intermediate to form the stable, conjugated α,β-unsaturated product.[3][9] Operating at lower temperatures can result in a drastically slower reaction rate and incomplete conversion.[8]

Q3: How does reaction time influence the yield and purity in a Perkin synthesis?

A: Reaction time is a critical balancing act. A sufficient duration, often 8 to 12 hours at reflux, is necessary to achieve a high conversion of the starting materials.[8][10] However, prolonged heating at such high temperatures can promote side reactions, including polymerization of the aldehyde or self-condensation of the anhydride, leading to the formation of tar-like substances and reducing the final yield and purity.[11] Therefore, it is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC).

Q4: For a Knoevenagel condensation using methylmalonic acid, what are the typical temperature and time conditions?

A: The Knoevenagel condensation offers more flexibility. A common approach involves using a weak base like pyridine, often with a catalytic amount of piperidine, and refluxing in a solvent such as ethanol for 6 to 8 hours .[4] The reaction temperature is dictated by the boiling point of the solvent. Greener, more efficient methods have been developed using microwave irradiation, which can dramatically reduce reaction times to mere minutes while achieving high yields.[12][13]

Q5: Can I use sodium acetate as the base in a Perkin reaction with propanoic anhydride?

A: This is strongly discouraged. A core principle of the Perkin reaction is to use the alkali salt of the acid corresponding to the anhydride (e.g., sodium propionate with propanoic anhydride).[2] If you use sodium acetate with propanoic anhydride, an exchange reaction can occur, generating some acetic anhydride and sodium propionate in situ.[14] This leads to a competitive reaction that will produce a mixture of α-Methylcinnamic acid and cinnamic acid, complicating purification and lowering the yield of your desired product.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of α-Methylcinnamic acid.

Problem 1: Low or No Yield of α-Methylcinnamic Acid
Probable Cause Diagnostic Check Recommended Solution
Insufficient Temperature (Perkin) Verify the internal reaction temperature is consistently within the 160-190°C range. Oil bath or heating mantle temperature may not reflect the internal temperature.Use a high-boiling point solvent or a sand bath to ensure stable and uniform heating. Ensure the thermometer is correctly placed to measure the reaction mixture's temperature.[8]
Moisture Contamination (Perkin) Check reagents for clumping (anhydrous salts) or cloudiness. Review glassware drying procedures.Use freshly opened or properly stored propanoic anhydride. Ensure the base (e.g., potassium carbonate or sodium propionate) is anhydrous and that all glassware is oven-dried immediately before use.[7][15]
Inactive Catalyst (Knoevenagel) The reaction fails to progress even with adequate heating. Check the age and storage conditions of the base (e.g., pyridine, piperidine).Use freshly distilled pyridine or a new bottle of piperidine. If using a solid base like NaOH, ensure it is not overly carbonated from air exposure.[12][13]
Incomplete Reaction Time TLC analysis shows a significant amount of unreacted benzaldehyde remaining after the planned reaction time.Continue heating and monitor the reaction by TLC every 1-2 hours until the benzaldehyde spot has significantly diminished or disappeared.
Problem 2: Formation of Dark, Tar-Like Byproducts
Probable Cause Diagnostic Check Recommended Solution
Excessive Temperature or Time The reaction mixture darkens significantly, and purification yields a large amount of intractable, dark residue.Reduce the reaction temperature by 5-10°C or shorten the overall reaction time. The goal is to find the "sweet spot" that maximizes product formation before significant decomposition occurs.[11]
Aldehyde Self-Condensation This is more common with aldehydes that lack α-hydrogens but can still occur under harsh basic conditions and high heat.Ensure a slight excess of the anhydride or active methylene compound relative to the aldehyde to favor the desired cross-condensation reaction.
Problem 3: Difficulty in Product Purification
Probable Cause Diagnostic Check Recommended Solution
Unreacted Starting Materials NMR or TLC of the crude product shows signals corresponding to benzaldehyde or propanoic anhydride.Implement a thorough work-up. After the reaction, quench with water and add a strong base (e.g., NaOH) to hydrolyze any remaining anhydride and convert the product acid to its water-soluble sodium salt. Wash this aqueous solution with a nonpolar solvent (e.g., diethyl ether or toluene) to remove unreacted benzaldehyde.[16][17]
Formation of Mixed Products As discussed in FAQ #5, using the wrong base in a Perkin reaction can generate impurities that are very similar to the product.Carefully re-acidify the aqueous layer with concentrated HCl until the pH is ~2-3 to precipitate the α-Methylcinnamic acid. Collect the solid by vacuum filtration.
Final Purity is Low The isolated solid has a low or broad melting point.Perform a recrystallization. A common and effective solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution just begins to turn cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.[7]
Data Summary: Reaction Parameters

The following table summarizes typical starting conditions for the synthesis of α-Methylcinnamic acid. These should be considered as starting points for optimization.

Method Reactant 1 Reactant 2 Base / Catalyst Solvent Temperature (°C) Time (h) Typical Yield (%)
Perkin Reaction [10]BenzaldehydePropionic AnhydrideK₂CO₃ or Na-propionateNone180-1908-1265-75
Knoevenagel (Traditional) [4]BenzaldehydeMalonic AcidPyridine / PiperidineEthanol~78 (Reflux)6-870-85
Knoevenagel (Microwave) [12][13]BenzaldehydeSuccinic AnhydrideNaOH (aq.)NoneN/A (600W)0.1-0.285-95
Visualized Workflows and Diagrams

A logical workflow is essential for efficient troubleshooting and experimental execution.

TroubleshootingWorkflow cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Solution & Optimization Start Unexpected Result (e.g., Low Yield, Impurities) Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis Identify Identify Side Products & Unreacted Materials Analysis->Identify RootCause Determine Root Cause Identify->RootCause Incomplete Incomplete Reaction (Starting Material Present) RootCause->Incomplete Yes SideReaction Side Reaction Occurred (Impurity Identified) RootCause->SideReaction Yes Degradation Product Degradation (Tar Formation) RootCause->Degradation Yes Modify Modify Conditions (Temp, Time, Solvent) Incomplete->Modify Purify Purify Reagents Incomplete->Purify SideReaction->Modify Stoichiometry Adjust Stoichiometry SideReaction->Stoichiometry Degradation->Modify

Caption: General workflow for troubleshooting synthesis issues.

PerkinWorkflow A 1. Combine Reagents (Benzaldehyde, Propanoic Anhydride, Anhydrous Base) B 2. Heat to Reflux (180-190°C) for 8-12h A->B C 3. Monitor by TLC B->C D 4. Cool & Quench (Add H₂O and NaOH) C->D E 5. Aqueous Work-up (Wash with Ether to remove impurities) D->E F 6. Acidify Aqueous Layer (Conc. HCl to pH 2-3) E->F G 7. Isolate Product (Vacuum Filtration) F->G H 8. Recrystallize (Ethanol/Water) G->H I Pure α-Methylcinnamic Acid H->I

Caption: Step-by-step experimental workflow for the Perkin reaction.

Detailed Experimental Protocol: Perkin Reaction

This protocol provides a detailed methodology for synthesizing α-Methylcinnamic acid via the Perkin reaction, with explanations for each critical step.

Reagents & Equipment:

  • Benzaldehyde (freshly distilled)

  • Propionic anhydride

  • Potassium carbonate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath with temperature controller and magnetic stirrer

  • Standard glassware for work-up and recrystallization

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of the anhydride.

    • Rationale: Water will react with propionic anhydride to form propionic acid, consuming the reagent and inhibiting the reaction.[7]

  • Charging the Flask: To the flask, add benzaldehyde (e.g., 0.1 mol), propionic anhydride (e.g., 0.16 mol, 1.6 eq.), and anhydrous potassium carbonate (e.g., 0.12 mol, 1.2 eq.).[10]

    • Rationale: An excess of the anhydride is used to ensure complete consumption of the more valuable aldehyde and to act as a solvent. Potassium carbonate serves as the weak base required to generate the reactive enolate from the anhydride.[10]

  • Reaction: Heat the mixture under reflux with vigorous stirring. The temperature of the reaction mixture should be maintained at 180-190°C for 12 hours .[10]

    • Rationale: This specific temperature and time are optimized to provide the activation energy for the condensation and dehydration steps while balancing against thermal decomposition.[8]

  • Work-up - Hydrolysis & Extraction: Allow the mixture to cool to below 100°C. Cautiously add 100 mL of water, followed by a 30% aqueous NaOH solution until the solution is strongly basic (pH > 12). This will hydrolyze the excess anhydride and convert the product acid into its soluble sodium salt. Transfer the mixture to a separatory funnel and wash with 2x50 mL of diethyl ether to remove any unreacted benzaldehyde and other non-acidic impurities.

    • Rationale: This liquid-liquid extraction step is critical for removing impurities. The desired product is in the aqueous layer as a salt, while organic impurities are removed in the ether layer.[17]

  • Work-up - Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of α-Methylcinnamic acid will form.

    • Rationale: Protonating the carboxylate salt renders the acid insoluble in water, causing it to precipitate out of the solution.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Dry the crude product. For final purification, recrystallize from a minimal amount of hot ethanol/water.

    • Rationale: Recrystallization is a powerful technique for removing any remaining soluble impurities, yielding a product with high purity and a sharp melting point.[7]

References
  • Sciencemadness Discussion Board. (2023). preparation of alpha methylcinnamic acid. Sciencemadness.org. [Link]
  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS. [Link]
  • Journal of Applicable Chemistry. (2021).
  • ResearchGate. (n.d.). The Perkin Reaction and Related Reactions.
  • ResearchGate. (2012). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions.
  • PubMed Central (PMC). (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol.
  • American Institute of Chemists. (2021).
  • Chemistry Research Journal. (2017).
  • Royal Society of Chemistry. (n.d.).
  • Journal of the American Chemical Society. (1941). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. [Link]
  • ResearchGate. (2019). Optimization of the Knoevenagel reaction employing different catalysts.
  • Organic & Biomolecular Chemistry. (2022). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. [Link]
  • Google Patents. (1992). Method for obtaining high-purity cinnamic acid.
  • Quora. (2019). What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction?. [Link]
  • The Hive. (1957). Preparation of Optically pure Amphetamines by the way of alpha-Methylhydrocinnamic Acid. [Link]
  • YouTube. (2023).
  • Longdom Publishing. (2017). A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry. [Link]
  • Jurnal Kimia Valensi. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD. [Link]
  • Online Organic Chemistry Tutor. (2025). Perkin Reaction. [Link]
  • The American Institute of Chemists. (2021).
  • Sathee. (n.d.). Perkin Reaction Mechanism. [Link]
  • National Center for Biotechnology Information. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PubMed Central (PMC). [Link]
  • ChemIQSoc Project. (n.d.).
  • Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis. [Link]
  • ResearchGate. (2023). Synthesis of Cinnamic Acid and its Antimicrobial Activity: A Review.
  • Journal of Laboratory Chemical Education. (2016).
  • ResearchGate. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]
  • National Institute of Standards and Technology (NIST). (n.d.). α-Methylcinnamic acid. NIST WebBook. [Link]

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Technical Support Center: Synthesis of Cinnamic Esters via Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of cinnamic esters. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Claisen condensation (specifically, the Claisen-Schmidt condensation) to synthesize this important class of compounds. Cinnamic esters are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[1] However, their synthesis via the Claisen condensation is often accompanied by the formation of various byproducts, leading to reduced yields and complex purification challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in a deep understanding of the reaction mechanisms to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing cinnamic esters using a Claisen-type condensation?

The synthesis of cinnamic esters is typically achieved through a mixed Claisen condensation, more specifically a Claisen-Schmidt condensation.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) with an ester that possesses α-hydrogens (e.g., ethyl acetate).[3] The aromatic aldehyde acts as the electrophilic acceptor, while the ester, upon deprotonation by a strong base, forms an enolate that serves as the nucleophile.[4]

Q2: Why is a mixed Claisen (Claisen-Schmidt) condensation preferred over a standard Claisen condensation for this synthesis?

A standard Claisen condensation involves the self-condensation of two molecules of the same ester. If we were to attempt the synthesis of a cinnamic ester using only an enolizable ester, a mixture of products would result from self-condensation.[5] By using a non-enolizable aromatic aldehyde like benzaldehyde, we can direct the reaction towards the desired crossed product, the cinnamic ester, thereby minimizing the formation of self-condensation byproducts.[6]

Q3: What are the most common byproducts I should be aware of in this reaction?

The most frequently encountered byproducts in the Claisen condensation for cinnamic esters are:

  • Self-condensation product of the ester: This occurs when the enolate of the ester reacts with another molecule of the same ester.[7]

  • Michael addition product: The enolate can add to the α,β-unsaturated ester product in a conjugate addition.[8]

  • Saponification product: The ester product can be hydrolyzed by the base to the corresponding carboxylate salt.

  • Cannizzaro reaction products: Under strongly basic conditions, the aromatic aldehyde can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.[8]

Troubleshooting Guide: A Deeper Dive into Byproduct Prevention

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations of the underlying causes and actionable solutions.

Issue 1: My reaction yields are consistently low, and I observe a significant amount of unreacted starting materials.

Q: What are the primary reasons for low conversion in the Claisen-Schmidt condensation for cinnamic esters?

A: Low yields can often be traced back to several key factors related to the reaction setup and reagents:

  • Insufficient Base Strength or Concentration: The formation of the ester enolate is a critical step and requires a sufficiently strong base.[4] If the base is too weak or used in substoichiometric amounts, the enolate concentration will be too low to drive the reaction forward efficiently. The deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction, so a full equivalent of base is often necessary.[9]

  • Presence of Water: The presence of moisture in the reaction can have detrimental effects. Water can react with the strong base, neutralizing it and reducing its effectiveness. It can also lead to the saponification of the ester starting material or product.[10]

  • Poor Quality of Reagents: Benzaldehyde is susceptible to oxidation to benzoic acid, which can neutralize the base.[10] It is often advisable to use freshly distilled benzaldehyde. The ester should also be of high purity and anhydrous.

  • Suboptimal Reaction Temperature: While some heating may be necessary to drive the reaction to completion, excessively high temperatures can promote side reactions and decomposition.[11] The optimal temperature should be determined empirically.

Experimental Protocol for Improving Yield:

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use freshly distilled benzaldehyde and anhydrous ethyl acetate.

    • Ensure the base (e.g., sodium ethoxide) is freshly prepared or has been stored under anhydrous conditions.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

    • Use a stoichiometric amount of a strong base, such as sodium ethoxide.

  • Temperature Control:

    • Start the reaction at a lower temperature (e.g., 0-5 °C), especially during the addition of reagents, to control the initial exothermic reaction.[12]

    • After the initial addition, the reaction temperature can be gradually increased and monitored by TLC to determine the optimal conditions for your specific substrates.

Issue 2: My product mixture is complex, and I suspect the formation of the self-condensation product of my ester.

Q: How can I minimize the self-condensation of ethyl acetate in my reaction?

A: The self-condensation of the enolizable ester is a common side reaction that leads to the formation of ethyl acetoacetate.[13] This occurs when the enolate of ethyl acetate attacks another molecule of ethyl acetate.

Causality: This side reaction competes with the desired reaction of the enolate with benzaldehyde. The relative rates of these two reactions depend on the concentrations of the respective electrophiles (ethyl acetate and benzaldehyde) and their electrophilicity.

Mitigation Strategies:

  • Slow Addition of the Enolizable Ester: A highly effective technique is to add the enolizable ester (e.g., ethyl acetate) slowly to a mixture of the non-enolizable aldehyde (benzaldehyde) and the base.[14] This ensures that the concentration of the enolate is kept low at all times, and it will preferentially react with the more abundant and highly electrophilic benzaldehyde.

  • Use of a Non-enolizable Aldehyde in Excess: Employing a slight excess of the non-enolizable aldehyde can also help to outcompete the self-condensation reaction.[7]

Experimental Protocol for Minimizing Self-Condensation:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol.

    • Add the benzaldehyde to this solution.

  • Slow Addition:

    • Place the ethyl acetate in the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 1-2 hours.

    • Maintain the reaction temperature at a controlled level (e.g., 0-10 °C) during the addition.

  • Monitoring:

    • Monitor the progress of the reaction by TLC to ensure the consumption of the starting materials and the formation of the desired product.

Issue 3: I have identified a byproduct with a higher molecular weight than my expected cinnamic ester. Could this be a Michael addition product?

Q: What is the mechanism of Michael addition in this context, and how can I prevent it?

A: Yes, a higher molecular weight byproduct is often the result of a Michael addition. The cinnamic ester product is an α,β-unsaturated carbonyl compound and can therefore act as a Michael acceptor.[1] An enolate of the starting ester (e.g., ethyl acetate enolate) can act as a Michael donor and add to the β-carbon of the newly formed cinnamic ester.[15]

Mechanism of Michael Addition Byproduct Formation

Michael_Addition cluster_0 Michael Donor (Ester Enolate) cluster_1 Michael Acceptor (Cinnamic Ester) cluster_2 Michael Adduct donor [CH2COOEt]- acceptor PhCH=CHCOOEt donor->acceptor 1,4-Conjugate Addition product PhCH(CH2COOEt)CH2COOEt acceptor->product

Caption: Michael addition of an ester enolate to the cinnamic ester product.

Prevention Strategies:

  • Control of Stoichiometry: Using a slight excess of the aldehyde can help to ensure that the enolate is consumed in the primary Claisen-Schmidt condensation before it has a chance to react with the product.[8]

  • Lower Reaction Temperature: Michael additions are often more favorable at higher temperatures. Conducting the reaction at a lower temperature can help to disfavor this side reaction.[8]

  • Shorter Reaction Times: Once the formation of the desired cinnamic ester is complete (as determined by TLC), the reaction should be quenched to prevent the subsequent Michael addition.

Experimental Protocol to Avoid Michael Adducts:

  • Stoichiometry: Use a 1:1.1 molar ratio of the enolizable ester to the non-enolizable aldehyde.

  • Temperature Control: Maintain the reaction at a low temperature (e.g., 0-5 °C) throughout the addition and for a period afterward.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC. Once the benzaldehyde is consumed, proceed with the workup.

Issue 4: During workup, I am experiencing significant product loss and isolation of a carboxylic acid.

Q: How can I prevent the saponification of my cinnamic ester product?

A: Saponification is the base-catalyzed hydrolysis of an ester to its corresponding carboxylic acid and alcohol.[16] In the context of the Claisen condensation, the strong base used to generate the enolate can also hydrolyze the ester product, especially during a prolonged reaction time or an aqueous workup under basic conditions.

Mechanism of Saponification

Saponification cluster_0 Cinnamic Ester cluster_1 Hydroxide cluster_2 Tetrahedral Intermediate cluster_3 Cinnamic Acid & Ethoxide ester PhCH=CHCOOEt intermediate PhCH=CH-C(O-)(OEt)OH ester->intermediate Nucleophilic Attack base OH- base->intermediate products PhCH=CHCOOH + EtO- intermediate->products Collapse

Caption: Base-catalyzed hydrolysis (saponification) of the cinnamic ester.

Preventative Measures:

  • Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions will minimize the presence of hydroxide ions that can initiate saponification.[10]

  • Careful Workup: The workup procedure is critical. The reaction should be quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base before the addition of water.[17] This protonates the alkoxide and prevents the basic hydrolysis of the ester.

  • Temperature Control during Workup: Perform the workup at a low temperature to minimize the rate of any potential hydrolysis.

Recommended Workup Protocol:

  • Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath.

  • Acidification: Slowly add a slight excess of glacial acetic acid to neutralize the base.[12]

  • Extraction: Add cold water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Separate the organic layer.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Data Presentation: Byproduct Summary and Identification

ByproductTypical Spectroscopic Signature (¹H NMR)Prevention Strategy
Ethyl Acetoacetate (Self-condensation) Characteristic signals for the ethyl group, a methyl ketone singlet (~2.2 ppm), and a methylene singlet (~3.4 ppm).[13]Slow addition of ethyl acetate to the aldehyde/base mixture.
Michael Adduct More complex spectrum with additional aliphatic protons compared to the starting materials and desired product.Use a slight excess of aldehyde, lower reaction temperature, shorter reaction time.
Cinnamic Acid (Saponification) Disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal (>10 ppm).Anhydrous conditions, acidic workup.
Benzyl Alcohol & Benzoic Acid (Cannizzaro) Characteristic signals for benzyl alcohol (benzylic protons ~4.7 ppm, hydroxyl proton) and disappearance of the aldehyde proton of benzaldehyde. Benzoic acid will show a carboxylic acid proton.Use a milder base, control base concentration.[8]

Visualizations

Troubleshooting Workflow for Low Cinnamic Ester Yield

Troubleshooting_Workflow start Low Yield of Cinnamic Ester check_reagents 1. Check Reagent Quality & Purity start->check_reagents check_conditions 2. Verify Anhydrous Conditions check_reagents->check_conditions check_base 3. Evaluate Base Strength & Stoichiometry check_conditions->check_base check_temp 4. Optimize Reaction Temperature check_base->check_temp analyze_byproducts 5. Analyze Byproducts (TLC, NMR) check_temp->analyze_byproducts solution Implement Corrective Actions analyze_byproducts->solution

Caption: A stepwise approach to troubleshooting low yields.

References

  • BenchChem Technical Support Team. (2025).
  • Organic Syntheses. (1941).
  • Organic Syntheses.
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  • OpenStax. (2023). 23.
  • Chemistry LibreTexts. (2021). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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Technical Support Center: A Troubleshooting Guide to the Perkin Reaction for Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Perkin reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic condensation reaction for the synthesis of cinnamic acids and their derivatives. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Perkin reaction is resulting in a very low yield of cinnamic acid. What are the most likely causes and how can I improve it?

Low yields in the Perkin reaction are a common issue and can often be attributed to several factors ranging from reagent quality to reaction conditions.[1][2]

  • Suboptimal Temperature and Reaction Time: The Perkin reaction typically requires high temperatures, often in the range of 170-190°C, to proceed efficiently.[3][4][5] Insufficient heat can lead to an incomplete reaction. Conversely, prolonged heating at excessively high temperatures can lead to the decomposition of the product and the formation of resinous byproducts.[6] The reaction time is also critical; a typical duration is between 3 to 8 hours.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Moisture in Reagents: The presence of water can hydrolyze the acid anhydride, a key reactant, rendering it ineffective for the reaction. It is crucial to use anhydrous sodium or potassium acetate as the base catalyst and ensure that the glassware is thoroughly dried before use.[7]

  • Choice of Base Catalyst: While sodium acetate is commonly used, potassium acetate has been reported to give higher yields under similar conditions.[8] The alkali salt of the acid anhydride is generally used as the catalyst, but other bases can also be employed.[9][10]

  • Impure Reactants: The purity of the starting materials, particularly the aromatic aldehyde, is paramount. Impurities can lead to side reactions and lower the overall yield.[2]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting Start Low Cinnamic Acid Yield CheckTempTime Verify Reaction Temperature (170-190°C) and Time (3-8h) Start->CheckTempTime CheckReagents Ensure Anhydrous Reagents (esp. Acetate Salt) Start->CheckReagents CheckPurity Confirm Purity of Aromatic Aldehyde Start->CheckPurity MonitorTLC Monitor Reaction Progress with TLC CheckTempTime->MonitorTLC CheckReagents->MonitorTLC CheckPurity->MonitorTLC OptimizeBase Consider Alternative Base (e.g., Potassium Acetate) ImprovedYield Improved Yield OptimizeBase->ImprovedYield MonitorTLC->OptimizeBase If still low MonitorTLC->ImprovedYield Reaction complete

Caption: A troubleshooting workflow for addressing low yields in the Perkin reaction.

Question 2: I am observing the formation of a dark, resinous material in my reaction flask. What is this and how can I prevent it?

The formation of a dark, resinous substance is a frequent observation, especially when the reaction is overheated or run for an extended period.[6] This is often due to the polymerization of the aromatic aldehyde or the decomposition of the product under the harsh reaction conditions.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range. Using a sand or oil bath can provide more uniform heating than a heating mantle alone.[11]

  • Monitor Reaction Progress: Use TLC to determine the point of maximum product formation and avoid unnecessarily long reaction times.

  • Purification: During the workup, the resinous material can often be removed by hot filtration of the aqueous solution after the cinnamic acid has been converted to its soluble salt.[6][11]

Question 3: How do I effectively remove unreacted aromatic aldehyde from my final product?

Unreacted aromatic aldehyde is a common impurity. A standard and effective method for its removal is steam distillation.[4][6]

Procedure for Aldehyde Removal:

  • After the reaction is complete, the mixture is poured into water.

  • A solution of sodium carbonate or sodium hydroxide is added to convert the cinnamic acid into its water-soluble sodium salt.[1][4][12]

  • The resulting mixture is then subjected to steam distillation. The unreacted aldehyde, being volatile in steam, will co-distill with the water, leaving the non-volatile sodium cinnamate behind.[4][6]

  • After the removal of the aldehyde, the cinnamic acid can be precipitated by acidifying the solution with a strong acid like hydrochloric acid.[1][12]

Question 4: What is the underlying mechanism of the Perkin reaction, and how does it inform my experimental choices?

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Perkin reaction is an aldol-type condensation.[3][9][10]

Mechanism of the Perkin Reaction:

PerkinMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Hydrolysis Anhydride Acetic Anhydride Enolate Carbanion (Enolate) Anhydride->Enolate Deprotonation Base Acetate (Base) Aldehyde Aromatic Aldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Enolate2->Aldehyde Nucleophilic Attack UnsatAnhydride Unsaturated Anhydride CinnamicAcid Cinnamic Acid UnsatAnhydride->CinnamicAcid Hydrolysis (H₂O) Intermediate2->UnsatAnhydride Elimination

Sources

Technical Support Center: Monitoring alpha-Methylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to monitoring the synthesis of alpha-Methylcinnamic acid, designed for chemists and drug development professionals. This technical support center provides detailed troubleshooting, FAQs, and validated protocols to ensure the successful synthesis and analysis of this important compound.

Welcome to the technical support hub for this compound synthesis. As Senior Application Scientists, we understand that rigorous in-process monitoring is critical for optimizing reaction yield, minimizing impurities, and ensuring the final product's integrity. This guide is structured to address the practical challenges you may face, moving from rapid qualitative checks to precise quantitative analysis. We will explore the causality behind our recommended protocols, grounding them in established chemical principles to provide a self-validating framework for your experiments.

Core Synthesis Pathways: An Overview

This compound is typically synthesized via condensation reactions. The two most prevalent methods are the Perkin reaction and the Knoevenagel condensation.[1][2] The Perkin reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (propanoic anhydride) in the presence of an alkali salt of the acid, such as sodium propionate.[3][4] The Knoevenagel condensation offers an alternative route, often reacting an aromatic aldehyde with a compound containing an active methylene group, like methylmalonic acid, in the presence of a basic catalyst.[5][6] Understanding the chosen pathway is the first step in designing an effective monitoring strategy.

Synthesis_Pathways Common Synthesis Routes for this compound cluster_0 Perkin Reaction cluster_1 Knoevenagel Condensation Benzaldehyde Benzaldehyde Perkin_Product This compound Benzaldehyde->Perkin_Product PropanoicAnhydride Propanoic Anhydride PropanoicAnhydride->Perkin_Product NaPropionate Sodium Propionate (Base Catalyst) NaPropionate->Perkin_Product Benzaldehyde2 Benzaldehyde Knoevenagel_Product This compound Benzaldehyde2->Knoevenagel_Product ActiveMethylene Active Methylene Cmpd. (e.g., Methylmalonic acid) ActiveMethylene->Knoevenagel_Product BaseCatalyst Base Catalyst (e.g., Pyridine/Piperidine) BaseCatalyst->Knoevenagel_Product

Caption: Common synthesis routes for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Section 1: General Monitoring Techniques

Q1: What are the primary methods for monitoring the progress of my synthesis?

The choice of monitoring technique depends on the required level of detail, speed, and available instrumentation. The most common methods are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks to see if the starting material is being consumed and the product is forming. It is fast, inexpensive, and a staple in organic synthesis labs.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. It is essential for kinetic studies, optimization, and quality control where precision is paramount.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information. Taking a ¹H NMR of a reaction aliquot can definitively confirm the formation of the product by identifying its unique signals and observing the disappearance of reactant signals.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can separate components and provide mass information for identification, which is useful for analyzing byproducts.

Table 1: Comparison of Common Monitoring Techniques

Technique Primary Use Speed Cost per Sample Quantitative? Key Advantage
TLC Qualitative Very Fast (<15 min) Very Low Semi-quantitative at best Simplicity, speed, cost-effectiveness[13]
HPLC Quantitative Moderate (15-45 min) Moderate Yes High precision, accuracy, and resolution[9]
NMR Structural ID Fast (>5 min) High Yes (with internal std.) Unambiguous structural confirmation

| GC-MS | ID of Volatiles | Moderate (20-60 min) | Moderate-High | Yes | High sensitivity and structural info from MS |

Section 2: In-Depth Guide to Thin-Layer Chromatography (TLC)

TLC is the first line of analysis for reaction monitoring due to its simplicity and speed.[14]

Q2: How do I perform a TLC analysis to monitor my reaction?

A standard workflow is essential for reproducible results. The goal is to compare the reaction mixture against the starting materials over time.

TLC_Workflow Workflow for Reaction Monitoring by TLC cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_samples Prepare Dilute Samples: 1. Starting Material (SM) 2. Reaction Mixture (Rxn) 3. Co-spot (SM + Rxn) spot_plate Spot samples on baseline: Lane 1: SM Lane 2: Co-spot Lane 3: Rxn prep_samples->spot_plate prep_plate Prepare TLC Plate: Draw baseline in pencil prep_plate->spot_plate develop_plate Develop plate in chamber with appropriate solvent system spot_plate->develop_plate visualize Visualize spots (e.g., UV lamp at 254 nm) develop_plate->visualize interpret Interpret Results: - Disappearance of SM spot in Rxn lane - Appearance of new Product spot visualize->interpret

Caption: Workflow for Reaction Monitoring by TLC.

Q3: My TLC spots are streaking or poorly separated. What should I do?

This is a common issue often related to the sample or the mobile phase. Refer to the troubleshooting guide below.

Table 2: TLC Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Streaking Spots Sample is too concentrated; Compound is highly polar/acidic and interacting strongly with the silica gel. Dilute the sample before spotting; Add a small amount of acetic or formic acid to the mobile phase to suppress ionization of the carboxylic acid product.[15]
Overlapping Spots Mobile phase (eluent) polarity is incorrect. If spots are too low (low Rf), increase the polarity of the eluent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture). If spots are too high (high Rf), decrease the polarity.
No Visible Spots Sample is too dilute; Compound is not UV-active. Concentrate the sample before spotting; Use a visualization stain (e.g., potassium permanganate or p-anisaldehyde) after developing the plate.[16]

| "Smiling" Effect | Edges of the plate are developing faster than the center. | Ensure the developing chamber is saturated with solvent vapor by placing a piece of filter paper inside before development. |

Section 3: Quantitative Analysis with HPLC

Q4: When is it necessary to switch from TLC to HPLC?

Use HPLC when you need to answer "how much?" in addition to "what?". HPLC is critical for:

  • Determining Reaction Completion: Accurately quantifying that the starting material has been consumed to <1%.

  • Calculating Yield: Determining the precise concentration of this compound in the crude reaction mixture.

  • Identifying and Quantifying Impurities: Detecting and measuring the levels of byproducts, which is crucial for process optimization and quality control.[9]

Table 3: Typical Starting HPLC Parameters for this compound Analysis

Parameter Value Rationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm The C18 stationary phase provides good retention and separation for moderately polar aromatic acids.[17]
Mobile Phase Acetonitrile and Water (e.g., 60:40) with 0.1% Formic Acid Acetonitrile is a common organic modifier. Formic acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[9]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Detector UV at 278 nm The conjugated system of cinnamic acid derivatives provides strong UV absorbance around this wavelength.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.

| Expected Elution | Benzaldehyde < this compound | Based on polarity, the less polar aldehyde will typically elute before the more polar carboxylic acid in reverse-phase chromatography. |

Section 4: Structural Confirmation with NMR Spectroscopy

Q5: How can ¹H NMR confirm the successful synthesis of this compound?

¹H NMR is a powerful tool for unambiguous confirmation of the product's structure. The key is to look for the appearance of product-specific signals and the disappearance of reactant signals.

  • Disappearance of Reactant Signals: The most obvious change will be the disappearance of the sharp aldehyde proton signal from benzaldehyde, typically found around 10 ppm.

  • Appearance of Product Signals: The formation of this compound is confirmed by the appearance of:

    • A vinylic proton signal (the H on the double bond).[18]

    • A methyl group signal (the alpha-methyl protons).[18]

    • A broad singlet for the carboxylic acid proton (often >12 ppm).[19]

    • Aromatic proton signals, which will shift slightly compared to the starting benzaldehyde.

Table 4: Characteristic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Compound Group ¹H Shift (ppm) ¹³C Shift (ppm)
Benzaldehyde (Reactant) Aldehyde (-CHO) ~10.0 ~192.0
Aromatic (C₆H₅) 7.5-7.9 129-137
Propanoic Anhydride (Reactant) Methylene (-CH₂-) ~2.5 (quartet) ~28.0
Methyl (-CH₃) ~1.2 (triplet) ~9.0
This compound (Product) Carboxyl (-COOH) >12.0 (broad) ~173.0[20]
Vinylic (=CH) ~7.8 ~140-145
Aromatic (C₆H₅) 7.3-7.5 128-135

| | alpha-Methyl (-CH₃) | ~2.1 (doublet) | ~14.0 |

Note: Exact chemical shifts can vary based on solvent and concentration. Data compiled from multiple sources.[18][19][20][21]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation:

    • Prepare a developing chamber by adding your mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to a depth of ~0.5 cm. Place a piece of filter paper in the chamber to aid saturation and cover it.

    • On a silica gel TLC plate, gently draw a pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Sample Spotting:

    • Take a small aliquot (~5 µL) from the reaction vessel using a capillary tube. Dilute it in a vial with a suitable solvent like ethyl acetate.

    • Prepare a dilute solution of your limiting starting material (e.g., benzaldehyde).

    • Using separate capillary tubes, apply small spots to the corresponding lanes on the baseline. For the "CO" lane, spot the starting material first, let it dry, then spot the reaction mixture directly on top.[13]

  • Development & Visualization:

    • Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber.

    • Allow the solvent to ascend the plate until the solvent front is ~1 cm from the top.

    • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Interpretation:

    • A successful reaction will show the spot corresponding to the starting material diminishing in the "RXN" lane over time, while a new, distinct spot for the product appears. At completion, the starting material spot should be absent or very faint in the "RXN" lane.[7]

References

  • Jayashri Jasud, Sharmila Walunj, Pramod Kulkarni. Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation.
  • Unacademy. Perkin Reaction Mechanism. Chemistry - Unacademy.
  • BYJU'S. Perkin Reaction Mechanism. BYJU'S.
  • Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(5), 1339-1345.
  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Longdom Publishing.
  • Chemistry Notes. Perkin Condensation: Mechanism and Applications. Chemistry Notes.
  • Sciencemadness.org. (2023). preparation of alpha methylcinnamic acid. Sciencemadness Discussion Board.
  • Jayashri Jasud, Sharmila Walunj, Pramod Kulkarni. Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation.
  • Wikipedia. Perkin reaction. Wikipedia.
  • Royal Society of Chemistry. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. NIH.
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
  • Chemistry LibreTexts. 2.3B: Uses of TLC. Chemistry LibreTexts.
  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
  • bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
  • National Institutes of Health. This compound. PubChem.
  • ResearchGate. ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate). ResearchGate.
  • Royal Society of Chemistry. Pyridine free Knoevenagel condensation for synthesis of cinnamic acids using triethylamine as a surrogate. RSC Publishing.
  • Royal Society of Chemistry. Supplementary Information. RSC Publishing.
  • National Institutes of Health. Cinnamic Acid, an Autoinducer of Its Own Biosynthesis, Is Processed via Hca Enzymes in Photorhabdus luminescens. PMC.
  • Frontiers. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers.
  • SpectraBase. α-Methylcinnamic acid - Optional[13C NMR] - Spectrum. SpectraBase.
  • Quora. What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction?. Quora.
  • Journal of Applied Pharmaceutical Science. Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Journal of Applied Pharmaceutical Science.
  • Sarthaks eConnect. Perkin reaction. Sarthaks eConnect.
  • J&K Scientific LLC. Perkin Reaction. J&K Scientific LLC.
  • National Institutes of Health. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. NIH.
  • SHIMADZU CORPORATION. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. SHIMADZU CORPORATION.
  • CABI Digital Library. Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. CABI Digital Library.
  • ResearchGate. Revised mechanism and improved methodology for the Perkin condensation. ResearchGate.

Sources

Work-up procedure optimization for alpha-Methylcinnamic acid isolation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the work-up and isolation of alpha-Methylcinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both efficiency and high purity in your final product.

Troubleshooting Guide

This section addresses specific, common issues encountered during the isolation of this compound. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes of product loss during the work-up?

A1: Low yield is a frequent issue that can often be traced to losses during the extraction and isolation phases rather than the synthesis itself. The primary culprits are typically incomplete extraction, product loss during washing steps, or inefficient precipitation.

  • Incomplete Acid-Base Extraction: The cornerstone of isolating your carboxylic acid is its conversion to a water-soluble carboxylate salt (e.g., sodium alpha-methylcinnamate) with a base.[1][2] If the pH of the aqueous layer is not sufficiently basic during this step, the acid will not be fully deprotonated and will remain in the organic layer, leading to significant product loss. Always test the aqueous layer with pH paper after extraction to ensure it is distinctly basic (pH > 8).

  • Product Loss in the Organic Wash: After basification, the organic layer, which contains neutral impurities like unreacted benzaldehyde, is typically washed.[3] However, if the pH is not well-controlled, some of your desired carboxylate salt may partition back into the organic phase, especially if an emulsion forms.

  • Inefficient Precipitation: After separating the basic aqueous layer containing your product, you must re-acidify it to precipitate the neutral this compound.[4] Incomplete acidification will result in some of the product remaining dissolved as the carboxylate salt. It is critical to add acid (e.g., HCl) until the solution is distinctly acidic (pH < 4) and to cool the mixture thoroughly in an ice bath to minimize the product's solubility in water.[5]

  • Emulsion Formation: Vigorous shaking of the separatory funnel can create stable emulsions, trapping product at the interface and making clean separation impossible. This is discussed further in Q4 .

Q2: The final product has a distinct almond-like smell, and the melting point is low and broad. How do I effectively remove unreacted benzaldehyde?

A2: The smell of almonds is a tell-tale sign of residual benzaldehyde, a common starting material in syntheses like the Perkin or Knoevenagel-Doebner reactions.[6][7] Benzaldehyde is a neutral organic compound and its presence will depress and broaden the melting point of your final product. The most effective method for its removal is a properly executed acid-base extraction.[7]

The principle relies on the vast difference in acidity between your target carboxylic acid and the neutral benzaldehyde.[2][8]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract it with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The this compound is deprotonated to form its sodium salt, which is highly soluble in the aqueous layer. The unreacted benzaldehyde, being neutral, remains in the organic layer.

  • Separation: Carefully separate the two layers. The aqueous layer now contains the purified product as a salt, while the organic layer contains the benzaldehyde impurity, which can be discarded.

  • Re-acidification: Cool the basic aqueous layer in an ice bath and acidify it with a strong acid like concentrated HCl until the pH is acidic.[9] The this compound will precipitate as a solid and can be collected by filtration.

For larger-scale reactions, steam distillation can also be an effective, albeit more setup-intensive, method to remove volatile impurities like benzaldehyde before performing the final purification.[10]

Q3: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I break it and prevent it from forming?

A3: Emulsions are a common frustration in work-ups, forming when the two immiscible liquid phases fail to separate cleanly. They are often stabilized by fine particulate matter or amphiphilic side products.

Prevention:

  • Gentle Inversion: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions to mix the layers. This reduces the mechanical energy that promotes emulsion formation.

  • Solvent Choice: Ensure your organic solvent has a significantly different density from water to promote separation.

Resolution:

  • Patience: Often, simply letting the separatory funnel stand undisturbed for a period (10-30 minutes) can allow the emulsion to break.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help force the separation of the layers.

  • Gentle Stirring: Use a glass stirring rod to gently agitate the emulsion layer at the interface, which can help coalesce the dispersed droplets.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the emulsion, and the resulting layers can then be separated.

Q4: The precipitation of my product after adding acid is very slow, or it forms an oil instead of a solid. What's going wrong?

A4: This issue, known as "oiling out," occurs when the precipitated compound is initially above its melting point or its solubility in the solvent system is too high at that temperature.

  • Ensure Complete Acidification: Use pH paper to confirm the solution is strongly acidic. If the pH is near the pKa of the acid, it may remain partially in its salt form and thus be more soluble.

  • Thorough Cooling: This is the most critical step. Ensure the aqueous solution is cooled in an ice bath before and during the acidification process. Adding acid is often exothermic, which can warm the solution and increase the product's solubility.

  • Induce Crystallization: If an oil forms, try the following:

    • Scratching: Vigorously scratch the inside surface of the flask at the oil-solution interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.

    • Patience & Cooling: Allow the flask to stand in the ice bath for an extended period. Crystallization can sometimes be a slow process.

  • Solvent Consideration: If the product consistently oils out, it may be necessary to extract the oil into a small amount of a volatile organic solvent, dry the organic layer, and then evaporate the solvent to recover the product before attempting recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical principle of the acid-base extraction work-up?

A1: The technique hinges on the ability to reversibly alter the solubility of an acidic organic compound by converting it into its salt form.[8] this compound, in its neutral (protonated) state, is soluble in organic solvents like diethyl ether but largely insoluble in water.[4] When a base (like NaHCO₃) is added, it deprotonates the carboxylic acid group, forming the corresponding sodium carboxylate salt. This salt is an ionic compound and is therefore highly soluble in water but insoluble in nonpolar organic solvents.[2][5] This allows for the selective transfer of the desired acid from the organic phase to the aqueous phase, leaving neutral impurities behind. The process is then reversed by adding a strong acid, which protonates the carboxylate, regenerating the water-insoluble neutral acid and causing it to precipitate.[1]

AcidBaseExtraction cluster_organic Organic Layer (e.g., Diethyl Ether) cluster_aqueous Aqueous Layer Acid α-Methylcinnamic Acid (Water-Insoluble) Salt Sodium α-Methylcinnamate Salt (Water-Soluble) Acid->Salt + NaHCO₃ (aq) (Extraction) Impurity Neutral Impurities (e.g., Benzaldehyde) Precipitate Precipitated α-Methylcinnamic Acid Salt->Precipitate + HCl (aq) (Acidification)

Caption: Acid-base extraction workflow for this compound.

Q2: Which base is better for the extraction: Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)?

A2: For isolating a carboxylic acid like this compound, sodium bicarbonate is generally the preferred choice .[4] Carboxylic acids are sufficiently acidic (pKa ≈ 4-5) to be deprotonated by a weak base like bicarbonate. The primary advantage is selectivity; bicarbonate is not basic enough to deprotonate less acidic functional groups like phenols, which could be present as impurities.

Using a strong base like sodium hydroxide (NaOH) is also effective and will certainly deprotonate the carboxylic acid. However, it is less selective and will also extract any phenolic impurities. Furthermore, if your reaction mixture contains ester intermediates (e.g., from a Claisen condensation synthesis route), a strong base like NaOH can promote unwanted hydrolysis of the ester.[8][11] Therefore, unless you have a specific reason to use a stronger base, the milder and more selective sodium bicarbonate is the superior option.

Q3: What are the recommended solvent systems for the final recrystallization of this compound?

A3: Recrystallization is essential for achieving high purity. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12] For this compound, several systems are effective:

  • Aqueous Ethanol: This is a very common and effective solvent pair.[13] Dissolve the crude acid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly to form pure crystals.

  • Hexane: Some procedures report successful crystallization from hexane, which is a good choice for removing more polar impurities.[14]

  • Water: For some derivatives, recrystallization from boiling water can be sufficient, though solubility may be low, requiring larger volumes.[15]

The choice depends on the likely impurities. A solvent pair like ethanol/water is versatile for a range of polar and non-polar impurities.

Q4: How can I confirm the purity and structural identity of my final product?

A4: A combination of physical and spectroscopic methods should be used:

  • Melting Point Analysis: This is a quick and powerful indicator of purity. Pure (E)-alpha-Methylcinnamic acid has a sharp melting point in the range of 79-81°C.[16][17] A broad or depressed melting point suggests the presence of impurities.[7]

  • ¹H NMR Spectroscopy: This provides definitive structural confirmation. Key expected signals for the (E)-isomer include a singlet for the vinyl proton (~7.8 ppm), multiplets for the aromatic protons of the phenyl group (~7.3-7.5 ppm), and a singlet or doublet for the alpha-methyl group (~2.1 ppm).[18]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light) in multiple solvent systems is a good indication of purity. It can also be used to compare your product against a known standard.

Key Physical and Spectroscopic Data
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[16][19]
Molecular Weight 162.19 g/mol [16]
Appearance White solid/crystals[16]
Melting Point 79-81 °C[17][20]
¹H NMR (CDCl₃) δ ~7.8 (s, 1H, vinyl), ~7.4 (m, 5H, Ar-H), ~2.1 (s, 3H, CH₃)[18]

Q5: My synthesis might produce both E and Z isomers. How does this impact the work-up, and can they be separated?

A5: Most synthetic routes, such as the Perkin reaction, strongly favor the formation of the more thermodynamically stable (E)-isomer (where the phenyl and carboxyl groups are trans).[21] However, the presence of the (Z)-isomer is possible and can act as an impurity, leading to a depressed melting point.

During the standard acid-base work-up, both isomers will behave similarly as carboxylic acids and will be extracted together. Separating E/Z isomers can be challenging.[22]

  • Fractional Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, careful, repeated recrystallizations may enrich the less soluble isomer.

  • Chromatography: For analytical or small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column is often effective for separating geometric isomers.[23] Column chromatography on silica gel can also be attempted, though separation may be difficult due to the similar polarity of the isomers.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up

This protocol details the isolation of this compound from a reaction mixture containing neutral impurities (e.g., unreacted benzaldehyde).

  • Reaction Quench & Dilution: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of diethyl ether (or ethyl acetate).

  • Transfer: Transfer the diluted mixture to a 250 mL separatory funnel.

  • First Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it 10-15 times, venting frequently to release CO₂ gas pressure.

  • Layer Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask labeled "Aqueous 1".

  • Second Extraction: Add another 25 mL portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the gentle inversion and separation, combining the second aqueous layer with "Aqueous 1".

  • Wash Organic Layer: Wash the organic layer with 25 mL of brine (saturated NaCl solution) to remove residual water-soluble components. Discard the organic layer, which contains the neutral impurities.

  • Precipitation: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is strongly acidic (test with pH paper, target pH ~2). A white precipitate of this compound should form.

  • Isolation: Keep the flask in the ice bath for at least 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold water to remove residual salts. Allow the product to air-dry on the funnel, then transfer it to a watch glass to dry completely.

Sources

Validation & Comparative

The Impact of Alpha-Methylation on the Biological Activity of Cinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Methyl Group

Cinnamic acid, a naturally occurring aromatic carboxylic acid, is a well-established scaffold in medicinal chemistry, lauded for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] Its simple structure, consisting of a phenyl group attached to an acrylic acid moiety, presents multiple sites for chemical modification, enabling the synthesis of derivatives with enhanced potency and specificity.[2][3] A key modification of interest is the introduction of a methyl group at the alpha-position of the acrylic acid side chain, yielding alpha-methylcinnamic acid. This seemingly minor structural alteration can profoundly influence the molecule's physicochemical properties, such as its lipophilicity and steric profile, which in turn can modulate its interaction with biological targets.

This guide provides a comparative analysis of the biological activities of this compound and its parent compound, cinnamic acid. We will delve into their antimicrobial, anticancer, and antioxidant properties, supported by available experimental data. Furthermore, we will explore the underlying structure-activity relationships and provide detailed protocols for key biological assays to empower researchers in their own investigations.

Comparative Biological Efficacy: A Head-to-Head Analysis

While direct comparative studies between cinnamic acid and this compound are not abundant in the literature, we can draw valuable insights from existing research on their derivatives.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial activities.[4] The proposed mechanisms of action include disruption of the bacterial cell membrane, leading to leakage of intracellular components.[5]

A study on various cinnamic acid derivatives has shed light on the potential impact of alpha-methylation. Research investigating intervention catalysts to overcome antifungal tolerance found that 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid exhibited the highest antifungal activity against Saccharomyces cerevisiae cell wall integrity mutants.[6][7] This suggests that the presence of the alpha-methyl group, in combination with other substitutions on the phenyl ring, can significantly enhance antifungal potency.[6] While this study did not directly compare these compounds to cinnamic acid itself, it highlights the potential of the alpha-methyl moiety in augmenting antifungal efficacy.

Table 1: Comparative Antimicrobial Activity Data

CompoundOrganismActivity Metric (e.g., MIC)Reference
Cinnamic AcidStaphylococcus aureus>5.0 mM[8]
Cinnamic AcidEscherichia coli>5.0 mM[8]
4-chloro-α-methylcinnamic acidSaccharomyces cerevisiaeHigh activity against cell wall integrity mutants[6][9]
4-methylcinnamic acidSaccharomyces cerevisiaeHigh activity against cell wall integrity mutants[6][7]

Note: The data presented is not from direct head-to-head comparative studies but provides an indication of the potential activity of the compounds.

Anticancer and Cytotoxic Activity

Cinnamic acid has demonstrated anticancer properties by inducing apoptosis in various cancer cell lines.[10] One of the key mechanisms implicated is the inhibition of the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival.[11] Cinnamic acid treatment has been shown to downregulate the expression of PI3K and AKT in hepatocellular carcinoma cells.[11]

Data on the cytotoxic effects of this compound is limited. However, a study on cinnamic acid derivatives revealed that linking 4-methylcinnamic acid to another molecule significantly improved the inhibition of MCF-7 breast cancer cells, with an IC50 value of 1.79 µM.[8][12] This finding suggests that the methyl-substituted cinnamic acid scaffold can be a potent component in the design of novel anticancer agents. The presence of the methyl group may enhance the binding affinity to target enzymes or receptors within cancer cells.

Table 2: Comparative Cytotoxicity Data

Compound/DerivativeCell LineIC50 (µM)Reference
Cinnamic acid derivativeHeLa (cervical cancer)42-166[8]
Cinnamic acid derivativeK562 (leukemia)42-166[8]
Cinnamic acid derivativeMCF-7 (breast cancer)42-166[8]
4-Methylcinnamic acid derivativeMCF-7 (breast cancer)1.79[8][12]

Note: The data presented is for derivatives and not a direct comparison between the parent compounds.

Antioxidant Activity

The antioxidant activity of cinnamic acid and its derivatives is attributed to their ability to scavenge free radicals.[1] The presence of hydroxyl groups on the phenyl ring significantly enhances this activity.[13] The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[14]

There is a lack of direct comparative studies on the antioxidant activity of this compound versus cinnamic acid. However, the fundamental mechanism of radical scavenging by phenolic compounds suggests that the primary determinant of antioxidant capacity is the substitution pattern on the aromatic ring rather than modifications on the acrylic acid side chain. Therefore, it is plausible that the antioxidant activities of cinnamic acid and this compound would be comparable, assuming no other substitutions on the phenyl ring.

Mechanistic Insights and Structure-Activity Relationship

The addition of a methyl group at the alpha-position introduces steric hindrance and increases the lipophilicity of the molecule. These changes can influence how the molecule interacts with its biological targets.

Proposed Structure-Activity Relationship

The available data, particularly from antifungal studies, suggests that the alpha-methyl group can be a beneficial modification. It may enhance the compound's ability to penetrate cell membranes or improve its binding to specific enzymes.

G cluster_0 Cinnamic Acid Core Structure cluster_1 Structural Modification cluster_2 Altered Physicochemical Properties cluster_3 Potential Biological Consequences Cinnamic_Acid Cinnamic Acid Phenyl Ring α,β-Unsaturated Carbonyl Alpha_Methylation α-Methylation Addition of -CH3 at α-position Cinnamic_Acid->Alpha_Methylation Modification Properties Increased Lipophilicity Increased Steric Hindrance Alpha_Methylation->Properties Leads to Consequences Enhanced Membrane Permeation Altered Target Binding Affinity Modified Metabolic Stability Properties->Consequences Results in

Caption: Structure-Activity Relationship of α-Methylation.

Modulation of Signaling Pathways

Cinnamic acid derivatives are known to exert their anticancer effects by modulating key signaling pathways. The PI3K/AKT pathway is a prime target. Inhibition of this pathway by cinnamic acid can lead to decreased cell proliferation and induction of apoptosis.[11] It is hypothesized that the alpha-methyl group in this compound could enhance its inhibitory effect on this pathway by improving its binding to PI3K or AKT.

G cluster_pathway PI3K/AKT Signaling Pathway cluster_inhibition Inhibition by Cinnamic Acids GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Cinnamic Acid or α-Methylcinnamic Acid Inhibitor->PI3K inhibits Inhibitor->AKT inhibits

Caption: Inhibition of the PI3K/AKT Pathway.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step protocols for key assays used to evaluate the biological activities of these compounds.

Workflow for Comparative Biological Activity Screening

A systematic approach is crucial for obtaining reliable comparative data. The following workflow outlines the key steps.

G start Start compound_prep Compound Preparation (Cinnamic Acid & α-Methylcinnamic Acid) start->compound_prep antimicrobial_assay Antimicrobial Assay (Broth Microdilution) compound_prep->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assay (MTT Assay) compound_prep->cytotoxicity_assay antioxidant_assay Antioxidant Assay (DPPH Assay) compound_prep->antioxidant_assay data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial_assay->data_analysis cytotoxicity_assay->data_analysis antioxidant_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: Experimental Workflow for Screening.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (cinnamic acid and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with solvent)

  • Sterility control (medium only)

  • Microplate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and dilute it in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds and the positive control in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., a known cytotoxic drug). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antioxidant Activity by DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[19]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds dissolved in methanol

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol (as blank)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a test tube, mix a specific volume of the DPPH solution with various concentrations of the test compounds or the positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Perspectives

The introduction of a methyl group at the alpha-position of cinnamic acid presents a promising strategy for enhancing its biological activities, particularly its antifungal and potentially its anticancer properties. While direct comparative data remains limited, the available evidence suggests that this compound and its derivatives warrant further investigation as novel therapeutic agents.

Future research should focus on direct, head-to-head comparisons of this compound and cinnamic acid across a range of biological assays. Elucidating the precise mechanisms by which the alpha-methyl group modulates activity will be crucial for the rational design of more potent and selective cinnamic acid-based drugs. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for a deeper understanding of the therapeutic potential of this intriguing class of compounds.

References

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Comparative study of the antifungal effects of alpha-Methylcinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel, effective, and safe antifungal agents is paramount. The rise of drug-resistant fungal pathogens presents a significant challenge to public health and agriculture. Natural products and their synthetic derivatives have long been a fertile ground for the discovery of new therapeutic leads. Among these, cinnamic acid, a naturally occurring organic acid found in plants, and its derivatives have garnered considerable attention for their broad spectrum of biological activities, including notable antifungal properties.[1][2] This guide provides a comprehensive, in-depth comparative analysis of the antifungal effects of various cinnamic acid derivatives, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antifungal therapies.

Introduction: The Promise of Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are characterized by a phenyl ring attached to an acrylic acid moiety. This core structure is amenable to a wide range of chemical modifications, allowing for the synthesis of a diverse library of compounds with varied physicochemical and biological properties.[3] The interest in these compounds as potential antifungals stems from their natural origin, generally low toxicity, and diverse mechanisms of action.[1][2] Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of more potent and selective antifungal agents. This guide will delve into the experimental methodologies used to assess their efficacy, present a comparative analysis of their antifungal activity against key fungal pathogens, and explore their potential mechanisms of action.

Experimental Methodology: Assessing Antifungal Susceptibility

To ensure the reliability and reproducibility of antifungal efficacy data, standardized methodologies are essential. The broth microdilution method is a widely accepted and utilized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus.[4][5][6] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay to ensure consistency across different laboratories.[5][7][8][9]

Step-by-Step Protocol for Broth Microdilution Assay
  • Preparation of Antifungal Stock Solutions: Accurately weigh the cinnamic acid derivatives and dissolve them in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Dispense sterile RPMI 1640 broth medium (buffered with MOPS) into the wells of a 96-well microtiter plate.[5]

  • Serial Dilutions: Perform a two-fold serial dilution of the antifungal stock solutions across the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans, Aspergillus niger) on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or broth, and adjust the concentration to a specific cell density (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts) using a spectrophotometer or hemocytometer.[5]

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no inoculum) control wells.

  • Incubation: Incubate the plates at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.[4][10]

  • MIC Determination: After incubation, visually inspect the plates for fungal growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antifungal Stock Solutions dilute Perform Serial Dilutions stock->dilute plate Prepare 96-Well Microtiter Plates plate->dilute inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Plates inoculum->inoculate dilute->inoculate incubate Incubate Plates (24-48h, 35°C) inoculate->incubate read_mic Visually Read MIC Values incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparative Antifungal Activity of Cinnamic Acid Derivatives

The antifungal efficacy of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various cinnamic acid derivatives against common fungal pathogens, providing a basis for a comparative analysis.

DerivativeFungal SpeciesMIC (µg/mL)Reference
Cinnamic AcidAspergillus niger125[3]
Candida albicans128[11]
Methyl CinnamateCandida albicans>1024[12]
Ethyl CinnamateCandida albicans>1024[12]
Butyl CinnamateCandida albicans500[12]
Methyl CaffeateCandida albicans128[11]
Methyl 2-NitrocinnamateCandida albicans128[11]
Ferulic AcidAspergillus niger-[3]
4-Methoxycinnamic acidAspergillus niger-[3]

Note: The data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Structure-Activity Relationship (SAR) Insights

The analysis of the antifungal data reveals several key structure-activity relationships that govern the efficacy of cinnamic acid derivatives.

  • Esterification of the Carboxylic Acid: Esterification of the carboxylic acid group can have a variable effect on antifungal activity. For instance, while methyl and ethyl cinnamates show weak activity against Candida albicans, butyl cinnamate exhibits improved potency, suggesting that the lipophilicity of the ester group plays a role in its interaction with fungal cells.[12]

  • Substitution on the Phenyl Ring: The presence of substituents on the phenyl ring significantly influences antifungal activity. Hydroxyl groups, as seen in caffeic acid, can contribute to the antifungal effect.[11] The introduction of a nitro group, as in methyl 2-nitrocinnamate, has also been shown to enhance activity against C. albicans.[11]

  • The α-Methyl Group: While extensive comparative data on α-methylcinnamic acid derivatives is limited in the context of antifungal activity, studies on their antibacterial effects suggest that modifications at the alpha position can influence antimicrobial properties.[13] Further research is warranted to fully elucidate the impact of the α-methyl group on antifungal efficacy.

Structure-Activity Relationship Diagram

Caption: Structure-activity relationships of cinnamic acid derivatives influencing antifungal activity.

Mechanism of Action: Unraveling the Antifungal Strategy

The mechanisms through which cinnamic acid and its derivatives exert their antifungal effects are multifaceted and can vary between different derivatives and fungal species. Several potential targets and pathways have been proposed.

One of the key proposed mechanisms is the inhibition of fungal-specific enzymes. For instance, some cinnamic acid derivatives have been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme crucial for the detoxification of aromatic compounds in fungi.[9][14] By inhibiting this enzyme, the derivatives disrupt essential metabolic pathways, leading to fungal cell death.

Another potential mechanism involves the disruption of the fungal cell membrane. The lipophilic nature of some cinnamic acid esters may facilitate their insertion into the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[12] Furthermore, some derivatives have been suggested to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.

Proposed Mechanism of Action Diagram

Mechanism_of_Action cluster_compound Cinnamic Acid Derivative cluster_fungus Fungal Cell cluster_membrane Cell Membrane cluster_enzyme Enzymatic Inhibition compound Cinnamic Acid Derivative membrane Membrane Disruption (Increased Permeability) compound->membrane ergosterol Ergosterol Biosynthesis Inhibition compound->ergosterol cyp53 Inhibition of CYP53 compound->cyp53 death Fungal Cell Death membrane->death ergosterol->death cyp53->death

Caption: Proposed mechanisms of antifungal action for cinnamic acid derivatives.

Conclusion and Future Directions

Cinnamic acid and its derivatives represent a promising class of compounds in the development of new antifungal agents. Their natural origin, structural diversity, and multiple potential mechanisms of action make them attractive candidates for further investigation. This guide has provided a comparative overview of their antifungal efficacy, highlighting key structure-activity relationships and proposed mechanisms.

Future research should focus on synthesizing and evaluating a broader range of derivatives, including more systematic studies on the impact of α-substitution, to build a more comprehensive understanding of their antifungal potential. Furthermore, detailed mechanistic studies are crucial to identify specific molecular targets and pathways, which will aid in the rational design of next-generation antifungal drugs with improved potency, selectivity, and safety profiles. The continued exploration of the cinnamic acid scaffold holds significant promise for addressing the growing challenge of fungal infections.

References

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Institutes of Health.
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  • de Farias, M. O., et al. (2016). Antifungal Activity of Ester Derivatives from Caffeic Acid against Candida Species. International Journal of Pharmaceutical and Phytopharmacological Research, 7(1), 151-159.
  • de Farias, M. O., et al. (2019). Evaluation of MIC (µg/mL) of the amides derived from cinnamic and benzoic acids in the broth microdilution assay. ResearchGate.
  • de Farias, M. O., et al. (2018). Antimicrobial activity of cinnamic and benzoic methyl esters. ResearchGate.
  • da Silva, R. H. N., et al. (2021). Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action. Molecules, 26(21), 6619.
  • Rinaldi, F., et al. (2017). Exploring the anti-biofilm activity of cinnamic acid derivatives in Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.
  • Korošec, B., et al. (2014). Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). Journal of Applied Microbiology, 116(4), 955-966.
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A Comparative Guide to the Antimicrobial Properties of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research and drug development, the exploration of novel bioactive compounds is paramount. Among these, alpha-Methylcinnamic acid (a-MCA), a derivative of cinnamic acid, has emerged as a compound of interest, demonstrating notable antimicrobial and anti-biofilm activities. This guide provides a comprehensive validation of a-MCA's antimicrobial properties, offering a comparative analysis with related cinnamic acid derivatives and other antimicrobials. We will delve into the experimental data that underpins these claims, detail the methodologies for robust validation, and explore the mechanistic insights into its mode of action.

Introduction to this compound: A Promising Antimicrobial Scaffold

This compound is an organic compound with the chemical formula C₁₀H₁₀O₂.[1] It belongs to the class of cinnamic acids, which are naturally occurring aromatic carboxylic acids found in various plants.[2][3] While cinnamic acid itself exhibits weak to moderate antimicrobial activity, its derivatives have shown enhanced potency against a range of microorganisms.[4][5] a-MCA, in particular, has demonstrated significant inhibitory effects against clinically relevant pathogens, positioning it as a promising candidate for further investigation and development.

The core structure of cinnamic acid, with its phenyl ring and an α,β-unsaturated carboxylic acid moiety, provides a versatile scaffold for chemical modification to enhance antimicrobial efficacy. The addition of a methyl group at the alpha position, as in a-MCA, influences the molecule's steric and electronic properties, which can impact its interaction with microbial targets.

Comparative Antimicrobial Potency: A Data-Driven Analysis

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the reported MIC values for this compound and other relevant compounds against various microorganisms.

CompoundMicroorganismMIC Range (mg/mL)Reference
This compound (a-MCA) Staphylococcus aureus isolates1–5[6][7]
Cinnamic acidStaphylococcus aureus0.5[8]
Cinnamic acidBacillus subtilis0.5[8]
Cinnamic acidEscherichia coli1[8]
Cinnamic acidPseudomonas aeruginosa1[8]
α-bromo-trans-cinnamaldehyde (A-BT)Staphylococcus aureus isolates1–5[6][7]
Salicylaldehyde (SALI)Staphylococcus aureus isolates1–30[7]
Vanillin (VAN)Not specifiedNot specified[6]
α-methyl-trans-cinnamaldehyde (A-MT)Not specifiedNot specified[6]
trans-4-nitrocinnamic acid (T4N)Not specifiedNot specified[6]

Analysis of MIC Data:

The data indicates that this compound exhibits a low MIC range of 1–5 mg/mL against Staphylococcus aureus isolates, which is comparable to α-bromo-trans-cinnamaldehyde.[6][7] This suggests that a-MCA is a potent inhibitor of this clinically significant Gram-positive bacterium. In comparison, cinnamic acid has shown MIC values of 0.5 mg/mL against S. aureus and B. subtilis, and 1 mg/mL against Gram-negative bacteria like E. coli and P. aeruginosa.[8] The variation in reported MIC values across different studies can be attributed to differences in experimental methodologies, including the specific strains tested, inoculum size, and culture media used.[4]

Validating Antimicrobial Efficacy: Experimental Protocols

To ensure the reliability and reproducibility of antimicrobial testing, standardized and well-documented protocols are essential. Here, we detail the methodologies for key assays used to validate the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the a-MCA stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted a-MCA. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of a-MCA at which there is no visible growth.

DOT Script for MIC Assay Workflow:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_drug Prepare a-MCA Stock serial_dilution Serial Dilution in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate 18-24h at 37°C inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Principle: A bacterial culture is exposed to different concentrations of the antimicrobial agent over time. At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB.

  • Exposure: Add different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) to separate flasks containing the bacterial culture.[9] Include a growth control flask without the drug.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS). Plate a specific volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to calculate the CFU/mL for each time point and concentration.[9]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate the time-kill curves.

DOT Script for Time-Kill Curve Assay Workflow:

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_quantification Quantification cluster_analysis Analysis prep_culture Prepare Log-Phase Culture expose_culture Expose Culture to a-MCA prep_culture->expose_culture prep_drug_conc Prepare a-MCA Concentrations prep_drug_conc->expose_culture sampling Sample at Time Points expose_culture->sampling serial_dilution Serial Dilution sampling->serial_dilution plating Plate on Agar serial_dilution->plating incubation Incubate Plates plating->incubation colony_count Count Colonies (CFU) incubation->colony_count plot_curves Plot Time-Kill Curves colony_count->plot_curves

Caption: Workflow for the Time-Kill Curve Assay.

Anti-Biofilm Activity Assay Protocol

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection against antimicrobials.[10][11] Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial.

Principle: The crystal violet assay is a common method to quantify biofilm formation. Crystal violet stains the biofilm biomass, and the amount of stain retained is proportional to the amount of biofilm formed.

Step-by-Step Protocol:

  • Biofilm Formation: In a 96-well plate, add a standardized bacterial suspension to wells containing different concentrations of this compound in a suitable growth medium (e.g., TSB with glucose).[11] Include a growth control without the drug.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (free-floating) bacteria.

  • Staining: Add a crystal violet solution to each well and incubate at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., ethanol or acetic acid) to each well to dissolve the retained crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm mass.

Mechanism of Action: Unraveling the Antimicrobial Strategy

Understanding the mechanism of action of an antimicrobial agent is critical for its development and for predicting potential resistance mechanisms. While the precise molecular targets of this compound are still under investigation, the available evidence for cinnamic acid and its derivatives points to a multi-faceted mode of action.

Disruption of Cell Membrane Integrity: One of the primary proposed mechanisms is the disruption of the bacterial cell membrane.[12] The lipophilic nature of cinnamic acid derivatives allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Inhibition of Biofilm Formation: Cinnamic acid and its derivatives have demonstrated significant anti-biofilm activity.[11][13] This is likely achieved by interfering with key processes in biofilm development, such as initial bacterial attachment to surfaces, production of the EPS matrix, and quorum sensing, which is a cell-to-cell communication system that regulates biofilm formation.[12]

DOT Script for Proposed Mechanism of Action:

Mechanism_of_Action cluster_compound a-Methylcinnamic Acid cluster_targets Bacterial Cell cluster_effects Antimicrobial Effects aMCA a-MCA cell_membrane Cell Membrane aMCA->cell_membrane Intercalates biofilm_formation Biofilm Formation aMCA->biofilm_formation Interferes with membrane_disruption Membrane Disruption (Increased Permeability) cell_membrane->membrane_disruption biofilm_inhibition Inhibition of Attachment & EPS Production biofilm_formation->biofilm_inhibition cell_death Cell Death membrane_disruption->cell_death biofilm_inhibition->cell_death Prevents establishment

Caption: Proposed Mechanisms of Antimicrobial Action for a-MCA.

Conclusion and Future Directions

The experimental data presented in this guide strongly support the validation of this compound as a promising antimicrobial agent. Its potent activity against Staphylococcus aureus and its likely multifaceted mechanism of action, targeting both planktonic cells and biofilms, make it a compelling candidate for further research.

Future studies should focus on:

  • Broad-spectrum activity: Evaluating the efficacy of a-MCA against a wider range of clinically relevant pathogens, including Gram-negative bacteria and fungi.

  • Synergistic studies: Investigating the potential for synergistic effects when a-MCA is combined with existing antibiotics, which could help combat antimicrobial resistance.

  • In vivo efficacy and toxicity: Conducting animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of a-MCA.

  • Detailed mechanistic studies: Employing advanced techniques to elucidate the precise molecular targets and pathways affected by a-MCA.

The continued exploration of this compound and its derivatives holds significant promise for the development of new and effective therapeutic strategies to combat infectious diseases.

References

  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. (n.d.). MDPI.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI.
  • Exploring the anti-biofilm activity of cinnamic acid derivatives in Candida albicans. (2016). Europe PMC.
  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (n.d.). MDPI.
  • Exploring the anti-biofilm activity of cinnamic acid derivatives in Candida albicans. (2016-12-15). PubMed.
  • Beyond Antibiotics: Cinnamic Acid's role in combatting complex biofilms in the oral cavity. (2024-01-02). bioRxiv.
  • Minimum inhibitory concentration values of natural and synthetic cinnamic acids 1–24. (n.d.). ResearchGate.
  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023-11-30). CABI Digital Library.
  • (PDF) Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). ResearchGate.
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). MDPI.
  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus I. (2022-10-13). Semantic Scholar.
  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022-02-15). iris univpm.
  • Minimum inhibitory concentration (MIC) [µg/mL] of cinnamic acid... (n.d.). ResearchGate.
  • What is the mechanism of Cinametic Acid?. (2024-07-17). Patsnap Synapse.
  • preparation of alpha methylcinnamic acid. (2023-11-19). Sciencemadness.org.
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). PubMed Central.
  • Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. (n.d.). protocols.io.
  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017-02-21). NIH.
  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (n.d.).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021-04-01). Acta Scientific.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2025-08-06). ResearchGate.
  • Dose response curve for antibiotic selection of mammalian cells (kill curve). (n.d.). Horizon Discovery.

Sources

A Comparative Guide to the Synthesis of alpha-Methylcinnamic Acid: Efficacy, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

alpha-Methylcinnamic acid is a valuable organic compound with applications ranging from fragrance and flavor industries to its role as a key intermediate in the synthesis of pharmaceuticals. The strategic placement of the alpha-methyl group introduces chirality and steric hindrance, influencing its biological activity and making its efficient synthesis a topic of significant interest for researchers, scientists, and professionals in drug development. This guide provides an in-depth comparison of the most prevalent synthesis routes to this compound, focusing on their efficacy, underlying mechanisms, and practical considerations for laboratory and potential scale-up applications.

The Perkin Reaction: A Classic Route

The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated carboxylic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid as a weak base.

The reaction proceeds through the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent series of condensation and hydrolysis steps yields the final α,β-unsaturated acid. The choice of the basic catalyst is critical; it must be strong enough to deprotonate the anhydride but not so strong as to promote self-condensation of the aldehyde.

  • Reactant Preparation: A mixture of benzaldehyde (1 equivalent), propanoic anhydride (2.5 equivalents), and sodium propanoate (1 equivalent) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to 140-150°C for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is treated with a saturated sodium carbonate solution to hydrolyze the excess anhydride and neutralize the product. The aqueous layer is then washed with diethyl ether to remove any unreacted benzaldehyde. Acidification of the aqueous layer with concentrated hydrochloric acid precipitates the crude this compound.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Perkin_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Benzaldehyde Benzaldehyde Heating Heat (140-150°C, 8-10h) Benzaldehyde->Heating PropanoicAnhydride Propanoic Anhydride PropanoicAnhydride->Heating SodiumPropanoate Sodium Propanoate SodiumPropanoate->Heating Hydrolysis Hydrolysis (Na2CO3) Heating->Hydrolysis Reaction Mixture Extraction Extraction (Et2O) Hydrolysis->Extraction Acidification Acidification (HCl) Extraction->Acidification Precipitation Precipitation Acidification->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Crude Product FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound via the Perkin Reaction.

The Knoevenagel Condensation: A Milder Alternative

The Knoevenagel condensation offers a milder alternative to the Perkin reaction. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically a primary or secondary amine or their salts.

The reaction is initiated by the deprotonation of the active methylene compound by the basic catalyst to form a carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The use of a weaker base and lower reaction temperatures makes this method particularly suitable for sensitive substrates.

  • Catalyst Preparation: A catalytic amount of piperidine (or another suitable amine catalyst) is added to a solution of malonic acid (1.1 equivalents) in pyridine.

  • Reaction: Benzaldehyde (1 equivalent) is added to the mixture, and the solution is heated to reflux for 2-3 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. The crude solid is collected by filtration, washed with cold water, and dried.

  • Recrystallization: The crude this compound is purified by recrystallization from ethanol.

Knoevenagel_Condensation_Workflow cluster_reactants Reactant & Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Benzaldehyde Benzaldehyde Reflux Reflux (2-3h) Benzaldehyde->Reflux MalonicAcid Malonic Acid MalonicAcid->Reflux Piperidine Piperidine in Pyridine Piperidine->Reflux Quenching Quench (Ice/HCl) Reflux->Quenching Reaction Mixture Filtration Filtration Quenching->Filtration Washing Washing (H2O) Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Crude Product FinalProduct Pure this compound Recrystallization->FinalProduct Heck_Reaction_Workflow cluster_reactants Reactant & Catalyst Preparation cluster_reaction Heck Coupling cluster_hydrolysis Hydrolysis cluster_final Final Product Iodobenzene Iodobenzene Heating Heat (80-100°C, 12-24h) Iodobenzene->Heating MethylAcrylate Methyl Acrylate MethylAcrylate->Heating Pd_catalyst Pd(OAc)2 / PPh3 Pd_catalyst->Heating Base Triethylamine Base->Heating BaseHydrolysis Base Hydrolysis (NaOH) Heating->BaseHydrolysis Intermediate Ester Acidification Acidification BaseHydrolysis->Acidification Chromatography Column Chromatography Acidification->Chromatography Crude Product FinalProduct Pure this compound Chromatography->FinalProduct

A Comparative Benchmarking Guide to the Antimicrobial Activity of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Natural products and their synthetic derivatives represent a promising reservoir of chemical diversity for this purpose. Cinnamic acid, an organic compound found in plants, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide focuses on alpha-Methylcinnamic acid, a derivative with potential as an antimicrobial scaffold.[3] We provide a comprehensive framework for benchmarking its in vitro efficacy and selectivity against established antimicrobial compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the causality behind methodological choices, thereby upholding the principles of scientific integrity and reproducibility.

Introduction: The Case for New Antimicrobial Scaffolds

The global health threat posed by multidrug-resistant (MDR) pathogens is undeniable.[4] The waning efficacy of conventional antibiotics has created a critical void in our ability to treat infectious diseases, driving research towards alternative strategies.[5] Cinnamic acid and its derivatives have emerged as important compounds for drug development due to their low toxicity and diverse bioactivities.[2] These compounds are known to possess antibacterial, antifungal, and antiviral properties.[1] The parent compound, cinnamaldehyde, is a major constituent of cinnamon essential oil and is well-documented for its potent, broad-spectrum antimicrobial effects.[6][7]

This guide investigates this compound, a structural analog of cinnamic acid. The addition of a methyl group to the alpha position of the propenoic acid chain can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which in turn may influence its biological activity, target interaction, and metabolic stability. The objective of this guide is to present a systematic approach to evaluating the antimicrobial potential of this compound through direct comparison with benchmark compounds, providing the scientific community with a robust framework for its initial characterization.

Mechanisms of Antimicrobial Action: A Comparative Overview

Understanding the mechanism of action (MoA) is fundamental to drug development. Cinnamic acid derivatives are believed to exert their antimicrobial effects through multiple mechanisms, often related to their ability to interact with and disrupt microbial cell structures.

This compound and Cinnamic Derivatives: The primary MoA for cinnamaldehyde and related compounds involves the disruption of the bacterial cell membrane.[7][8] Their lipophilic nature facilitates insertion into the lipid bilayer, leading to increased permeability, loss of membrane potential, and leakage of essential intracellular components like ions and ATP.[8] Furthermore, the α,β-unsaturated carbonyl group present in many of these compounds can act as a Michael acceptor, forming covalent adducts with nucleophilic residues in proteins and enzymes, thereby inhibiting critical cellular functions.[5] Some derivatives have also been shown to interfere with biofilm formation and quorum sensing, key virulence factors in many pathogenic bacteria.[9]

Benchmark Antimicrobials: To provide context for the efficacy of this compound, we compare its potential MoA with two clinically successful antibiotics from distinct classes:

  • Vancomycin (Glycopeptide): A bactericidal antibiotic effective against Gram-positive bacteria. It inhibits cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum bactericidal agent. It targets bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, leading to DNA damage and cell death.

The multifaceted and potentially membrane-disruptive MoA of cinnamic derivatives like this compound could be advantageous, as it may be less susceptible to the development of resistance compared to single-target inhibitors.

Comparative In Vitro Efficacy Assessment

A rigorous assessment of in vitro activity is the cornerstone of antimicrobial drug discovery. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

3.1. Rationale for Experimental Design
  • Selection of Assays: The broth microdilution method for MIC determination is the gold standard, recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and efficiency in testing multiple compounds and isolates.[10][11] The MBC assay is a logical extension, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity, which is a critical parameter for clinical application.

  • Selection of Test Organisms: A representative panel of microorganisms is essential to determine the spectrum of activity. This panel should include:

    • Gram-positive bacteria: Staphylococcus aureus (a major human pathogen, including MRSA strains).

    • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa (common causes of opportunistic and nosocomial infections, with P. aeruginosa being notoriously difficult to treat due to its outer membrane).

    • Fungi: Candida albicans (a common opportunistic fungal pathogen).

  • Selection of Benchmark Compounds:

    • Ciprofloxacin: A broad-spectrum antibiotic serving as a benchmark for activity against Gram-negative and some Gram-positive bacteria.

    • Vancomycin: A Gram-positive specific antibiotic, providing a benchmark for anti-staphylococcal activity.

    • trans-Cinnamaldehyde: The parent aldehyde, included to evaluate the specific contribution of the alpha-methyl and carboxylic acid moieties to the overall activity.

3.2. Quantitative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from a comparative study, based on literature values for related compounds.[12][13][14]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus (ATCC 29213) E. coli (ATCC 25922) P. aeruginosa (ATCC 27853) C. albicans (ATCC 90028)
This compound 128 256 >512 256
trans-Cinnamaldehyde 64 128 512 128
Ciprofloxacin 0.5 0.015 0.25 NA
Vancomycin 1 >128 >128 NA

NA: Not Applicable. Ciprofloxacin and Vancomycin are antibacterial agents.

Table 2: Bactericidal vs. Bacteriostatic Activity (MBC in µg/mL and MBC/MIC Ratio)

Compound Organism MBC (µg/mL) MBC/MIC Ratio Interpretation
This compound S. aureus 512 4 Bactericidal
E. coli >512 >2 Likely Bacteriostatic
trans-Cinnamaldehyde S. aureus 128 2 Bactericidal
Ciprofloxacin E. coli 0.03 2 Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and comparable data. The methodologies described below are based on CLSI guidelines.

4.1. Experimental Workflow for Antimicrobial Susceptibility Testing

The overall workflow for determining MIC and MBC values is depicted below.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Prepare Standardized Inoculum (0.5 McFarland) M1 Inoculate 96-Well Plate (Compounds + Bacteria) P1->M1 P2 Prepare Serial Dilutions of Test Compounds P2->M1 M2 Incubate at 37°C for 18-24 hours M1->M2 M3 Read MIC (Lowest concentration with no visible growth) M2->M3 B1 Plate Aliquots from Clear Wells (≥ MIC) onto Agar Plates M3->B1 Proceed with clear wells B2 Incubate Agar Plates at 37°C for 24 hours B1->B2 B3 Read MBC (Lowest concentration yielding ≥99.9% kill) B2->B3

Caption: Workflow for MIC and MBC determination.

4.2. Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Preparation: Prepare a stock solution of this compound and benchmark compounds in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate using CAMHB to achieve final concentrations ranging from 512 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microdilution plate. The final volume in each well should be 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

4.3. Protocol: Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: Following MIC determination, select the wells showing no visible growth (at and above the MIC).

  • Plating: Mix the contents of each selected well thoroughly. Spot a 10 µL aliquot from each well onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Cytotoxicity and Selectivity Index

An ideal antimicrobial agent must be potent against pathogens while exhibiting minimal toxicity to host cells. Therefore, assessing cytotoxicity is a critical step in the evaluation process.

5.1. Rationale and Interpretation

The in vitro cytotoxicity is often determined using a standard human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells). The result is typically expressed as the 50% inhibitory concentration (IC₅₀), the concentration of a compound that reduces cell viability by 50%.

From this, a Selectivity Index (SI) can be calculated, which provides a quantitative measure of a compound's cell-type-specific toxicity.

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher SI value is desirable, as it indicates greater selectivity for the microbial target over host cells.

5.2. Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical cytotoxicity data and the calculated selectivity index against S. aureus. Cinnamic acid derivatives have been noted to induce cytotoxicity, particularly in cancer cell lines, through mechanisms like apoptosis and cell cycle arrest.[15][16][17]

Table 3: In Vitro Cytotoxicity and Selectivity Index

Compound IC₅₀ on HEK293 cells (µg/mL) MIC against S. aureus (µg/mL) Selectivity Index (SI)
This compound >512 128 >4
trans-Cinnamaldehyde ~400 64 ~6.25
Ciprofloxacin >1000 0.5 >2000

| Vancomycin | >1000 | 1 | >1000 |

5.3. Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ is calculated from the dose-response curve.[16]

Discussion and Future Directions

Based on our hypothetical data, this compound demonstrates moderate antimicrobial activity, primarily against Gram-positive bacteria, with a likely bacteriostatic effect against Gram-negative organisms at higher concentrations. Its activity appears to be slightly lower than its parent aldehyde, trans-cinnamaldehyde, suggesting that the alpha-methyl group and the carboxylic acid moiety may reduce membrane interaction or cellular uptake compared to the more reactive aldehyde. However, its cytotoxicity profile appears favorable, with an SI greater than 4, indicating a reasonable window of selectivity.

Compared to conventional antibiotics like Ciprofloxacin and Vancomycin, the potency of this compound is significantly lower. This is a common observation for novel scaffolds in early-stage discovery.[12] The value of such a compound may not lie in its standalone potency but in its potential for:

  • Lead Optimization: The this compound scaffold can be chemically modified to improve potency and spectrum. For example, substitutions on the phenyl ring can dramatically affect antibacterial activity.[4]

  • Synergistic Combinations: Cinnamic acid derivatives have shown synergistic effects when combined with conventional antibiotics, potentially restoring the efficacy of older drugs against resistant strains.[12]

  • Alternative Applications: Its moderate activity and low toxicity might make it suitable for non-systemic applications, such as in topical formulations or as a preservative.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets beyond general membrane disruption.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify key structural features for enhanced activity.

  • Synergy Testing: Evaluating combinations with various classes of antibiotics against MDR strains.

  • In Vivo Efficacy and Toxicology: Assessing the compound's performance and safety in animal models of infection.

Conclusion

This compound represents a viable starting point for the development of new antimicrobial agents. While its standalone potency does not match that of established antibiotics, its favorable selectivity, coupled with the known antimicrobial properties of the cinnamic acid class, warrants further investigation. This guide provides a robust and scientifically grounded framework for conducting such an evaluation, emphasizing standardized protocols and comparative benchmarking to ensure that the data generated is both reliable and contextually relevant. By systematically exploring natural product derivatives like this compound, the scientific community can continue to populate the discovery pipeline with novel scaffolds to combat the growing threat of antimicrobial resistance.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of three common analytical techniques for the quantification of alpha-Methylcinnamic acid (α-MCA): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification in various stages of research and quality control. This document offers detailed experimental protocols, a comparative analysis of their performance, and the underlying scientific rationale to facilitate an informed decision-making process tailored to your specific analytical needs.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (C₁₀H₁₀O₂), a derivative of cinnamic acid, is a key intermediate in the synthesis of various organic compounds.[1][2] Its accurate quantification is critical in process monitoring, quality control of final products, and in pharmacokinetic studies. The choice of analytical methodology can significantly impact the reliability, efficiency, and validity of these measurements. Therefore, a thorough understanding and cross-validation of different analytical approaches are essential to ensure data integrity.

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[3][4] This is crucial when data from different methods or laboratories need to be compared. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, form the basis for the protocols and comparisons presented herein.[5][6][7][8][9][10]

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like α-MCA.[10] Its versatility in mobile and stationary phases makes it highly adaptable for various cinnamic acid derivatives.[11]

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the phenyl group and the methyl group in α-MCA, which will interact favorably with the non-polar stationary phase. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte by modulating the polarity. Acetonitrile is often preferred over methanol for its lower UV absorbance at short wavelengths and lower backpressure.[12] The addition of an acid, such as phosphoric acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group of α-MCA, ensuring a consistent retention time and sharp peak shape.[11][13] UV detection is suitable due to the presence of a chromophore (the benzene ring conjugated with the double bond) in the α-MCA molecule.[14]

Experimental Protocol: Validated HPLC-UV Method

This protocol is adapted from established methods for the analysis of similar cinnamic acid derivatives.[11][13][15]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 272 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of α-MCA reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh the sample containing α-MCA and dissolve it in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Acetonitrile:0.1% H3PO4) A1 Equilibrate HPLC System (C18 Column, 30°C) P1->A1 P2 Prepare Standard Stock (100 µg/mL in Methanol) P3 Prepare Working Standards (0.1-50 µg/mL) P2->P3 A2 Inject Standards & Sample (20 µL, 1.0 mL/min) P3->A2 P4 Prepare Sample Solution (Filter 0.45 µm) P4->A2 A1->A2 A3 Detect at 272 nm A2->A3 D1 Generate Calibration Curve (Peak Area vs. Concentration) A3->D1 D2 Quantify Sample Concentration D1->D2 D3 Validate Method (ICH Guidelines) D2->D3

Caption: Workflow for the quantification of α-MCA by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For non-volatile compounds like α-MCA, a derivatization step is necessary to increase their volatility.[6][7]

Causality Behind Experimental Choices

The carboxylic acid group in α-MCA makes it non-volatile. Derivatization is therefore essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to replace the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[16] This TMS-ester is much more volatile and thermally stable, making it suitable for GC analysis.[16] The use of a mass spectrometer as a detector provides high selectivity and allows for structural confirmation of the analyte.

Experimental Protocol: GC-MS Method with Derivatization

This protocol is based on general methods for the derivatization and analysis of carboxylic acids.[11][17][18]

Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized α-MCA.

Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of α-MCA in a suitable organic solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation and Derivatization: a. Accurately weigh the sample and dissolve it in a suitable solvent. b. Transfer an aliquot to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add a derivatizing agent such as BSTFA with 1% Trimethylchlorosilane (TMCS) and pyridine. d. Heat the mixture at 70°C for 30 minutes. e. Cool the sample to room temperature before injection.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards & Samples (in Ethyl Acetate) P2 Evaporate to Dryness (Nitrogen Stream) P1->P2 P3 Add Derivatizing Agent (BSTFA + 1% TMCS) P2->P3 P4 Heat at 70°C for 30 min P3->P4 A1 Inject Derivatized Sample into GC-MS P4->A1 A2 Separation on Column (Temperature Program) A1->A2 A3 MS Detection (EI, SIM) A2->A3 D1 Generate Calibration Curve A3->D1 D3 Confirm Identity (Mass Spectrum) A3->D3 D2 Quantify Sample D1->D2

Caption: Workflow for the quantification of α-MCA by GC-MS.

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry is a straightforward technique for quantitative analysis based on the Beer-Lambert law. It is particularly useful for rapid screening and for samples with a simple matrix.

Causality Behind Experimental Choices

The conjugated system of the phenyl ring and the carbon-carbon double bond in α-MCA results in strong UV absorbance, making this technique viable.[14] The choice of solvent is important to ensure the analyte is fully dissolved and does not interact in a way that shifts the absorbance maximum. A common solvent like methanol or ethanol is often suitable. The analytical wavelength should be the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and linearity.

Experimental Protocol: Quantitative UV-Vis Method

Instrumentation:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.

  • Cuvettes: 1 cm path length quartz cuvettes.

Standard and Sample Preparation:

  • Solvent Selection: Use a UV-grade solvent in which α-MCA is soluble (e.g., methanol or ethanol).

  • Determine λmax: Prepare a dilute solution of α-MCA in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in the chosen solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the sample solution to a concentration that falls within the range of the calibration standards.

Measurement Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve.

UV-Vis Analysis Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing P1 Determine λmax of α-MCA A1 Set Spectrophotometer to λmax P1->A1 P2 Prepare Standard Stock P3 Prepare Calibration Standards P2->P3 A3 Measure Absorbance of Standards and Sample P3->A3 P4 Prepare Sample Solution P4->A3 A2 Blank with Solvent A1->A2 A2->A3 D1 Plot Calibration Curve (Absorbance vs. Conc.) A3->D1 D2 Calculate Sample Concentration D1->D2

Caption: Workflow for the quantification of α-MCA by UV-Vis Spectrophotometry.

Comparative Performance of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, throughput, and cost. The following table provides a comparative overview of the expected performance of the described methods for the analysis of α-MCA.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity Good to Excellent (depends on co-eluting substances)Excellent (based on retention time and mass spectrum)Low (susceptible to interference from other UV-absorbing compounds)
Linearity (R²) > 0.999[13]> 0.99> 0.99
Accuracy (% Recovery) 98.0 - 102.0%[13]95.0 - 105.0%95.0 - 105.0%
Precision (% RSD) < 2.0%[13]< 5.0%< 5.0%
Limit of Quantification (LOQ) ~0.1 µg/mL[13]~1-10 ng/mL~1 µg/mL
Throughput ModerateModerate (derivatization adds time)High
Key Advantages Robust, cost-effective, widely available, no derivatization needed.[13]High sensitivity and selectivity, structural confirmation.Simple, rapid, low cost.
Key Disadvantages Moderate sensitivity compared to GC-MS.Requires derivatization for non-volatile compounds, which can be tedious.[5][7]Low specificity, not suitable for complex matrices.

Conclusion and Recommendations

The cross-validation of analytical methods for this compound reveals that HPLC-UV, GC-MS, and UV-Vis spectrophotometry each offer distinct advantages and are suited for different analytical challenges.

  • HPLC-UV stands out as the most balanced method, offering good specificity, precision, and robustness without the need for derivatization. It is the recommended method for routine quality control and quantification in moderately complex samples.

  • GC-MS is the method of choice when high sensitivity and unequivocal identification are required, for instance, in trace analysis or metabolite identification. The drawback is the additional sample preparation step of derivatization.

  • UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-throughput screening of simple sample matrices where interfering UV-absorbing substances are not present.

Ultimately, the selection of the most appropriate method should be guided by the specific goals of the analysis, the nature of the sample matrix, and the required level of sensitivity and specificity. For comprehensive studies, employing two of these methods for cross-validation will provide the highest level of confidence in the analytical results.

References

  • Anonymous (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(1), 133-140.
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A Comparative Analysis of the Cytotoxicity of alpha-Methylcinnamic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of natural and synthetic compounds under investigation, derivatives of cinnamic acid have emerged as a promising class of molecules with diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1] This guide provides a comprehensive comparative analysis of the cytotoxicity of alpha-methylcinnamic acid derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

The Significance of the alpha-Methyl Group: A Structural Overview

Cinnamic acid, a naturally occurring aromatic carboxylic acid, possesses a basic scaffold that is amenable to chemical modification at three primary sites: the phenyl ring, the carboxylic acid function, and the α,β-unsaturated double bond.[1] The introduction of a methyl group at the alpha-position (α-methylcinnamic acid) significantly influences the molecule's conformational flexibility and electronic properties. This modification can impact the compound's interaction with biological targets, potentially leading to altered cytotoxic profiles compared to their unsubstituted cinnamic acid counterparts.

Below is a generalized structure of the this compound derivatives discussed in this guide. The variability in the 'R' group on the phenyl ring is a key determinant of their cytotoxic potential.

G cluster_0 This compound Scaffold backbone G start Treat Cancer Cells with This compound Derivative viability Assess Cell Viability (e.g., MTT Assay) start->viability apoptosis Analyze Apoptosis (e.g., Annexin V/PI Staining) viability->apoptosis If cytotoxic cell_cycle Determine Cell Cycle Distribution (e.g., Flow Cytometry) apoptosis->cell_cycle protein Measure Pro- and Anti-apoptotic Protein Expression (e.g., Western Blot) cell_cycle->protein mechanism Elucidate Mechanism of Action protein->mechanism

Caption: Experimental workflow for mechanistic studies of cytotoxicity.

Standardized Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are essential. The two most commonly employed methods are the MTT and Lactate Dehydrogenase (LDH) assays.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Principle of the MTT Assay

G cluster_0 In Viable Cells cluster_1 Measurement MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Formazan_sol Solubilized Formazan Solubilization->Formazan_sol Absorbance Measure Absorbance (~570 nm) Formazan_sol->Absorbance

Caption: The principle of the MTT cell viability assay.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity.

Principle of the LDH Assay

G cluster_0 Cell Lysis cluster_1 Enzymatic Reaction cluster_2 Colorimetric Detection cluster_3 Measurement Damaged_Cell Damaged Cell LDH_Release LDH Release Damaged_Cell->LDH_Release LDH LDH Pyruvate Pyruvate LDH->Pyruvate Converts Lactate Lactate Lactate->LDH NAD NAD+ NAD->LDH NADH NADH Pyruvate->NADH Diaphorase Diaphorase NADH->Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Diaphorase Reduction Formazan_color Formazan (Colored) Diaphorase->Formazan_color Reduction Absorbance_LDH Measure Absorbance (~490 nm) Formazan_color->Absorbance_LDH

Caption: The principle of the LDH cytotoxicity assay.

Step-by-Step LDH Assay Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their cytotoxicity is significantly influenced by the nature and position of substituents on the phenyl ring, highlighting the importance of structure-activity relationship studies in guiding the synthesis of more potent and selective compounds. The standardized in vitro assays detailed in this guide provide robust methodologies for evaluating the cytotoxic potential of these and other novel compounds.

Future research should focus on expanding the library of this compound derivatives and conducting comprehensive in vitro and in vivo studies to further elucidate their mechanisms of action and therapeutic potential. The integration of computational modeling and high-throughput screening can accelerate the discovery and optimization of lead compounds for preclinical and clinical development.

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A Senior Application Scientist's Guide to Pyridine-Free Knoevenagel Condensation for Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Knoevenagel condensation, particularly the Doebner modification, remains a cornerstone for synthesizing α,β-unsaturated acids, with cinnamic acids being prominent intermediates in pharmaceuticals, cosmetics, and polymers.[1][2][3] For decades, the standard protocol has involved the condensation of an aromatic aldehyde with malonic acid using pyridine as both the solvent and a basic catalyst, often with a piperidine co-catalyst.[2][4][5] However, the well-documented toxicity, carcinogenicity, and environmental hazards associated with pyridine necessitate the adoption of safer, more sustainable, and equally efficient alternatives.[2][6][7]

This guide provides a comprehensive comparison of modern alternatives to pyridine, grounded in experimental data, to assist researchers and process chemists in selecting and implementing superior methodologies for cinnamic acid synthesis.

Understanding the Core Reaction: Mechanism and the Role of the Base

The Knoevenagel-Doebner reaction proceeds through a sequence of base-catalyzed steps: deprotonation of the active methylene compound (malonic acid), nucleophilic addition to the aldehyde's carbonyl group, and a subsequent dehydration.[8][9] In the Doebner modification, this is followed by a concerted decarboxylation, facilitated by pyridine, to yield the final cinnamic acid.[10][11] The base is therefore critical not only for initiating the condensation by generating the carbanion but also for promoting the subsequent elimination and decarboxylation steps.

G Figure 1. General Mechanism of the Knoevenagel-Doebner Condensation cluster_out MA Malonic Acid (Active Methylene) Carbanion Carbanion (Enolate) MA->Carbanion + Base - H⁺ Aldehyde Aromatic Aldehyde Intermediate Aldol Addition Intermediate Aldehyde->Intermediate Base Base Catalyst (e.g., Pyridine Alternative) Carbanion->Intermediate + Aldehyde (Nucleophilic Attack) Unsat_Diacid α,β-Unsaturated Diacid Intermediate->Unsat_Diacid - H₂O (Dehydration) H2O H₂O Intermediate->H2O Cinnamic_Acid Cinnamic Acid (Final Product) Unsat_Diacid->Cinnamic_Acid Heat (Decarboxylation) CO2 CO₂ Unsat_Diacid->CO2

Caption: Figure 1. General Mechanism of the Knoevenagel-Doebner Condensation

Comparative Analysis of Pyridine Alternatives

The ideal pyridine substitute should be less toxic, environmentally benign, efficient, and cost-effective, without compromising reaction yield or purity. We will compare several classes of alternatives based on these criteria.

Aliphatic and Cyclic Amines in Conventional Solvents

A straightforward approach is to replace pyridine with another organic base while using a less hazardous solvent.

  • Triethylamine (TEA): In solvents like toluene, TEA has emerged as a potent surrogate for pyridine.[6] Studies have shown that TEA, in the presence of catalytic piperidine, can afford cinnamic acid yields comparable to those obtained with pyridine.[5][6] Computational and spectroscopic analyses suggest TEA plays a dual role, acting as both a base and a phase-transfer agent that aids in the dissolution of malonic acid.[5]

  • Morpholine: For the synthesis of specific pharmaceutical intermediates, morpholine in toluene has been successfully used to replace both pyridine and piperidine entirely. This modification was scaled to produce 25 kg of a key cinnamic acid derivative, demonstrating its industrial viability.[12]

  • L-Proline: This amino acid has been effectively used as an organocatalyst in ethanol, providing a greener alternative to the classical pyridine/piperidine system and achieving excellent yields of p-hydroxycinnamic acids.[13]

Benign Ammonium Salts & Solvent-Free Conditions

Eliminating organic solvents entirely represents a significant step towards a truly "green" synthesis. This is often achieved using solid, environmentally benign catalysts.

  • Ammonium Bicarbonate: This inexpensive and benign salt has proven to be an excellent catalyst for the solvent-free condensation of various benzaldehydes with malonic acid.[2][7] The reaction proceeds by heating the neat mixture, followed by a solid-phase decarboxylation, resulting in high overall yields and purity while avoiding toxic reagents and solvents.[2] Mechanistic studies suggest that ammonia released from the salt reacts with the aldehyde to form a double Schiff base (hydrobenzamide), which is the true catalytically active intermediate.[14][15]

Heterogeneous Solid-Base Catalysts

The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, allowing for simple product purification and catalyst recycling.

  • Mixed Metal Oxides (CaO–MgO): A cost-effective binary metal oxide, 1CaO–1.5MgO, has demonstrated high efficiency as a solid-base catalyst for Knoevenagel condensations in water at room temperature.[16][17] Its superior activity is attributed to a high specific surface area and surface basicity, enabling excellent yields and allowing the catalyst to be recycled up to five times with only a slight decrease in activity.[17]

  • Chitosan: This abundant, biodegradable, and non-toxic biopolymer derived from chitin can act as a reusable solid base catalyst for the Knoevenagel condensation.[18] It is particularly effective for reactions involving malononitrile and various carbonyl compounds under mild conditions.[18]

  • Hydroxyapatite (HAP): Porous calcium hydroxyapatite has been employed as a highly efficient, recyclable catalyst, particularly when combined with microwave irradiation under solvent-free conditions.[19] The acid-base pair sites on the apatite surface are believed to facilitate the deprotonation, aldol, and dehydration steps.[19]

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and potential for recyclability make them attractive green alternatives.[7][20]

  • Imidazolium-Based ILs: Basic ionic liquids, such as 1-benzyl-3-methylimidazolium hydroxide ([bnmim]OH), have been shown to effectively catalyze the Knoevenagel condensation under solvent-free grinding conditions.[21] The IL can be reused for several cycles without a significant loss in activity.[21] Similarly, 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) has been used with catalytic piperidine to synthesize numerous cinnamic acid derivatives in high yields.[22]

Quantitative Performance Comparison

The following table summarizes the performance of various pyridine alternatives in the synthesis of cinnamic acid from benzaldehyde and malonic acid, providing a clear basis for comparison.

Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesReference
Pyridine/Piperidine PyridineReflux2-8~90%Traditional Baseline[4][5][23]
Triethylamine (TEA)/Piperidine TolueneReflux2~90%Pyridine-free, common solvent[5][6]
Ammonium Bicarbonate Solvent-Free902>95% (conv.)Green, inexpensive, solvent-free[2][7]
CaO-MgO WaterRT1-2~98%Recyclable, aqueous, room temp.[16][17]
L-Proline Ethanol4016~68%Green solvent, organocatalyst[13]
[bnmim]OH (Ionic Liquid) Grinding (SF)RT0.1-0.25~95%Recyclable, rapid, solvent-free[21]

Note: Yields and conditions are for the specified model reaction and may vary with different substrates.

Workflow for Selecting a Pyridine Alternative

Choosing the right methodology depends on project-specific priorities, such as scale, cost, environmental impact, and substrate scope.

G Figure 2. Decision Workflow for Pyridine-Free Synthesis Start Define Synthesis Goal: Cinnamic Acid Derivative Priority What is the primary driver? Start->Priority Green Green Chemistry / Sustainability Priority->Green Sustainability Scale Scalability / Process Chemistry Priority->Scale Scale-Up Speed Speed / High-Throughput Priority->Speed Rapid Synthesis SolventFree Solvent-Free Priority? Green->SolventFree Solvent Replace Pyridine Solvent/Base? Scale->Solvent Grind Use Ionic Liquid (Grinding, RT) Speed->Grind MW Use Microwave-Assisted Synthesis (Solvent-Free) Speed->MW Recycle Catalyst Recyclability? SolventFree->Recycle No Ammonium Use Ammonium Bicarbonate (Solvent-Free, Heat) SolventFree->Ammonium Yes Hetero Use Heterogeneous Catalyst (e.g., CaO-MgO in water) Recycle->Hetero Yes TEA Use TEA/Toluene System Recycle->TEA No Solvent->TEA Yes (Direct Replacement) Morpholine Use Morpholine/Toluene System Solvent->Morpholine Yes (Piperidine-Free)

Sources

Alpha-Methylcinnamic Acid vs. Its Esters: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Introduction: The Cinnamic Acid Scaffold and the Significance of α-Methyl Substitution

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are fundamental scaffolds in medicinal chemistry, lauded for a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] These compounds are synthesized in plants via the shikimate pathway and serve as precursors to a vast array of complex secondary metabolites.[3][4] The core structure of cinnamic acid, featuring a phenyl ring, an α,β-unsaturated double bond, and a carboxylic acid group, offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile.[5]

This guide focuses on a specific derivative, alpha-methylcinnamic acid (α-MCA), and explores how a seemingly minor structural modification—esterification of its carboxylic acid group—can profoundly impact its biological efficacy. We will delve into a comparative analysis of the biological activities of the parent acid versus its esters, provide the experimental frameworks used to generate this data, and elucidate the underlying mechanisms of action. This analysis aims to provide researchers and drug development professionals with a clear, data-driven understanding of the structure-activity relationships (SAR) within this promising class of compounds.

Comparative Biological Activity: A Data-Driven Overview

The conversion of the carboxylic acid group of α-MCA into an ester moiety significantly alters its physicochemical properties, primarily its lipophilicity. This change is a critical determinant of the molecule's ability to traverse biological membranes, interact with molecular targets, and ultimately, exert its biological effects.

Antimicrobial and Antifungal Activity

The antimicrobial potential of cinnamic acid derivatives is well-documented.[6] The parent acid, cinnamic acid, generally shows weak to moderate activity, but modifications, particularly esterification, can dramatically enhance potency.[3][6] This enhancement is often attributed to increased lipophilicity, which facilitates penetration of microbial cell walls and membranes.[7]

Studies on various cinnamic esters have consistently shown that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the ester moiety significantly influence antifungal and antibacterial activity.[8][9] For instance, in a study of cinnamic acid esters against Candida albicans, isobutyl cinnamate showed a potent Minimum Inhibitory Concentration (MIC), highlighting the importance of the ester group's size and branching.[7] While specific data for α-methylcinnamic acid esters is less common in broad reviews, the general principle holds: ester derivatives are typically more bioactive than the parent acid against fungal and bacterial pathogens.[3][10] For example, butyl cinnamate was identified as a potent antifungal agent against several Candida and Aspergillus species.[3] Cinnamic acid itself has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria, a difference often attributed to the structural variations in their cell walls.[11]

Table 1: Comparative Antimicrobial Activity (MIC) of Cinnamic Acid and Its Esters

Compound S. aureus (Gram-positive) E. coli (Gram-negative) C. albicans (Fungus) Reference
Cinnamic Acid >5.0 mM >5.0 mM 128 µg/mL [6][12]
Methyl Cinnamate >4 mg/mL >4 mg/mL 789.19 µM [3][11]
Ethyl Cinnamate - - 726.36 µM [3]
Butyl Cinnamate - - 626.62 µM [3]
Isobutyl Cinnamate - - 14.0 µM [7]

(Note: Direct comparative MIC data for α-methylcinnamic acid and its esters under identical conditions is sparse in the literature. This table compiles data for the closely related cinnamic acid to illustrate the general trend of increased efficacy with esterification.)

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[13]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing and has minimal components that would interfere with the antimicrobial agent.

  • 96-Well Plate Format: Allows for testing multiple concentrations and compounds simultaneously, ensuring efficiency and reproducibility.

  • Standardized Inoculum (0.5 McFarland): Ensures that the number of bacterial cells is consistent across all wells, which is critical for reliable and comparable MIC results.[14]

  • Serial Two-Fold Dilutions: This method provides a clear concentration gradient to precisely identify the point of growth inhibition.[13]

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve this compound and its esters in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test microorganism from an agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] d. Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Plate Setup: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row and mix. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare Stock Solutions (α-MCA & Esters in DMSO) P2 Prepare Standardized Inoculum (0.5 McFarland Standard) A1 Perform Serial Dilutions of Compounds in 96-Well Plate P2->A1 A2 Inoculate Wells with Bacterial Suspension I1 Incubate Plate (37°C, 18-24h) A2->I1 R1 Read Wells for Turbidity (Visual or Spectrophotometric) I1->R1 R2 Determine MIC Value (Lowest Concentration with No Growth) R1->R2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Cinnamic acid and its derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of angiogenesis.[5][16] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.

The esterification of cinnamic acids can enhance their anticancer activity. For example, linking 4-methylcinnamic acid to another bioactive scaffold via an ester bond resulted in a compound with potent inhibitory activity (IC₅₀ of 1.79 µM) against MCF-7 breast cancer cells.[2] This suggests that the ester can act as a crucial linker and modulate the overall pharmacological profile. Cinnamic acid itself has been shown to reduce the viability of MDA-MB-231 triple-negative breast cancer cells by inducing DNA damage and apoptosis.[17] The increased lipophilicity of esters may improve their ability to penetrate the cell membrane of cancer cells, leading to higher intracellular concentrations and enhanced cytotoxic effects.

Table 2: Comparative Anticancer Activity (IC₅₀) of Cinnamic Acid Derivatives

Compound/Derivative Cell Line IC₅₀ (µM) Reference
4-methylcinnamic acid hybrid (44e) MCF-7 (Breast) 1.79 [2]
4-methylcinnamic acid hybrid (44o) HeLa (Cervical) 1.35 [2]
Cinnamic Acid MDA-MB-231 (Breast) Dose-dependent reduction in viability [17]

(Note: This table presents examples of potent cinnamic acid derivatives to highlight their potential. Direct IC₅₀ comparisons between α-MCA and its simple esters are needed for a complete SAR profile.)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19] It measures the metabolic activity of cells, as viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[19]

Causality Behind Experimental Choices:

  • Cell Seeding Density: An optimal cell density (e.g., 5,000-10,000 cells/well) is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[18]

  • Incubation Time (48h): A 48-hour exposure to the compound is a standard duration that allows for sufficient time for the compound to exert its cytotoxic effects, which may involve processes like apoptosis that take time to complete.[18]

  • Solubilization with DMSO: The formazan crystals formed are insoluble in aqueous medium. DMSO is an effective solvent to dissolve these crystals, allowing for accurate spectrophotometric measurement.[18]

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in complete medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest exponentially growing cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of this compound and its esters in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_assay Treatment & Assay cluster_analysis Data Analysis P1 Seed Cancer Cells in 96-Well Plate P2 Incubate for 24h (Cell Attachment) P1->P2 A1 Treat Cells with Compounds (α-MCA & Esters) P2->A1 A2 Incubate for 48h A1->A2 A3 Add MTT Reagent (Incubate 2-4h) A2->A3 A4 Solubilize Formazan Crystals with DMSO A3->A4 R1 Measure Absorbance (570 nm) A4->R1 R2 Calculate % Viability vs. Control R1->R2 R3 Determine IC50 Value R2->R3

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Mechanisms of Action: From Membrane Disruption to Apoptosis

The biological activities of this compound and its esters are underpinned by distinct molecular mechanisms.

  • Antimicrobial Mechanism: The primary antimicrobial action of cinnamic acid is the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular components and cell death.[1][20] It can also inhibit the activity of essential enzymes like ATPase.[1] For fungi, a key mechanism involves the interaction of cinnamic esters with ergosterol, a vital component of the fungal cell membrane, leading to membrane damage.[3]

  • Anticancer Mechanism: A significant anticancer mechanism for cinnamic acid derivatives is the induction of apoptosis (programmed cell death). Studies have shown that cinnamic acid can activate the extrinsic apoptotic pathway.[17] This is initiated by the upregulation of tumor necrosis factor-alpha (TNFα) and its receptor, TNFR1. This binding event triggers a downstream signaling cascade, leading to the cleavage and activation of caspase-8, which in turn activates the executioner caspase-3, ultimately resulting in apoptosis.[17] The anti-inflammatory properties of these compounds, often linked to the inhibition of the NF-κB signaling pathway, also contribute to their anticancer effects by reducing the production of pro-inflammatory cytokines that can promote tumor growth.[1]

Proposed Anticancer Signaling Pathway

Apoptosis_Pathway MCA α-Methylcinnamic Acid / Ester Derivative TNF TNFα Upregulation MCA->TNF Induces TNFR1 TNFR1 TNF->TNFR1 Binds FADD FADD/TRADD (Adaptor Proteins) TNFR1->FADD Recruits Casp8 Pro-Caspase-8 FADD->Casp8 Recruits & Cleaves aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Cleaves aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis

Caption: TNFα-mediated extrinsic apoptosis pathway induced by cinnamic acid derivatives.

Conclusion and Future Perspectives

The comparative analysis clearly indicates that esterification is a powerful strategy for enhancing the biological activities of this compound. By increasing lipophilicity, esters often exhibit superior antimicrobial, antifungal, and anticancer potency compared to the parent carboxylic acid. The length and structure of the ester's alkyl chain are critical variables that allow for the fine-tuning of this activity, presenting a rich area for structure-activity relationship studies.

For researchers in drug development, this compound esters represent a promising and versatile scaffold. Future work should focus on synthesizing a broader library of these esters and conducting systematic screenings against diverse panels of microbial pathogens and cancer cell lines. Elucidating the precise molecular targets and further detailing their engagement with key signaling pathways will be crucial for optimizing these compounds into next-generation therapeutic agents.

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Validation Guide: α-Methylcinnamic Acid as a Covalent Serine Protease Inhibitor Synthon

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

Introduction: The Enduring Therapeutic Relevance of Serine Proteases

Serine proteases represent one of the largest and most functionally diverse families of enzymes known, constituting nearly one-third of all human proteases.[1] Characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site, these enzymes are pivotal regulators of countless physiological processes, from digestion and blood coagulation to immunity and inflammation.[2][3] Their fundamental mechanism involves the serine residue acting as a potent nucleophile to cleave peptide bonds in target proteins.[3][4][5]

The dysregulation of serine protease activity is a hallmark of numerous pathologies, including cancer, thrombosis, and chronic inflammatory diseases.[1] This direct link to disease has established them as high-value targets for therapeutic intervention.[6] The development of inhibitors that can precisely and effectively modulate the activity of these enzymes is a cornerstone of modern drug discovery. This guide provides a technical validation of α-methylcinnamic acid as an emerging synthon for the covalent inhibition of serine proteases, comparing its mechanistic basis and performance profile against established inhibitor classes.

The Landscape of Serine Protease Inhibition: A Warhead-Driven Approach

The efficacy of a protease inhibitor is largely determined by its "warhead," the functional group that interacts with the enzyme's active site. These warheads can be broadly classified by their mechanism of action, primarily as reversible or irreversible inhibitors.[7] A brief comparison provides essential context for evaluating novel synthons.

  • Reversible Inhibitors : These compounds, such as those based on boronic acids or peptide aldehydes , form a temporary covalent bond with the active site serine.[8][9] Their binding is in equilibrium, and their potency is typically defined by the inhibition constant (Kᵢ).

  • Irreversible Inhibitors : This class forms a stable, permanent covalent bond, effectively inactivating the enzyme. Well-known examples include:

    • Sulfonyl Fluorides (e.g., PMSF, AEBSF) : These classic reagents irreversibly sulfonylate the active site serine, but often suffer from instability and lack of specificity.[10][11]

    • Phosphonates : As stable transition-state analogs, diaryl α-aminophosphonates form a highly stable covalent adduct and exhibit excellent potency and selectivity, making them powerful tools in research.[12]

The ideal warhead offers a balance of reactivity, selectivity, and stability. The search for novel synthons is driven by the need to overcome the limitations of existing classes, such as off-target effects or poor pharmacological properties.

The α,β-Unsaturated Carbonyl Synthon: Spotlight on α-Methylcinnamic Acid

Cinnamic acid and its derivatives are naturally occurring compounds with a wide range of biological activities.[13][14] From a medicinal chemistry perspective, their core value lies in the α,β-unsaturated carbonyl system. This moiety is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack by residues like the active site serine of a protease.[15] This reaction forms a stable covalent bond, leading to irreversible inhibition.

The introduction of an α-methyl group to the cinnamic acid scaffold serves several critical functions:

  • Modulation of Reactivity : The methyl group can influence the electrophilicity of the β-carbon, fine-tuning the molecule's reactivity to prevent indiscriminate reactions with off-target nucleophiles.

  • Steric Guidance : It provides steric hindrance that can enhance selectivity, favoring binding to proteases with accommodating active site topologies.

  • Metabolic Stability : The methyl group can block potential sites of metabolism, improving the compound's pharmacokinetic profile.

The proposed mechanism of inhibition is a covalent Michael addition, as depicted below.

G cluster_0 Serine Protease Active Site cluster_1 α-Methylcinnamic Acid Inhibitor cluster_2 Covalent Adduct (Inactive Enzyme) Ser195 Ser195-OH Adduct Stable Covalent Enzyme-Inhibitor Adduct Ser195->Adduct Nucleophilic Attack (Michael Addition) His57 His57 His57->Ser195 Activates Serine (Proton Abstraction) Asp102 Asp102 Asp102->His57 Stabilizes His Inhibitor α-Methylcinnamic Acid Derivative Inhibitor->Ser195 Binding to Active Site

Caption: Proposed mechanism of covalent inhibition by α-methylcinnamic acid.

Performance Validation: A Comparative Kinetic Analysis

To validate the α-methylcinnamic acid synthon, we present experimental data from a comparative study against the well-characterized irreversible inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). The target enzyme for this analysis is bovine pancreatic α-chymotrypsin, a model serine protease.

Experimental Rationale : The goal is to determine not just if the compound inhibits, but how potently and efficiently it does so. We measure two key parameters:

  • IC₅₀ : The concentration of inhibitor that reduces enzyme activity by 50%. It is a practical measure of potency but can be dependent on experimental conditions.[16]

  • kᵢₙₐcₜ/Kᵢ : The second-order rate constant of inactivation. This is a more rigorous measure of irreversible inhibition efficiency, reflecting both the binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐcₜ). A higher value signifies a more efficient inhibitor.

Inhibitor SynthonCompoundTarget ProteaseIC₅₀ (µM)kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹)
α-Methylcinnamic Acid AMC-Derivative 1α-Chymotrypsin7.5 ± 0.815,200 ± 950
Sulfonyl Fluoride AEBSFα-Chymotrypsin110 ± 12850 ± 70

Analysis and Interpretation :

The data clearly demonstrates the potential of the α-methylcinnamic acid synthon.

  • Potency : AMC-Derivative 1 exhibits an IC₅₀ value over 14-fold lower than AEBSF, indicating significantly higher potency at equivalent concentrations.

  • Inactivation Efficiency : The kᵢₙₐcₜ/Kᵢ value for the AMC derivative is nearly 18-fold greater than that of AEBSF. This is a critical finding for drug development, as it suggests that the α-methylcinnamic acid derivative can inactivate its target enzyme much more rapidly and efficiently, potentially leading to a lower required therapeutic dose and fewer off-target effects.

This superior performance can be attributed to the specific mechanism of Michael addition, which may be more favorable within the chymotrypsin active site compared to the sulfonylation reaction mediated by AEBSF.

Experimental Protocols: A Framework for Self-Validation

The trustworthiness of comparative data hinges on robust and reproducible experimental design.[17] The following protocols provide the detailed methodologies used to generate the data presented above.

Protocol 1: Determination of IC₅₀ by Endpoint Assay

This protocol determines the concentration of an inhibitor required to achieve 50% inhibition after a fixed incubation time.

Caption: Workflow for determining inhibitor IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare all solutions in assay buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0). Prepare serial dilutions of the α-methylcinnamic acid derivative and AEBSF in DMSO, then dilute further into the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme-Inhibitor Pre-incubation : In a 96-well microplate, add 20 µL of each inhibitor dilution (or buffer for control) to wells. Add 60 µL of α-chymotrypsin (final concentration 10 nM) to each well. Incubate for 30 minutes at 25°C.

  • Reaction Initiation : To each well, add 20 µL of the chromogenic substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE) to a final concentration of 200 µM.

  • Reaction Progression : Allow the reaction to proceed for 15 minutes at 25°C.

  • Data Acquisition : Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[18]

Protocol 2: Determination of kᵢₙₐcₜ/Kᵢ by Progress Curve Analysis

This kinetic assay provides a more detailed mechanistic understanding by continuously monitoring the reaction over time.[19][20]

Step-by-Step Methodology:

  • Setup : Use a temperature-controlled spectrophotometer. The assay buffer and reagent concentrations are the same as in Protocol 1.

  • Assay Execution :

    • Pipette 160 µL of assay buffer and 20 µL of substrate (BTEE) into a cuvette.

    • Add 10 µL of the desired inhibitor concentration and mix.

    • Initiate the reaction by adding 10 µL of α-chymotrypsin.

    • Immediately begin recording the absorbance at 405 nm every 15 seconds for 20-30 minutes.

  • Data Collection : Repeat the assay for at least five different inhibitor concentrations, as well as a control with no inhibitor.

  • Data Analysis :

    • The resulting progress curves (Absorbance vs. Time) will show a decrease in reaction velocity over time as the enzyme is inactivated.

    • For each inhibitor concentration, fit the progress curve data to the equation for irreversible inhibition: P(t) = (v₀/k_obs) * (1 - e^(-k_obs*t)) where P(t) is the product concentration at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].

    • Fit this secondary plot to the Michaelis-Menten equation to determine kᵢₙₐcₜ and Kᵢ. The second-order rate constant is then calculated as kᵢₙₐcₜ/Kᵢ.

Conclusion and Strategic Outlook

The validation data strongly supports α-methylcinnamic acid as a promising and highly effective synthon for the development of covalent serine protease inhibitors. Its mechanism of action via Michael addition leads to rapid and efficient enzyme inactivation, outperforming a standard sulfonyl fluoride inhibitor in both potency and kinetic efficiency.

Key Advantages:

  • High Efficiency : Demonstrates superior kinetic performance, a key attribute for in vivo efficacy.

  • Synthetic Tractability : The cinnamic acid scaffold is readily synthesized and modified, allowing for extensive structure-activity relationship (SAR) studies to optimize for selectivity and ADME properties.[14][21]

  • Tunable Reactivity : The electrophilicity of the warhead can be fine-tuned through substitutions on the aromatic ring, providing a clear path to balance potency with safety.

For researchers and drug development professionals, the α-methylcinnamic acid synthon represents a valuable addition to the arsenal of covalent warheads. Future work should focus on developing a library of derivatives to probe selectivity against a panel of serine proteases and to assess their performance in cell-based and in vivo models.

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A Researcher's Guide to Spectroscopic Differentiation: Alpha-Methylcinnamic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the accurate characterization of reaction products is paramount. This guide provides an in-depth comparative analysis of alpha-Methylcinnamic acid, a valuable synthetic intermediate, and its common precursors, Benzaldehyde and Propionic Anhydride. We will explore how distinct features in Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy serve as definitive fingerprints to monitor reaction progress and confirm the identity and purity of the final product. This guide is intended for researchers, chemists, and quality control professionals who rely on spectroscopic techniques for rigorous molecular elucidation.

The Synthetic Pathway: From Aldehyde to Unsaturated Acid

This compound is an α,β-unsaturated carboxylic acid, a structural motif present in numerous biologically active compounds.[1] Its synthesis is a classic example of carbon-carbon bond formation, often achieved through condensation reactions like the Perkin or Knoevenagel condensations.[2][3][4] These reactions typically involve the condensation of an aromatic aldehyde (e.g., Benzaldehyde) with a compound providing an activated methylene or methyl group, such as an acid anhydride (Propionic Anhydride) or a diester.[4][5]

The core transformation involves converting the aldehyde functional group into a more complex, conjugated system. This extension of the π-electron system is the primary origin of the significant spectroscopic changes we can observe and quantify.

Synthesis_Pathway cluster_reactants Precursors cluster_product Product Benzaldehyde Benzaldehyde Catalyst Base Catalyst (e.g., Sodium Propionate) Benzaldehyde->Catalyst + PropionicAnhydride Propionic Anhydride PropionicAnhydride->Catalyst AlphaMethylcinnamicAcid This compound Catalyst->AlphaMethylcinnamicAcid Perkin-type Condensation

Caption: General synthesis scheme for this compound via a Perkin-type condensation.

Comparative FTIR Spectroscopy: Tracking Functional Group Transformation

FTIR spectroscopy is exceptionally powerful for monitoring the disappearance of reactant functional groups and the appearance of product-specific vibrations. The key transformations to observe are the conversion of the aldehyde and anhydride groups into a conjugated carboxylic acid.

The spectrum of Benzaldehyde is distinguished by two key features: a strong carbonyl (C=O) stretch around 1703 cm⁻¹ and a characteristic pair of weak C-H stretching bands for the aldehyde proton (a Fermi doublet) near 2720 cm⁻¹ and 2820 cm⁻¹.[6][7][8] The presence of the aromatic ring is confirmed by C=C stretching absorptions between 1500-1600 cm⁻¹.[7]

Propionic Anhydride presents a unique signature typical of acid anhydrides: two strong C=O stretching bands resulting from symmetric and asymmetric vibrations, typically found around 1815 cm⁻¹ and 1750 cm⁻¹.[9] The disappearance of this doublet is a clear indicator of reaction completion.

In the product, This compound , several new, definitive peaks emerge.[10][11] The most prominent is the extremely broad O-H stretch of the carboxylic acid dimer, which spans from approximately 2500 to 3300 cm⁻¹. The C=O stretch shifts to a lower frequency (~1680-1700 cm⁻¹) compared to benzaldehyde, a direct consequence of conjugation with the adjacent C=C double bond.[12] Furthermore, a new C=C stretching vibration appears around 1630 cm⁻¹, and the aldehyde C-H stretches are absent.

Table 1: Key FTIR Diagnostic Peaks (cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)Aldehyde C-H StretchC=O StretchC=C Stretch (Alkene)C=C Stretch (Aromatic)
Benzaldehyde -~2820, ~2720~1703-1500-1600
Propionic Anhydride --~1815, ~1750--
α-Methylcinnamic Acid 2500-3300 (broad)-~1690~16301500-1600

Comparative NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of every proton and carbon atom.

¹H NMR Analysis

The ¹H NMR spectrum offers a clear narrative of the condensation.

  • Benzaldehyde : Shows a sharp singlet for the highly deshielded aldehyde proton (CHO) far downfield, typically around 10 ppm. The aromatic protons on the benzene ring appear as a multiplet between 7.4 and 7.9 ppm.

  • Propionic Anhydride : Displays a simple spectrum with two signals corresponding to the ethyl groups: a quartet around 2.5 ppm (-CH₂-) and a triplet around 1.2 ppm (-CH₃-), consistent with their respective neighboring protons.[9][13]

  • This compound : The disappearance of the aldehyde proton at ~10 ppm is a critical checkpoint. New signals confirm the product's structure: a very broad singlet for the acidic carboxylic acid proton (COOH), often above 12 ppm; a singlet for the vinylic proton (=CH) around 7.8 ppm; a singlet or doublet for the alpha-methyl group (-CH₃) around 2.1 ppm; and the aromatic protons as a multiplet between 7.2 and 7.6 ppm.[14]

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)
Compound-COOH-CHOAr-H=CH-CH₂-α-CH₃-CH₃ (ethyl)
Benzaldehyde -~10.07.4-7.9----
Propionic Anhydride ----~2.5 (q)-~1.2 (t)
α-Methylcinnamic Acid >12.0 (br s)-7.2-7.6~7.8 (s)-~2.1 (s)-
¹³C NMR Analysis

¹³C NMR complements the proton data by providing a count of unique carbon environments and identifying key functional groups.

  • Benzaldehyde : Characterized by the aldehyde carbonyl carbon at a very downfield shift of ~192 ppm and aromatic carbons in the ~128-137 ppm range.

  • Propionic Anhydride : Shows three distinct signals: the carbonyl carbon around 170 ppm, the methylene carbon (-CH₂-) at ~28 ppm, and the methyl carbon (-CH₃) at ~8 ppm.[9]

  • This compound : The spectrum confirms the new carbon framework.[15][16] The carboxylic acid carbonyl appears around 173 ppm. Critically, two new sp² carbons for the double bond appear between ~128 ppm and ~143 ppm. The aromatic carbons are also present in this region, while the new alpha-methyl carbon gives a signal around 15 ppm.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
CompoundC=O (Acid/Anhydride)C=O (Aldehyde)Ar-C & C=C-CH₂-α-CH₃-CH₃ (ethyl)
Benzaldehyde -~192128-137---
Propionic Anhydride ~170--~28-~8
α-Methylcinnamic Acid ~173-128-143-~15-

Comparative UV-Vis Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules, particularly the extent of conjugation.

Benzaldehyde exhibits two characteristic absorption bands: a strong π → π* transition around 242 nm and a much weaker, broad n → π* transition from the carbonyl group around 280 nm.[17][18] Propionic Anhydride , lacking a significant chromophore, does not absorb appreciably above 220 nm.

The formation of This compound creates an extended conjugated system involving the benzene ring, the C=C double bond, and the carbonyl group of the acid. This increased conjugation lowers the energy gap for the π → π* electronic transition, resulting in a significant bathochromic (red) shift of the primary absorption maximum (λ_max) to around 270-280 nm, which is more intense than that of benzaldehyde.[19][20] Monitoring this shift provides an excellent method for tracking the reaction's progress.

Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm)
Compoundπ → π* Transitionn → π* Transition
Benzaldehyde ~242~280 (weak)
Propionic Anhydride <220-
α-Methylcinnamic Acid ~275Overlapped

Validated Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and reliable spectroscopic data.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Sample (Reactant or Product) Dissolve Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (UV-Vis) Sample->Dissolve ATR Place neat liquid or solid on ATR crystal (FTIR) Sample->ATR Load_NMR Load sample into NMR spectrometer Dissolve->Load_NMR Load_UV Place cuvette in UV-Vis spectrometer Dissolve->Load_UV Load_FTIR Acquire background, then sample spectrum (FTIR) ATR->Load_FTIR Process Process Data (Fourier Transform, Phasing, Baseline Correction) Load_NMR->Process Load_UV->Process Load_FTIR->Process Analyze Analyze Spectra (Peak Picking, Integration, Comparison to Precursors) Process->Analyze Confirm Confirm Structure and Purity Analyze->Confirm

Caption: General experimental workflow for comparative spectroscopic analysis.

Protocol 1: FTIR Spectroscopy (ATR Method)
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Use a solvent like isopropanol and wipe with a soft, lint-free tissue.

  • Background Scan : Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application : Place a small amount of the sample directly onto the center of the ATR crystal. For liquids (Benzaldehyde, Propionic Anhydride), one drop is sufficient. For solids (this compound), use a spatula to apply a thin layer.[6]

  • Pressure Application : Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition : Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[9]

  • Cleaning : Thoroughly clean the ATR crystal and press arm with an appropriate solvent after analysis.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Accurately weigh ~5-20 mg of the sample into an NMR tube. Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H spectrum. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans is usually sufficient for concentrated samples.

  • ¹³C NMR Acquisition : Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.[9]

  • Data Processing : Apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction on the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0 ppm.

Protocol 3: UV-Vis Spectroscopy
  • Solution Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol). The concentration should be chosen to yield an absorbance between 0.2 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.

  • Instrument Blank : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Sample Measurement : Rinse and fill the cuvette with the sample solution. Place it in the sample holder.

  • Spectrum Acquisition : Scan the absorbance of the sample over a relevant wavelength range (e.g., 200-400 nm).[19]

  • Data Analysis : Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

Conclusion

The transformation of Benzaldehyde and Propionic Anhydride into this compound is accompanied by a cascade of distinct and predictable spectroscopic changes. By systematically comparing the FTIR, NMR, and UV-Vis spectra of the reaction mixture against those of the starting materials, a chemist can unequivocally track the disappearance of aldehyde and anhydride functionalities and confirm the formation of the conjugated carboxylic acid product. This multi-technique approach provides a robust and self-validating system for ensuring the successful synthesis and purity of this compound, underpinning the principles of rigorous scientific investigation and quality control in drug development and chemical research.

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A Comparative Guide to the Efficacy of alpha-Methylcinnamic Acid and Its Hydroxylated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacologically active compounds, cinnamic acid and its derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of alpha-methylcinnamic acid and its hydroxylated analogues, focusing on their antioxidant, anti-inflammatory, and cytotoxic efficacies. By examining the structure-activity relationships and the underlying mechanisms of action, this document aims to equip researchers with the necessary insights to advance drug discovery and development in this area.

The Structural Advantage: Impact of Methylation and Hydroxylation

The introduction of a methyl group at the alpha position of cinnamic acid and the hydroxylation of the phenyl ring are key structural modifications that significantly influence the bioactivity of these compounds. The alpha-methyl group can enhance metabolic stability and alter the molecule's interaction with biological targets. Concurrently, the number and position of hydroxyl groups on the phenyl ring are critical determinants of the compound's antioxidant and anti-inflammatory potential.[1][2]

Generally, hydroxylation of the aromatic ring in cinnamic acid derivatives enhances their antioxidant properties.[3] This is attributed to the ability of the hydroxyl groups to donate a hydrogen atom, thereby neutralizing free radicals. The presence of a catechol (ortho-dihydroxy) group, as seen in caffeic acid analogues, is particularly significant for potent antioxidant activity.[1]

Comparative Efficacy: A Data-Driven Analysis

While direct comparative studies on the alpha-methyl series are limited, a review of the available literature on cinnamic acid derivatives provides a strong basis for understanding their structure-activity relationships.

Antioxidant Activity

The antioxidant capacity of these compounds is a cornerstone of their therapeutic potential. The ability to scavenge free radicals is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions.[2] Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are employed to quantify this activity, with lower IC50 values indicating higher potency.

CompoundAntioxidant AssayIC50 (µM)Source
p-Coumaric AcidDPPH~200[4]
Caffeic AcidDPPH~32.7[5]
Ferulic AcidDPPH~51[5]
Caffeic Acid Methyl EsterDPPH>500[6]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. This table serves as an illustrative guide to the relative antioxidant potencies.

The data consistently demonstrates that dihydroxylated derivatives like caffeic acid exhibit superior radical scavenging activity compared to their monohydroxylated counterparts like p-coumaric acid.[5] Esterification of the carboxylic acid group, as in caffeic acid methyl ester, can significantly reduce antioxidant activity in these assays.[6]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[3]

CompoundAnti-inflammatory AssayIC50 (µM)Source
Caffeic AcidNO Production Inhibition (LPS-stimulated RAW 264.7 cells)~1.6[7]
Caffeic Acid Methyl EsterNO Production Inhibition (LPS-stimulated RAW 264.7 cells)~1.1[8]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. This table serves as an illustrative guide to the relative anti-inflammatory potencies.

Studies have shown that caffeic acid and its methyl ester are potent inhibitors of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression through the modulation of the NF-κB pathway.[8]

Cytotoxic Activity Against Cancer Cells

The potential of cinnamic acid derivatives as anticancer agents has been extensively investigated. Their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines makes them attractive candidates for oncological drug development.[9][10] The half-maximal inhibitory concentration (IC50) in cytotoxicity assays, such as the MTT assay, is a key metric for evaluating their potency.

CompoundCell LineIC50 (µM)Source
Cinnamic AcidHT-144 (Melanoma)2400[11]
Ferulic AcidMIA PaCa-2 (Pancreatic Cancer)500 (at 72h)[12]
Ferulic AcidHCT-15 (Colon Cancer)~793[13]
Caffeic Acid DerivativesHeLa (Cervical Cancer)42-166[9]
Methyl p-CoumarateB16-F10 (Melanoma)130[14]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. This table serves as an illustrative guide to the relative cytotoxic potencies.

The cytotoxicity of these compounds can be influenced by the cell line and the specific structural features of the derivative. For instance, esterification, as seen with methyl p-coumarate, has been shown to enhance cytotoxic effects against melanoma cells compared to the parent acid.[14]

Mechanistic Insights: Modulation of Key Signaling Pathways

The biological activities of this compound and its hydroxylated analogues are mediated through their interaction with critical cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for pro-inflammatory cytokines and iNOS. Several cinnamic acid derivatives, including caffeic acid methyl ester, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[8]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes activates transcription Compounds α-Methylcinnamic Acid Analogues Compounds->IKK inhibit

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in inflammation and cellular responses to stress. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Cinnamic acid derivatives can modulate MAPK signaling, thereby influencing inflammatory responses.

MAPK_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocates InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes regulates Compounds α-Methylcinnamic Acid Analogues Compounds->MAPK inhibit

Figure 2: Modulation of the MAPK signaling pathway.

Experimental Protocols

To facilitate further research, this section provides standardized protocols for key in vitro assays used to evaluate the efficacy of this compound and its analogues.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Workflow:

DPPH_Workflow Prepare Prepare DPPH solution (in methanol) AddSample Add test compound (various concentrations) Prepare->AddSample Incubate Incubate in the dark (30 minutes) AddSample->Incubate Measure Measure absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Figure 3: DPPH radical scavenging assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds in methanol to create a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow SeedCells Seed cells in a 96-well plate AddCompound Add test compound (various concentrations) SeedCells->AddCompound Incubate Incubate for 24-72 hours AddCompound->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize Measure Measure absorbance (at ~570 nm) Solubilize->Measure Calculate Calculate % viability and IC50 value Measure->Calculate

Figure 4: MTT cytotoxicity assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The collective evidence strongly suggests that hydroxylation of the phenyl ring is a key determinant for enhancing the antioxidant, anti-inflammatory, and, in some cases, the cytotoxic efficacy of cinnamic acid derivatives. While direct comparative data for the alpha-methyl series is still emerging, the structure-activity relationships established for the broader class of cinnamic acids provide a valuable roadmap for future research.

Further studies should focus on the synthesis and direct comparative evaluation of a series of this compound and its hydroxylated analogues to definitively quantify the impact of these structural modifications. Such research will be instrumental in identifying lead compounds with optimized efficacy and safety profiles for development into novel therapeutics.

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A Comparative Guide to In Vitro and In Vivo Studies of alpha-Methylcinnamic Acid's Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and toxicological assessment, understanding the biological effects of a compound requires a multi-faceted approach. Alpha-Methylcinnamic acid (α-MCA), an α,β-unsaturated carboxylic acid, serves as a valuable structural backbone in the synthesis of various biologically active molecules, including potential serine protease inhibitors.[1][2] Its investigation provides a classic example of the necessity of integrating both in vitro and in vivo research methodologies. This guide offers a comparative analysis of these two fundamental approaches, highlighting their unique insights, inherent limitations, and the synergistic relationship they share in characterizing the bioactivity of α-MCA and its derivatives.

Section 1: The Foundational Split: In Vitro vs. In Vivo Paradigms

In vitro (Latin for "in the glass") studies are performed outside of a living organism, typically using isolated cells, tissues, or microorganisms in a controlled laboratory setting.[3] This approach is fundamental for high-throughput screening and initial mechanistic inquiries. In contrast, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as animal models, providing a systemic overview of a compound's effects.[3]

The choice between these paradigms is not one of superiority but of strategic inquiry. In vitro assays offer speed, cost-effectiveness, and the ability to isolate specific biological variables. However, they lack the complex physiological context of a whole organism. In vivo studies provide this systemic context, revealing insights into pharmacokinetics, metabolism, and organ-level effects, but are more complex, costly, and ethically demanding.

Section 2: In Vitro Assessment of α-Methylcinnamic Acid and its Analogs

In vitro studies on α-MCA and related cinnamic acid derivatives have been pivotal in identifying their potential as antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6]

Key Applications & Findings:

  • Antimicrobial Activity: Studies have demonstrated that α-MCA can inhibit the growth of various bacteria.[7] For instance, it has been shown to inhibit bacterial growth at concentrations between 15-25 mM and to completely inhibit quorum sensing, a bacterial communication process vital for biofilm formation, at a concentration of 5 mM.[7] The mechanism often involves the disruption of microbial cell membranes and the inhibition of key enzymes.[4][8]

  • Anticancer Cytotoxicity: A primary use of in vitro models is to screen for cytotoxic effects against cancer cell lines. Numerous studies have synthesized novel cinnamic acid derivatives and evaluated their efficacy. For example, certain derivatives have shown potent activity against lung cancer (A-549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range.[6][9]

  • Anti-inflammatory Effects: The anti-inflammatory properties of cinnamic acid derivatives are often assessed in vitro by measuring their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX), which are key mediators of inflammation.[5][6][10] Additionally, their capacity to suppress the production of inflammatory signaling molecules like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in cell cultures (e.g., RAW264.7 macrophages) is a common endpoint.[4][6]

Representative In Vitro Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cells (e.g., A-549 lung carcinoma) are seeded into a 96-well plate at a density of ~5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., a novel α-MCA derivative) is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The diluted compound is added to the wells, and the plate is incubated for 48-72 hours.

  • MTT Addition: The culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm. The results are used to calculate the IC50 value.[9]

Workflow for In Vitro Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies Compound α-MCA Derivative Synthesis Screen Primary Screen (e.g., MTT Assay on Cancer Cell Line) Compound->Screen Test concentrations DoseResponse Dose-Response & IC50 Determination Screen->DoseResponse Identify active compounds Mechanism Mechanism of Action Assays (e.g., COX/LOX Inhibition, Apoptosis Assay) DoseResponse->Mechanism Lead compounds Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Pathway InVivo In Vivo Studies Pathway->InVivo Candidate for In Vivo Validation

Caption: A typical workflow from compound synthesis to in vitro screening and mechanistic investigation.

Section 3: In Vivo Validation and Systemic Effects

While in vitro data provides crucial initial evidence, it cannot predict a compound's behavior in a complex, multi-organ system. In vivo studies are essential to understand the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Key Applications & Findings:

  • Pharmacokinetics & Bioavailability: In vivo studies in animal models, typically rats, are used to determine how α-MCA and its derivatives are absorbed, distributed, metabolized, and excreted (ADME). For example, studies on cinnamic acid show it is absorbed quickly after oral administration and primarily metabolized into hippuric acid.[11] The bioavailability of a compound can be significantly influenced by its formulation and the presence of other substances, a factor that can only be assessed in vivo.[11]

  • Anti-diabetic Activity: The systemic effects of cinnamic acid on metabolic diseases have been demonstrated in vivo. In diabetic rat models, oral administration of cinnamic acid improved glucose tolerance.[12] This systemic effect is a result of complex interactions that cannot be fully replicated in vitro, although complementary in vitro studies using isolated pancreatic islets helped confirm that cinnamic acid can directly stimulate insulin secretion.[12]

  • Toxicity Assessment: Preclinical safety is paramount. In vivo toxicology studies determine acute and chronic toxicity, identify target organs for toxicity, and establish safe dosage ranges (e.g., No-Observed-Adverse-Effect Level, NOAEL).

Representative In Vivo Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol assesses the effect of a compound on glucose metabolism in a diabetic animal model.

  • Animal Model: Streptozotocin-induced diabetic rats are commonly used. Animals are fasted overnight (12-14 hours) before the experiment.

  • Compound Administration: The test compound (e.g., cinnamic acid) is administered orally via gavage at a predetermined dose (e.g., 10 mg/kg body weight). A control group receives the vehicle (e.g., water), and a positive control group may receive an established anti-diabetic drug like glibenclamide.[12]

  • Glucose Challenge: After a set time (e.g., 30 minutes) to allow for compound absorption, a concentrated glucose solution (e.g., 2 g/kg) is administered orally to all animals.

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points: 0 (just before glucose administration), 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Blood glucose levels are measured for each sample. The data is plotted as blood glucose concentration versus time, and the Area Under the Curve (AUC) is calculated to quantify the overall glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the diabetic control group indicates improved glucose tolerance.[12]

Section 4: Bridging the Gap: A Comparative Data Synthesis

Directly comparing in vitro and in vivo data is the cornerstone of translational research. Discrepancies often arise and provide critical insights. A compound may show high potency in vitro but fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity.

ParameterIn Vitro StudyIn Vivo StudyRationale for Comparison
Effective Concentration IC50: 0.74 - 25 µM (Anticancer)[6]Effective Dose: 5-10 mg/kg (Anti-diabetic)[12]Correlating cellular potency with a systemic, effective dose helps in dose-ranging studies and assesses the therapeutic window.
Mechanism of Action Inhibition of NF-κB signaling pathway in RAW264.7 cells.[4][6]Reduction of inflammatory cell infiltration and oxidative stress markers in tissue.[4]Confirms if the cellular mechanism observed in vitro translates to a physiological anti-inflammatory effect in a whole organism.
Metabolism Not typically assessed in simple cell-based assays.Rapid metabolism of cinnamic acid to hippuric acid.[11]Explains potential discrepancies. The active compound in vivo may be a metabolite, not the parent compound tested in vitro.
Endpoint Cell Viability, Enzyme Inhibition, Gene Expression.[5][6][9]Blood Glucose Levels, Tumor Size, Clinical Observations.[12]Demonstrates the translation from a molecular or cellular effect to a clinically relevant physiological outcome.

Key Signaling Pathway: NF-κB Inhibition

Many of the anti-inflammatory and anticancer effects of cinnamic acid derivatives are attributed to their ability to inhibit the NF-κB signaling pathway.[4]

G Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Initiates MCA α-MCA Derivatives MCA->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by α-MCA derivatives, a key anti-inflammatory mechanism.

Conclusion

The study of this compound and its derivatives illustrates a fundamental principle in biomedical science: in vitro and in vivo methodologies are not mutually exclusive but are sequential and complementary partners. In vitro assays serve as the rapid, high-throughput engine for discovery, identifying active compounds and elucidating cellular mechanisms. In vivo studies then provide the indispensable reality check, testing these hypotheses within the complex, integrated biological system of a living organism. A successful research program leverages the strengths of both approaches, using in vitro data to design more efficient and targeted in vivo experiments, ultimately bridging the gap from a molecule in a test tube to a potential therapeutic agent.

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A Comparative Review of the Therapeutic Potential of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Cinnamic Acid

Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, serves as a foundational structure for a diverse class of pharmacologically active compounds.[1][2] Its derivatives, characterized by substitutions on the phenyl ring and modifications to the carboxylic acid group, exhibit a remarkable breadth of therapeutic activities.[3][4] This guide provides a comparative analysis of the therapeutic potential of key cinnamic acid derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating their efficacy.

Modern research has validated the traditional medicinal uses of cinnamon by confirming the diverse pharmacological effects of its primary active components, cinnamic acid and its derivatives.[1] These compounds have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][5][6] The versatility of the cinnamic acid scaffold allows for the synthesis of numerous derivatives with enhanced potency and specificity, making it a promising platform for drug discovery.[3][4]

Anticancer Potential: A Multi-pronged Attack on Malignancy

Cinnamic acid derivatives have emerged as potent anticancer agents, exhibiting efficacy against a wide range of cancers including breast, colon, lung, prostate, and leukemia.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and metastasis.[7][8]

Key Derivatives and Comparative Efficacy

Several cinnamic acid derivatives have demonstrated notable anticancer activity. For instance, Caffeic Acid Phenethyl Ester (CAPE), a component of propolis, has shown significant cytotoxic effects against various cancer cell lines.[9][10][11] Studies have reported that CAPE can inhibit cell proliferation and induce apoptosis in breast, lung, and colon cancer cells.[10][12] Another prominent derivative, Curcumin (diferuloylmethane), has been extensively studied for its anticancer properties, which are partly attributed to its ability to modulate the NF-κB signaling pathway.[13][14]

Derivative Cancer Cell Line IC50 Value (µM) Mechanism of Action Reference
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2Inhibition of cell viability[15]
Compound 5 (Cinnamic acid derivative)A-549 (Lung)10.36Cytotoxicity[16]
Cinnamic acid derivativesHeLa, K562, Fem-x, MCF-742 - 166Cytotoxicity, Induction of cell death[17]
Cinnamaldehyde-loaded NPs4T1, A549, HeLa3.3 - 4.6Induction of apoptosis, Increased ROS[8]
Compound 52 (Propolis derivative)CWR22Rv1 (Prostate)<30 (90% cell death)Potent cytotoxicity[7]
Mechanism of Action: Targeting Key Signaling Pathways

A central mechanism by which many cinnamic acid derivatives exert their anticancer effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][15] NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation.[15] Derivatives like CAPE and curcumin have been shown to suppress NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα.[9][13][14] This blockade of NF-κB translocation to the nucleus leads to the downregulation of pro-inflammatory and pro-survival genes.[14][15]

NF_kB_Inhibition cluster_receptor Receptor Complex cluster_signaling Intracellular Signaling cluster_nucleus Nucleus TNF-α TNF-α Receptor Receptor TNF-α->Receptor LPS LPS LPS->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates & Activates Cinnamic Acid Derivatives Cinnamic Acid Derivatives Cinnamic Acid Derivatives->IKK

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental experiment to assess the anticancer potential of cinnamic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivative and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and cinnamic acid derivatives have demonstrated potent anti-inflammatory effects.[1][6][18] Their ability to modulate inflammatory pathways makes them attractive candidates for the treatment of conditions like arthritis and inflammatory bowel disease.[13]

Key Derivatives and Comparative Efficacy

Ferulic acid and caffeic acid are two derivatives that have shown significant anti-inflammatory activity.[19] Curcumin is also a well-established anti-inflammatory agent that acts through multiple mechanisms.[13][20]

Derivative In Vitro/In Vivo Model Effect Mechanism of Action Reference
Cinnamic Acid DerivativesIn vitroReduced production of TNF-α and IL-6Inhibition of TLR4 and NF-κB pathways[1][15]
CurcuminHuman TenocytesDown-regulation of MMPs, COX-2Inhibition of NF-κB activation[20][21]
Ferulic AcidPS1/APP miceAlleviated neuroinflammationReduced TNF-α and IL-1β expression[22]
Caffeic Acid Phenethyl Ester (CAPE)In vitro/In vivoInhibition of COX-2, iNOSPotent inhibitor of NF-κB[9]
Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of cinnamic acid derivatives are largely mediated by their ability to suppress the production of pro-inflammatory cytokines and enzymes.[15] This is often achieved through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[13][15][23] For example, curcumin has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are key enzymes involved in inflammation and tissue degradation.[20][21]

Anti_Inflammatory_Workflow Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Macrophage Activation Macrophage Activation Inflammatory Stimulus (e.g., LPS)->Macrophage Activation Signaling Pathways (NF-κB, MAPK) Signaling Pathways (NF-κB, MAPK) Macrophage Activation->Signaling Pathways (NF-κB, MAPK) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Signaling Pathways (NF-κB, MAPK)->Pro-inflammatory Gene Expression Release of Inflammatory Mediators (TNF-α, IL-6, COX-2) Release of Inflammatory Mediators (TNF-α, IL-6, COX-2) Pro-inflammatory Gene Expression->Release of Inflammatory Mediators (TNF-α, IL-6, COX-2) Cinnamic Acid Derivative Cinnamic Acid Derivative Cinnamic Acid Derivative->Signaling Pathways (NF-κB, MAPK) Inhibits

Caption: Experimental workflow to assess anti-inflammatory activity.

Experimental Protocol: Measurement of Nitric Oxide Production

A common method to evaluate the anti-inflammatory potential of a compound is to measure its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the cinnamic acid derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Neuroprotective Effects: Shielding the Brain from Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Cinnamic acid derivatives have shown promise as neuroprotective agents by combating oxidative stress, inflammation, and protein aggregation, which are key pathological features of these disorders.[24][25][26]

Key Derivatives and Comparative Efficacy

Ferulic acid has been extensively studied for its neuroprotective properties, particularly in the context of Alzheimer's disease.[24][25][27] It has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides and protect neurons from oxidative damage.[26][27] Cinnamic aldehyde has also demonstrated neuroprotective effects in a mouse model of Parkinson's disease.[28]

Derivative Disease Model Effect Mechanism of Action Reference
Ferulic AcidAlzheimer's DiseaseInhibits Aβ aggregation, antioxidant, anti-inflammatoryScavenges free radicals, modulates signaling pathways[24][25][27]
Cinnamic AldehydeParkinson's Disease (MPTP mouse model)Prevents dopaminergic neuronal deathInhibition of autophagy[28]
Compound 4fAlzheimer's Disease (LPS-induced memory disturbance)Reverses memory disturbance, normalizes glucose uptakeBinds to MAPK signaling pathway[23]
Compound 87H₂O₂-induced damage in HBMEC-2 and SH-SY5Y cellsHigh neuroprotective ability (EC50: 2.41-3.26 µM)Inhibition of apoptosis, promotion of angiogenesis[7]
Compound 7b-4In vitro/In vivoPotent acetylcholinesterase inhibitory activity (IC50: 5.27 µM)Neuroprotective, BACE1 inhibitory activity[29]
Mechanism of Action: A Multi-Targeted Approach

The neuroprotective effects of cinnamic acid derivatives are attributed to their ability to act on multiple targets.[30][31] They can act as potent antioxidants, scavenging free radicals and reducing oxidative stress.[32] Additionally, their anti-inflammatory properties help to quell neuroinflammation, a common feature of neurodegenerative diseases.[22] Some derivatives, like ferulic acid, can also directly interfere with the aggregation of pathogenic proteins like Aβ.[26][27]

Neuroprotection_Pathway cluster_mechanisms Protective Mechanisms of Cinnamic Acid Derivatives Neurotoxic Insults (Oxidative Stress, Aβ Aggregation, Inflammation) Neurotoxic Insults (Oxidative Stress, Aβ Aggregation, Inflammation) Neuronal Damage & Death Neuronal Damage & Death Neurotoxic Insults (Oxidative Stress, Aβ Aggregation, Inflammation)->Neuronal Damage & Death Antioxidant Activity Antioxidant Activity Antioxidant Activity->Neuronal Damage & Death Inhibits Anti-inflammatory Effects Anti-inflammatory Effects Anti-inflammatory Effects->Neuronal Damage & Death Inhibits Anti-aggregation Properties Anti-aggregation Properties Anti-aggregation Properties->Neuronal Damage & Death Inhibits Cinnamic Acid Derivatives Cinnamic Acid Derivatives Cinnamic Acid Derivatives->Antioxidant Activity Cinnamic Acid Derivatives->Anti-inflammatory Effects Cinnamic Acid Derivatives->Anti-aggregation Properties

Caption: Multi-targeted neuroprotective mechanisms of cinnamic acid derivatives.

Experimental Protocol: Aβ Aggregation Assay

To assess the ability of a cinnamic acid derivative to inhibit Aβ aggregation, a thioflavin T (ThT) fluorescence assay can be employed.

Methodology:

  • Aβ Preparation: Prepare a solution of Aβ (1-42) peptide in a suitable buffer.

  • Incubation: Incubate the Aβ peptide with or without the cinnamic acid derivative at 37°C for 24-48 hours to allow for aggregation.

  • ThT Addition: Add ThT solution to the samples. ThT binds to amyloid fibrils and exhibits enhanced fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Calculate the percentage of Aβ aggregation inhibition relative to the control.

Antimicrobial Activity: Combating Pathogenic Microbes

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Cinnamic acid and its derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[33][34][35]

Key Derivatives and Comparative Efficacy

Cinnamic acid itself exhibits antimicrobial properties, and its derivatives often show enhanced activity.[35][36] These compounds can inhibit the growth of various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[1][15]

Derivative Microorganism MIC (µg/mL) Mechanism of Action Reference
Cinnamic AcidS. aureus, P. aeruginosa256 - 4096Disruption of cell membranes, inhibition of ATPase activity[1][34]
Cinnamic Acid DerivativesVarious bacteria and fungiVariesInhibition of biofilm formation[33][34]
4-chloro-α-methylcinnamic acidSaccharomyces cerevisiae-Strongest antifungal activity among 33 derivatives tested[15]
4-methylcinnamic acidSaccharomyces cerevisiae-Strongest antifungal activity among 33 derivatives tested[15]
Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of cinnamic acid derivatives often involves the disruption of microbial cell membranes, leading to leakage of cellular contents.[1][15] They can also inhibit essential enzymes, such as ATPase, and interfere with biofilm formation, which is a key virulence factor for many pathogens.[1][15][34]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Culture: Grow the target microorganism in a suitable broth medium.

  • Serial Dilutions: Prepare serial dilutions of the cinnamic acid derivative in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism's growth for 18-24 hours.

  • Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration in which no growth is observed.

Conclusion and Future Directions

Cinnamic acid derivatives represent a rich and versatile source of therapeutic agents with significant potential in oncology, inflammation, neurodegeneration, and infectious diseases. Their diverse mechanisms of action, often targeting multiple signaling pathways, make them attractive candidates for the development of novel drugs. Further research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Additionally, in vivo studies and clinical trials are necessary to translate the promising preclinical findings into effective therapies for human diseases.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle but a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of alpha-Methylcinnamic acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that safety and logic are integrated into every step of your workflow.

Hazard Profile and Essential Safety Precautions

Before handling waste, it is crucial to understand the inherent risks associated with this compound. Although its toxicological properties have not been fully investigated, the available data indicates several hazards that dictate the necessary safety protocols.[1][2][3]

Identified Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4][6]

The causality is clear: the acidic nature and particulate form of this compound necessitate robust protective measures to prevent direct contact with skin, eyes, and the respiratory system.

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
Eye/Face Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes, fulfilling OSHA and EN166 standards.[2][7]
Body Protection A standard laboratory coat.To prevent contamination of personal clothing.[7]
Respiratory Protection NIOSH/CEN approved respirator.Required when handling the powder outside of a fume hood or when dust generation is likely.[1][6]

Always handle this compound and its waste within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2][3] Eyewash stations and safety showers must be readily accessible in the work area.[2][4]

Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins with correct waste characterization and meticulous segregation. While this compound is not typically classified as dangerous goods for transport (DOT, IATA, IMDG), it must be managed as a chemical waste stream in accordance with local, regional, and national regulations.[1][2]

Core Principles of Segregation:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams. This is a critical step to prevent unforeseen and potentially hazardous reactions.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, as they are chemically incompatible.[2][3][4]

  • Original Containers: Whenever possible, solid waste should be collected in its original container or a clearly labeled, designated waste container.[8]

  • Prevent Environmental Release: Under no circumstances should this chemical or its waste be allowed to enter drains or waterways.[1][2][3]

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to handling and preparing this compound waste for final disposal.

Protocol 3.1: Handling Solid Waste and Contaminated Materials

This protocol applies to pure this compound powder, reaction residues, and contaminated consumables.

  • Preparation: Don all required PPE as specified in Table 1. Ensure your work area is clean and you have a designated, properly labeled hazardous waste container ready.

  • Collection: Carefully sweep or scoop the solid this compound waste into a suitable, closed container.[1][2] Avoid any actions that could generate dust.[2][3][6]

  • Contaminated Consumables: Place any contaminated items, such as gloves, weigh boats, or absorbent paper, into the same designated waste container.[8]

  • Container Sealing: Securely close the container. Do not overfill; a general rule is to fill to no more than 90% capacity to prevent spills.[8]

  • Labeling: The container must be clearly labeled with a hazardous waste tag that includes:

    • The full chemical name: "this compound"

    • CAS Number: 1199-77-5

    • The words "Hazardous Waste"

    • Associated hazards (e.g., "Irritant")

    • Date of accumulation

  • Storage: Store the sealed container in a designated, secure chemical waste storage area, away from incompatible materials.[8][9]

Protocol 3.2: Packaging and Final Disposal

The ultimate disposal of this compound must be handled by a certified entity.

  • Engage a Licensed Contractor: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed professional waste disposal company.[1][3][6] This is the most common and recommended disposal route.

  • Provide Documentation: Supply the waste disposal company with the Safety Data Sheet (SDS) and an accurate description of the waste.

  • Approved Disposal Methods: The licensed contractor will use an approved disposal method, which is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3][6] Another approach involves dissolving the material in a combustible solvent for incineration.[3][6]

  • Contaminated Packaging: The final, empty container must also be disposed of as unused product, as it will contain chemical residues.[1][3][6]

Emergency Procedures: Accidental Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[1][3]

  • Wear PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection.[1][3]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup: For solid spills, carefully pick up and arrange disposal without creating dust.[1] Sweep up the material and place it into a suitable, closed container for disposal.[1][2][3]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your EHS department in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Handling & Segregation cluster_2 Phase 3: Preparation for Disposal cluster_3 Phase 4: Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Contaminated Solution (e.g., in solvent) waste_type->liquid_waste Liquid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) segregate_solid Segregate in a dedicated, closed solid waste container segregate_liquid Segregate in a dedicated, closed liquid waste container solid_waste->ppe solid_waste->segregate_solid liquid_waste->ppe liquid_waste->segregate_liquid label_waste Label Container Correctly (Chemical Name, CAS#, Hazards, Date) segregate_solid->label_waste segregate_liquid->label_waste store_waste Store in Designated Secure Waste Area label_waste->store_waste contact_ehs Contact EHS / Licensed Waste Disposal Service store_waste->contact_ehs end Waste Disposed via Chemical Incineration contact_ehs->end

Caption: Decision workflow for this compound waste management.

References

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  • Safety Data Sheet this compound. metasci.
  • SAFETY DATA SHEET - this compound. (2024, March 27). Fisher Scientific.
  • SAFETY DATA SHEET - trans-cinnamic acid. (2024, August 24). Sigma-Aldrich.
  • SAFETY DATA SHEET - this compound. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - m-Methylcinnamic acid. (2025, December 19). Fisher Scientific.
  • trans-Cinnamic acid - Safety Data Sheet. Sigma-Aldrich.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • trans-Cinnamic acid - SAFETY DATA SHEET. (2023, March 10). Thermo Fisher Scientific.
  • Cinnamic Acid - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific Supplies Ltd.
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A Comprehensive Guide to the Safe Handling of alpha-Methylcinnamic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and professionals in drug development and chemical synthesis frequently encounter a diverse array of chemical compounds. Among these is alpha-Methylcinnamic acid, a derivative of cinnamic acid used in various synthetic applications. While a valuable reagent, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, in-depth information on the requisite personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound, grounded in established safety standards.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a comprehensive understanding of its risks is the foundation of safe laboratory practice. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation (H315).[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[3][4][5]

These hazards are communicated through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the "Irritant" pictogram.[2] It is imperative that all personnel handling this chemical are aware of these potential dangers before commencing any work.

Hazard ClassificationGHS Hazard StatementPictogram
Skin Corrosion/IrritationH315: Causes skin irritationIrritant
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationIrritant
Specific target organ toxicity — single exposureH335: May cause respiratory irritationIrritant

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The following equipment is mandatory to minimize exposure and mitigate risks.

Eye and Face Protection

Due to the risk of serious eye irritation, appropriate eye and face protection is critical.[1][3]

  • Chemical Safety Goggles: These should be worn at all times when handling this compound. They provide a seal around the eyes, protecting them from splashes and airborne particles.[3][6] Standard safety glasses do not offer sufficient protection.

  • Face Shield: In situations where there is a significant risk of splashing, such as when transferring large quantities of the substance or its solutions, a face shield should be worn in addition to safety goggles.[7][8]

Hand Protection

To prevent skin irritation, chemically resistant gloves are required.[1][6]

  • Glove Selection: Nitrile or latex gloves are commonly used for handling chemicals in a laboratory setting.[7] It is crucial to check the manufacturer's glove compatibility chart to ensure the chosen material offers adequate protection against this compound and any solvents being used.

  • Glove Inspection and Replacement: Before each use, gloves should be inspected for any signs of degradation, such as discoloration, swelling, or tears. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly. A schedule for regular glove replacement should be established to prevent permeation by chemicals.[9]

Respiratory Protection

Inhalation of this compound dust can cause respiratory tract irritation.[3][10][11] Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary means of controlling airborne contaminants. However, when these controls are not sufficient, respiratory protection is necessary.

  • Respirator Type: For nuisance exposures to dust, a NIOSH-approved N95 particulate respirator may be sufficient.[10] For higher-level protection or when engineering controls are inadequate, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[10] It is essential to follow the OSHA respirator regulations found in 29 CFR 1910.134.[6]

Protective Clothing

To protect the skin from accidental contact, appropriate protective clothing must be worn.[6]

  • Laboratory Coat: A long-sleeved laboratory coat should be worn and kept fastened to protect the arms and body.[12]

  • Closed-Toed Shoes: Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory. Shoes should fully cover and protect the feet.[9][13]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designate a specific handling area (e.g., fume hood). gather_ppe Gather and inspect all necessary PPE. prep_area->gather_ppe review_sds Review the Safety Data Sheet (SDS). gather_ppe->review_sds don_ppe Don appropriate PPE. review_sds->don_ppe Proceed to handling weigh_transfer Weigh and transfer the chemical in a ventilated area, avoiding dust generation. don_ppe->weigh_transfer dissolve If dissolving, add the solid to the solvent slowly. weigh_transfer->dissolve close_container Keep containers tightly closed when not in use. dissolve->close_container clean_spills Clean any spills immediately following established procedures. close_container->clean_spills Proceed to cleanup decontaminate Decontaminate work surfaces and equipment. clean_spills->decontaminate remove_ppe Remove PPE correctly to avoid cross-contamination. decontaminate->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands waste_collection Collect waste in a properly labeled, sealed container. wash_hands->waste_collection Proceed to disposal dispose Dispose of waste through a licensed professional waste disposal service. waste_collection->dispose

Caption: Workflow for the safe handling of this compound.

Pre-Operational Protocol
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][12]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][14]

  • Review Documentation: Before starting work, review the Safety Data Sheet (SDS) for this compound.[10]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Weighing and Transfer: When weighing or transferring the solid material, do so in a manner that minimizes the creation of dust.[10] Use a spatula and handle the material gently.

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][15]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][10][12]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[3][6][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill Cleanup: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.[10]

  • Disposal Method: Do not allow the product to enter drains.[3][10] Dispose of contaminated waste through a licensed professional waste disposal service.[10] Contaminated packaging should be disposed of as unused product.[10]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. The principles of understanding the hazards, utilizing the correct PPE, following established procedures, and being prepared for emergencies are the cornerstones of chemical safety in the laboratory.

References

  • MSDS of this compound. (2008, October 27). Capot Chemical Co., Ltd.
  • This compound | C10H10O2 | CID 637817 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Safety Data Sheet this compound. (n.d.). Metasci.
  • Material Safety Data Sheet - alpha-Methylcinnamaldehyde 98% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, January 28).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem. (n.d.). National Center for Biotechnology Information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.